molecular formula C11H9NO B1294642 2-Phenylpyridin-3-ol CAS No. 3308-02-9

2-Phenylpyridin-3-ol

Cat. No.: B1294642
CAS No.: 3308-02-9
M. Wt: 171.19 g/mol
InChI Key: VHRHRMPFHJXSNR-UHFFFAOYSA-N
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Description

2-Phenylpyridin-3-ol is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRHRMPFHJXSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186728
Record name 3-Pyridinol, 2-phenyl-
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3308-02-9
Record name 2-Phenyl-3-pyridinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-phenyl-
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Record name 3-Pyridinol, 2-phenyl-
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Foundational & Exploratory

2-Phenylpyridin-3-ol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Chemical Structure, Properties, and Potential Applications of a Versatile Heterocyclic Compound

Introduction

2-Phenylpyridin-3-ol, a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a hydroxyl group at the 3-position, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds, suggesting a potential for broad applications in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and prospective applications, with a focus on providing researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is well-established, with a unique CAS Number of 3308-02-9.[1] Its molecular formula is C₁₁H₉NO, and it has a molecular weight of 171.20 g/mol .[1] The presence of both a phenyl and a hydroxyl group on the pyridine core imparts a unique combination of steric and electronic properties that are crucial for its chemical behavior and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3308-02-9[1]
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.20 g/mol [1]
Appearance White to light yellow crystalline solid[2]
Melting Point 138-140 °C[2]
Boiling Point 378.1 °C at 760 mmHg
Refractive Index 1.611
Solubility Soluble in ethanol, dimethylformamide (DMF), and dichloromethane; poorly soluble in water.[2]
TPSA (Topological Polar Surface Area) 33.12 Ų[1]
LogP 2.4542[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

The structure of this compound, depicted below, consists of a planar pyridine ring bonded to a phenyl group, allowing for potential π-π stacking interactions. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.

2-Phenylpyridin-3-ol_Structure Chemical Structure of this compound C1 C C2 C C1->C2 N1 N C1->N1 C_phenyl1 C C1->C_phenyl1 C3 C C2->C3 C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C4->C5 C5->N1 N1->C1 C_phenyl2 C C_phenyl1->C_phenyl2 C_phenyl6 C C_phenyl1->C_phenyl6 C_phenyl3 C C_phenyl2->C_phenyl3 C_phenyl2->C_phenyl3 C_phenyl4 C C_phenyl3->C_phenyl4 C_phenyl5 C C_phenyl4->C_phenyl5 C_phenyl4->C_phenyl5 C_phenyl5->C_phenyl6 C_phenyl6->C_phenyl1 H1 H O1->H1

Caption: Chemical Structure of this compound.

Spectroscopic Characterization

A thorough search of available scientific literature and databases did not yield experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound. However, the expected spectral characteristics can be predicted based on its structure and by comparison with the known data for the closely related compound, 2-phenylpyridine.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and phenyl rings.

  • Pyridine Protons: Three protons on the pyridine ring would likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the nitrogen would be the most downfield.

  • Phenyl Protons: The five protons of the phenyl group would also resonate in the aromatic region, likely as a complex multiplet.

  • Hydroxyl Proton: The hydroxyl proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

  • Pyridine Carbons: The five carbons of the pyridine ring would have chemical shifts in the range of δ 120-160 ppm. The carbon attached to the nitrogen (C2) and the carbon bearing the hydroxyl group (C3) would be significantly influenced by these heteroatoms.

  • Phenyl Carbons: The six carbons of the phenyl ring would show signals in the aromatic region (δ 125-140 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely involve the loss of fragments such as CO, HCN, and cleavage of the phenyl group.

Synthesis and Reactivity

One potential approach could be a variation of the Kröhnke pyridine synthesis, involving the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source. Another strategy could involve the functionalization of a pre-formed 2-phenylpyridine scaffold, for example, through electrophilic aromatic substitution, although directing the hydroxylation to the 3-position could be challenging.

General_Synthesis_Workflow Generalized Synthesis Workflow cluster_0 Retrosynthetic Approach Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Ring Formation / Functionalization Target Molecule This compound Intermediate->Target Molecule Hydroxylation / Final Modification

Caption: Generalized workflow for the synthesis of this compound.

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The pyridine ring can be susceptible to electrophilic substitution, with the position of substitution influenced by the directing effects of the phenyl and hydroxyl groups. The nitrogen atom of the pyridine ring can also be quaternized.

Potential Applications in Drug Development

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on this compound are limited, the known activities of related compounds suggest several potential therapeutic applications.

  • Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess antimicrobial properties. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

  • Kinase Inhibition: The 2-phenylpyridine core is found in several kinase inhibitors. The hydroxyl group of this compound could form key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a candidate for development as an anticancer or anti-inflammatory agent.

  • Central Nervous System (CNS) Activity: Some pyridine-containing compounds have shown activity in the central nervous system. Further investigation into the potential neuropharmacological effects of this compound could be warranted.

The development of derivatives of this compound, by modifying the phenyl ring or the hydroxyl group, could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies would be crucial in optimizing the therapeutic potential of this molecular scaffold.

Potential_Applications Potential Therapeutic Applications This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Antifungal Antifungal This compound->Antifungal Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition CNS Activity CNS Activity This compound->CNS Activity

Caption: Potential areas of application for this compound in drug development.

Safety and Toxicology

The available safety data for this compound indicates that it should be handled with care in a laboratory setting. It is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Detailed toxicological studies, such as the determination of an LD50 value, have not been found in the public domain. As with any chemical compound with limited toxicological data, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure and a number of predicted and known physicochemical properties. While its full potential remains to be explored, the prevalence of the 2-phenylpyridine scaffold in biologically active molecules suggests that it is a promising candidate for further investigation in drug discovery and materials science.

The most significant gap in the current knowledge is the lack of comprehensive experimental data, particularly spectroscopic and detailed biological activity data. Future research efforts should focus on:

  • Development of a robust and well-documented synthetic protocol.

  • Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) to provide a definitive reference for future studies.

  • Systematic evaluation of its biological activity across a range of assays, including antimicrobial, anticancer, and kinase inhibition screens.

  • Exploration of its derivatization to build a library of related compounds for structure-activity relationship studies.

By addressing these areas, the scientific community can unlock the full potential of this compound and pave the way for its application in the development of novel therapeutics and functional materials.

References

  • PubChem. 2-Hydroxy-3-phenylpyridine. [Link]

  • ChemBK. 3-Pyridinol, 2-phenyl-. [Link]

  • PubChemLite. This compound (C11H9NO). [Link]

  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

  • PubMed. Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. [Link]

  • PubMed. 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. [Link]

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  • PubMed. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • PubMed. In vivo metabolism of 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone in rats. [Link]

  • Dalton Transactions. Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

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  • ResearchGate. ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... [Link]

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Sources

An In-depth Technical Guide to 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Phenylpyridin-3-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. While fundamental identifiers such as its IUPAC name and CAS number are well-established, this guide also addresses the current landscape of publicly available data, noting the scarcity of detailed experimental protocols and spectroscopic characterization for this specific isomer. The document synthesizes general principles and data from related compounds to offer a predictive and contextual understanding of its chemical nature and potential applications. It is intended for researchers, scientists, and professionals in drug development who are interested in the phenylpyridine scaffold and its derivatives.

Compound Identification and Core Properties

This compound is a distinct isomer within the phenylpyridine family, characterized by the presence of a hydroxyl group at the 3-position of the pyridine ring, adjacent to the phenyl substituent at the 2-position.

  • IUPAC Name: 2-phenyl-3-pyridinol[1]

  • Synonyms: this compound, 3-Hydroxy-2-phenylpyridine[1]

  • CAS Number: 3308-02-9[1]

  • Molecular Formula: C₁₁H₉NO

  • Molecular Weight: 171.20 g/mol

Table 1: Physicochemical Properties of this compound
PropertyValue/DescriptionSource(s)
Physical Form White to light yellow crystalline solid.[2]
Melting Point Approximately 138-140 °C.[2]
Solubility Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane; sparingly soluble in water.[2]

Synthesis and Plausible Reaction Pathways

A more general and widely applicable approach for the synthesis of 2-aryl-3-hydroxypyridines involves the "anti-Wacker"-type cyclization, which allows for the construction of polysubstituted 3-hydroxypyridines from readily available starting materials[3].

Synthetic_Pathway_of_this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Aminopropenal 3-Aminopropenal (or equivalent) Condensation_Cyclization Condensation & Cyclization 3-Aminopropenal->Condensation_Cyclization Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Condensation_Cyclization This compound This compound Condensation_Cyclization->this compound Aromatization

Caption: A plausible synthetic route to this compound.

General Experimental Protocol for Synthesis of 2-Aryl-3-Hydroxypyridines

The following is a generalized protocol based on the principles of pyridine synthesis, which could be adapted and optimized for the synthesis of this compound.

  • Reaction Setup: To a solution of an appropriate amino-alkenal/alkenone precursor in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding phenyl-substituted carbonyl compound.

  • Catalysis: Introduce a catalyst, which could be acidic or basic depending on the specific reaction mechanism being employed.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize if necessary. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization: An Overview

A comprehensive search of scientific databases reveals a lack of publicly available, experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for this compound. This suggests that while the compound is known, its detailed characterization is not widely reported. In the absence of specific data, this section provides an overview of the expected spectroscopic features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridine rings. The pyridine protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The phenyl protons would also resonate in the aromatic region, with their chemical shifts and multiplicities depending on the electronic effects of the pyridine ring. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display eleven distinct signals corresponding to the eleven carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) and the carbon attached to the phenyl group (C2) would have characteristic chemical shifts. The remaining pyridine and phenyl carbons would appear in the aromatic region (typically δ 120-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

  • Aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations of the aromatic rings in the 1400-1600 cm⁻¹ region.

  • A C-O stretching vibration around 1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN, and cleavage of the phenyl-pyridine bond.

Applications in Drug Discovery and Medicinal Chemistry

The 3-hydroxypyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[4]. These compounds are known to possess diverse pharmacological activities, including potential as anticancer, antiviral, and antibacterial agents[2]. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological macromolecules.

Derivatives of 3-hydroxypyridine are being explored for various therapeutic applications:

  • Anticancer Agents: The 3-hydroxypyridine moiety is a key component in some compounds investigated for their anticancer properties[4].

  • Neuroprotective Agents: The structural similarity of some 3-hydroxypyridine derivatives to vitamin B6 has led to investigations into their potential antioxidant and neuroprotective effects.

  • Chelating Agents: Hydroxypyridinones, which are tautomers of hydroxypyridines, are well-known for their metal-chelating properties and have been explored for therapeutic applications related to metal ion imbalances[1].

Medicinal_Chemistry_Applications cluster_applications Potential Therapeutic Areas Core_Scaffold 3-Hydroxypyridine Scaffold Anticancer Anticancer Agents Core_Scaffold->Anticancer Cytotoxicity Neuroprotection Neuroprotective Agents Core_Scaffold->Neuroprotection Antioxidant Properties Antimicrobial Antimicrobial Agents Core_Scaffold->Antimicrobial Inhibition of Bacterial/Viral Enzymes Chelation_Therapy Chelation Therapy Core_Scaffold->Chelation_Therapy Metal Ion Binding

Caption: The 3-hydroxypyridine scaffold and its potential therapeutic applications.

Safety and Handling

While specific toxicological data for this compound is limited, general safety precautions for handling chemical compounds should be observed. It is advisable to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes[2].

Conclusion

This compound is a well-defined chemical entity with a confirmed IUPAC name and CAS number. While its physicochemical properties are partially documented, there is a notable absence of detailed experimental data for its synthesis and spectroscopic characterization in the public domain. The broader class of 3-hydroxypyridines, however, is of significant interest in medicinal chemistry, suggesting that this compound and its derivatives could be valuable scaffolds for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthetic pathways, spectroscopic properties, and biological activities of this compound.

References

  • MDPI. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available from: [Link]

  • ChemBK. 3-Pyridinol, 2-phenyl-. Available from: [Link]

  • ChemRTP. Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Available from: [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • PubMed. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Available from: [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available from: [Link]

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An In-depth Technical Guide to 2-Phenylpyridin-3-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylpyridin-3-ol, a substituted hydroxypyridine, represents a significant scaffold in the fields of medicinal chemistry and materials science. The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and biologically active compounds.[1] The strategic placement of a hydroxyl group and a phenyl substituent on this ring system imparts a unique combination of physicochemical properties that are of considerable interest to researchers in drug development and related scientific disciplines.

Unlike its 2- and 4-hydroxypyridine counterparts, which can exist in tautomeric equilibrium with their corresponding pyridone forms, 3-hydroxypyridines like this compound predominantly exist in the phenol form.[2] This structural feature has profound implications for its chemical reactivity, hydrogen bonding capabilities, and potential interactions with biological targets. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its current and potential applications.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in research and development. These properties dictate its solubility, stability, and how it will behave in various chemical and biological environments.

Core Physical Data

A summary of the key physical properties of this compound is presented in the table below. This data is essential for handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₁₁H₉NO[3]
Molecular Weight 171.20 g/mol [3]
Physical Form Solid[4]
CAS Number 3308-02-9[3]
Purity ≥95-97% (typical commercial)[3]
Storage Conditions Room temperature, sealed in dry conditions, under nitrogen[3]

Table 1: Core Physical Properties of this compound

Computational and Spectroscopic Data

Computational models and spectroscopic analyses provide deeper insights into the electronic structure and behavior of the molecule.

PropertyValueSource
Monoisotopic Mass 171.068413911 Da[5]
XlogP (predicted) 2.2[6]
Topological Polar Surface Area (TPSA) 33.12 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Table 2: Computed Properties and Molecular Descriptors

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of the aromatic phenyl ring, the electron-deficient pyridine nucleus, and the reactive hydroxyl group.

Electronic Effects and Reactivity

The pyridine ring, due to the electronegativity of the nitrogen atom, is generally considered electron-deficient compared to benzene.[7] This influences its susceptibility to electrophilic and nucleophilic attack. The presence of the phenyl group at the 2-position further modulates the electron density of the pyridine ring. The hydroxyl group at the 3-position is a key functional handle for further chemical modifications.

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, which allows pyridine and its derivatives to act as bases.[7] The acidity and basicity of substituted pyridinols are significantly influenced by their substituents. For instance, electron-withdrawing groups like fluorine can decrease the basicity of the pyridine nitrogen while increasing the acidity of the hydroxyl group.[8]

Key Reactions and Synthetic Utility

The 3-hydroxy group of this compound can be a site for various chemical transformations, such as etherification, esterification, and conversion to a triflate for cross-coupling reactions.[2] The pyridine ring itself can undergo reactions such as N-oxidation and quaternization.

The C-H bonds on both the pyridine and phenyl rings can be targeted for functionalization through modern synthetic methods like palladium-catalyzed C-H activation.[9] This allows for the introduction of a wide range of substituents, expanding the chemical space accessible from this core scaffold.

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general understanding of these methods is crucial for researchers who wish to prepare this compound or its analogs.

Synthetic Pathways

Several strategies have been developed for the synthesis of polysubstituted 3-hydroxypyridines. One notable method involves the palladium(0)-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[2] Another approach is the ring expansion of 2-acylfurans with ammonia.[10] These methods offer versatility in introducing various substituents onto the pyridine core.

The following diagram illustrates a generalized synthetic workflow for obtaining functionalized pyridines, which can be adapted for the synthesis of this compound.

G cluster_0 General Synthetic Workflow start Starting Materials (e.g., Amino Acids, Propargyl Alcohols) step1 Assembly of Precursor (e.g., N-propargyl-N-tosyl-aminoaldehyde) start->step1 step2 Palladium-Catalyzed Cyclization with Arylboronic Acid step1->step2 Pd(0) catalyst step3 Oxidation step2->step3 step4 Elimination step3->step4 product Polysubstituted 3-Hydroxypyridine step4->product

A generalized workflow for the de novo synthesis of 3-hydroxypyridines.
Detailed Experimental Protocol: A Representative Synthesis

Step 1: Formation of the Pyridone Ring [11]

  • Dissolve the appropriate pyrone precursor (1 equivalent) in glacial acetic acid.

  • Add ammonium acetate (4 equivalents).

  • Stir the resulting mixture at 100 °C for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add excess water to precipitate the product.

  • Filter the precipitate and recrystallize from a suitable solvent like toluene.

Step 2: Deprotection to Yield the Hydroxypyridine [11]

  • Dissolve the protected pyridone (1 equivalent) and sodium iodide (1.5 equivalents) in anhydrous acetonitrile.

  • Add trimethylsilyl chloride (2 equivalents).

  • Stir the solution at 80 °C for 1.5 hours, monitoring by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although a complete set of experimental spectra for this specific compound is not available in the provided search results, the expected spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyridine ring and the phenyl ring. The chemical shifts of the pyridine protons would be influenced by the positions of the phenyl and hydroxyl groups. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for all 11 carbon atoms. The carbon bearing the hydroxyl group would be shifted downfield. The signals for the phenyl and pyridine carbons would appear in the aromatic region. For comparison, in 2-phenylpyridine, the carbon atoms of the pyridine ring appear at chemical shifts including 157.4, 149.6, 136.7, 122.1, and 120.6 ppm.[12]

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group.

  • Absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings would be expected in the 1400-1600 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.20 g/mol ).

  • Fragmentation patterns would likely involve the loss of fragments from the pyridine or phenyl rings. Predicted mass-to-charge ratios for various adducts include [M+H]⁺ at 172.07570 and [M+Na]⁺ at 194.05764.[6]

Applications in Drug Discovery and Materials Science

The 2-phenylpyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[13] The introduction of a hydroxyl group at the 3-position can enhance its drug-like properties by providing a site for hydrogen bonding, which is crucial for molecular recognition at receptor binding sites.

Potential Therapeutic Areas

Pyridine derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[14][15][16] The specific substitution pattern of this compound makes it an attractive candidate for exploration in these and other areas. For instance, hydroxypyridine derivatives have been explored as inhibitors of metalloenzymes.[11]

The logical flow for investigating the therapeutic potential of a compound like this compound is depicted below.

G cluster_1 Drug Discovery Workflow compound This compound synthesis Synthesis & Analog Generation compound->synthesis screening Biological Screening (e.g., Antimicrobial, Antiviral) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt SAR Studies preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A simplified workflow for the development of this compound as a therapeutic agent.
Materials Science Applications

The parent compound, 2-phenylpyridine, is a well-known ligand in the field of organic light-emitting diodes (OLEDs), particularly in the formation of highly phosphorescent iridium(III) complexes.[17] The introduction of a hydroxyl group could be used to tune the electronic properties of such complexes or to provide a reactive site for attaching the complex to other molecules or materials.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable building block for researchers in drug discovery and materials science. Its unique structural features, particularly the presence of the 3-hydroxy group on the 2-phenylpyridine core, offer numerous possibilities for chemical modification and the development of novel functional molecules. A thorough understanding of its physicochemical properties, synthetic methodologies, and reactivity is essential for unlocking its full potential in various scientific applications. Further research into the biological activities and material properties of this compound and its derivatives is warranted and holds promise for future innovations.

References

[8] A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery - Benchchem. (n.d.). Retrieved from

[18] Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH. (n.d.). Retrieved from

[19] Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - ResearchGate. (2023, June 6). Retrieved from

[11] Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. (n.d.). Retrieved from

[10] Synthesis of 2-Heteroaryl-3-hydroxypyridines by Ring Expansion Reactions of 2-Acylfurans with Ammonia | Request PDF - ResearchGate. (2025, August 5). Retrieved from

[12] Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from

[2] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (2023, February 1). Retrieved from

[20] Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (n.d.). Retrieved from

[21] 2-Phenylpyridine(1008-89-5) 1H NMR spectrum - ChemicalBook. (n.d.). Retrieved from

[3] this compound - ChemScene. (n.d.). Retrieved from

this compound | 3308-02-9 - Sigma-Aldrich. (n.d.). Retrieved from

[22] (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. (2025, April 7). Retrieved from

[6] this compound (C11H9NO) - PubChemLite. (n.d.). Retrieved from

[23] 2-Phenylpyridine | C11H9N | CID 13887 - PubChem - NIH. (n.d.). Retrieved from

2-Phenylpyridine - Wikipedia. (n.d.). Retrieved from

[24] 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (n.d.). Retrieved from

[25] ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... - ResearchGate. (n.d.). Retrieved from

[26] US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents. (n.d.). Retrieved from

[7] Pyridine - Wikipedia. (n.d.). Retrieved from

[9] A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Retrieved from

[27] Observed and predicted permeability values for substituted pyridines.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

[28] A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - MDPI. (2022, March 11). Retrieved from

[5] 2-Hydroxy-3-phenylpyridine | C11H9NO | CID 2762808 - PubChem - NIH. (n.d.). Retrieved from

[29] this compound | 3308-02-9 - Manchester Organics. (n.d.). Retrieved from

[4] this compound | 3308-02-9 - Sigma-Aldrich. (n.d.). Retrieved from

[13] 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. (n.d.). Retrieved from

[15] Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.). Retrieved from

Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview - Benchchem. (n.d.). Retrieved from

[30] FIG. 4. Absorption spectrum of fac-tris(2-phenylpyridine)-Iridium(III)... - ResearchGate. (n.d.). Retrieved from _

Electronic structure of tris(2-phenylpyridine)iridium - iOpenShell - University of Southern California. (2012, May 11). Retrieved from

[14] Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (n.d.). Retrieved from

[16] Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives - PMC - PubMed Central. (2020, March 19). Retrieved from

[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021, October 13). Retrieved from

[31] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (n.d.). Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 2-Phenylpyridin-3-ol: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 2-phenylpyridin-3-ol, a key heterocyclic scaffold in medicinal chemistry and materials science. This document moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices, empowering researchers to not only replicate but also innovate upon existing methodologies. We will explore both classical and modern synthetic strategies, complete with detailed, field-proven protocols, mechanistic insights, and comparative data to guide the selection of the most appropriate method for a given research and development context.

Introduction: The Significance of the this compound Moiety

The this compound framework is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The presence of the hydroxyl group at the 3-position and the phenyl group at the 2-position of the pyridine ring imparts unique electronic and steric properties, making it a versatile building block in drug discovery. Its derivatives have shown promise in various therapeutic areas, acting as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. Furthermore, the photophysical properties of this scaffold have garnered interest in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

This guide is structured to provide a holistic understanding of the synthesis of this important molecule, from foundational chemical principles to practical laboratory execution.

Classical Approach: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis, first reported in 1957, remains a robust and versatile method for the construction of substituted pyridines.[1] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[1][2]

The Bohlmann-Rahtz Pathway to this compound

The synthesis of this compound via the Bohlmann-Rahtz approach would conceptually involve the reaction of an appropriate enamine with a phenyl-substituted ethynylketone. A plausible route would utilize β-aminocrotononitrile as the enamine component and a protected form of a phenylpropynal derivative.

Mechanistic Insights

The reaction proceeds through a well-established sequence of steps, as illustrated below. The initial Michael addition of the enamine to the ethynylketone is a key bond-forming step. Subsequent isomerization and cyclization lead to the final pyridine product.

Bohlmann_Rahtz_Mechanism Enamine Enamine (e.g., β-aminocrotononitrile) Intermediate1 Michael Adduct Enamine->Intermediate1 Michael Addition Ethynylketone Ethynylketone (e.g., Phenylpropynal) Ethynylketone->Intermediate1 Intermediate2 Aminodiene Intermediate Intermediate1->Intermediate2 Proton Transfer Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Heat-induced E/Z Isomerization & Cyclization Product This compound Intermediate3->Product Dehydration

Figure 1: Generalized mechanism of the Bohlmann-Rahtz pyridine synthesis.

Experimental Protocol: An Adapted Bohlmann-Rahtz Synthesis

Reaction:

Materials:

  • 1-Phenyl-2-propyn-1-one

  • Ethyl 3-aminocrotonate

  • Ethanol (EtOH)

  • Acetic Acid (AcOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-phenyl-2-propyn-1-one (1.23 mmol) and ethyl 3-aminocrotonate (1.6 mmol) in a 5:1 mixture of EtOH:AcOH (12 mL).[3]

  • Reaction Setup: The reaction can be performed in a conventional batch reactor or a continuous flow system. For a batch reaction using microwave irradiation, a solution of the reactants in the EtOH:AcOH solvent mixture is irradiated at 120 °C for 5 minutes.[3]

  • Work-up: After cooling, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is then extracted with CH₂Cl₂.[3]

  • Purification: The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[3]

Expected Outcome: This procedure yields the corresponding pyridine derivative in high yield (86% reported for the example compound).[3] Adaptation for this compound would require the use of appropriate precursors to introduce the hydroxyl group at the 3-position.

Modern Synthetic Strategies

While the Bohlmann-Rahtz synthesis is a classic, several modern methods offer alternative routes to substituted pyridines, often with milder reaction conditions and broader functional group tolerance.

Catalytic Approaches with α,β-Unsaturated Ketoximes

Recent advances have demonstrated the utility of α,β-unsaturated ketoximes as versatile building blocks for pyridine synthesis through transition metal catalysis. Both rhodium and copper catalysts have been successfully employed in these transformations.

Rhodium(III)-catalyzed C-H activation and annulation of α,β-unsaturated ketoximes with alkynes provides a powerful method for the synthesis of polysubstituted pyridines. The N-O bond of the oxime often acts as an internal oxidant in these catalytic cycles.

Rhodium_Catalyzed_Synthesis Ketoxime α,β-Unsaturated Ketoxime Intermediate1 Rhodacycle Intermediate Ketoxime->Intermediate1 Alkyne Alkyne Alkyne->Intermediate1 Rh_Catalyst [Rh(III)] Catalyst Rh_Catalyst->Intermediate1 C-H Activation Intermediate2 Annulation Product Intermediate1->Intermediate2 Reductive Elimination Product Substituted Pyridine Intermediate2->Product Aromatization

Figure 2: Generalized workflow for rhodium-catalyzed pyridine synthesis from ketoximes.

Copper-catalyzed annulation reactions of α,β-unsaturated ketoxime acetates with various partners, such as aldehydes or other unsaturated systems, have also emerged as a valuable tool for constructing pyridine rings. These reactions often proceed through a cascade of events involving the formation of enamine or imine intermediates.

Palladium-Catalyzed C-H Activation/Hydroxylation

A more direct approach to this compound could involve the C-H activation and subsequent hydroxylation of 2-phenylpyridine. Palladium catalysts are well-known to mediate such transformations. The pyridine nitrogen acts as a directing group, facilitating the selective functionalization of the C-H bond at the 3-position.

Mechanistic Consideration:

The catalytic cycle would likely involve the formation of a palladacycle intermediate, followed by oxidation of the palladium center and subsequent reductive elimination to introduce the hydroxyl group.

Pd_Catalyzed_Hydroxylation Two_Phenylpyridine 2-Phenylpyridine Palladacycle Palladacycle Intermediate Two_Phenylpyridine->Palladacycle Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Palladacycle C-H Activation Oxidized_Pd Pd(IV) Intermediate Palladacycle->Oxidized_Pd Oxidation Product This compound Oxidized_Pd->Product Reductive Elimination

Figure 3: Plausible mechanism for palladium-catalyzed hydroxylation of 2-phenylpyridine.

Data Presentation: A Comparative Overview

To aid in the selection of a synthetic route, the following table summarizes the key features of the discussed pathways. Note that specific data for this compound is limited in the available literature, and the presented information is based on analogous transformations.

Synthesis PathwayKey FeaturesTypical YieldsReaction ConditionsAdvantagesDisadvantages
Bohlmann-Rahtz Two-step condensation and cyclodehydrationGood to Excellent (for related compounds)[3]High temperatures or acid catalysis[1]Versatile, well-establishedHarsh conditions, may require precursor synthesis
Rh-catalyzed C-H activation of ketoximesModerate to GoodMild to moderate temperaturesHigh atom economy, good functional group toleranceCatalyst cost, potential for side reactions
Cu-catalyzed Annulation of ketoxime acetatesModerate to GoodModerate temperaturesLower catalyst cost than RhMay require specific activating groups
Pd-catalyzed C-H Hydroxylation Direct functionalization of 2-phenylpyridineVariableRequires an oxidantDirect, potentially fewer stepsRequires pre-synthesized 2-phenylpyridine, oxidant needed

Characterization of this compound

Accurate characterization of the final product is paramount. While a complete set of spectroscopic data for this compound was not found in the initial searches, the following are expected characteristic signals based on the structure and data from similar compounds.[3][4]

  • ¹H NMR: Aromatic protons of the phenyl and pyridine rings would appear in the range of δ 7.0-8.5 ppm. The hydroxyl proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: Signals for the 11 carbon atoms, with those in the aromatic region appearing between δ 120-160 ppm. The carbon bearing the hydroxyl group (C-3) would be shifted downfield.

  • IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the hydroxyl group would be expected around 3200-3600 cm⁻¹. C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 171.20.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through both classical and modern synthetic methodologies. The Bohlmann-Rahtz synthesis offers a reliable, albeit sometimes harsh, route. Modern catalytic methods, particularly those involving rhodium, copper, and palladium, provide milder alternatives with the potential for greater efficiency and functional group tolerance.

The choice of synthetic pathway will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This guide provides the foundational knowledge and practical considerations to empower researchers to make informed decisions and successfully synthesize this valuable heterocyclic compound. Future research in this area will likely focus on the development of even more efficient, sustainable, and enantioselective methods for the construction of the this compound scaffold, further expanding its utility in science and technology.

References

  • Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to Novel Synthetic Strategies for 2-Phenylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Phenylpyridin-3-ol Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a favored scaffold in drug design.[3] Within this vast chemical space, the 2-phenylpyridine motif has emerged as a "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for lead discovery.[4][5]

The addition of a hydroxyl group at the 3-position introduces a critical functional handle that can significantly modulate a molecule's physicochemical properties, including solubility and metabolic stability, while also providing a key interaction point for binding to biological macromolecules. Consequently, this compound derivatives are highly sought-after intermediates in medicinal chemistry, with demonstrated potential in the development of novel antifungal and anticancer agents.[5][6]

However, the precise, regiocontrolled synthesis of such 2,3-disubstituted pyridines presents a significant synthetic challenge. Traditional condensation reactions often lack the required specificity, leading to mixtures of isomers and limiting substrate scope. This guide provides an in-depth exploration of modern, catalytic strategies that overcome these classical limitations, offering researchers efficient, selective, and versatile pathways to the this compound core and its analogues.

Foundational Synthetic Approaches: A Contextual Overview

Historically, the construction of the pyridine ring has been dominated by condensation reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses.[7][8] These methods typically involve the cyclocondensation of carbonyl compounds with an ammonia source.[9] While foundational, these approaches are often limited by harsh reaction conditions and a lack of regiochemical control, making them ill-suited for the targeted synthesis of asymmetrically substituted pyridines like this compound. The advent of transition metal-catalyzed cross-coupling provided more refined methods for functionalizing pre-existing pyridine rings, but the direct construction of the core remained a focus of methodological development.

Novel Synthetic Strategies for the this compound Core

Modern synthetic chemistry has ushered in an era of catalysis-driven transformations that provide unprecedented control over selectivity and efficiency. The following sections detail three distinct and powerful strategies for accessing the this compound scaffold, moving beyond classical methods toward more elegant and atom-economical solutions.

Strategy 1: Transition Metal-Catalyzed [2+2+2] Cycloaddition

This strategy represents a highly convergent and atom-economical approach to the pyridine nucleus, constructing the ring in a single step from simple, acyclic precursors. The core principle involves the metal-catalyzed cyclotrimerization of two alkyne molecules with one nitrile molecule, the latter serving as the nitrogen source for the heterocycle.[10]

Mechanistic Insights: The catalytic cycle, typically mediated by cobalt or rhodium complexes, begins with the oxidative coupling of two alkyne molecules to the metal center, forming a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile into the metal-carbon bond expands the ring to a seven-membered metallacycloheptatriene (or a related azametallacyclopentadiene). Reductive elimination from this intermediate releases the final pyridine product and regenerates the active catalyst.[10] The key challenge in synthesizing a this compound derivative via this method lies in the regioselective coupling of three different unsaturated components. A plausible route would involve the co-cyclization of phenylacetylene, a second alkyne bearing a protected hydroxyl group (e.g., 3-(tert-butyldimethylsilyloxy)-1-propyne), and a simple nitrile like acetonitrile.

Logical Workflow for [2+2+2] Cycloaddition

Caption: Conceptual workflow for the synthesis of this compound via a catalytic [2+2+2] cycloaddition.

Exemplary Experimental Protocol (Conceptual):

  • Catalyst Activation: In a nitrogen-purged glovebox, a flask is charged with [Rh(cod)Cl]₂ (2.5 mol%) and a suitable phosphine ligand (e.g., TRIPHOS, 5.5 mol%) in anhydrous toluene. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Assembly: To the activated catalyst solution, phenylacetylene (1.0 eq.), 3-(tert-butyldimethylsilyloxy)-1-propyne (1.1 eq.), and acetonitrile (3.0 eq.) are added sequentially.

  • Reaction Execution: The reaction vessel is sealed and heated to 110 °C for 12-18 hours, with reaction progress monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the silyl-protected this compound derivative.

  • Deprotection: The purified intermediate is dissolved in THF, treated with tetrabutylammonium fluoride (TBAF, 1.1 eq.), and stirred at room temperature for 2 hours. Following an aqueous work-up and extraction, the final product is purified by chromatography or recrystallization.

Causality and Field Insights: The choice of catalyst and ligand is critical for controlling regioselectivity, which remains a primary challenge in multi-component cycloadditions. Rhodium catalysts often provide higher selectivity compared to cobalt for unsymmetrical alkynes. The use of a protected hydroxyl group is mandatory to prevent interference with the organometallic catalyst. This strategy's main advantage is its convergence, rapidly building molecular complexity from simple starting materials.

Strategy 2: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. For pyridine synthesis, the inverse-electron-demand variant is particularly effective.[11] This approach involves the [4+2] cycloaddition of an electron-poor azadiene with an electron-rich dienophile, followed by an aromatization step.[12]

Mechanistic Insights: A highly effective azadiene for this purpose is a 1,2,4-triazine derivative. The reaction with an electron-rich alkene, such as an enol ether or enamine derived from acetophenone, proceeds readily. The initial cycloadduct is unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a dihydropyridine intermediate. Subsequent oxidation or elimination furnishes the aromatic pyridine ring.[9][11] This method offers excellent regiochemical control, as the substitution pattern of the final product is directly determined by the structures of the triazine and the dienophile.

IEDDA Reaction Pathway

cluster_reactants Reactants cluster_process Reaction Sequence Diene 1,2,4-Triazine (Electron-Poor) DA [4+2] Cycloaddition (IEDDA) Diene->DA Dienophile Phenyl-substituted Enol Ether (Electron-Rich) Dienophile->DA Retro Retro-Diels-Alder (-N₂) DA->Retro Unstable Adduct Arom Aromatization (Oxidation/Elimination) Retro->Arom Dihydropyridine Product This compound Derivative Arom->Product

Caption: Reaction sequence for pyridine synthesis via an Inverse-Electron-Demand Aza-Diels-Alder reaction.

Exemplary Experimental Protocol:

  • Enol Ether Formation: In a dry flask under nitrogen, acetophenone (1.0 eq.) is dissolved in anhydrous DMF. Sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portionwise at 0 °C. After stirring for 30 minutes, methyl iodide (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours. The resulting 1-methoxy-1-phenylethene is isolated via aqueous work-up and distillation.

  • Cycloaddition: The enol ether (1.0 eq.) and 3-methoxy-1,2,4-triazine (1.1 eq.) are dissolved in anhydrous dioxane in a sealed tube.

  • Reaction Execution: The mixture is heated to 140 °C for 24 hours. The reaction progress is monitored by the disappearance of the reactants (TLC).

  • Work-up and Purification: The reaction is cooled, and the solvent is evaporated. The crude residue is purified by silica gel chromatography to afford 3-methoxy-2-phenylpyridine.

  • Demethylation: The intermediate is dissolved in dichloromethane at 0 °C and treated with boron tribromide (BBr₃, 1.5 eq., 1M solution in DCM) dropwise. The reaction is stirred for 4 hours, then quenched carefully with methanol and water. After extraction and purification, the final product, this compound, is obtained.

Causality and Field Insights: The IEDDA strategy provides a predictable and powerful route to highly substituted pyridines. The key to success is the choice of the dienophile; enamines or enol ethers provide the necessary electron density to drive the reaction with the electron-deficient triazine. The final dealkylation step to reveal the hydroxyl group is a standard transformation, with BBr₃ being a highly effective reagent for cleaving aryl methyl ethers.

Strategy 3: Late-Stage C-H Functionalization

This strategy represents the pinnacle of synthetic efficiency, introducing key functional groups directly onto a pre-formed heterocyclic core. Instead of building the ring from scratch, this approach modifies an existing, simpler pyridine derivative through regioselective carbon-hydrogen (C-H) bond activation.[7] The most logical sequence involves the C2-arylation of a 3-hydroxypyridine precursor.

Mechanistic Insights: Direct C-H functionalization of pyridines is challenging because the lone pair on the nitrogen atom can coordinate to and deactivate the transition-metal catalyst.[13] A common and effective tactic to circumvent this issue is the temporary conversion of the pyridine to its corresponding N-oxide.[14] The N-oxide group deactivates the nitrogen's coordinating ability and electronically activates the C2 and C6 positions for metallation. A palladium catalyst can then facilitate a direct arylation reaction with an arylboronic acid or a similar organometallic reagent.[15] The 3-hydroxy group can assist in directing the catalyst to the C2 position through chelation. After the C-C bond is formed, the N-oxide is easily reduced back to the pyridine.

C-H Arylation Workflow

Start 3-Hydroxypyridine Ox Oxidation (e.g., m-CPBA) Start->Ox Noxide 3-Hydroxypyridine N-Oxide Ox->Noxide Arylation Pd-Catalyzed C2-H Arylation + Phenylboronic Acid Noxide->Arylation ArylatedNoxide This compound N-Oxide Arylation->ArylatedNoxide Red Reduction (e.g., PCl₃ or H₂/Pd) ArylatedNoxide->Red Target This compound Red->Target

Sources

Spectroscopic Data for 2-Phenylpyridin-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of 2-Phenylpyridin-3-ol and the Central Role of Tautomerism

This compound, a heterocyclic compound with the molecular formula C₁₁H₉NO and a molecular weight of 171.20 g/mol , presents a compelling case study in structural characterization.[1][2] Its utility in medicinal chemistry and materials science necessitates a comprehensive understanding of its molecular architecture. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. However, the analysis of this compound is nuanced by the phenomenon of tautomerism.

The 3-hydroxy pyridine moiety can exist in equilibrium between the enol form (this compound) and the keto form (2-phenyl-3-pyridone). This equilibrium is highly sensitive to the solvent environment. In non-polar solvents, the enol form is generally favored, while polar, protic solvents tend to stabilize the zwitterionic keto tautomer.[3] Consequently, the observed spectroscopic data will be a composite of both tautomers, with their relative contributions dependent on the experimental conditions. This guide will provide a detailed analysis of the expected spectroscopic data for both tautomers, alongside field-proven protocols for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Protonic and Carbon Environments

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts, splitting patterns, and integration of the signals offer a rich dataset for piecing together the molecular puzzle.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be highly dependent on the solvent used, reflecting the tautomeric equilibrium. The signals from the phenyl group protons will be present in both tautomers, likely in the aromatic region (δ 7.0-8.0 ppm). The key differences will be observed in the signals from the pyridine ring protons and the presence or absence of a distinct hydroxyl or N-H proton signal.

Predicted ¹H NMR Data for this compound Tautomers

Proton Assignment Predicted Chemical Shift (δ ppm) - Enol Form (in CDCl₃) Predicted Chemical Shift (δ ppm) - Keto Form (in DMSO-d₆) Multiplicity Integration
Phenyl H (ortho)~7.8-8.0~7.8-8.0m2H
Phenyl H (meta, para)~7.3-7.6~7.3-7.6m3H
Pyridine H4~7.2-7.4~6.5-6.7d1H
Pyridine H5~7.0-7.2~7.1-7.3t1H
Pyridine H6~8.1-8.3~7.6-7.8d1H
-OH~9.0-10.0 (broad)-s1H
-NH-~11.0-12.0 (broad)s1H

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.

Interpretation of ¹H NMR Data:

  • Enol Form (this compound): In a non-polar solvent like chloroform-d (CDCl₃), the enol form is expected to dominate. A broad singlet corresponding to the hydroxyl proton (-OH) would be observed at a downfield chemical shift. The pyridine ring protons would exhibit coupling patterns consistent with a substituted pyridine ring.

  • Keto Form (2-phenyl-3-pyridone): In a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the keto form is expected to be more prominent. The hydroxyl proton signal would be absent, and a new broad singlet corresponding to the N-H proton would appear at a significantly downfield position. The chemical shifts of the pyridine ring protons would also be altered due to the change in the electronic structure of the ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5][6][7]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[4][5]

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, making this technique highly valuable for distinguishing between the enol and keto tautomers.

Predicted ¹³C NMR Data for this compound Tautomers

Carbon Assignment Predicted Chemical Shift (δ ppm) - Enol Form (in CDCl₃) Predicted Chemical Shift (δ ppm) - Keto Form (in DMSO-d₆)
Phenyl C1' (ipso)~138-140~138-140
Phenyl C2', C6'~128-130~128-130
Phenyl C3', C5'~129-131~129-131
Phenyl C4'~127-129~127-129
Pyridine C2~155-157~150-152
Pyridine C3~145-147~160-162 (C=O)
Pyridine C4~120-122~115-117
Pyridine C5~125-127~130-132
Pyridine C6~148-150~140-142

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.

Interpretation of ¹³C NMR Data:

  • Enol Form (this compound): The carbon atom attached to the hydroxyl group (C3) will resonate at a chemical shift typical for an aromatic carbon bearing an oxygen atom (~145-147 ppm).

  • Keto Form (2-phenyl-3-pyridone): The most significant change will be the chemical shift of the C3 carbon, which will now be part of a carbonyl group (C=O) and will shift significantly downfield to the range of ~160-162 ppm. The chemical shifts of the other pyridine carbons will also be affected by the change in tautomeric form.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the following key differences in the acquisition parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

  • Spectral Width: A wider spectral width is required to cover the larger range of carbon chemical shifts (typically 0-200 ppm).

  • Number of Scans: A significantly larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data for this compound Tautomers

Vibrational Mode Predicted Wavenumber (cm⁻¹) - Enol Form Predicted Wavenumber (cm⁻¹) - Keto Form
O-H stretch (H-bonded)3200-3400 (broad)-
N-H stretch-3000-3300 (broad)
C-H stretch (aromatic)3000-31003000-3100
C=O stretch-1650-1680 (strong)
C=C and C=N stretch1500-16001500-1620
C-O stretch1200-1300-

Disclaimer: These are predicted values based on analogous compounds and may vary from experimental data.

Interpretation of IR Data:

  • Enol Form (this compound): The spectrum will be characterized by a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The absence of a strong carbonyl absorption is a key indicator of the enol form.

  • Keto Form (2-phenyl-3-pyridone): The most prominent feature will be a strong, sharp absorption band in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration. A broad N-H stretching band will also be present in the 3000-3300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Solid Sample):

  • Sample Preparation (KBr Pellet Method): [1][8]

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, the molecular weight is 171.20 Da.

Predicted Mass Spectrum Fragmentation for this compound:

  • Molecular Ion (M⁺): m/z = 171

  • Major Fragments:

    • Loss of CO (M-28): m/z = 143

    • Loss of HCN (M-27): m/z = 144

    • Phenyl cation: m/z = 77

    • Pyridyl fragments

Interpretation of Mass Spectrum:

The mass spectrum will show a molecular ion peak at m/z 171, confirming the molecular weight of the compound. The fragmentation pattern will provide clues about the structure. For example, the loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for phenols and related compounds, which would support the presence of the hydroxyl group. The presence of a fragment at m/z 77 is indicative of the phenyl group.

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[9]

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[9][10] This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound, incorporating the crucial aspect of tautomerism.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_tautomerism Tautomeric Equilibrium cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis This compound Synthesis/Purification Enol Enol Form (this compound) Synthesis->Enol Keto Keto Form (2-phenyl-3-pyridone) Synthesis->Keto MS Mass Spectrometry Synthesis->MS Enol->Keto Polar Solvent NMR NMR Spectroscopy (¹H and ¹³C) Enol->NMR IR IR Spectroscopy Enol->IR Keto->Enol Non-polar Solvent Keto->NMR Keto->IR Interpretation Combined Spectral Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach that accounts for its tautomeric nature. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by carefully considering the influence of the solvent on the enol-keto equilibrium, a complete and unambiguous structural elucidation can be achieved. The predicted data and detailed protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related heterocyclic compounds. The principles outlined herein are broadly applicable to the characterization of any compound exhibiting tautomerism, underscoring the importance of a thorough understanding of fundamental chemical principles in the application of modern analytical techniques.

References

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Introduction: The Structural Elucidation of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Phenylpyridin-3-ol

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, it belongs to a class of structures that are ubiquitous in pharmaceuticals and functional materials[1]. The precise arrangement of the phenyl and hydroxyl substituents on the pyridine core dictates its chemical reactivity, biological activity, and photophysical properties. Consequently, unambiguous structural verification is a critical first step in any research and development endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural elucidation of organic molecules in solution[2]. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from analogous structures. We will explore the expected chemical shifts and coupling patterns, address the critical influence of tautomerism, and present a robust experimental protocol for acquiring high-quality spectral data.

A Note on Tautomerism: The Pyridinol-Pyridone Equilibrium

A crucial consideration for any hydroxypyridine is the potential for tautomerism, the equilibrium between the hydroxy (pyridinol) form and the keto (pyridone) form.[2]. In the case of this compound, this equilibrium is with 3-Phenyl-2(1H)-pyridinone[3].

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly sensitive to the solvent environment. Non-polar solvents tend to favor the pyridinol form, whereas polar, protic solvents can shift the equilibrium towards the pyridone form[2]. This phenomenon has a profound impact on the resulting NMR spectra, as the chemical environment of every nucleus in the molecule is altered. For the purpose of this guide, we will primarily focus on the analysis of the This compound (pyridinol) form, which is often favored in common NMR solvents like DMSO-d₆ and CDCl₃, but the possibility of the pyridone tautomer must always be considered when interpreting experimental data.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Caption: Proton labeling scheme for this compound.

Predicted Chemical Shifts and Coupling Constants

The prediction of the ¹H NMR spectrum for this compound is based on the analysis of its constituent parts: the 3-hydroxypyridine core and the 2-phenyl substituent. Data from similar compounds like 2-phenylpyridine[4][5], 2-hydroxypyridine[6], and 3-hydroxypyridine[7] are used as a basis for these assignments.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)Rationale & Notes
H6 8.1 - 8.3Doublet of doublets (dd)JH6-H5 ≈ 4-5 Hz (ortho), JH6-H4 ≈ 1-2 Hz (meta)This proton is ortho to the electron-withdrawing nitrogen atom, resulting in a significant downfield shift. It is coupled to both H5 and H4.
H4 7.3 - 7.5Doublet of doublets (dd)JH4-H5 ≈ 8-9 Hz (ortho), JH4-H6 ≈ 1-2 Hz (meta)Influenced by the nitrogen atom and the hydroxyl group. It exhibits ortho coupling to H5 and meta coupling to H6.
H5 7.2 - 7.4Doublet of doublets (dd)JH5-H4 ≈ 8-9 Hz (ortho), JH5-H6 ≈ 4-5 Hz (ortho)Coupled to two adjacent protons, H4 and H6, resulting in a dd pattern. Its chemical shift is intermediate between H4 and H6.
H2', H6' 7.8 - 8.0Multiplet (m)J ≈ 7-8 HzThese ortho protons of the phenyl ring are deshielded due to their proximity to the pyridine ring and potential anisotropic effects.
H3', H4', H5' 7.4 - 7.6Multiplet (m)J ≈ 7-8 HzThe meta and para protons of the phenyl ring typically overlap, forming a complex multiplet in the aromatic region.
3-OH 9.0 - 10.0 (in DMSO-d₆)Broad singlet (br s)N/AThe chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it appears as a broad, exchangeable singlet. In D₂O, this signal would disappear. In CDCl₃, it may be broader and appear more upfield.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a detailed map of the carbon skeleton.

Caption: Carbon labeling scheme for this compound.

Predicted Chemical Shifts

Predictions are derived from established substituent effects and spectral data for 2-phenylpyridine[8][9] and hydroxypyridines[10].

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Notes
C2 155 - 158This carbon is attached to both the electronegative nitrogen and the phenyl group, causing a significant downfield shift.
C3 145 - 148The carbon bearing the hydroxyl group (an oxygen atom) is strongly deshielded, resulting in a large downfield chemical shift.
C6 140 - 143Similar to H6, this carbon is ortho to the nitrogen and is shifted downfield.
C4 125 - 128The chemical shift of C4 is influenced by its position relative to the nitrogen and hydroxyl groups.
C5 122 - 124This carbon is expected to be the most upfield of the pyridine ring carbons.
C1' 138 - 140The ipso-carbon of the phenyl ring, directly attached to the pyridine ring. Its signal may be of lower intensity.
C4' 129 - 131The para-carbon of the phenyl ring.
C2', C6' 128 - 130The ortho-carbons of the phenyl ring.
C3', C5' 126 - 128The meta-carbons of the phenyl ring.

Part 3: Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental workflow is essential. This protocol is designed to be self-validating by including necessary checks and referencing standards.

Workflow for NMR Data Acquisition and Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer lock Lock & Shim transfer->lock proton Acquire ¹H Spectrum lock->proton carbon Acquire ¹³C Spectrum (with proton decoupling) proton->carbon ft Fourier Transform carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (TMS or residual solvent peak) baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks integrate->assign

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with analyte signals. Importantly, it allows for the observation of the hydroxyl proton due to its hydrogen bond accepting nature.

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • For ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would be: a 30° pulse angle, an acquisition time of ~2-3 seconds, a relaxation delay of 2 seconds, and 8-16 scans.[11]

    • For ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. This involves a 90° pulse, a longer acquisition time, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat spectrum.

    • Calibrate the chemical shift axis. For DMSO-d₆, the residual proton peak is at δ 2.50 ppm and the carbon peak is at δ 39.52 ppm. Alternatively, an internal standard like Tetramethylsilane (TMS) can be used (δ 0.00 ppm).[11]

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • Assign the peaks based on their chemical shift, multiplicity, and integration, comparing them to the predicted values.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis provides a detailed and definitive fingerprint of the this compound structure. The characteristic downfield shifts of the pyridine ring protons, particularly H6, combined with the distinct chemical environment of the hydroxyl-bearing C3 carbon, serve as key identifiers. By understanding the interplay of substituent effects and the potential for tautomerism, researchers can confidently verify the structure and purity of this valuable compound, enabling its effective use in drug development and materials science applications.

References

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers engaged in the fields of medicinal chemistry, drug metabolism, and synthetic chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the development pipeline. 2-Phenylpyridin-3-ol, a molecule incorporating both a phenyl and a hydroxylated pyridine moiety, represents a class of scaffolds with significant biological potential. Mass spectrometry (MS), particularly with electron ionization (EI), is a cornerstone technique for providing detailed structural information through the analysis of reproducible fragmentation patterns.[1][2]

This technical guide provides a predictive, in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound (C₁₁H₉NO, Molecular Weight: 171.19 g/mol ). Drawing upon established principles of mass spectrometry for aromatic, phenolic, and heterocyclic systems, we will explore the primary fragmentation pathways, explain the causality behind the formation of key fragment ions, and provide a robust framework for the identification and characterization of this molecule and its analogues.[3][4]

Part 1: The Molecular Ion (M•+) and its Stability

Upon electron ionization, typically at 70 eV, this compound will lose an electron to form the molecular ion (M•+), which would be observed at a mass-to-charge ratio (m/z) of 171.

C₁₁H₉NO + e⁻ → [C₁₁H₉NO]•+ + 2e⁻

Due to the presence of two aromatic rings (phenyl and pyridine), the this compound molecular ion is expected to be highly stable.[5] Aromatic systems are capable of delocalizing the positive charge and the radical character across the entire molecule, which reduces the internal energy of the ion and decreases the likelihood of immediate fragmentation.[4] Consequently, the molecular ion peak at m/z 171 is predicted to be prominent and readily identifiable in the mass spectrum, serving as the crucial starting point for spectral interpretation.

Part 2: Principal Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the interplay of its three key structural features: the phenol-like hydroxylated pyridine ring, the phenyl substituent, and the bond connecting these two moieties. The energetically unstable molecular ions will break apart into smaller, characteristic pieces.[6] The most probable fragmentation pathways are detailed below.

Pathway A: Fragmentation Initiated by the Hydroxyl Group

The presence of the hydroxyl group introduces phenol-like fragmentation characteristics, which are among the most diagnostic for this molecule.

  • Loss of Carbon Monoxide (CO): A hallmark fragmentation of phenols and related hydroxyaromatic compounds is the facile loss of a neutral carbon monoxide (CO) molecule (28 Da).[7] This process is believed to proceed through a rearrangement to a keto-form, followed by ring contraction and expulsion of CO. This pathway would lead to a significant fragment ion at m/z 143 .

  • Loss of a Formyl Radical (•CHO): A related, though often less intense, fragmentation is the loss of a formyl radical (•CHO, 29 Da), resulting in a fragment at m/z 142 .

Pathway B: Pyridine Ring Fission

The pyridine ring itself has characteristic fragmentation behavior.

  • Loss of Hydrogen Cyanide (HCN): A dominant fragmentation channel for pyridine and its derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule (27 Da).[8] This cleavage involves the rupture of the heterocyclic ring. Starting from the molecular ion at m/z 171, this loss would produce a highly conjugated fragment ion at m/z 144 .

Pathway C: Inter-Ring Cleavage

The C-C single bond connecting the phenyl and pyridine rings is a potential cleavage site.

  • Formation of the Phenyl Cation: Cleavage of the bond between the rings can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 . This is a very common and stable ion observed in the mass spectra of phenyl-substituted compounds.[9] The corresponding radical fragment, [C₅H₄NO]•, would be a neutral species and thus not detected.

  • Formation of the Hydroxypyridinyl Cation: The alternative fragmentation, where the charge is retained on the pyridine portion of the molecule, would result in an ion at m/z 94 ([C₅H₄NO]⁺). The stability of this ion relative to the phenyl cation will dictate the relative intensity of this peak.

Part 3: Proposed Fragmentation Scheme & Spectral Data

The interplay of these pathways results in a predictable "fingerprint" for this compound. The major proposed fragmentation routes are visualized in the diagram below, followed by a table summarizing the key expected ions.

Predicted Fragmentation Workflow

Fragmentation_Pattern cluster_pathways Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M [M]•+ m/z 171 (C₁₁H₉NO)•+ F1 [M - CO]•+ m/z 143 M->F1 - CO (28 Da) (Pathway A) F2 [M - HCN]•+ m/z 144 M->F2 - HCN (27 Da) (Pathway B) F3 [C₆H₅]+ m/z 77 M->F3 - C₅H₄NO• (Pathway C) F4 [M - H]•+ m/z 170 M->F4 - •H (1 Da) F1_1 [C₉H₇N]•+ -HCN m/z 116 F1->F1_1 - HCN (27 Da)

Caption: Predicted EI fragmentation pathways of this compound.

Table of Predicted Fragment Ions
m/zProposed Ion StructureNeutral LossPathwayPredicted Intensity
171[C₁₁H₉NO]•+ (Molecular Ion)--Strong
170[C₁₁H₈NO]⁺•H-Moderate
144[C₁₀H₈O]•+HCNBModerate to Strong
143[C₁₀H₉N]•+COAStrong
116[C₉H₈]•+CO + HCNA ->Moderate
94[C₅H₄NO]⁺•C₆H₅CLow to Moderate
77[C₆H₅]⁺•C₅H₄NOCStrong

Part 4: Experimental Protocol

To validate this predictive framework, the following experimental protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

GC-EI-MS Analysis Workflow

GCMS_Workflow Sample 1. Sample Prep Dissolve in MeOH (1 mg/mL) Injection 2. GC Injection 1 µL, Split mode Sample->Injection Separation 3. GC Separation DB-5ms column Injection->Separation Ionization 4. EI Source 70 eV Separation->Ionization Analysis 5. Mass Analyzer Quadrupole Scan (m/z 40-400) Ionization->Analysis Detection 6. Detection EM Detector Analysis->Detection Data 7. Data Analysis Spectral Interpretation Detection->Data

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

    • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

  • Gas Chromatography (GC) Conditions:

    • Injector: Set to 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library matching.[2]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (m/z 171) and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways and reference spectra from databases (if available).

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be rich in structural information, driven by the combined characteristics of its phenyl, pyridine, and hydroxyl functionalities. The presence of a strong molecular ion at m/z 171, coupled with diagnostic neutral losses of CO (yielding m/z 143) and HCN (yielding m/z 144), provides a robust basis for its identification. Further confirmation is offered by the presence of the phenyl cation at m/z 77. This in-depth guide provides a predictive but logically grounded framework that enables researchers and drug development professionals to confidently identify and characterize this important chemical scaffold, streamlining the analytical workflow and accelerating research outcomes.

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An In-Depth Technical Guide to the Biological Activity Screening of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Scaffold

In the landscape of drug discovery, the pyridine ring is a cornerstone, a privileged scaffold found in numerous FDA-approved therapeutics.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 2-Phenylpyridin-3-ol, which incorporates both the phenylpyridine and a critical 3-hydroxy group—a tautomeric cousin to the well-studied 2-pyridone structure—presents a compelling, yet underexplored, scaffold.[2] While specific biological data on this exact molecule is sparse, the rich pharmacology of its constituent parts provides a logical foundation for a targeted investigation.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, tiered screening strategy for this compound. Our approach is grounded in the principles of efficiency and scientific rigor, beginning with broad, cost-effective primary assays to identify potential "hits" and progressing toward more complex, mechanistic studies. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, ensuring every protocol is a self-validating system designed to produce trustworthy and actionable data.

Part 1: A Strategic Framework for Discovery: The Tiered Screening Cascade

The initial phase of drug discovery is not about exhaustive characterization but about intelligent triage.[3][4] A tiered screening cascade allows for the rapid and economical assessment of a compound's most probable biological activities, dedicating more resource-intensive assays only to compounds that show initial promise.[5] For this compound, we propose a primary screening panel targeting three key areas of pharmacology where pyridine and hydroxypyridone derivatives have historically shown significant activity: cytotoxicity (anticancer potential), antioxidant activity, and anti-inflammatory activity .[6][7][8]

The logic is simple: a positive result, or "hit," in any of these primary assays serves as a crucial decision point, triggering a cascade of more focused secondary assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening Panel cluster_1 Tier 2: Mechanistic Elucidation (Secondary Assays) cluster_2 Outcome Compound Compound Cytotoxicity Cytotoxicity Compound->Cytotoxicity Broad Spectrum Assessment Antioxidant Antioxidant Compound->Antioxidant Broad Spectrum Assessment Anti_Inflammatory Anti_Inflammatory Compound->Anti_Inflammatory Broad Spectrum Assessment Apoptosis_Assay Apoptosis & Cell Cycle Assays Cytotoxicity->Apoptosis_Assay If IC50 < 10 µM Cellular_ROS Cell-Based Antioxidant Assays Antioxidant->Cellular_ROS If IC50 < 50 µM LOX_NO_Assays LOX/NO Pathway Assays Anti_Inflammatory->LOX_NO_Assays If IC50 < 20 µM Lead_Candidate Lead Candidate Identification Apoptosis_Assay->Lead_Candidate Cellular_ROS->Lead_Candidate LOX_NO_Assays->Lead_Candidate G start Primary Screening Results c1 Potent Cytotoxicity? (IC50 < 10 µM) start->c1 c2 Significant Antioxidant? (IC50 < 50 µM) c1->c2 No p1 Advance to Anticancer Secondary Screens: - Apoptosis Assays (Caspase-Glo) - Cell Cycle Analysis (Flow Cytometry) c1->p1 Yes c3 COX-2 Inhibition? (IC50 < 20 µM) c2->c3 No p2 Advance to Antioxidant Secondary Screens: - Cellular ROS Assay (DCFH-DA) - Lipid Peroxidation Assay c2->p2 Yes p3 Advance to Anti-Inflammatory Secondary Screens: - COX-1 Selectivity Assay - NO Production in LPS-stimulated Macrophages c3->p3 Yes p4 Low Priority / Deprioritize c3->p4 No

Figure 2: Decision-making workflow based on primary screening outcomes.
  • If a potent cytotoxic effect is observed (e.g., IC₅₀ < 10 µM): The compound is a promising anticancer lead. The immediate next steps are secondary assays to determine the mechanism of cell death, such as apoptosis and cell cycle analysis. [9]* If significant antioxidant activity is found: The compound warrants further investigation, particularly in more biologically relevant systems. Cell-based assays to measure the quenching of intracellular reactive oxygen species (ROS) are a logical progression, as chemical assays like DPPH do not account for bioavailability or cellular metabolism. [10][11]* If selective COX-2 inhibition is detected: The compound is a potential anti-inflammatory agent. Key follow-up experiments include determining its selectivity against the COX-1 isoform (to predict potential gastrointestinal side effects) and evaluating its effect in cell-based models of inflammation, such as measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. [12][13]

Conclusion

This guide outlines a clear, logical, and technically sound strategy for the initial biological evaluation of this compound. By employing a tiered approach that begins with a carefully selected panel of primary assays—antiproliferative, antioxidant, and anti-inflammatory—researchers can efficiently identify the most promising therapeutic avenues for this novel scaffold. The emphasis on robust, self-validating protocols and a clear decision-making framework ensures that the path from initial screening to lead candidate identification is both scientifically rigorous and resource-efficient. The true potential of this compound awaits discovery, and this comprehensive screening cascade provides the map to navigate that journey.

References

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The 2-Phenylpyridin-3-ol Scaffold: A Privileged Motif for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The 2-phenylpyridin-3-ol core, a simple yet elegant fusion of a phenyl ring and a 3-hydroxypyridine moiety, represents such a scaffold. Its constituent parts are prevalent in a multitude of FDA-approved drugs and natural products, hinting at its inherent potential for favorable interactions within biological systems. The pyridine ring offers aqueous solubility and a key hydrogen bond acceptor, while the phenyl group provides a versatile anchor for exploring hydrophobic pockets. The hydroxyl group at the 3-position acts as a crucial hydrogen bond donor and/or acceptor, often playing a pivotal role in anchoring the molecule to a target's active site.

This guide provides a comprehensive analysis of the most promising therapeutic targets for derivatives of the this compound scaffold. We will delve into the mechanistic rationale for target selection, present quantitative data from analogous structures, and provide detailed, actionable protocols for validating these interactions in a laboratory setting. This document is designed to serve as a strategic resource for researchers, chemists, and pharmacologists dedicated to developing the next generation of targeted therapeutics.

Part 1: Anticancer Therapeutic Targets

The fight against cancer remains a primary focus of therapeutic development. The this compound scaffold and its close analogs have demonstrated significant potential through the inhibition of key proteins driving cancer cell proliferation and survival.

Target: Cyclin-Dependent Kinase 2 (CDK2) - Halting Uncontrolled Cell Division

Mechanistic Rationale: Cyclin-Dependent Kinase 2 (CDK2), when complexed with Cyclin E or Cyclin A, is a critical driver of the G1/S phase transition in the cell cycle. Its over-activity is a hallmark of many cancers, leading to unchecked cellular proliferation. Inhibition of CDK2 forces a G1 phase arrest, preventing DNA replication and ultimately inducing apoptosis in cancer cells. The pyridine core is a well-established bioisostere of the purine ring found in ATP, making pyridine-based derivatives prime candidates for competitive inhibition in the ATP-binding pocket of kinases like CDK2.[1]

Several pyridine-containing scaffolds have shown potent CDK2 inhibition. For instance, novel pyrazolopyridine derivatives have demonstrated inhibitory activity more potent than the reference drug roscovitine.[2] Similarly, a cyclohepta[e]thieno[2,3-b]pyridine derivative exhibited an IC50 of 0.77 nM against CDK2/cyclin E1.[3][4] This establishes a strong precedent for the this compound core to serve as a foundation for novel CDK2 inhibitors.

Visualizing the Pathway:

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb_E2F pRb-E2F (Inactive Complex) CyclinD_CDK46->Rb_E2F phosphorylates (p) E2F E2F (Active) Rb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription DNA_Synthesis DNA Synthesis & Replication CyclinE_CDK2->Rb_E2F hyper-phosphorylates (pp) CyclinE_CDK2->DNA_Synthesis initiates Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 INHIBITS

Caption: CDK2 pathway and the point of inhibition.

Target: FMS-Like Tyrosine Kinase 3 (FLT3) - A Lifeline for Leukemia

Mechanistic Rationale: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[5] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 acquires activating mutations, most commonly an internal tandem duplication (FLT3-ITD), which leads to ligand-independent, constitutive kinase activity.[6][7] This drives uncontrolled proliferation and survival of leukemia cells. Targeting FLT3-ITD is therefore a validated and highly attractive strategy for AML therapy. Pyridine-based scaffolds, including imidazo[1,2-a]pyridines and 1H-pyrrolo[2,3-b]pyridines, have been successfully developed into potent, nanomolar inhibitors of FLT3 and its resistance-conferring mutants.[8][9]

The this compound scaffold offers a prime starting point for designing novel FLT3 inhibitors that can form critical hydrogen bonds within the kinase hinge region while the phenyl group explores deeper hydrophobic pockets, potentially overcoming known resistance mutations.

Target: Redox Homeostasis Enzymes - Inducing Oxidative Catastrophe

Mechanistic Rationale: Cancer cells often exist in a state of elevated oxidative stress due to their high metabolic rate. To survive, they upregulate antioxidant systems, including those involving glutathione (GSH). Key enzymes in this system are Glutathione Reductase (GR), which maintains the supply of reduced GSH, and Thioredoxin Reductase (TrxR). Inhibition of these enzymes disrupts the delicate redox balance, leading to a catastrophic accumulation of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and triggering apoptosis. This strategy selectively targets the vulnerability of cancer cells.

Gold(III) complexes incorporating a (2-phenyl)pyridine ligand have demonstrated potent and selective inhibition of TrxR over the structurally related GR.[10] This highlights the ability of the 2-phenylpyridine motif to guide a molecule to the active site of these crucial redox enzymes. Designing metal-free this compound derivatives that can covalently or non-covalently bind to the active sites of GR or TrxR presents a compelling therapeutic strategy.

Visualizing the Mechanism:

Caption: Inhibition of Glutathione Reductase (GR) pathway.

Part 2: Antimicrobial Therapeutic Targets

The rise of drug-resistant pathogens poses a grave threat to global health. The this compound scaffold provides a promising framework for developing novel antimicrobial agents acting on validated and underexploited targets.

Target: Lanosterol 14α-demethylase (CYP51) - Crippling Fungal Cell Membranes

Mechanistic Rationale: Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is essential for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. Its function is analogous to cholesterol synthesis in humans, but the enzyme is sufficiently different to allow for selective targeting. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and arresting fungal growth. This is the mechanism of action for the highly successful azole class of antifungal drugs.

Recent studies have shown that non-azole scaffolds, such as 2-phenylpyrimidine and 2-phenylthiazole derivatives, can act as potent CYP51 inhibitors.[11][12] The core design principle involves a nitrogen-containing heterocycle (like pyridine) coordinating to the heme iron in the enzyme's active site, and a hydrophobic tail (like the phenyl group) occupying the substrate access channel. The this compound scaffold perfectly embodies this pharmacophore, offering a strong potential for development as a new class of non-azole antifungal agents.[13]

Target: Dihydrofolate Reductase (DHFR) - Starving Malarial Parasites

Mechanistic Rationale: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate biosynthesis pathway, which is required for the synthesis of nucleotides (precursors to DNA) and certain amino acids.[14] While humans acquire folate from their diet, parasites like Plasmodium falciparum (the causative agent of malaria) must synthesize it de novo, making the pathway enzymes attractive drug targets. Inhibitors of P. falciparum DHFR (PfDHFR), such as pyrimethamine, starve the parasite of essential building blocks, preventing its replication.

The development of resistance to existing antifolates is a major challenge. Pyridine derivatives have been identified as potent inhibitors of PfDHFR, with some compounds showing activity in the low nanomolar range (IC50 = 0.0402 µM) against chloroquine-resistant strains.[15][16] Molecular docking studies suggest these compounds effectively occupy the enzyme's active site, forming key interactions that contribute to their anti-malarial activity.[17] The this compound scaffold is a promising starting point for designing next-generation PfDHFR inhibitors that can evade existing resistance mechanisms.

Quantitative Data Summary

The following table summarizes the inhibitory activities of compounds with scaffolds analogous to this compound against the targets discussed. This data provides a strong quantitative foundation for pursuing the development of derivatives based on the core structure.

Target EnzymeDerivative ClassRepresentative Compound/SeriesBioactivity (IC₅₀)Therapeutic AreaReference(s)
CDK2/cyclin E1 Cyclohepta[e]thieno[2,3-b]pyridineCompound 8b 0.77 nMOncology[3][4]
CDK2/cyclin A2 PyrazolopyridineCompound 4 0.24 µMOncology[2][18]
FLT3-ITD Imidazo[1,2-b]pyridazineCompound 34f 4 nMOncology (AML)[7]
FLT3-ITD Novel Small Molecule InhibitorFLIN-4 1.07 nMOncology (AML)[19]
Thioredoxin Reductase (TrxR) (2-phenyl)pyridine Gold(III) ComplexComplex 4 ~1-5 µM (range)Oncology[10]
P. falciparum DHFR Pyridine derivativeCompound 2g 0.0402 µM (40.2 nM)Antimalarial[15][16]
Antifungal (C. albicans) 2-phenylpyrimidine derivativeCompound C6 MIC ≤ 0.125 µg/mLAntifungal[11][13]

Experimental Protocols & Methodologies

The validation of a compound's activity against its putative target is paramount. Below are detailed, step-by-step protocols for key in vitro assays relevant to the targets discussed.

Workflow Visualization: From Hit to Lead

Caption: General workflow for hit identification and validation.

Protocol 1: In Vitro Kinase Inhibition Assay (CDK2, FLT3)

This protocol describes a luminescent assay to measure the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[20][21]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

    • Prepare stock solutions of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1X Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the kinase (e.g., CDK2/Cyclin E1) and its specific substrate (e.g., Histone H1) to their final working concentrations in 1X Kinase Buffer.

    • Dilute ATP to its final working concentration (often near its Km for the specific kinase) in 1X Kinase Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted test compound or control (e.g., 1% DMSO for 0% inhibition, a known inhibitor like Staurosporine for 100% inhibition) to the appropriate wells.

    • Prepare a Master Mix containing the kinase and substrate. Add 4 µL of this Master Mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Glutathione Reductase (GR) Activity Assay

This protocol measures GR activity by monitoring the rate of NADPH oxidation, observed as a decrease in absorbance at 340 nm.[22]

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in an ice-cold assay buffer (e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.6) followed by centrifugation to clear debris.[22]

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Reagent Preparation:

    • Prepare a complete reaction buffer containing assay buffer, 2 mM oxidized glutathione (GSSG), and the test inhibitor at various concentrations.

    • Prepare a 2 mM NADPH solution in assay buffer. Keep on ice and prepare fresh daily.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 180 µL of the complete reaction buffer (with or without inhibitor) to each well.

    • Add 10 µL of the cell lysate (sample) or purified GR (positive control) to the wells.

    • Incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 2 mM NADPH solution.

    • Immediately place the plate in a spectrophotometer set to read absorbance at 340 nm.

  • Data Acquisition and Analysis:

    • Measure the absorbance in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.

    • Calculate the rate of NADPH oxidation (ΔA₃₄₀/min). The rate is directly proportional to GR activity.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value as described in Protocol 1.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for determining the Minimum Inhibitory Concentration (MIC).[23][24]

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium (buffered with MOPS to pH 7.0) directly in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate (e.g., Candida albicans) on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted drug) with the final fungal inoculum.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive growth control.

Conclusion and Future Perspectives

The this compound scaffold stands out as a highly versatile and promising framework for the development of novel therapeutics. The evidence gathered from analogous structures strongly supports its potential to effectively target a range of critical enzymes implicated in oncology and infectious diseases, including CDKs, FLT3, redox-modulating enzymes, fungal CYP51, and parasitic DHFR.

The path forward requires a systematic approach. The synthesis of focused libraries of this compound derivatives, guided by structure-activity relationship (SAR) studies and computational modeling, will be crucial. By leveraging the detailed experimental protocols provided in this guide, researchers can efficiently validate hits, optimize lead compounds, and ultimately unlock the full therapeutic potential of this privileged scaffold. The journey from scaffold to clinical candidate is challenging, but for structures as promising as this compound, it is a journey worth undertaking.

References

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The Enduring Legacy of 2-Phenylpyridine: From Foundational Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Elegance of a Privileged Scaffold

2-Phenylpyridine, a seemingly simple heterocyclic aromatic compound with the chemical formula C₁₁H₉N, stands as a cornerstone in modern chemistry.[1] Comprising a pyridine ring attached to a phenyl group at the 2-position, this colorless viscous liquid possesses a unique combination of electronic and steric properties that have propelled it from a laboratory curiosity to an indispensable building block across diverse scientific disciplines.[1][2] Its true value lies not in its standalone properties, but in its role as a "privileged scaffold"—a molecular framework that can be readily modified to interact with a wide range of biological targets and form the basis for advanced functional materials.

Initially explored for its fundamental chemical reactivity, the story of 2-phenylpyridine is a compelling narrative of scientific evolution. Its journey spans from classic organometallic synthesis to the heart of cutting-edge technologies like organic light-emitting diodes (OLEDs) and the intricate world of medicinal chemistry.[1][3][4] This guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding applications of 2-phenylpyridine compounds, offering researchers and developers the foundational knowledge and practical insights required to harness the potential of this remarkable molecule.

The Genesis of a Scaffold: Early Synthetic Endeavors

The history of 2-phenylpyridine is rooted in the foundational principles of organometallic chemistry. One of the earliest and most well-documented methods for its preparation was detailed in a 1938 publication in Organic Syntheses.[5] This classical approach relies on the nucleophilic addition of an organometallic reagent, specifically phenyllithium, to pyridine.[1][5]

The reaction proceeds via the attack of the highly nucleophilic phenyl group from phenyllithium onto the electron-deficient carbon atom at the 2-position of the pyridine ring. This is followed by the elimination of lithium hydride (LiH) to afford the aromatic 2-phenylpyridine product.[1] The choice of phenyllithium was crucial, as its high reactivity is necessary to overcome the aromatic stability of the pyridine ring.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Pyridine Pyridine Reaction + Pyridine->Reaction Phenyllithium Phenyllithium Phenyllithium->Reaction 2-Phenylpyridine 2-Phenylpyridine Reaction->2-Phenylpyridine LiH Lithium Hydride Reaction->LiH

Caption: Classic synthesis of 2-phenylpyridine.

While effective and historically significant, this method has limitations for modern applications, including the use of pyrophoric organolithium reagents and the potential for side reactions, which can complicate purification and limit overall yield.[5]

The Evolution of Synthesis: Efficiency, Versatility, and Greener Chemistries

As the demand for 2-phenylpyridine and its derivatives grew, so did the need for more efficient, versatile, and environmentally benign synthetic methods. The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, and 2-phenylpyridine was no exception.

The Suzuki-Miyaura Cross-Coupling Reaction

Among the most powerful modern techniques is the Suzuki-Miyaura cross-coupling reaction. This method involves the palladium-catalyzed reaction of a pyridine-containing boronic acid or ester with a phenyl halide (or vice versa).[6] The reaction is renowned for its high functional group tolerance, mild reaction conditions, and the generation of non-toxic byproducts.[6]

Experimental Protocol: Suzuki-Miyaura Synthesis of a 2-Phenylpyridine Derivative

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, and partition the mixture between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenylpyridine derivative.

G cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_product Product 2-Halopyridine 2-Halopyridine Catalyst Pd Catalyst Base 2-Halopyridine->Catalyst Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Catalyst Product 2-Phenylpyridine Catalyst->Product

Caption: Suzuki-Miyaura cross-coupling for 2-phenylpyridine synthesis.

Vapor-Phase Catalytic Synthesis

For large-scale industrial production, vapor-phase synthesis over solid catalysts presents an attractive alternative. One such method involves the reaction of acetophenone, ethanol, formaldehyde, and ammonia over molecular sieve catalysts like zeolites at high temperatures (around 400 °C).[3][7] This single-step process offers a continuous and potentially more economical route to 2-phenylpyridine, aligning with the principles of green chemistry by utilizing heterogeneous catalysts that can be easily recovered and reused.[8]

Synthetic Method Reactants Key Reagents/Catalysts Typical Yields Advantages Disadvantages
Classic (1938) Pyridine, PhenylithiumOrganolithium40-49%[5]Foundational, well-documentedUse of hazardous reagents, moderate yield
Suzuki-Miyaura 2-Halopyridine, Phenylboronic acidPalladium catalyst, Base>85%[6]High yield, functional group tolerance, mild conditionsCost of palladium catalyst, removal of metal traces
Vapor-Phase Acetophenone, Ethanol, Formaldehyde, AmmoniaZeolite catalyst (e.g., CoHY)Variable, optimized for yield[3]Single-step, continuous process, heterogeneous catalystHigh temperatures, complex product mixture

A Star in Materials Science: The Rise of 2-Phenylpyridine in OLEDs

The most significant impact of 2-phenylpyridine in the last few decades has been in the field of materials science, specifically in the development of Organic Light-Emitting Diodes (OLEDs). The discovery that cyclometalated iridium(III) complexes featuring 2-phenylpyridine ligands could exhibit highly efficient phosphorescence at room temperature was a watershed moment for the display and lighting industries.[1][9]

The key to this application is the process of cyclometalation , where the 2-phenylpyridine ligand coordinates to the iridium center through both the nitrogen of the pyridine ring and a carbon of the phenyl ring, forming a stable five-membered ring.[1][10] This C^N coordination strongly influences the electronic properties of the complex, enabling efficient harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

The most famous of these complexes is fac-tris(2-phenylpyridine)iridium(III), commonly known as Ir(ppy)₃ .[11] It is a highly efficient green phosphorescent emitter and has become a benchmark in OLED research.

Synthesis of Ir(ppy)₃

The synthesis typically involves two steps:

  • Formation of the Chloro-Bridged Dimer: 2-Phenylpyridine is reacted with iridium trichloride hydrate (IrCl₃·nH₂O) in a suitable solvent mixture (e.g., 2-ethoxyethanol and water) at high temperature. This results in the formation of a chloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂.[1]

  • Cleavage of the Dimer: The dimer is then reacted with a silver salt (like AgOTf) and an excess of the 2-phenylpyridine ligand to break the chloride bridges and form the final tris-cyclometalated complex, Ir(ppy)₃.

G cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Dimer Cleavage ppy 2-Phenylpyridine Dimer [Ir(ppy)2Cl]2 ppy->Dimer IrCl3 IrCl3·nH2O IrCl3->Dimer Dimer2 [Ir(ppy)2Cl]2 Product Ir(ppy)3 Dimer2->Product ppy2 2-Phenylpyridine ppy2->Product

Caption: Synthetic workflow for Ir(ppy)₃.

The emission color of these iridium complexes can be finely tuned by introducing electron-donating or electron-withdrawing substituents onto the 2-phenylpyridine scaffold, which alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[12] This tunability has enabled the creation of a full spectrum of efficient emitters for red, green, and blue OLEDs.

The 2-Phenylpyridine Scaffold in Life Sciences

Beyond materials, the 2-phenylpyridine motif is a recurring theme in medicinal and agricultural chemistry, where its rigid structure and electronic properties make it an excellent scaffold for designing bioactive molecules.

Medicinal Chemistry

The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[13] The addition of a phenyl group creates a biaryl structure that can be tailored to fit into specific protein binding pockets.

  • Antiviral Agents: 2-Phenylpyridine is a known starting material for potent drugs such as the azapeptide HIV protease inhibitor BMS-232632, which has demonstrated high anti-HIV activity.[3]

  • Anticancer Agents: The ability of 2-phenylpyridine to form stable complexes with metals like iridium and platinum is being explored for anticancer therapies.[4][14] These organometallic complexes can interact with cellular targets in novel ways compared to purely organic molecules.

  • Neurological Research: While some early studies investigated potential neurotoxicity due to its structural similarity to MPTP (a neurotoxin that causes Parkinson's-like symptoms), extensive research has shown that 2-phenylpyridine itself is unlikely to be a cause of idiopathic Parkinson's disease.[15] This has cleared the way for its use in developing compounds targeting the central nervous system.[4]

Agrochemicals

The search for new and effective pesticides with improved safety profiles is a constant effort. The 2-phenylpyridine scaffold has been incorporated into novel insecticides.[6] By attaching other pharmacophores, such as N-phenylbenzamide moieties, chemists have developed compounds with high insecticidal activity against various pests, demonstrating the versatility of this core structure in agrochemical design.[6]

Conclusion and Future Outlook

The journey of 2-phenylpyridine from its initial synthesis over 80 years ago to its current status as a high-value chemical is a testament to its remarkable versatility. It has proven to be far more than a simple biaryl compound, evolving into a critical component in advanced materials that power our screens and a privileged scaffold that aids in the design of life-saving drugs and essential agrochemicals.

The future of 2-phenylpyridine research remains bright. In materials science, the focus will likely be on developing new derivatives for more stable and efficient deep-blue and white OLEDs, as well as exploring their potential in other optoelectronic applications like light-emitting electrochemical cells and solar energy conversion. In medicinal chemistry, the continued exploration of 2-phenylpyridine-based organometallic complexes and their unique mechanisms of action could lead to breakthroughs in treating diseases like cancer. As synthetic methodologies continue to advance, the production of these vital compounds will become ever more efficient and sustainable, ensuring that the enduring legacy of 2-phenylpyridine will continue to expand for decades to come.

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An In-depth Technical Guide to 2-Phenylpyridin-3-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpyridin-3-ol, a heterocyclic compound with the molecular formula C₁₁H₉NO, represents a significant scaffold in medicinal chemistry. Its unique structural features, combining a phenyl ring and a pyridinol moiety, offer a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its molecular properties, detailed synthetic methodologies, and thorough characterization techniques. Furthermore, this document explores the promising applications of this scaffold in drug discovery, particularly in the realms of oncology and neurodegenerative diseases, by drawing parallels with the bioactivity of structurally related compounds.

Introduction: The Significance of the 2-Phenylpyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and its versatile reactivity make it a privileged structure in drug design.[1] The introduction of a phenyl group at the 2-position of the pyridine ring, as seen in 2-phenylpyridine derivatives, further enhances its therapeutic potential by providing a modifiable handle for tuning physicochemical and pharmacological properties. These derivatives have shown a broad spectrum of biological activities, including insecticidal and herbicidal properties.[2] The addition of a hydroxyl group at the 3-position, yielding this compound, introduces a crucial functional group that can act as a hydrogen bond donor and acceptor, further expanding its potential for interaction with biological targets.

This guide will delve into the specifics of this compound, offering a foundational understanding for researchers aiming to explore its potential in drug development.

Molecular Properties of this compound

A thorough understanding of the fundamental molecular properties of this compound is crucial for its synthesis, characterization, and application in drug discovery programs.

PropertyValueSource
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
CAS Number 3308-02-9
Appearance White to light yellow crystalline solid[3]
Solubility Soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane; sparingly soluble in water.[3]

Synthesis of this compound: A Methodological Approach

While various methods can be envisioned for the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile strategy for the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.[4][5] This palladium-catalyzed reaction offers high yields and functional group tolerance, making it a preferred method in modern organic synthesis.[6]

A plausible and efficient synthetic route to this compound involves the Suzuki-Miyaura coupling of a suitably protected 2-halopyridin-3-ol with phenylboronic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-3-hydroxypyridine 2-Bromo-3-hydroxypyridine Reaction_Vessel Reaction Vessel (Inert Atmosphere) 2-Bromo-3-hydroxypyridine->Reaction_Vessel Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction_Vessel Extraction Aqueous Work-up & Extraction Reaction_Vessel->Extraction Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Chromatography Column Chromatography Extraction->Chromatography Purification Final_Product This compound Chromatography->Final_Product Isolation

Caption: Proposed Suzuki-Miyaura synthesis workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a general framework for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

  • 2-Bromo-3-hydroxypyridine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-3-hydroxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., 3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the phenyl and pyridine rings. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm). The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the δ 120-160 ppm region. The carbon bearing the hydroxyl group is expected to be shifted further downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.

  • C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

  • A C-O stretching vibration around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 171. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of CO, HCN, or cleavage of the bond between the two rings.[11][12][13]

Char_Workflow Synthesized_Product Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Spectroscopic characterization workflow.

Applications in Drug Development

The 2-phenylpyridine scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a hydroxyl group at the 3-position in this compound opens up new avenues for designing molecules with enhanced biological activity and improved pharmacokinetic profiles.

Anticancer Potential

Pyridine derivatives are well-established as potent anticancer agents, targeting a variety of mechanisms crucial for cancer cell proliferation and survival.[14][15] Notably, derivatives of 3-phenylpyridine have shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[16] The structural features of this compound make it an attractive starting point for the design of novel CDK inhibitors. The hydroxyl group can form critical hydrogen bonds within the ATP-binding pocket of the kinase, potentially leading to high-affinity binding and potent inhibition.

Furthermore, phenylpyridine derivatives have been investigated for their cytotoxicity against various cancer cell lines, including breast and colon cancer.[17][18]

Anticancer_MOA 2P3ol_Derivative This compound Derivative CDK2 CDK2 2P3ol_Derivative->CDK2 Inhibits Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: Potential mechanism of action as a CDK2 inhibitor.

Neurodegenerative Diseases

The role of heterocyclic compounds in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's is an active area of research.[19][20][21] While some studies have investigated the potential neurotoxicity of simple phenylpyridines, the focus has shifted towards designing derivatives with neuroprotective properties.[22] The structural framework of this compound provides a template for developing multi-target-directed ligands that can address the complex pathology of these diseases, which often involve oxidative stress, protein aggregation, and neuroinflammation. The hydroxyl group, in particular, could contribute to antioxidant activity and metal chelation, both of which are important therapeutic strategies in neurodegeneration.

Conclusion and Future Directions

This compound is a molecule of significant interest to the medicinal chemistry community. Its straightforward, albeit requiring optimization, synthesis via modern cross-coupling techniques, combined with its promising structural features, makes it an attractive scaffold for the development of novel therapeutic agents. The presence of both a phenyl and a pyridinol moiety provides ample opportunities for structural modification to fine-tune its biological activity and pharmacokinetic properties.

Future research should focus on the development of a robust and scalable synthesis for this compound and the systematic exploration of its derivatization to build libraries of novel compounds. Subsequent screening of these libraries against a panel of disease-relevant targets, particularly kinases and enzymes implicated in cancer and neurodegenerative diseases, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.

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Foreword: The Physicochemical Keystone of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Phenylpyridin-3-ol

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical early-stage hurdles are the physicochemical properties of the active pharmaceutical ingredient (API). These properties, principally solubility and stability, govern everything from bioavailability and manufacturability to dosage form design and shelf-life. This compound, a heterocyclic compound featuring a phenylpyridine core, represents a scaffold of significant interest in medicinal chemistry, with derivatives showing potential as novel therapeutics.[1][2] This guide provides an in-depth technical examination of its solubility and stability, offering not just data and protocols, but the causal reasoning behind the experimental choices—essential for researchers, scientists, and drug development professionals aiming to unlock the full potential of this molecular class.

Solubility Profile: Navigating the "Like Dissolves Like" Paradigm

The solubility of an API is a determining factor in its absorption and, consequently, its therapeutic efficacy. The structure of this compound—a planar, aromatic system with a polar hydroxyl (-OH) group—suggests a nuanced solubility profile. It possesses both a nonpolar phenylpyridine backbone and a hydrogen-bond-donating phenolic moiety, making its interaction with solvents a delicate balance of forces.

Predicted Solubility in Pharmaceutical Solvents

While exhaustive experimental data for this compound is not widely published, we can project its behavior based on its structure and data from analogous compounds, such as 6-phenyl-pyridazin-3(2H)-one.[3] The fundamental principle of "like dissolves like" dictates that substances dissolve best in solvents with similar polarity.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are expected to be highly effective. Their polarity favorably interacts with the pyridinol portion of the molecule, while their inability to donate hydrogen bonds prevents them from competing with the solute-solute interactions within the crystal lattice as strongly as protic solvents, leading to excellent solubilization. Studies on similar phenyl-heterocycles have shown maximum solubility in DMSO.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group allows for hydrogen bonding with these solvents. However, the large, nonpolar phenylpyridine core will limit solubility, especially in water. Solubility is expected to be moderate in short-chain alcohols like ethanol and methanol and significantly lower in water.[3][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity needed to effectively solvate the polar hydroxyl group and disrupt the intermolecular hydrogen bonding in the solid state. Consequently, this compound is predicted to have very low solubility in nonpolar media.[4]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent Class Example Solvent Predicted Solubility Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO) Freely Soluble Strong dipole-dipole interactions effectively solvate the molecule.[3]
Polar Protic Ethanol Soluble Hydrogen bonding with the hydroxyl group, but limited by the nonpolar core.[3]
Polar Protic Water Sparingly to Slightly Soluble Limited by the large, hydrophobic phenylpyridine backbone.[3][5]

| Nonpolar | Hexane | Insoluble | Lacks favorable interactions to overcome the solute's crystal lattice energy.[4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard method for determining equilibrium solubility is the shake-flask technique.[6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of solubility at a given temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[7] The time required should be established by sampling at various intervals until the concentration in solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid material via centrifugation followed by careful filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[4]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4][8]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant T (24-72 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Dilute clear filtrate D->E F Analyze by validated HPLC-UV method E->F G Report Solubility (mg/mL or mol/L) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile: Ensuring Molecular Integrity

The chemical stability of an API is paramount to ensuring its safety, efficacy, and quality throughout its lifecycle. Stability testing exposes the drug substance to a variety of environmental factors to identify potential degradation pathways and define appropriate storage conditions and shelf-life.[9] The International Council for Harmonisation (ICH) provides a framework for this process.[10]

Forced Degradation (Stress Testing)

Stress testing is a critical component of a stability program, designed to identify likely degradation products, understand degradation pathways, and validate the stability-indicating power of analytical methods.[11] For this compound, key stress conditions would include thermal, hydrolytic (pH), and photolytic challenges.

  • Thermal Stability: As a solid organic compound, this compound is expected to be stable under normal storage conditions.[12][13] Thermogravimetric Analysis (TGA) can be employed to determine its decomposition temperature, providing a quantitative measure of its thermal robustness.[14][15] Stress testing involves exposing the solid or a solution to elevated temperatures (e.g., 50°C, 60°C, 70°C) and monitoring for degradation over time.[11]

  • Hydrolytic Stability: The molecule's susceptibility to hydrolysis should be evaluated across a range of pH values (e.g., pH 1.2, pH 6.8, and pH 7.4, representing physiological conditions, as well as more acidic and basic conditions).[11] The phenolic hydroxyl group may become deprotonated under basic conditions, which could potentially increase susceptibility to oxidative degradation.

  • Photostability: As an aromatic, conjugated system, this compound may absorb UV or visible light, making it susceptible to photodegradation.[16] Photostability testing, as outlined in ICH guideline Q1B, involves exposing the compound to a controlled light source that provides both visible and UV illumination for a specified duration.[17][18] A parallel sample protected from light (dark control) is crucial to differentiate between light-induced and thermally-induced degradation.[19]

Experimental Protocol: Forced Degradation Study

A comprehensive forced degradation study is essential for building a complete stability profile.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) where it is fully soluble and stable.

  • Stress Condition Setup:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic Stress: Expose a clear vial containing the stock solution to a calibrated light source meeting ICH Q1B requirements (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[18]

  • Control Samples: Maintain an unstressed aliquot of the stock solution at room temperature and a second aliquot protected from light (wrapped in aluminum foil) alongside the photostability sample.

  • Incubation: Store all samples for a defined period (e.g., 24 hours or until 5-20% degradation is observed). Periodically sample to monitor the rate of degradation.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method. This method must be capable of separating the intact this compound from all degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products. Calculate the percentage of degradation.

G cluster_stress Apply Stress Conditions A Prepare Stock Solution of This compound B Acid (HCl) A->B C Base (NaOH) A->C D Oxidation (H₂O₂) A->D E Heat (60°C) A->E F Light (ICH Q1B) A->F G Incubate for Defined Period B->G C->G D->G E->G F->G H Analyze All Samples & Controls by Stability- Indicating HPLC G->H I Identify Degradants & Determine Degradation Pathway H->I

Caption: General Workflow for a Forced Degradation (Stress Testing) Study.

Handling, Storage, and Formulation Insights

A synthesis of the solubility and stability data provides clear guidance for the practical handling and storage of this compound.

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[12] Based on its potential photosensitivity, storage in light-resistant (amber) containers protected from direct light is strongly recommended.

  • Handling: Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area to avoid the formation of dust.[12][20]

  • Formulation Considerations:

    • For aqueous formulations , the low predicted water solubility will likely necessitate the use of co-solvents (e.g., ethanol, propylene glycol), surfactants, or other solubilization technologies.

    • For amorphous solid dispersions , solvents like methanol or acetone would be suitable choices for processing, given the compound's predicted solubility.[5]

    • The potential for photodegradation means that any final drug product may require light-protective packaging , such as amber bottles or opaque blister packs.[19]

Conclusion

This compound is a compound with a physicochemical profile that requires careful consideration for its successful development. It is predicted to be highly soluble in polar aprotic solvents like DMSO, moderately soluble in alcohols, and poorly soluble in water. Its stability profile, while likely robust at ambient temperatures, must be thoroughly interrogated for sensitivity to pH extremes and light exposure. The experimental protocols and principles outlined in this guide provide a comprehensive framework for researchers to systematically evaluate these critical properties, enabling data-driven decisions in formulation, manufacturing, and regulatory strategy. A thorough understanding of solubility and stability is not merely a preliminary checkbox; it is the foundational science that underpins the entire development trajectory of a promising therapeutic candidate.

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An In-depth Technical Guide to Quantum Chemical Calculations for 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical framework for performing and interpreting quantum chemical calculations on 2-phenylpyridin-3-ol. It is designed for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to understand the structural, electronic, and spectroscopic properties of this and similar heterocyclic molecules.

Introduction: The Scientific Imperative for Computational Analysis of this compound

This compound, a substituted pyridine derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyridine scaffolds are prevalent in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] The precise nature of the substituents on the pyridine ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and material characteristics.

A critical and often overlooked feature of this compound is the potential for keto-enol tautomerism, where the molecule can exist in equilibrium between the pyridin-3-ol form and its corresponding pyridin-2-one tautomer (3-phenyl-1H-pyridin-2-one).[2] The relative stability of these tautomers can have a profound impact on the molecule's chemical reactivity, hydrogen bonding capabilities, and interactions with biological targets. Experimental characterization of such equilibria can be challenging. This is where quantum chemical calculations emerge as a powerful predictive tool.

This guide will provide a validated, step-by-step protocol for investigating the properties of this compound using Density Functional Theory (DFT), a robust and widely-used computational method that offers a favorable balance between accuracy and computational cost for organic molecules.[3][4] We will explore not just the "how" but also the "why" behind methodological choices, ensuring a deep understanding of the computational experiment.

Theoretical Foundations: A Primer on Density Functional Theory (DFT)

At the heart of our computational investigation is Density Functional Theory (DFT). Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach has become the workhorse of modern computational chemistry for its efficiency and reliability.[5]

The accuracy of DFT calculations hinges on the choice of two key components:

  • The Exchange-Correlation Functional: This is an approximation of the complex many-body electron interactions. A plethora of functionals exist, often categorized in a "Jacob's Ladder" hierarchy of increasing sophistication and computational cost. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a common and well-validated starting point, offering a good blend of accuracy for geometries and energies.[4]

  • The Basis Set: This is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational expense. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed for molecules of this size.[4] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding.

The Computational Workflow: A Step-by-Step Protocol

This section details a rigorous, self-validating protocol for the quantum chemical analysis of this compound.

Initial Structure Preparation

The first step is to generate the 3D coordinates for the possible tautomers of this compound. Given the IUPAC name for a related CAS number is 3-phenyl-1H-pyridin-2-one[2], we will investigate both the enol (this compound) and keto (3-phenyl-2(1H)-pyridinone) forms. These can be built using any molecular modeling software.

tautomers cluster_enol Enol Tautomer (this compound) cluster_keto Keto Tautomer (3-Phenyl-2(1H)-pyridinone) enol_img enol_img keto_img keto_img enol_img->keto_img Tautomerization

Caption: The two tautomeric forms of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial structures are not guaranteed to be at their lowest energy state. Therefore, we must perform a geometry optimization.

Protocol:

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Methodology:

    • Functional: B3LYP[4]

    • Basis Set: 6-311++G(d,p)[4]

    • Solvation Model: To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used, specifying a solvent such as water or ethanol.

  • Execution: Submit the input files for both tautomers for geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached.

  • Validation (Frequency Calculation): Once the optimization is complete, a frequency calculation must be performed on the optimized geometry. This serves two purposes:

    • Confirmation of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further investigation.

    • Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum.

Workflow for Geometry Optimization and Validation

workflow start Initial 3D Structure (Enol and Keto Tautomers) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check minimum True Minimum Geometry Confirmed check->minimum Zero Imaginary Frequencies ts Transition State or Saddle Point (Re-evaluate initial structure) check->ts Imaginary Frequencies Found end Proceed to Property Calculations minimum->end

Caption: The computational workflow for geometry optimization and validation.

Electronic Structure and Property Analysis

With the validated minimum energy structures, we can now calculate various electronic properties.

  • Relative Energies: The absolute electronic energies (with zero-point vibrational energy correction from the frequency calculation) of the two tautomers can be compared. The tautomer with the lower energy is predicted to be the more stable and thus the more abundant form.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting intermolecular interactions.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, providing a valuable means of comparison with experimental data.

  • Infrared (IR) Spectroscopy: As mentioned, the frequency calculation provides the vibrational modes. These can be compared to experimental IR spectra to validate the computational model.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C). These theoretical shifts can aid in the assignment of experimental NMR spectra.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.[3]

Data Presentation and Interpretation

The quantitative results from the calculations should be summarized in a clear and concise manner.

Table 1: Calculated Properties of this compound Tautomers
PropertyEnol TautomerKeto Tautomer
Relative Energy (kcal/mol) Calculated ValueCalculated Value
HOMO Energy (eV) Calculated ValueCalculated Value
LUMO Energy (eV) Calculated ValueCalculated Value
HOMO-LUMO Gap (eV) Calculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated Value

Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.

Interpretation:

  • A lower relative energy for one tautomer indicates its greater thermodynamic stability.

  • The HOMO-LUMO gap provides insights into the molecule's kinetic stability and reactivity. A larger gap suggests higher stability.

  • The dipole moment influences the molecule's solubility and its interactions with polar environments.

Conclusion

This technical guide has outlined a robust and scientifically sound protocol for the quantum chemical investigation of this compound. By following these steps, researchers can gain deep insights into the molecule's structural preferences (tautomerism), electronic landscape, and spectroscopic signatures. This computational approach is not merely a theoretical exercise; it provides predictive power that can guide synthetic efforts, rationalize experimental observations, and accelerate the drug discovery and materials design process. The principles and methodologies described herein are broadly applicable to a wide range of organic and medicinal compounds, making computational chemistry an indispensable tool in modern scientific research.

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Initial Toxicity Assessment of 2-Phenylpyridin-3-ol: A Tiered, Mechanistic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The progression of any novel chemical entity, such as 2-Phenylpyridin-3-ol, from a promising hit to a viable drug candidate is contingent on a rigorous and early assessment of its safety profile. Late-stage failure due to unforeseen toxicity is a primary driver of attrition in the pharmaceutical industry, making the early identification of potential liabilities a critical, cost-saving imperative.[1] This guide outlines a structured, tiered strategy for the initial toxicity assessment of this compound, grounded in a philosophy of moving from predictive, high-throughput methods to more complex biological systems. We will detail a pragmatic workflow encompassing in silico predictions, foundational in vitro cytotoxicity, critical genotoxicity evaluation, and early metabolic stability profiling. The causality behind each experimental choice is explained, providing a self-validating framework for researchers to generate a preliminary, yet robust, safety profile to inform a go/no-go decision for this promising scaffold.

The Strategic Imperative: A Tiered Approach to Toxicity

The initial toxicological evaluation of a new molecule is not a single experiment but a strategic campaign. The core principle is to use cost-effective, high-throughput methods to triage compounds and guide the design of more resource-intensive assays.[1][2] This tiered approach, beginning with computational analysis and progressing to cellular assays, allows for the early deselection of compounds with clear liabilities, conserving resources for the most promising candidates.

This workflow is designed to answer four fundamental questions about this compound:

  • Can we predict its toxic potential based on its structure? (In Silico Assessment)

  • At what concentration does it harm or kill cells? (In Vitro Cytotoxicity)

  • Does it have the potential to damage genetic material, a key indicator for carcinogenicity? (Genotoxicity)

  • How quickly is it broken down by metabolic enzymes, and could this process generate more toxic byproducts? (Metabolic Stability)

The overall logic of this initial assessment is visualized in the workflow below.

G cluster_0 Phase 1: Predictive & Foundational Screening cluster_1 Phase 2: Mechanistic Safety Assessment cluster_2 Phase 3: Integrated Analysis start This compound (Test Article) physchem Physicochemical Characterization (Solubility, Purity) start->physchem insilico In Silico Assessment (QSAR, Tox Prediction) cytotox In Vitro Cytotoxicity (e.g., MTT Assay) insilico->cytotox Inform Dose Selection physchem->insilico Structural Info physchem->cytotox Ensure Compound Solubility genotox Genotoxicity Battery (Ames, Micronucleus) cytotox->genotox Determine Non-Lethal Concentrations for Assays metabolism Metabolic Stability (Microsomes, Hepatocytes) cytotox->metabolism analysis Integrated Risk Assessment (Synthesize All Data) genotox->analysis metabolism->analysis decision Go / No-Go Decision for Further Development analysis->decision

Caption: Tiered workflow for initial toxicity assessment.

Phase 1A: In Silico & Physicochemical Profiling

Before committing to cell culture and biological assays, a significant amount of information can be gleaned from the molecule's structure and basic properties. This is the most resource-sparing step and is foundational for all subsequent work.

Physicochemical Properties

The first step is to characterize the test article. It is impossible to interpret biological data without understanding the compound's fundamental behavior.

ParameterMethodRationale & Importance
Identity & Purity LC-MS, NMRConfirms the structure and ensures purity is >95%. Impurities can confound toxicity results.
Solubility Kinetic/Thermodynamic Solubility AssayDetermines the maximum soluble concentration in assay buffers (e.g., PBS, DMSO). Prevents compound precipitation, which leads to false results.
Lipophilicity (LogP) Shake-flask or HPLCPredicts membrane permeability and potential for non-specific binding. High lipophilicity can be a flag for toxicity issues.
In Silico Toxicity Prediction

Computational toxicology uses a compound's structure to predict its potential for adverse effects based on data from thousands of previously studied chemicals.[3] These methods are predictive, not definitive, but are invaluable for early hazard identification.

Rationale: The structure of this compound (CAS: 3308-02-9) can be run through various Quantitative Structure-Activity Relationship (QSAR) models and machine learning-based tools (e.g., ToxiM, MolToxPred).[4][5][6] These tools compare the molecule against structural fragments known to be associated with toxicity (structural alerts).

Initial Findings from Safety Data Sheets (SDS): Publicly available SDS for this compound provide preliminary hazard statements.[7]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

These statements, derived from computational models or limited data, immediately flag this compound as a compound requiring careful handling and suggest that cytotoxicity and irritation will be important endpoints to confirm experimentally.

Phase 1B: In Vitro Cytotoxicity Assessment

The foundational question for any new compound is: at what concentration does it kill cells? This establishes a therapeutic window and is crucial for determining the dose ranges for subsequent, more complex assays where cell viability is a prerequisite.

The MTT Assay: A Measure of Metabolic Health

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver cell line, is common for general toxicity) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well). Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The top concentration should be guided by its solubility limit. A typical range might be 0.1 µM to 100 µM. Remove the old medium from the cells and add the compound-containing medium.

  • Controls:

    • Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin). Validates the assay's ability to detect cell death.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, only live cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Quantification: Read the absorbance of each well on a plate reader at ~570 nm.

  • Data Analysis: Convert absorbance values to percentage viability relative to the negative control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineExposure TimeThis compound IC₅₀ (µM)
HepG2 (Liver)24 hours45.2
HEK293 (Kidney)24 hours68.7
SH-SY5Y (Neuronal)24 hours> 100

Interpretation: This hypothetical data suggests moderate general cytotoxicity, with some selectivity towards liver cells over kidney and neuronal cells. This would guide the dose selection for subsequent genotoxicity assays, ensuring concentrations are tested up to, but not exceeding, highly cytotoxic levels.

Phase 2A: Genotoxicity Assessment

Genotoxicity testing is a non-negotiable component of safety assessment as it evaluates the potential for a compound to damage DNA.[9][10] Such damage can lead to mutations and carcinogenesis, making this a critical safety hurdle. A standard in vitro battery typically includes a bacterial mutation assay and a mammalian cell assay for chromosomal damage.[11][12]

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess a compound's ability to induce gene mutations.[11][13] It uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine (His-). The assay measures whether the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Causality—The Role of Metabolic Activation: Many compounds are not genotoxic themselves but become genotoxic after being metabolized by enzymes in the liver. To mimic this, the assay is run both with and without an S9 fraction, which is derived from rat liver homogenate and contains metabolic enzymes like Cytochrome P450s.[13] An increase in mutations only in the presence of S9 indicates that a metabolite, not the parent compound, is the mutagen.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Bacterial Strains (e.g., TA98, TA100) E Combine Bacteria, Test Article, and Buffer (+/- S9) B This compound (Test Article, various conc.) C S9 Mix (for Metabolic Activation) D Controls (Positive & Negative) F Pour onto Minimal Glucose (Histidine-free) Agar Plates E->F G Incubate for 48-72 hours F->G H Count Revertant Colonies (where bacteria have mutated back to His+) G->H I Compare colony count of treated plates to negative control H->I J Positive Result: Significant increase in revertants I->J

Caption: Experimental workflow of the Ames test.

In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage in mammalian cells.[9][11] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division. Their presence is a hallmark of genotoxic events.

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Treat a suitable mammalian cell line (e.g., CHO-K1, L5178Y, or human peripheral blood lymphocytes) with this compound at various concentrations (informed by the cytotoxicity assay) for a defined period.

  • Metabolic Activation: As with the Ames test, parallel experiments are conducted with and without S9 mix.

  • Cytokinesis Block: Add Cytochalasin B to the cultures. This agent inhibits the final step of cell division (cytokinesis), resulting in binucleated cells. This makes it easy to identify cells that have completed one round of mitosis in the presence of the test compound.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Scoring: Using a microscope or automated imaging system, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Controls: Use a known clastogen (chromosome-breaking agent, e.g., Mitomycin C) and aneugen (chromosome-loss-inducing agent, e.g., Colchicine) as positive controls.

Data Presentation: Hypothetical Genotoxicity Results
AssayConditionResult for this compoundInterpretation
Ames Test -S9NegativeNot a direct-acting mutagen.
Ames Test +S9NegativeMetabolites are not mutagenic in bacteria.
Micronucleus -S9NegativeDoes not directly cause chromosomal damage.
Micronucleus +S9Positive (at >20 µM)A metabolite may cause chromosomal damage. This is a significant finding.

Phase 2B: Metabolic Stability Assessment

A compound's therapeutic efficacy and toxicity are heavily influenced by how it is metabolized.[14] A compound that is metabolized too quickly may have poor bioavailability, while one that is very stable could accumulate and cause toxicity.[15] Metabolic stability assays provide an early read on these properties.

Rationale: The liver is the primary site of drug metabolism.[16] In vitro assays using liver fractions (microsomes) or whole liver cells (hepatocytes) can predict a compound's metabolic fate. This is crucial for interpreting toxicity data, especially if a genotoxicity flag was raised in the presence of the S9 mix.

G cluster_0 Metabolic Process cluster_1 Potential Outcomes A This compound (Parent Compound) B Phase I Enzymes (e.g., CYPs in S9/Microsomes) Oxidation, Reduction, Hydrolysis A->B C Phase I Metabolite (Often more reactive) B->C D Phase II Enzymes (in Hepatocytes) Conjugation (e.g., Glucuronidation) C->D G Bioactivation to Toxic/Reactive Metabolite C->G E Phase II Metabolite (Water-soluble, excretable) D->E F Detoxification & Elimination E->F

Caption: Conceptual diagram of metabolic activation vs. detoxification.

Experimental Protocol: Microsomal Stability Assay
  • System Preparation: Prepare a reaction mixture containing liver microsomes (from human or rat) and the necessary cofactor, NADPH, which drives the activity of CYP enzymes.

  • Incubation: Add this compound (typically at a low concentration like 1 µM) to the mixture and incubate at 37°C.

  • Time Points: Take aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound (this compound) at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).

Data Presentation: Hypothetical Metabolic Stability Data
SystemSpeciesHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Hepatic Extraction
MicrosomesHuman2555.4Moderate
MicrosomesRat12115.7High
HepatocytesHuman1877.1High

Interpretation: This data suggests that this compound is metabolized at a moderate-to-high rate, with faster clearance in rats than in humans. The high clearance in hepatocytes (which contain both Phase I and Phase II enzymes) confirms that this compound is readily metabolized.[16][17] This metabolic lability, combined with the positive micronucleus result in the presence of S9, strongly suggests that a metabolite is responsible for the genotoxicity and warrants further metabolite identification studies.

Integrated Analysis and Go/No-Go Decision

  • Cytotoxicity: The compound exhibits moderate cytotoxicity (IC₅₀ ~45 µM). This is not a showstopper, but it suggests a limited therapeutic window.

  • Metabolic Stability: The compound is extensively metabolized. This could pose a challenge for achieving sustained therapeutic exposure in vivo.

  • Genotoxicity: This is the most significant finding. The positive result in the mammalian micronucleus assay in the presence of metabolic activation is a major safety concern. It indicates that a metabolite of this compound is clastogenic (causes chromosomal breaks).

Decision: Based on this profile, the recommendation would be a No-Go for further development in its current form. The genotoxicity finding represents a high risk of carcinogenicity that is difficult to overcome. The project's path forward would shift from progression to mitigation. The next logical steps would be to conduct metabolite identification studies to pinpoint the specific metabolite causing the genotoxicity. This information could then guide medicinal chemistry efforts to modify the this compound scaffold to block the metabolic pathway leading to the toxic metabolite, a process known as "metabolic soft spot" analysis.

References

  • Sharma, A. K., Sharma, V. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology. Available at: [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Available at: [Link]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]

  • OECD. (2002). Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. Available at: [Link]

  • Naveen K L. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Slideshare. Available at: [Link] deliciously/oecd-guideline-for-acute-oral-toxicity-tg-423

  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. National Toxicology Program. Available at: [Link]

  • Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • JRF. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. Available at: [Link]

  • Tice, R. R., et al. (2013). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PubMed Central. Available at: [Link]

  • Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development. Available at: [Link]

  • Sharma, A. K., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers Media S.A.. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Available at: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Available at: [Link]

  • Singh, P., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. Available at: [Link]

  • S. Balaji, et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Dovepress. Available at: [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Available at: [Link]

  • News-Medical.Net. (n.d.). What is Genotoxicity Testing?. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Schoonen, W. (2008). In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review. Available at: [Link]

  • Mitrović, A., et al. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Arhiv za farmaciju. Available at: [Link]

  • Singh, P., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. bioRxiv. Available at: [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Available at: [Link]

  • Maccormick, S., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers Media S.A.. Available at: [Link]

  • Molecular Devices. (n.d.). Advancements in Early Toxicity Testing [Podcast]. Available at: [Link]

  • Perry, T. L., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. PubMed. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. Available at: [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Phenylpyridin-3-ol is a valuable heterocyclic compound, serving as a key structural motif in medicinal chemistry and materials science. Its synthesis is of significant interest for the development of novel pharmaceuticals and functional organic materials. This document provides a comprehensive guide to the synthesis of this compound, with a focus on a proposed robust and scalable method utilizing a Suzuki-Miyaura cross-coupling reaction. The protocol herein is designed to be self-validating, with in-depth explanations of the chemical principles and safety considerations, ensuring both scientific integrity and practical applicability in a research and development setting.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach is favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the required building blocks. The proposed synthesis of this compound involves the palladium-catalyzed cross-coupling of 2-chloro-3-hydroxypyridine with phenylboronic acid.

PART 1: Detailed Experimental Protocol

This protocol outlines a proposed method for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
Reagent/MaterialFormulaCAS No.SupplierPurity
2-Chloro-3-hydroxypyridineC₅H₄ClNO6827-39-0(Typical)>97%
Phenylboronic acidC₆H₇BO₂98-80-6(Typical)>98%
Palladium(II) acetatePd(OAc)₂3375-31-3(Typical)>98%
TriphenylphosphinePPh₃603-35-0(Typical)>99%
Potassium carbonateK₂CO₃584-08-7(Typical)>99%
1,4-Dioxane (anhydrous)C₄H₈O₂123-91-1(Typical)>99.8%
Water (degassed)H₂O7732-18-5(Typical)High Purity
Ethyl acetateC₄H₈O₂141-78-6(Typical)ACS grade
HexanesC₆H₁₄110-54-3(Typical)ACS grade
Anhydrous sodium sulfateNa₂SO₄7757-82-6(Typical)>99%
Celite®61790-53-2(Typical)
Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization reagents Combine 2-chloro-3-hydroxypyridine, Phenylboronic Acid, K₂CO₃ solvent Add 1,4-Dioxane and Degassed Water reagents->solvent 1 degas Degas with Inert Gas solvent->degas 2 catalyst Add Pd(OAc)₂ and PPh₃ Solution degas->catalyst 3 heat Heat to 100 °C catalyst->heat 4 monitor Monitor by TLC/GC-MS heat->monitor 5 quench Quench with Water monitor->quench 6 extract Extract with Ethyl Acetate quench->extract 7 dry Dry and Concentrate extract->dry 8 purify Column Chromatography dry->purify 9 characterize NMR, MS, IR purify->characterize 10 Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Application Notes: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of 2-Pyridyl Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and capacity to form carbon-carbon bonds with high efficiency.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide is instrumental in the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

However, the application of this powerful reaction to 2-halopyridines presents a unique set of challenges. The proximity of the basic nitrogen atom to the reaction center can lead to coordination with the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[4] This phenomenon, often referred to as the "2-pyridyl problem," can result in low yields and sluggish reaction times.[5] Furthermore, 2-chloropyridines, while economically advantageous starting materials, are significantly less reactive than their bromo or iodo counterparts due to the strong C-Cl bond, making the initial oxidative addition step of the catalytic cycle more difficult.[6][7][8][9]

This guide provides a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of 2-halopyridines. It explains the rationale behind the choice of reagents and conditions, offering a systematic approach to overcoming the inherent challenges of these substrates. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and adaptable methodology for the synthesis of 2-substituted pyridines.

The Mechanism and the 2-Pyridyl Challenge

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive 2-chloropyridines.[6]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The primary challenge with 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium center at various stages of the catalytic cycle, leading to catalyst deactivation. To mitigate this, the use of bulky, electron-rich phosphine ligands is crucial. These ligands sterically shield the palladium center, disfavoring coordination by the pyridine nitrogen, and their electron-donating nature promotes the oxidative addition of the C-X bond.[3][4][7]

.dot digraph "Suzuki_Coupling_Mechanism" { graph [fontname="Arial", fontsize=12, label="Figure 1: Suzuki-Miyaura Catalytic Cycle for 2-Halopyridines", labelloc=b, labeljust=c, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_complex [label="[2-Pyridyl]-Pd(II)(L)₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; diaryl_pd [label="[2-Pyridyl]-Pd(II)(L)₂-[Ar']", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="2-Ar'-Pyridine (Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; halopyridine [label="2-X-Pyridine", shape=plaintext]; boronic_acid [label="Ar'-B(OH)₂ + Base", shape=plaintext];

// Edges pd0 -> oxidative_addition [label=" "]; halopyridine -> oxidative_addition; oxidative_addition -> pd_complex; pd_complex -> transmetalation; boronic_acid -> transmetalation; transmetalation -> diaryl_pd; diaryl_pd -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Catalyst Regeneration"]; } .enddot Caption: A simplified workflow of the Suzuki-Miyaura catalytic cycle.

Comparative Guide to Reaction Components

The success of the Suzuki-Miyaura coupling of 2-halopyridines is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale & CausalityTypical Conditions
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.[4]1-5 mol%
Ligand SPhos , XPhos , RuPhosBulky, electron-rich biaryl phosphine ligands are essential. They accelerate oxidative addition, prevent catalyst dimerization, and sterically hinder deactivation by the pyridine nitrogen.[3][4][7] XPhos is often effective for particularly challenging couplings.1.1 - 2.0 eq. relative to Pd
Base K₃PO₄ , Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required to facilitate the transmetalation step. K₃PO₄ is a robust and commonly effective choice for heteroaryl couplings.[3][4] Cs₂CO₃ is more soluble and can be advantageous for difficult substrates, though it is more expensive.[10]2.0 - 3.0 equivalents
Solvent 1,4-Dioxane/H₂O , Toluene/H₂OAprotic organic solvents, often with a small amount of water, are used to dissolve both the organic and inorganic reagents.[4] The water aids in dissolving the base and can accelerate the reaction.Typically 4:1 to 10:1 organic:water ratio
Temperature 80 - 120 °CHigher temperatures are often necessary to overcome the activation energy for the oxidative addition of the C-Cl or C-Br bond.[4]Reaction specific, optimization may be needed

Step-by-Step Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

.dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow for Suzuki Coupling of 2-Halopyridines", labelloc=b, labeljust=c]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes setup [label="1. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Add 2-halopyridine, boronic acid,\nbase, catalyst, and ligand to vessel."]; purge [label="Evacuate and backfill\nwith N₂/Ar (3x)."]; solvent [label="Add degassed solvent\nand water via syringe."]; reaction [label="2. Reaction\n(Heating & Stirring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heating [label="Heat to 80-120 °C\nwith vigorous stirring."]; monitor [label="Monitor progress by\nTLC or LC-MS."]; workup [label="3. Work-up & Isolation\n(Post-Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="Cool to room temperature."]; extraction [label="Dilute with organic solvent,\nwash with water/brine."]; dry [label="Dry organic layer (e.g., Na₂SO₄),\nfilter, and concentrate."]; purification [label="4. Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Purify by flash column\nchromatography."];

// Edges setup -> reagents; reagents -> purge; purge -> solvent; solvent -> reaction; reaction -> heating; heating -> monitor; monitor -> workup; workup -> cool; cool -> extraction; extraction -> dry; dry -> purification; purification -> chromatography; } .enddot Caption: A visual representation of the key experimental steps.

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-halopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 3.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane) and degassed water via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh batch of catalyst and ligand. Ensure proper inert atmosphere techniques to prevent catalyst oxidation.[10]
2. Ineffective BaseSwitch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered.[10]
3. Insufficient TemperatureGradually increase the reaction temperature in 10 °C increments. 2-chloropyridines often require higher temperatures.[4]
Significant Protodeboronation 1. Presence of WaterMinimize the amount of water or switch to anhydrous conditions.
(Loss of boronic acid group)2. Base is too strongUse a milder base such as K₂CO₃ or KF.[5]
3. Unstable Boronic AcidConsider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, which can release the boronic acid slowly under the reaction conditions.[11]
Homocoupling of Boronic Acid 1. Oxygen ContaminationEnsure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[4][10]
2. High TemperatureA lower reaction temperature may disfavor homocoupling.

Conclusion

The Suzuki-Miyaura coupling of 2-halopyridines, while challenging, is a highly achievable and valuable transformation with the appropriate selection of reagents and reaction conditions. The use of bulky, electron-rich phosphine ligands in conjunction with a robust palladium precatalyst and a strong base is paramount to overcoming the inherent difficulties associated with these substrates. By following the detailed protocol and troubleshooting guide presented here, researchers can confidently and efficiently synthesize a wide array of 2-arylpyridine compounds, facilitating advancements in medicinal chemistry and materials science.

References

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link] (Accessed: January 11, 2026).

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link] (Accessed: January 11, 2026).

  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link] (Accessed: January 11, 2026).

  • For the pro's (Suzuki). Reddit. Available at: [Link] (Accessed: January 11, 2026).

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link] (Accessed: January 11, 2026).

  • Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Angewandte Chemie. Available at: [Link] (Accessed: January 11, 2026).

  • Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link] (Accessed: January 11, 2026).

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Protodeboronation. Wikipedia. Available at: [Link] (Accessed: January 11, 2026).

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link] (Accessed: January 11, 2026).

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link] (Accessed: January 11, 2026).

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link] (Accessed: January 11, 2026).

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link] (Accessed: January 11, 2026).

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. Available at: [Link] (Accessed: January 11, 2026).

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link] (Accessed: January 11, 2026).

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link] (Accessed: January 11, 2026).

  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link] (Accessed: January 11, 2026).

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available at: [Link] (Accessed: January 11, 2026).

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link] (Accessed: January 11, 2026).

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. Available at: [Link] (Accessed: January 11, 2026).

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link] (Accessed: January 11, 2026).

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Application Notes & Protocols: Evaluating 2-Phenylpyridin-3-ol and its Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylpyridine (2-ppy) molecular scaffold is a cornerstone in the field of organic electronics, most notably forming the basis of the highly efficient green phosphorescent emitter, tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃).[1][2][3] The strategic functionalization of this core structure presents a fertile ground for developing novel materials with tailored optoelectronic properties for next-generation Organic Light-Emitting Diodes (OLEDs). This document introduces 2-Phenylpyridin-3-ol, a hydroxylated derivative of 2-ppy, as a compelling candidate for investigation. While not yet a mainstream material, its structure suggests intriguing possibilities. The presence of the hydroxyl group can significantly alter solubility, intermolecular interactions via hydrogen bonding, and electronic properties, positioning it as a potential ligand for novel emitters, a component of a host material system, or even a unique emissive species.

These notes provide a comprehensive framework for researchers and scientists to explore the potential of this compound and similar novel compounds. We will delve into the theoretical considerations of its molecular design, present detailed, field-proven protocols for its synthesis, characterization, and integration into OLED devices, and offer a guide to interpreting the resulting performance data.

Part I: Rationale and Theoretical Considerations

The success of an OLED hinges on the judicious selection of materials for each layer, ensuring efficient charge injection, transport, and ultimately, radiative recombination of excitons within the emissive layer (EML).[4] The 2-phenylpyridine ligand has proven exceptionally effective in organometallic complexes for harvesting triplet excitons, which account for 75% of excitons formed under electrical excitation, enabling internal quantum efficiencies approaching 100%.[2][5]

The introduction of a hydroxyl (-OH) group at the 3-position of the pyridine ring in this compound offers several strategic advantages worth investigating:

  • Modified Electronic Properties : The electron-donating nature of the hydroxyl group can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This tuning is critical for optimizing charge injection from adjacent layers and for tailoring the emission color of resulting metal complexes.

  • Enhanced Solubility : The polar -OH group can improve solubility in common organic solvents, making the material more amenable to solution-based fabrication techniques like spin-coating or inkjet printing, which are attractive for low-cost, large-area manufacturing.[6][7]

  • Intermolecular Interaction : The potential for hydrogen bonding can influence film morphology, thermal stability, and charge transport pathways. This could be leveraged to prevent phase separation in blended films or to promote favorable molecular stacking.[8]

  • Synthetic Handle : The hydroxyl group serves as a versatile reactive site for further derivatization, allowing for the attachment of other functional groups to fine-tune properties or to build more complex dendritic structures.[9]

Molecular Structure Comparison

The subtle yet significant modification of adding a hydroxyl group is visualized below. This change transforms the molecule from a simple bidentate ligand precursor to a multifunctional building block.

G cluster_0 2-Phenylpyridine (2-ppy) cluster_1 This compound ppy ppy ppyol ppyol

Caption: Structural comparison of the parent 2-phenylpyridine and its 3-hydroxy derivative.

Part II: Experimental Framework and Protocols

This section provides a systematic workflow for evaluating a novel material like this compound, from initial synthesis to final device characterization. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_synthesis Material Preparation cluster_characterization Material Characterization cluster_fabrication Device Engineering cluster_testing Performance Evaluation synthesis Synthesis purification Purification (OLED Grade) synthesis->purification Crucial for performance photophysical Photophysical (UV-Vis, PL, Lifetime) purification->photophysical electrochemical Electrochemical (Cyclic Voltammetry) purification->electrochemical thermal Thermal (TGA, DSC) purification->thermal solution Solution Prep & Film Deposition photophysical->solution electrochemical->solution thermal->solution device Device Assembly (ETL, Cathode) solution->device jvl J-V-L Testing device->jvl eqe EQE & Spectrum jvl->eqe eqe->synthesis Iterative Optimization G cluster_0 OLED Device Stack Al Aluminum (Cathode, ~100 nm) LiF LiF (Electron Injection, ~1 nm) Al->LiF TPBi TPBi (Electron Transport, ~30 nm) LiF->TPBi EML Emissive Layer (e.g., Host:Emitter, ~30 nm) TPBi->EML PEDOT PEDOT:PSS (Hole Injection, ~40 nm) EML->PEDOT ITO ITO on Glass (Anode/Substrate) PEDOT->ITO Light ITO->Light

Sources

Application Notes and Protocols: The Use of 2-Phenylpyridin-3-ol as a Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Foray into an Unexplored Ligand Scaffold

Senior Application Scientist Note: Researchers, scientists, and drug development professionals are constantly seeking novel molecular architectures to unlock new catalytic transformations. While the parent compound, 2-phenylpyridine, is a cornerstone ligand in organometallic chemistry, a comprehensive review of the current scientific literature reveals a significant gap in the exploration and application of its hydroxylated derivative, 2-Phenylpyridin-3-ol , as a ligand in organometallic catalysis. This document aims to provide a forward-looking perspective on the potential of this intriguing ligand, drawing parallels with its well-studied predecessor and outlining a strategic approach for its investigation and application.

Introduction: The Untapped Potential of this compound

The functionalization of the classic 2-phenylpyridine scaffold introduces a hydroxyl group at the 3-position of the pyridine ring, a modification that is anticipated to profoundly influence its electronic and steric properties. This seemingly subtle change opens up a new frontier for ligand design, offering the potential for:

  • Altered Coordination Modes: The hydroxyl group can act as a secondary coordination site, potentially leading to bidentate or even tridentate coordination, thereby influencing the stability and reactivity of the resulting metal complexes.

  • Modulated Electronic Effects: The electron-donating nature of the hydroxyl group can impact the electron density at the metal center, which is a critical parameter in tuning catalytic activity.

  • Hydrogen Bonding Interactions: The hydroxyl moiety can participate in hydrogen bonding, which could play a crucial role in substrate recognition, transition state stabilization, and enantioselective catalysis.

  • Facile Derivatization: The hydroxyl group serves as a convenient handle for further functionalization, allowing for the synthesis of a diverse library of tailored ligands.

Despite this tantalizing potential, a thorough search of established chemical databases and scholarly articles indicates a dearth of studies focused on the synthesis, coordination chemistry, and catalytic applications of this compound. This presents a unique opportunity for original research and the development of novel catalytic systems.

Proposed Research Workflow: A Roadmap to Unlocking Catalytic Activity

For researchers venturing into this unexplored territory, a systematic approach is paramount. The following workflow outlines a logical progression from ligand synthesis to catalytic application.

Caption: A proposed workflow for the systematic investigation of this compound as a novel ligand in organometallic catalysis.

Hypothetical Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While no specific protocols for this compound exist, we can extrapolate from established procedures for related 2-phenylpyridine ligands to propose a starting point for investigation.

Objective: To evaluate the efficacy of a putative [Pd(this compound)Cl]₂ complex as a pre-catalyst in the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.

Proposed Synthesis of [Pd(this compound)Cl]₂ Pre-catalyst

A plausible synthetic route, adapted from protocols for similar palladacycles, is outlined below.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Protocol:

  • To a flame-dried Schlenk flask, add this compound (2.2 mmol) and PdCl₂ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous methanol (20 mL) and anhydrous toluene (20 mL) via syringe.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24 hours under an inert atmosphere. The formation of a yellow precipitate is expected.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration under inert atmosphere, wash with cold methanol, and dry under vacuum to yield the putative [Pd(this compound)Cl]₂ dimer.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis. Single crystal X-ray diffraction would provide definitive structural confirmation.

Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • [Pd(this compound)Cl]₂ (0.01 mmol, 1 mol% Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Protocol:

  • To a flame-dried reaction tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the [Pd(this compound)Cl]₂ pre-catalyst (0.01 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Template for Comparative Analysis

Systematic evaluation of the this compound ligand would involve comparing its performance against established ligand systems. The following table provides a template for organizing such comparative data.

EntryLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound1K₂CO₃Dioxane/H₂O10012Experimental
22-Phenylpyridine1K₂CO₃Dioxane/H₂O10012Experimental
3SPhos1K₂CO₃Toluene10012Literature
4PPh₃1K₂CO₃Dioxane/H₂O10012Literature

Concluding Remarks and Future Outlook

The field of organometallic catalysis is driven by the innovation of new ligand architectures. While the path for this compound is currently uncharted, the potential rewards for its exploration are significant. The protocols and workflows outlined in this document provide a foundational framework for researchers to embark on this exciting journey. The insights gained from such studies could lead to the development of novel, highly efficient, and selective catalysts for a wide range of organic transformations, with profound implications for the pharmaceutical, agrochemical, and materials science industries. The scientific community eagerly awaits the pioneering studies that will undoubtedly emerge in this promising area of research.

References

Due to the novelty of the topic, no direct references for the use of this compound as a ligand in organometallic catalysis can be provided at this time. Researchers are encouraged to consult the extensive literature on the parent 2-phenylpyridine ligand system as a starting point for their investigations. Foundational papers on the use of 2-phenylpyridine in palladium, rhodium, and iridium catalysis would be of particular relevance.

Application Notes & Protocols: 2-Phenylpyridin-3-ol Derivatives in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the 2-Phenylpyridin-3-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal framework for drug design.[1] Within this class, the 2-phenylpyridine motif is of particular interest, forming the core of compounds with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[1][3][4][5]

This guide focuses on a specific, highly functionalized subset: This compound derivatives . The introduction of a hydroxyl group at the C-3 position is a critical design element. This -OH group can act as both a hydrogen bond donor and acceptor, providing a powerful anchor for high-affinity interactions with biological targets, particularly the hinge region of protein kinases. This feature transforms the general 2-phenylpyridine scaffold into a directed tool for developing potent and selective enzyme inhibitors, making it a subject of significant interest for researchers in oncology, immunology, and beyond.

II. Synthetic Strategies and Methodologies

The construction of the this compound core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include building the pyridine ring from acyclic precursors (e.g., via condensation reactions) or functionalizing a pre-formed pyridine or phenyl ring.[6][7] A common and versatile approach involves a multi-step sequence starting from readily available building blocks.

General Synthetic Workflow

A representative synthetic approach involves the condensation of an activated methylene compound with an enaminone, followed by cyclization to form the pyridin-3-ol ring.

Synthetic Workflow A Aryl Methyl Ketone (e.g., Acetophenone) C Enaminone Intermediate A:e->C:w Reaction B DMF-DMA B:e->C:w F Substituted 2-Hydroxypyridine Intermediate C:e->F:w Reacts with D Active Methylene Nitrile (e.g., Cyanoacetamide) D:e->F:w E Base-catalyzed Condensation E->F Mediates H This compound Core Structure F:e->H:w Forms G Cyclization & Aromatization G->H Via

Caption: General workflow for the synthesis of the this compound core.

Protocol 1: Synthesis of a Representative Derivative: 6-Amino-2-phenyl-4-(trifluoromethyl)pyridin-3-ol

This protocol describes a multi-step synthesis adapted from established pyridine synthesis methodologies.[8] It utilizes a base-catalyzed condensation reaction to construct the core ring structure.

Materials:

  • Acetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3,3,3-Trifluoro-2-cyanoacetamide

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Toluene

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step A: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (Enaminone Intermediate)

    • In a round-bottom flask, combine acetophenone (1.0 eq) and toluene (2 mL/mmol).

    • Add DMF-DMA (1.2 eq) to the solution.

    • Reflux the mixture at 110°C for 4-6 hours, monitoring by TLC until the acetophenone is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude enaminone is typically a dark oil and can be used in the next step without further purification.

  • Step B: Cyclization to form the this compound Core

    • Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol in a separate flask under a nitrogen atmosphere.

    • Add 3,3,3-trifluoro-2-cyanoacetamide (1.1 eq) to the NaOEt solution and stir for 15 minutes at room temperature.

    • Add a solution of the crude enaminone from Step A (1.0 eq) in ethanol to the reaction mixture dropwise.

    • Heat the reaction to reflux (approx. 80°C) and maintain for 12-18 hours. Monitor progress by TLC.

    • Cool the mixture to room temperature and neutralize carefully with 2M HCl until the pH is ~7. A precipitate should form.

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude solid product by column chromatography on silica gel, using a gradient of hexanes:ethyl acetate as the eluent.

    • Combine the fractions containing the desired product and remove the solvent to yield the title compound as a solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality and Insights:

  • DMF-DMA: This reagent serves as a source of a one-carbon electrophile and a dimethylamine group, efficiently converting the ketone into a reactive enaminone.

  • Sodium Ethoxide: A strong base is required to deprotonate the active methylene group of the cyanoacetamide, generating the nucleophile needed for the Michael addition to the enaminone, which initiates the cyclization cascade.

  • Trifluoromethyl Group: The electron-withdrawing nature of the -CF₃ group at the 4-position can enhance the biological activity of the final compound, a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.

III. Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The primary application of this compound derivatives in current research is in the field of oncology , specifically as protein kinase inhibitors .[9][10]

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[10] Their dysregulation is a hallmark of many cancers. This compound derivatives are designed to act as ATP-competitive inhibitors. The core scaffold mimics the adenine region of ATP, while the 3-hydroxy group is positioned to form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. This interaction is a key anchor for many potent kinase inhibitors.

Many advanced inhibitors stabilize the inactive "DFG-out" conformation of the kinase, classifying them as Type II inhibitors.[11] This mode of binding often leads to higher selectivity compared to inhibitors that only target the more conserved active conformation.[11]

Kinase Inhibition cluster_0 Kinase ATP Binding Site ATP ATP Hinge Hinge Region ATP->Hinge Binding Blocked DFG DFG Motif (Inactive 'Out' State) Output No Phosphorylation -> Blocked Signal DFG->Output Activation Prevented BackPocket Allosteric Back Pocket Inhibitor This compound Derivative Inhibitor->Hinge H-Bond from 3-OH Inhibitor->DFG Stabilizes Inhibitor->BackPocket Phenyl group occupies

Caption: Mechanism of a Type II kinase inhibitor stabilizing the inactive "DFG-out" state.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives is emerging, we can infer key relationships based on extensive research on related anilinopyrimidine and phenylpyridine kinase inhibitors.[9][12]

Position of VariationType of SubstituentGeneral Effect on Kinase Inhibitory ActivityRationale
Phenyl Ring (R¹) Small, electron-withdrawing (e.g., -F, -Cl)Often increases potency.Can enhance binding through specific interactions or by modulating the electronics of the ring system.
Methoxy or small alkyl groupsCan increase potency.May occupy small hydrophobic pockets within the binding site.
Bulky groupsOften decreases potency.Can cause steric clashes, preventing optimal binding.
Pyridine Ring (R²) Small alkyl or halo groupsVariable; can be used to fine-tune selectivity and physical properties.Modifies the electronics and sterics of the core scaffold.
Groups capable of H-bondingCan increase potency.May form additional beneficial interactions with the protein.
3-OH Group O-methylation or removalDramatically reduces or abolishes activity.Confirms the hydroxyl group is essential for the key hydrogen bonding interaction with the kinase hinge.

IV. Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to determine the IC₅₀ of a compound against a specific protein kinase using a technology like Promega's ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor corresponds to higher enzyme inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette and plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include wells for "no inhibitor" (DMSO only) and "positive control" inhibitor.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.

    • Add the kinase enzyme to the master mix to create the "Kinase/Substrate Mix".

    • Add the Kinase/Substrate Mix to each well of the assay plate to start the reaction.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" (DMSO) wells as 100% activity and the "positive control" wells as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

MTT Assay Workflow A 1. Seed Cells (e.g., A549 lung cancer cells) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat Cells with serial dilutions of This compound derivative B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubate (2-4 hours) Live cells convert yellow MTT to purple formazan crystals E->F G 7. Solubilize Crystals (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Step-by-step experimental workflow for the MTT cell proliferation assay.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds and a standard cytotoxic drug (e.g., Doxorubicin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO or a solubilization buffer

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and positive control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the curve to determine the IC₅₀ value.

V. Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of targeted therapeutic agents, particularly kinase inhibitors for oncology. The strategically placed 3-hydroxy group provides a key anchoring point for potent and potentially selective target engagement. The synthetic versatility of the pyridine core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the Kinase Target Scope: Profiling derivatives against a broad panel of kinases to identify novel and selective inhibitors for different cancer types or inflammatory diseases.

  • Structure-Based Design: Utilizing X-ray crystallography of inhibitor-kinase complexes to rationally design next-generation compounds with improved affinity and selectivity.

  • Pharmacokinetic Optimization: Modulating substituents to enhance metabolic stability, solubility, and oral bioavailability, moving promising compounds from in vitro hits to in vivo leads.

The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively synthesize, evaluate, and advance this exciting class of molecules in their drug discovery programs.

VI. References

  • ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF. Retrieved January 11, 2026, from [Link]

  • Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetrachus cinnabarinus. Molecules, 28(4), 1567. [Link]

  • Aguilar-Méndez, M. A., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(23), 8219. [Link]

  • Sheldrick, G. M., et al. (2018). Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands. Inorganic Chemistry, 57(17), 10765–10775. [Link]

  • Talotta, C., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. [Link]

  • Talotta, C., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of phenyl-pyridine derivatives. Retrieved January 11, 2026, from [Link]

  • PubMed. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(21), 4757-4761. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved January 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Phenylpyridine-3-carboxylic acid. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45. [Link]

  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved January 11, 2026, from [Link]

  • Ferandin, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 24(11), 2138. [Link]

  • ResearchGate. (n.d.). Examples of FDA‐approved kinase inhibitors exhibiting the.... Retrieved January 11, 2026, from [Link]

  • Collins, M. A., et al. (1988). 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. Journal of the Neurological Sciences, 85(3), 309-317. [Link]

  • National Institutes of Health. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16581. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved January 11, 2026, from [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938749. [Link]

  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4377. [Link]

Sources

Application Note: A Protocol for the Purification of 2-Phenylpyridin-3-ol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for High-Purity 2-Phenylpyridin-3-ol

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a crucial building block for synthesizing a range of molecules with diverse biological activities and unique photophysical properties.[1][2] The presence of both a phenyl ring and a hydroxyl group on the pyridine core imparts specific characteristics that are leveraged in the development of novel pharmaceuticals and functional materials like organic light-emitting diodes (OLEDs).[3]

The purity of such precursors is paramount; impurities from the synthetic process can lead to undesirable side reactions, lower yields in subsequent steps, and introduce variability in biological assays or material performance. Column chromatography is a fundamental and highly effective technique for purifying organic compounds by exploiting differences in their polarity.[4] This application note provides a comprehensive, step-by-step protocol for the purification of this compound using normal-phase flash column chromatography, grounded in established chromatographic principles.

Foundational Principles: Chromatography of a Polar Heterocycle

The successful purification of this compound hinges on its molecular properties and how they interact with the chromatographic system.

  • Molecular Structure & Polarity: With a molecular formula of C₁₁H₉NO and a molecular weight of 171.20 g/mol , this compound is a solid at room temperature.[5][6] Its structure features a non-polar phenyl group and a polar pyridinol moiety. The nitrogen atom and the hydroxyl group are capable of hydrogen bonding, making the molecule significantly polar. This polarity dictates its behavior in a normal-phase chromatography setup.

  • The Stationary Phase: We will use silica gel, a highly polar adsorbent. The surface of silica is rich in acidic silanol groups (Si-OH).[7]

  • The Mobile Phase: An organic solvent or mixture of solvents will act as the eluent.

  • Mechanism of Separation: In normal-phase chromatography, the stationary phase is polar, and the mobile phase is relatively non-polar.[4][8] When the crude mixture is loaded onto the column, polar molecules like this compound will adsorb strongly to the polar silica gel, while less polar impurities will have weaker interactions and be carried down the column more quickly by the mobile phase. By gradually increasing the polarity of the mobile phase, we can systematically desorb the bound molecules and elute the target compound, separating it from impurities of different polarities.

Pre-Chromatography: Method Development with TLC

Before committing a sample to a large-scale column, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC).[8] This allows for rapid determination of the ideal solvent system (mobile phase).

Objective: To identify a solvent mixture that results in a Retention Factor (Rf) value for this compound between 0.15 and 0.35 .[9] This Rf range ensures that the compound moves off the baseline but remains on the column long enough for effective separation from impurities.

Protocol for TLC Analysis:

  • Prepare several developing chambers with different solvent systems of varying polarity. Good starting points for a polar compound like this compound are mixtures of hexane and ethyl acetate.[10]

    • Chamber 1: 30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc)

    • Chamber 2: 40% Ethyl Acetate in Hexane (6:4 Hexane:EtOAc)

    • Chamber 3: 50% Ethyl Acetate in Hexane (1:1 Hexane:EtOAc)

  • Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved sample onto the baseline of three separate silica gel TLC plates.

  • Place one plate in each chamber, ensuring the solvent level is below the baseline. Cover the chambers and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Calculate the Rf value for the main spot in each system:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives an Rf value in the optimal 0.15-0.35 range. If the Rf is too high (>0.35), decrease the mobile phase polarity (add more hexane). If the Rf is too low (<0.15), increase the polarity (add more ethyl acetate).[11]

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size
Crude Sample 1-2 g of this compound
Solvents HPLC-grade Hexane and Ethyl Acetate
Additives (Optional) Triethylamine (TEA) for reducing peak tailing
Glassware Chromatography column (e.g., 40 mm diameter), flasks, beakers
Apparatus TLC plates, developing chambers, UV lamp, fraction collector (or test tubes), rotary evaporator
Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry method is superior for achieving a homogenous, crack-free column bed.

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.[12]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% ethyl acetate in hexane). For a 40 mm column, use approximately 100-120 g of silica gel.

  • With the stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[12]

  • Once all the silica has been added, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

Step 2: Sample Loading

  • Wet Loading (Preferred): Dissolve the crude this compound (1-2 g) in a minimal volume of dichloromethane or the mobile phase (2-4 mL).[13] Using a pipette, carefully apply the solution to the top layer of sand. Open the stopcock and allow the sample to absorb onto the silica bed. Wash with 1-2 mL of the mobile phase to ensure all the sample enters the column.

  • Dry Loading (for less soluble samples): Dissolve the crude sample in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the sample weight) and remove the solvent on a rotary evaporator to obtain a free-flowing powder.[14] Carefully pour this powder onto the top sand layer of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin elution by opening the stopcock and applying gentle air pressure to the top of the column (flash chromatography) to achieve a flow rate of approximately 5 cm/minute.[12]

  • Isocratic vs. Gradient Elution:

    • Isocratic: If TLC shows good separation between the product and impurities, elute with the single optimized solvent system.

    • Gradient (Recommended): For complex mixtures, it is often better to start with a less polar mobile phase and gradually increase its polarity.[14] For example, start with 10% EtOAc in hexane, and after collecting a set number of fractions, switch to 20% EtOAc, then 30%, and so on. This allows non-polar impurities to elute first, followed by the product, and finally very polar impurities.

Step 4: Analysis and Isolation

  • Collect the eluate in sequentially numbered test tubes or a fraction collector.

  • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.

  • Fractions containing only the pure this compound (as determined by a single spot at the correct Rf) should be combined in a large round-bottom flask.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.[12]

Summary of Recommended Conditions & Troubleshooting

ParameterRecommended SpecificationRationale & Key Insights
Stationary Phase Silica Gel (40-63 µm)Standard polar phase for normal-phase chromatography.
Mobile Phase (Eluent) Hexane / Ethyl AcetateA versatile system offering a wide polarity range. Dichloromethane/Methanol can be used for more polar compounds.[10]
Optimal Rf (TLC) 0.15 - 0.35Balances retention for good separation with a reasonable elution time.[9]
Sample Loading Dry LoadingMinimizes band broadening, especially for compounds with limited solubility in the mobile phase.[14]
Elution Mode Gradient ElutionProvides superior resolution for mixtures containing compounds with a wide range of polarities.[14]
Troubleshooting Common Issues
IssueProbable CauseProposed Solution
Peak Tailing The basic nitrogen of the pyridine interacts strongly with acidic silanol groups on the silica.[7]Add a small amount (0.1-1%) of a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.[7]
No Elution of Product The mobile phase is not polar enough to desorb the compound from the silica.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Poor Separation The mobile phase polarity is too high, causing all compounds to elute together. Or, the chosen solvents have poor selectivity.Decrease the mobile phase polarity. If resolution is still poor, try a different solvent system (e.g., substitute ethyl acetate with dichloromethane).[15]
Low Recovery The compound may be irreversibly adsorbed to the silica or is still on the column.Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to elute any remaining material.[10] Consider deactivating the silica with TEA if the compound is acid-sensitive.[14]

References

  • Solvent Systems for Flash Column Chromatography. University of California, Davis. [Link]

  • Column chromatography. Columbia University. [Link]

  • Which sample solvents work best with normal-phase flash column chromatography? Biotage. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Determining a solvent system. University of York Department of Chemistry. [Link]

  • 2-Phenylpyridine. Organic Syntheses Procedure. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. MDPI. [Link]

  • Supplementary Information - Synthesis of pyrazolo[3,4-b]quinolinones. The Royal Society of Chemistry. [Link]

  • This compound (C11H9NO). PubChemLite. [Link]

  • 2-Phenylpyridine. Wikipedia. [Link]

  • Pyridine, 2-phenyl-. Organic Syntheses Procedure. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. ResearchGate. [Link]

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. The Royal Society of Chemistry. [Link]

  • FLASH OPTIMIZATION. Brian H. Northrop, Wesleyan University. [Link]

  • Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Information. The Royal Society of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. [Link]

  • 2-Phenylpyridine | C11H9N | CID 13887. PubChem, National Institutes of Health. [Link]

  • TLC Chromatography Question. Student Doctor Network Forums. [Link]

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Application Notes and Protocols for the Synthesis of 2-Phenylpyridine Derivatives for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 2-Phenylpyridines in Weed Management

The continuous challenge of herbicide resistance and the need for more effective and environmentally benign weed control solutions have driven the exploration of novel chemical scaffolds. Among these, 2-phenylpyridine derivatives have emerged as a promising class of herbicides.[1][2][3] Structurally similar to established protoporphyrinogen oxidase (PPO) inhibitors like uracils and diphenyl ethers, these compounds often exhibit potent herbicidal activity against a broad spectrum of both broadleaf and grass weeds.[1][4][5] Many 2-phenylpyridine derivatives act by inhibiting protoporphyrinogen-IX-oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway, leading to rapid and effective weed control.[1][5]

This guide provides a comprehensive overview of the synthesis of 2-phenylpyridine derivatives, with a focus on the widely applicable Suzuki-Miyaura cross-coupling reaction. It offers detailed, step-by-step protocols for synthesis, purification, and characterization, as well as methods for evaluating the herbicidal efficacy of the synthesized compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy and bio-evaluation processes.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The synthesis of 2-phenylpyridines is most commonly and efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This powerful C-C bond-forming reaction involves the coupling of an organoboron compound (typically a phenylboronic acid) with a halide (in this case, a 2-halopyridine).[7][8] The versatility of the Suzuki coupling allows for the introduction of a wide variety of substituents on both the pyridine and phenyl rings, making it an ideal method for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.[1][9]

The general reaction scheme is as follows:

Suzuki_Coupling Reactant1 2-Halopyridine Reaction Reactant1->Reaction Reactant2 Phenylboronic Acid Reactant2->Reaction Product 2-Phenylpyridine Derivative Catalyst Pd Catalyst Base Catalyst->Reaction Suzuki-Miyaura Coupling Reaction->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The key components of this reaction are the 2-halopyridine, the phenylboronic acid derivative, a palladium catalyst, a suitable ligand, and a base. The choice of each of these components is critical for reaction efficiency and yield.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for the synthesis and evaluation of 2-phenylpyridine derivatives.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Herbicidal Activity Evaluation start Combine Reactants: 2-Chloropyridine Derivative Phenylboronic Acid Derivative Base (e.g., K2CO3) reaction_setup Add Solvent & Degas (e.g., 1,4-Dioxane/Water) start->reaction_setup catalysis Add Pd Catalyst & Ligand (e.g., Pd(OAc)2, PPh3) reaction_setup->catalysis heating Heat Reaction Mixture (e.g., 80-110 °C) catalysis->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Structural Confirmation (NMR, MS, HRMS) purification->characterization pre_emergence Pre-emergence Assay characterization->pre_emergence post_emergence Post-emergence Assay characterization->post_emergence data_analysis Data Analysis (ED50, IC50) pre_emergence->data_analysis post_emergence->data_analysis

Caption: Experimental workflow for synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Phenylpyridine Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 2-phenylpyridine derivative from a 2-chloropyridine and a phenylboronic acid.

Materials:

  • Substituted 2-chloropyridine (1.0 mmol)[10]

  • Substituted phenylboronic acid (1.2 mmol)[8][11]

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Degassed water (2 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the substituted 2-chloropyridine (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • Catalyst Preparation and Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of 1,4-dioxane. Add this catalyst solution to the reaction flask via syringe.[6]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.[4][12]

Parameter Typical Range/Value Rationale
Temperature 80-110 °CTo provide sufficient energy for the catalytic cycle to proceed efficiently.
Reaction Time 2-24 hoursDependent on the reactivity of the specific substrates.
Catalyst Loading 1-5 mol%To ensure a reasonable reaction rate without excessive cost.
Base K₂CO₃, Cs₂CO₃, K₃PO₄To facilitate the transmetalation step of the catalytic cycle.
Protocol 2: Preparation of Starting Materials

A. Synthesis of Substituted 2-Chloropyridines:

Substituted 2-chloropyridines can be synthesized through various methods, including the direct chlorination of pyridines or from corresponding 2-aminopyridines or 2-hydroxypyridines.[10][13][14][15] A common laboratory-scale synthesis involves the diazotization of a 2-aminopyridine followed by a Sandmeyer-type reaction.[15]

B. Synthesis of Substituted Phenylboronic Acids:

Phenylboronic acids are often commercially available. However, for novel derivatives, they can be synthesized from the corresponding aryl halide (e.g., bromobenzene) via a Grignard reaction followed by treatment with a trialkyl borate and subsequent hydrolysis.[8][11][16][17]

Evaluation of Herbicidal Activity

The herbicidal efficacy of the synthesized 2-phenylpyridine derivatives should be evaluated through standardized bioassays.[18][19] These assays are typically conducted in a greenhouse setting and can be categorized as pre-emergence and post-emergence tests.[2][4]

Protocol 3: Greenhouse Bioassays for Herbicidal Activity

Plant Species: A selection of both broadleaf and grass weed species should be used. Common examples include:

  • Broadleaf Weeds: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)[4][20]

  • Grass Weeds: Echinochloa crus-galli (barnyardgrass), Digitaria sanguinalis (large crabgrass), Setaria viridis (green foxtail)[4][9][20]

A. Pre-emergence Herbicidal Activity Assay:

  • Seed Planting: Sow seeds of the selected weed species in pots filled with a suitable soil mix.

  • Herbicide Application: Prepare solutions of the synthesized compounds in a suitable solvent (e.g., acetone) with a surfactant. Apply the solutions to the soil surface at various concentrations (e.g., ranging from 9.375 to 150 g active ingredient per hectare).[20]

  • Incubation: Place the treated pots in a greenhouse under controlled conditions of temperature, light, and humidity.

  • Assessment: After a set period (e.g., 21 days), visually assess the herbicidal effect by comparing the growth of the treated plants to untreated controls. The effect is typically rated on a scale of 0% (no effect) to 100% (complete kill).

B. Post-emergence Herbicidal Activity Assay:

  • Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: Apply the herbicide solutions directly to the foliage of the plants at various concentrations.[20]

  • Incubation: Return the pots to the greenhouse.

  • Assessment: Assess the herbicidal damage after a specified time (e.g., 21 days) by visual rating or by measuring the fresh or dry weight of the above-ground plant material.[19]

Data Analysis:

The herbicidal activity is often quantified by determining the dose required to cause 50% inhibition of plant growth (ED₅₀) or the concentration required for 50% inhibition of a specific enzyme (IC₅₀) if the mode of action is known.[4][9]

Weed Species Compound 4d (ED₅₀ g ai/ha) Compound 4f (ED₅₀ g ai/ha) Compound 4l (ED₅₀ g ai/ha) Flumioxazin (ED₅₀ g ai/ha)
Amaranthus retroflexus10.211.59.812.3
Abutilon theophrasti15.817.114.918.5

Note: The data in this table is illustrative and based on findings for similar compounds.[20]

Structure-Activity Relationship (SAR) Insights

The extensive body of research on 2-phenylpyridine herbicides has provided valuable insights into the relationship between their chemical structure and herbicidal activity.[1][4][9] For instance, the nature and position of substituents on both the pyridine and phenyl rings can significantly influence the compound's efficacy and weed spectrum. Quantitative structure-activity relationship (QSAR) studies have shown that parameters such as the partition coefficient (π) and molar refractivity (MR) can be correlated with herbicidal activity.[9]

Conclusion

The synthesis of 2-phenylpyridine derivatives, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction, offers a fertile ground for the discovery of novel herbicides. The detailed protocols provided in this guide serve as a solid foundation for researchers to synthesize, purify, and evaluate these promising compounds. By systematically exploring the chemical space around the 2-phenylpyridine scaffold and conducting rigorous bioassays, the scientific community can continue to develop more effective and sustainable solutions for global weed management challenges.

References

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing.
  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Design, Synthesis, and Herbicidal Evaluation of Pyrrolidinone-Containing 2-Phenylpyridine Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. Published April 26, 2024.
  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. ProQuest.
  • Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. PubMed. Published July 15, 2010.
  • Phenylboronic acid:Synthesis,reactions. ChemicalBook. Published May 9, 2023.
  • SYNTHESIS OF SOME PARA-FUNCTIONALIZED PHENYLBORONIC ACID DERIVATIVES. Taylor & Francis Online. Published August 20, 2006.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.
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  • Phenylboronic acid. Wikipedia.
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  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Published July 2, 2015.
  • Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA.
  • A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science | Cambridge Core. Published June 12, 2017.
  • Application Notes and Protocols for the Synthesis of 2,3-diphenylpyridine via Suzuki-Miyaura Cross-Coupling. Benchchem.
  • 2-chloropyridine synthetic method. Google Patents.
  • European Guidelines to conduct herbicide resistance tests.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Published April 7, 2020.
  • Process for the preparation of 2-chloropyridines. Google Patents.
  • Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register.
  • Synthesis and Herbicidal Activity of Phenylpyridines – A New Lead. CHIMIA. Published November 1, 2003.
  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Published September 10, 2022.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Published October 31, 2023.
  • Synthesis and herbicidal activities of 2‐phenylpyridine compounds containing alkenyl moieties. ResearchGate. Published August 8, 2025.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. Published September 23, 2022.
  • In vitro bioassays to evaluate complex chemical mixtures in recycled water. PMC.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • HERBICIDE BEHAVIOUR. Grains Research and Development Corporation (GRDC).
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Published November 28, 2023.
  • Technical Support Center: Synthesis of Substituted Phenylpyridines. Benchchem.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
  • Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. Published September 22, 2025.
  • Herbicide bioassay. ResearchGate. Published August 9, 2025.
  • Pyridine as insecticide. Chempanda.
  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Published July 18, 2023.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Herbicide Bioassay Study Guide. Analyzeseeds.
  • A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH.
  • Structure–activity relationships for a new family of sulfonylurea herbicides. ResearchGate. Published August 10, 2025.

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Application Note & Protocol: Transition Metal-Catalyzed C-H Activation of 2-Phenylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C-H Activation

In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and novel molecular architectures is paramount. Transition metal-catalyzed C-H activation has emerged as a transformative strategy, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds.[1][2] This approach circumvents the need for pre-functionalized starting materials, such as organohalides or organometallics, thereby shortening synthetic routes and reducing waste.[3] Among the privileged scaffolds for this chemistry, 2-phenylpyridine stands out as a canonical substrate. Its unique electronic and steric properties, particularly the innate directing capability of the pyridine nitrogen, make it an ideal model system for developing and understanding C-H activation methodologies.[4][5][6] This guide provides a comprehensive overview of the experimental setup for the C-H activation of 2-phenylpyridines, grounded in mechanistic principles and field-proven protocols for researchers in synthetic chemistry and drug development.

The Pivotal Role of the Pyridine Directing Group

The success of regioselective C-H activation on 2-phenylpyridine is intrinsically linked to the function of the pyridine ring as a directing group (DG).[7][8] A DG is a coordinating moiety within the substrate that positions the metal catalyst in close proximity to a specific C-H bond, facilitating its selective cleavage.[9]

  • Chelation Assistance: The nitrogen atom of the pyridine ring acts as a Lewis base, coordinating to the electrophilic metal center. This initial coordination event is followed by the cleavage of the ortho-C-H bond on the phenyl ring to form a stable five-membered cyclometalated intermediate, often referred to as a metallacycle.[8][10]

  • Overruling Innate Reactivity: This chelation-assisted pathway allows for the selective functionalization of the sterically accessible ortho-C-H bond, overriding the intrinsic electronic biases of the aromatic ring.[9] This predictable control of regioselectivity is a cornerstone of directed C-H activation.[11]

  • Catalyst Stabilization: The bidentate C,N-coordination in the metallacycle intermediate stabilizes the metal center, often facilitating subsequent steps in the catalytic cycle, such as oxidative addition and reductive elimination.[12]

Mechanistic Overview: A Look into the Catalytic Cycle

While the precise mechanism can vary depending on the metal, its oxidation state, and the reactants, a general catalytic cycle for palladium-catalyzed ortho-arylation of 2-phenylpyridine serves as an illustrative model. High-valent late transition metals like Pd(II), Rh(III), and Ru(II) typically react through an electrophilic pathway known as Concerted Metalation-Deprotonation (CMD).[6][9]

The catalytic cycle generally involves three key stages:

  • C-H Activation/Cyclometalation: The catalyst (e.g., Pd(II)) coordinates to the pyridine nitrogen. A base or a carboxylate ligand assists in the deprotonation of the ortho-C-H bond, leading to the formation of a stable palladacycle intermediate and releasing an acid (e.g., Acetic Acid).[13][14]

  • Oxidative Addition: The coupling partner (e.g., an aryl iodide) undergoes oxidative addition to the palladacycle, forming a high-valent Pd(IV) intermediate.[6]

  • Reductive Elimination: The desired C-C bond is formed as the two organic fragments are eliminated from the Pd(IV) center. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.[6][12]

C_H_Activation_Mechanism cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Metallacycle [C,N] Palladacycle Intermediate Pd_II->Metallacycle 1. C-H Activation (with 2-Phenylpyridine, Base) Pd_IV Pd(IV) Intermediate Metallacycle->Pd_IV 2. Oxidative Addition (with R-X) Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex 3. Reductive Elimination Product_Complex->Pd_II Product Release Product Functionalized Product Product_Complex->Product Substrate 2-Phenylpyridine Substrate->Metallacycle Coupling_Partner Coupling Partner (R-X) Coupling_Partner->Pd_IV

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Key Experimental Parameters & Considerations

The success of a C-H activation reaction hinges on the careful selection and optimization of several parameters.

ParameterCommon Choices & Rationale
Catalyst Pd(OAc)₂ , [RhCp*Cl₂]₂ , [Ru(p-cymene)Cl₂]₂ : Palladium is widely used for its versatility in C-C bond formation.[4][5] Rhodium and Ruthenium are also highly effective, sometimes offering complementary reactivity or enabling different types of transformations like alkylations or annulations.[15][16][17] Catalyst loading is typically 1-5 mol%.
Solvent Toluene, Dioxane, DCE, t-AmylOH : The choice of solvent is critical. Aprotic, high-boiling solvents are common to achieve the necessary reaction temperatures (often 80-140 °C). Polar solvents can sometimes increase the reaction rate.[18]
Base/Additive K₂CO₃, Cs₂CO₃, KOAc, PivOH : A base is often required to facilitate the deprotonation step (CMD mechanism). Carboxylate additives like pivalic acid (PivOH) can act as proton shuttles and improve catalyst turnover.[13] Silver salts (e.g., Ag₂CO₃, AgOTf) are frequently used as oxidants or halide scavengers, particularly in Pd and Rh catalysis.[10][12]
Oxidant Ag₂CO₃, Cu(OAc)₂, O₂ : For oxidative C-H functionalizations (e.g., olefination, acyloxylation), an external oxidant is necessary to regenerate the active catalyst.[12][19]
Atmosphere Nitrogen or Argon : Many C-H activation catalysts and intermediates are sensitive to air and moisture. Conducting reactions under an inert atmosphere is crucial for reproducibility and to prevent catalyst degradation.
Temperature 80-140 °C : C-H bond cleavage is often the rate-limiting step and typically requires elevated temperatures to overcome the activation energy barrier.[4]

Detailed Application Protocol: Pd-Catalyzed Ortho-Arylation

This protocol describes a representative procedure for the palladium-catalyzed ortho-arylation of 2-phenylpyridine with 4-iodotoluene.

Materials & Reagents:

  • 2-Phenylpyridine (Substrate)

  • 4-Iodotoluene (Coupling Partner)

  • Palladium(II) Acetate (Pd(OAc)₂, Catalyst)

  • Potassium Carbonate (K₂CO₃, Base)

  • Pivalic Acid (PivOH, Additive)

  • Toluene (Solvent, anhydrous)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard Schlenk line or glovebox equipment for inert atmosphere techniques

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Solid then Liquid) Setup->Reagents Degas 3. Degas Mixture (Freeze-Pump-Thaw) Reagents->Degas Reaction 4. Heat Reaction (e.g., 110 °C, 24h) Degas->Reaction Workup 5. Aqueous Workup (Filter, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, GC-MS) Purify->Analyze

Caption: Standard experimental workflow for C-H activation.

Step-by-Step Procedure:

  • Reaction Setup:

    • Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of Nitrogen or Argon.

    • To the flask, add 2-phenylpyridine (155 mg, 1.0 mmol, 1.0 equiv.), 4-iodotoluene (262 mg, 1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (4.5 mg, 0.02 mmol, 2 mol%), and Potassium Carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

    • Scientist's Note: The base (K₂CO₃) is crucial for the proton abstraction in the CMD step. Using a slight excess of the coupling partner ensures complete consumption of the limiting substrate.

  • Solvent Addition and Degassing:

    • Add anhydrous toluene (5 mL) to the flask via syringe.

    • To ensure the removal of dissolved oxygen, which can deactivate the catalyst, perform three freeze-pump-thaw cycles.

    • Scientist's Note: Proper degassing is critical for reproducibility. Alternatively, sparging the solvent with argon for 15-20 minutes before addition can be effective.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 24 hours.

    • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.[20]

  • Workup and Extraction:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) as the eluent.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the pure 2-(p-tolyl)phenylpyridine.

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the ortho-proton signal of the starting 2-phenylpyridine and the appearance of new aromatic signals corresponding to the p-tolyl group are key indicators.[21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the product and helps assess the purity of the crude and purified material.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Presence of oxygen/moisture; Insufficient temperature.Use fresh catalyst; Ensure rigorous inert atmosphere techniques; Increase reaction temperature by 10-20 °C.
Formation of Byproducts Homocoupling of the aryl halide; Decomposition of catalyst/substrate.Screen different bases or additives (e.g., switch from K₂CO₃ to Cs₂CO₃); Lower the catalyst loading; Add a ligand if using a pre-catalyst.
Poor Regioselectivity Steric or electronic effects on a substituted substrate.This is substrate-dependent. If meta or para functionalization is desired, a different catalytic system with a specially designed template may be required.[16][22]
Difficulty in Purification Product and starting material have similar polarity.Push the reaction to full conversion; Optimize chromatography conditions (try different solvent systems).

References

  • Wang, X., Leow, D., & Yu, J.-Q. (2009). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. [Link]

  • Wikipedia. (n.d.). Directing group. In Wikipedia. Retrieved from [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603–6743. [Link]

  • Sharma, U., et al. (2021). Decoding Directing Groups and Their Pivotal Role in C-H Activation. PubMed. [Link]

  • Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15, 11065-11084. [Link]

  • Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • Singh, B., et al. (2020). Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. MDPI. [Link]

  • OpenChemHub. (2024, January 22). Oxidizing and transient directing groups in C-H activation. YouTube. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Rhodium‐Catalyzed C H Bond Functionalization Reactions of 2‐phenylpyridines. ResearchGate. [Link]

  • Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15, 11065-11084. [Link]

  • Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(14), 11065–11084. [Link]

  • Joy, J., et al. (2025). A brief review on the palladium-catalyzed C-H activation reactions of 2-phenylpyridines. RSC Advances, 15(14), 11065–11084. [Link]

  • Joy, J., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15, 11065-11084. [Link]

  • De Mier, M., et al. (2018). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science. [Link]

  • Wang, X., et al. (2014). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry. [Link]

  • Mettler-Toledo. (n.d.). C-H Activation Reactions | Functionalization of Carbon Bonds. Mettler-Toledo. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Accounts of Chemical Research, 45(6), 814–825. [Link]

  • Sim, M., et al. (2017). Ruthenium-catalysed σ-activation for remote meta-selective C–H functionalisation. Organic & Biomolecular Chemistry, 15(44), 9339–9349. [Link]

  • Thouseef, M., & Kumar, A. (2020). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. [Link]

  • ResearchGate. (n.d.). C–H activation by direct ortho-hydroxylation of 2-phenyl pyridine using palladium chloride. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pd catalyzed the C–H alkylation reaction of 2-phenylpyridine. ResearchGate. [Link]

  • University of Rochester. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Rochester. [Link]

  • ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl-. ResearchGate. [Link]

  • Carvalho, B. G., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. [Link]

  • Li, C., et al. (2018). Copper-catalyzed C–H acyloxylation of 2-phenylpyridine using oxygen as the oxidant. RSC Advances, 8(29), 16378–16382. [Link]

  • Liu, L.-L., et al. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(12), 3027–3036. [Link]

  • Lim, Y.-G., Kang, J.-B., & Kim, Y. H. (1998). Regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst. Journal of the Chemical Society, Perkin Transactions 1, (17), 2991–2994. [Link]

  • ResearchGate. (n.d.). sp² C H activation of substituted 2‐phenylpyridine by acylation. ResearchGate. [Link]

  • De Mier, M., et al. (2018). Carboxylate-Assisted C-H Activation of Phenylpyridines with Copper, Palladium and Ruthenium: A Mass Spectrometry and DFT Study. ResearchGate. [Link]

  • Carvalho, B. G., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciELO. [Link]

  • Oi, S., et al. (2011). Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines. Journal of the American Chemical Society, 133(48), 19298–19301. [Link]

  • ResearchGate. (n.d.). C–H activation of 2-phenylpyridine using oxirane. ResearchGate. [Link]

  • Carvalho, B. G., et al. (2021). A Catalysis Guide Focusing on C–H Activation Processes. ResearchGate. [Link]

Sources

Protocol for synthesizing pyrazole derivatives with phenylpyridine moieties.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Pyrazole Derivatives with Phenylpyridine Moieties

Authored by a Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds in Modern Chemistry

In the landscape of medicinal and materials chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets and exhibit desirable physicochemical properties. Pyrazole and phenylpyridine moieties independently represent two such scaffolds. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are core components in numerous pharmaceuticals, demonstrating anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[1][2][3] Their utility also extends to agrochemicals and material sciences.[4] Similarly, the phenylpyridine framework is a cornerstone in the design of organic light-emitting diodes (OLEDs), catalysts, and pharmacologically active agents.

The strategic fusion of these two moieties into a single molecular entity creates novel derivatives with synergistic or unique properties, opening new avenues for drug discovery and materials innovation.[5][6] These hybrid compounds are of significant interest for their potential applications, for instance, as novel herbicides or as complex ligands in catalysis.[7][8] This guide provides a detailed, modular protocol for the synthesis of pyrazole derivatives bearing phenylpyridine moieties, grounded in established chemical principles and supported by authoritative literature. We will focus on a robust and versatile synthetic strategy involving the Knorr pyrazole synthesis followed by a Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Strategy: A Modular Approach

A logical and efficient approach to complex molecules is a modular strategy, where key fragments are synthesized independently and then joined in a final coupling step. This allows for greater flexibility in creating a diverse library of compounds. Our strategy involves three main stages:

  • Synthesis of a Pyrazole Intermediate: Creation of a functionalized pyrazole ring, such as a pyrazole boronic acid ester, ready for cross-coupling.

  • Preparation of a Phenylpyridine Intermediate: Synthesis of a halogenated phenylpyridine, the coupling partner for the pyrazole.

  • Palladium-Catalyzed Cross-Coupling: The final convergent step to link the two heterocyclic systems via a Suzuki-Miyaura reaction.

G cluster_0 Module 1: Pyrazole Synthesis cluster_1 Module 2: Phenylpyridine Synthesis cluster_2 Module 3: Final Assembly A 1,3-Dicarbonyl C Functionalized Pyrazole (e.g., Pyrazole-B(OR)2) A->C Knorr Synthesis B Hydrazine Derivative B->C G Target Molecule: Pyrazole-Phenylpyridine C->G Suzuki-Miyaura Cross-Coupling D Substituted Pyridine F Halogenated Phenylpyridine (e.g., Ph-Py-Br) D->F Coupling/Functionalization E Phenylboronic Acid E->F F->G

Caption: Overall workflow for the modular synthesis.

Module 1: Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for constructing the pyrazole ring.[9] The reaction proceeds via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] The choice of substituents on both reactants directly translates to the final substitution pattern on the pyrazole ring, offering significant synthetic flexibility.

Mechanism of the Knorr Pyrazole Synthesis

The reaction is typically acid-catalyzed. The mechanism involves the initial formation of a hydrazone intermediate by condensation of the hydrazine with one of the carbonyl groups. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[12] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, a factor that must be considered in the synthetic design.[12]

G start 1,3-Dicarbonyl + Hydrazine (R'-NHNH2) step1 Intermediate Hydrazone Formation (Condensation at one C=O) start->step1:f0 H+ cat. step2 Hemiaminal Intramolecular Attack (N attacks second C=O) step1:f0->step2:f0 Cyclization step3 Dihydroxypyrazoline Dehydration step2:f0->step3:f0 -H2O product Final Product Aromatic Pyrazole step3:f0->product:f0 -H2O Aromatization

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

This protocol describes the synthesis of a pyrazole boronic acid pinacol ester, an ideal substrate for the subsequent Suzuki coupling.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
3-(Dimethylamino)-1-(2-thienyl)prop-2-en-1-one5336-39-0181.251.81 g10
Phenylhydrazine100-63-0108.141.1 mL (1.2 g)11
Bis(pinacolato)diboron73183-34-3253.943.05 g12
Iridium Catalyst [Ir(OMe)COD]₂12148-71-9662.78166 mg0.25
Ligand (dtbpy)4733-47-5268.34134 mg0.5
Glacial Acetic Acid64-19-760.053 mL-
Ethanol (Absolute)64-17-546.0750 mL-
Tetrahydrofuran (THF), anhydrous109-99-972.1140 mL-

Procedure:

  • Pyrazole Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one (10 mmol) and absolute ethanol (50 mL).

    • Add phenylhydrazine (11 mmol) dropwise to the stirred solution.

    • Add glacial acetic acid (3 mL) as a catalyst.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Reduce the solvent volume in vacuo until a precipitate forms.

    • Cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry to yield 1-phenyl-4-(2-thienyl)-1H-pyrazole.

  • Borylation of the Pyrazole Ring:

    • Self-Validating System Note: This step must be conducted under an inert atmosphere (Nitrogen or Argon) as the iridium catalyst and boronic esters are sensitive to air and moisture.

    • In a flame-dried Schlenk flask, combine the synthesized pyrazole (let's assume a quantitative previous step, ~10 mmol), bis(pinacolato)diboron (12 mmol), [Ir(OMe)COD]₂ (0.25 mol%), and dtbpy (0.5 mol%).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous THF (40 mL) via syringe.

    • Stir the mixture at 80°C for 12-16 hours. Monitor by GC-MS or TLC for the disappearance of the starting pyrazole.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (Gradient elution: 5% to 20% Ethyl Acetate in Hexane) to afford the desired boronic ester as a white solid.

Module 2: Synthesis of the Phenylpyridine Moiety

The phenylpyridine fragment can be prepared through various methods. A common precursor for Suzuki coupling is a halogenated (bromo- or chloro-) phenylpyridine. For instance, 2-chloro-3-(p-tolyl)pyridine can be synthesized via a Suzuki coupling between 2,3-dichloropyridine and 4-methylphenylboronic acid. The protocol below is a general representation based on literature precedents.[7]

Protocol: Synthesis of 2-Bromo-4-phenylpyridine

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
2,4-Dibromopyridine626-05-1236.912.37 g10
Phenylboronic acid98-80-6121.931.34 g11
Pd(PPh₃)₄14221-01-31155.56347 mg0.3 (3 mol%)
Sodium Carbonate (Na₂CO₃)497-19-8105.992.12 g20
Toluene108-88-392.1440 mL-
Ethanol64-17-546.0710 mL-
Water7732-18-518.0210 mL-

Procedure:

  • To a 100 mL Schlenk flask, add 2,4-dibromopyridine (10 mmol), phenylboronic acid (11 mmol), Pd(PPh₃)₄ (3 mol%), and sodium carbonate (20 mmol).

  • Evacuate and backfill the flask with nitrogen.

  • Add toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Heat the mixture to 90°C with vigorous stirring for 8-12 hours. The regioselectivity of this reaction favors substitution at the more reactive 4-position of the pyridine ring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield 2-bromo-4-phenylpyridine.

Module 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming C-C bonds.[13][14] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it ideal for the final assembly of our target molecule.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism is well-established and involves three key steps:

  • Oxidative Addition: The aryl halide (our phenylpyridine-Br) adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (our pyrazole-B(pin)) transfers its organic group to the palladium complex, typically requiring a base to activate the boronic ester.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X (Oxidative Addition Complex) Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)-Ar' (Transmetalation Complex) PdII_Aryl->PdII_Coupling Transmetalation (+ Base) PdII_Coupling->Pd0 Reductive Elimination Product Ar-Ar' (Target Molecule) PdII_Coupling->Product ArylHalide Phenylpyridine-Br (Ar-X) ArylHalide->PdII_Aryl BoronicEster Pyrazole-B(pin) (Ar'-B(OR)2) BoronicEster->PdII_Coupling

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Experimental Protocol: Coupling of Pyrazole and Phenylpyridine Moieties

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)
1-Phenyl-4-(boronic ester)-1H-pyrazole (from Module 1)--1.0 equiv5
2-Bromo-4-phenylpyridine (from Module 2)13959-12-7234.091.17 g5
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64122 mg0.15 (3 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.211.38 g10
1,4-Dioxane123-91-188.1125 mL-
Water7732-18-518.025 mL-

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add the pyrazole boronic ester (5 mmol), 2-bromo-4-phenylpyridine (5 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), and potassium carbonate (10 mmol).

    • Expertise Note: The choice of palladium catalyst and base is crucial. Pd(dppf)Cl₂ is robust and effective for heteroaryl couplings. K₂CO₃ is a moderately strong base sufficient for activating the boronic ester without causing unwanted side reactions.

    • Fit the flask with a reflux condenser. Evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL) via syringe.

    • Heat the reaction mixture to 85-90°C and stir vigorously for 6-10 hours.

    • Trustworthiness Note: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the limiting starting material (typically the bromide) indicates completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

    • Wash the organic mixture with water (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pyrazole-phenylpyridine product.[5]

Characterization of the Final Product

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the protons and carbons on both the pyrazole and phenylpyridine rings.[5][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition of the product.[5][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups and confirm the absence of starting material functionalities.[17]

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). ProQuest. Available at: [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). ResearchGate. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Spectroscopic studies of some 1-phenylpyrazole derivatives. (1968). RSC Publishing. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). MDPI. Available at: [Link]

  • Spectral data for compounds. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and characterization of some novel N-Phenyl pyrazole derivatives to Assess their biological activity for Medicinal Application. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). ResearchGate. Available at: [Link]

  • 1-Phenylpyrazole. (n.d.). PubChem - NIH. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available at: [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Available at: [Link]

  • SM cross-coupling towards 1-phenyl-1H-pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Photosensitizers Utilizing 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of photodynamic therapy, photocatalysis, and materials science.

Introduction: The Strategic Advantage of 2-Phenylpyridin-3-ol in Photosensitizer Design

The rational design of photosensitizers is a cornerstone of advancements in photodynamic therapy (PDT), a minimally invasive therapeutic modality for various cancers and other diseases.[1][2] The efficacy of a photosensitizer hinges on its ability to absorb light and efficiently generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[3] Cyclometalated iridium(III) complexes, particularly those derived from 2-phenylpyridine (ppy) and its analogs, have emerged as a promising class of photosensitizers due to their exceptional photophysical properties, including high phosphorescence quantum yields and long excited-state lifetimes.[4]

This document provides a comprehensive guide to the use of a specific, strategically functionalized precursor, This compound , in the synthesis of advanced iridium(III)-based photosensitizers. The hydroxyl group at the 3-position of the pyridine ring is not a passive substituent; it is a versatile chemical handle that offers a gateway to a multitude of molecular designs. It allows for the fine-tuning of the photosensitizer's electronic properties and provides a convenient point for the covalent attachment of targeting moieties, solubility enhancers, or other functional groups to create sophisticated, multifunctional therapeutic agents.

Herein, we present the scientific rationale, detailed synthetic protocols, and characterization data for the synthesis of a novel photosensitizer platform based on a this compound core. We will explore how the inherent properties of this precursor can be leveraged to create next-generation photosensitizers with enhanced therapeutic potential.

The Role of the Hydroxyl Group: A Gateway to Functionalization and Enhanced Photophysics

The introduction of a hydroxyl group onto the 2-phenylpyridine scaffold imparts several advantageous characteristics that can be exploited in the design of superior photosensitizers:

  • Electronic Tuning: As an electron-donating group, the hydroxyl substituent can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting iridium complex. This modulation can lead to a red-shift in the absorption and emission spectra, which is highly desirable for PDT applications to achieve deeper tissue penetration of light.[5]

  • A Versatile Handle for Post-Complexation Modification: The hydroxyl group serves as a prime site for further chemical derivatization after the formation of the iridium complex. This allows for a modular approach to photosensitizer design, where the core photophysical properties can be established first, followed by the addition of functionalities to enhance biological performance. For instance, the hydroxyl group can be readily esterified or etherified to:

    • Attach targeting ligands (e.g., folic acid, peptides) for selective accumulation in tumor cells.

    • Introduce polyethylene glycol (PEG) chains to improve aqueous solubility and pharmacokinetic properties.

    • Link to other therapeutic agents for combination therapy.

  • Influence on Intersystem Crossing (ISC): The electronic nature of the hydroxyl group can also impact the rate of intersystem crossing from the excited singlet state to the triplet state, a critical step for efficient singlet oxygen generation.[3]

Synthetic Strategy: A Two-Step Approach to the Core Photosensitizer

The synthesis of the target photosensitizer, [Ir(ppy-OH)₂(acac)] (where ppy-OH is the cyclometalated this compound ligand and acac is acetylacetonate), follows a well-established two-step procedure common for the preparation of heteroleptic iridium(III) complexes.[6][7]

Synthetic_Workflow cluster_0 Step 1: Dimer Formation cluster_1 Step 2: Ancillary Ligand Addition cluster_2 Step 3: Post-Synthetic Functionalization IrCl3 IrCl₃·nH₂O Dimer [Ir(ppy-OH)₂(μ-Cl)]₂ IrCl3->Dimer 2-ethoxyethanol/water, reflux ppyOH This compound ppyOH->Dimer Final_Complex [Ir(ppy-OH)₂(acac)] (Target Photosensitizer) Dimer->Final_Complex Dichloromethane, reflux acacH Acetylacetone (acacH) acacH->Final_Complex Base Na₂CO₃ Base->Final_Complex Functionalized_PS Functionalized Photosensitizer Final_Complex->Functionalized_PS Esterification Functional_Molecule R-COOH (e.g., targeting moiety) Functional_Molecule->Functionalized_PS

Caption: Synthetic workflow for the this compound based photosensitizer.

Experimental Protocols

Protocol 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(ppy-OH)₂(μ-Cl)]₂

This protocol is adapted from established procedures for the synthesis of related 2-phenylpyridine iridium dimers.[6]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • This compound

  • 2-Ethoxyethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask, add iridium(III) chloride hydrate (1.0 equiv) and this compound (2.5 equiv).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux under an inert atmosphere for 18-24 hours. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, add deionized water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water and then with a small amount of cold methanol or ethanol.

  • Dry the resulting solid under vacuum to yield the chloro-bridged iridium(III) dimer, [Ir(ppy-OH)₂(μ-Cl)]₂, as a colored powder. This dimer is often used in the next step without further purification.

Causality Behind Experimental Choices:

  • Excess Ligand: A slight excess of the this compound ligand is used to ensure the complete consumption of the iridium salt.

  • Solvent System: The 2-ethoxyethanol/water mixture provides a suitable solvent system with a high boiling point to facilitate the cyclometalation reaction.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent oxidation of the reactants and intermediates.

Protocol 2: Synthesis of the Monomeric Photosensitizer, [Ir(ppy-OH)₂(acac)]

This protocol is based on the reaction of the iridium dimer with an ancillary ligand.[7]

Materials:

  • Chloro-bridged iridium(III) dimer, [Ir(ppy-OH)₂(μ-Cl)]₂ (from Protocol 1)

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

Procedure:

  • Suspend the iridium dimer, [Ir(ppy-OH)₂(μ-Cl)]₂ (1.0 equiv), in dichloromethane.

  • Add acetylacetone (2.2 equiv) and sodium carbonate (5.0 equiv) to the suspension.

  • De-gas the mixture and reflux under an inert atmosphere for 12-18 hours.

  • Monitor the reaction by TLC until the starting dimer is consumed.

  • After cooling, filter the mixture to remove the base and any insoluble byproducts.

  • Wash the filtrate with water to remove any remaining base and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to yield the pure photosensitizer, [Ir(ppy-OH)₂(acac)].

Causality Behind Experimental Choices:

  • Base: Sodium carbonate acts as a base to deprotonate the acetylacetone, facilitating its coordination to the iridium center and neutralizing the HCl formed during the reaction.

  • Ancillary Ligand: Acetylacetonate is a common ancillary ligand that forms a stable, neutral complex with the [Ir(ppy)₂]⁺ core, often resulting in highly phosphorescent materials.

Protocol 3: Functionalization of [Ir(ppy-OH)₂(acac)] via Fischer Esterification

This protocol provides a general method for attaching a carboxylic acid-containing molecule (e.g., a targeting moiety) to the hydroxyl group of the photosensitizer.[8][9]

Materials:

  • [Ir(ppy-OH)₂(acac)] (from Protocol 2)

  • Carboxylic acid of interest (R-COOH)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or another suitable non-polar solvent

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Dissolve [Ir(ppy-OH)₂(acac)] (1.0 equiv) and the carboxylic acid (1.5-2.0 equiv) in toluene in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. If a Dean-Stark apparatus is used, water will be collected as it is formed, driving the equilibrium towards the product.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and purify the functionalized photosensitizer by column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the hydroxyl group of the photosensitizer.

  • Water Removal: Removing the water byproduct is crucial to shift the reaction equilibrium to favor the formation of the ester, thereby increasing the yield.

Characterization and Photophysical Properties

The synthesized photosensitizer and its functionalized derivatives should be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and purity.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To evaluate the photophysical properties.

Expected Photophysical Properties:

The introduction of the electron-donating hydroxyl group is expected to influence the photophysical properties of the iridium complex. The following table provides a comparison of the photophysical data for related iridium(III) complexes to serve as a benchmark.

Complexλ_abs (nm)λ_em (nm)Φ_PLτ (μs)Φ_ΔReference
fac-Ir(ppy)₃~375, 440~5100.4~1.9~0.8[3]
[Ir(ppy)₂(acac)]~370, 460~515~0.1~1.5High[6]
[Ir(ppy-OMe)₂(acac)]~380, 470~525---(Expected Trend)
[Ir(ppy-OH)₂(acac)] ~380, 470 ~530 - - - (Predicted)

Note: Φ_PL = Photoluminescence Quantum Yield; τ = Excited State Lifetime; Φ_Δ = Singlet Oxygen Quantum Yield. The data for the methoxy (OMe) substituted complex is an expected trend based on the electron-donating nature of the substituent. The values for the target complex are predicted based on these trends.

Mechanism of Photosensitization

The photosensitizing action of the iridium(III) complex is initiated by the absorption of light, leading to the generation of cytotoxic singlet oxygen.

Photosensitization_Mechanism cluster_0 Photophysical Processes cluster_1 Photochemical Processes (Type II) PS_G PS (S₀) PS_S1 PS (S₁) PS_G->PS_S1 Light Absorption (hν) PS_S1->PS_G Fluorescence PS_T1 PS (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence O2_S ¹O₂ (Singlet Oxygen) PS_T1->O2_S Energy Transfer O2_T ³O₂ (Ground State Oxygen) O2_T->O2_S Cell_Damage Cell Damage & Apoptosis O2_S->Cell_Damage

Caption: Jablonski diagram illustrating the Type II photosensitization mechanism.

Conclusion and Future Outlook

This compound is a highly valuable and versatile precursor for the synthesis of advanced photosensitizers. Its strategic hydroxyl functionality provides a powerful tool for fine-tuning the photophysical properties and for the covalent attachment of moieties that can enhance therapeutic efficacy. The protocols outlined in this document provide a robust framework for the synthesis and functionalization of a new class of iridium(III)-based photosensitizers. Future work should focus on the synthesis of a library of derivatives with various targeting groups and the evaluation of their photodynamic activity in relevant cancer cell lines and preclinical models.[10]

References

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Application Note: A Multi-Assay Approach for the Comprehensive Cytotoxic Evaluation of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing the Cytotoxicity of Novel Compounds

The evaluation of a compound's potential toxicity is a cornerstone of drug discovery and chemical safety assessment.[1][2] 2-Phenylpyridin-3-ol is a pyridine derivative, a class of heterocyclic compounds known to exhibit a wide range of biological activities.[3] While related structures like 2-phenylpyridine have been investigated for various applications, from organic light-emitting diodes (OLEDs) to potential neurotoxicity, the specific biological and toxicological profile of this compound remains largely uncharacterized.[4][5] Therefore, a systematic and multi-parametric investigation into its effects on cell health is imperative.

This guide provides a comprehensive framework for researchers to evaluate the cytotoxicity of this compound using a suite of robust, cell-based assays. Cell-based assays are indispensable tools that offer insights into a compound's mechanism of action, potential off-target effects, and overall cellular viability.[2] By moving beyond a single endpoint, this multi-assay approach enables the construction of a detailed cytotoxicity profile, distinguishing between different modes of cell death such as apoptosis and necrosis, and identifying underlying mechanistic drivers like oxidative stress. We will detail the principles and provide step-by-step protocols for four key assays:

  • MTT Assay: For assessing metabolic activity as an indicator of cell viability.

  • LDH Release Assay: For quantifying membrane integrity loss, a hallmark of necrosis.

  • Caspase-3/7 Activity Assay: For detecting the activation of key executioner caspases in apoptosis.

  • Reactive Oxygen Species (ROS) Assay: For measuring the induction of oxidative stress.

The Rationale: A Multi-Parametric View of Cell Death

Relying on a single assay can lead to an incomplete or misleading interpretation of a compound's cytotoxic effect. For example, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that could be missed by a simple necrosis assay. The proposed panel of assays provides a more holistic view by probing different physiological aspects of the cell.

G cluster_0 Initial Treatment cluster_1 Primary & Mechanistic Assays cluster_2 Interpreted Outcomes start Cells Treated with This compound MTT MTT Assay (Metabolic Activity) start->MTT Parallel Incubation LDH LDH Assay (Membrane Integrity) start->LDH Parallel Incubation Caspase Caspase-3/7 Assay (Apoptosis) start->Caspase Parallel Incubation ROS ROS Assay (Oxidative Stress) start->ROS Parallel Incubation Viability Reduced Cell Viability MTT->Viability Necrosis Necrosis LDH->Necrosis Apoptosis Apoptosis Caspase->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Final Comprehensive Cytotoxicity Profile G Start Is this compound Cytotoxic? (Low IC50 in MTT Assay) LDH_Check High LDH Release? Start->LDH_Check Caspase_Check High Caspase-3/7 Activity? LDH_Check->Caspase_Check Yes No_Membrane_Damage Cytostatic or Early Apoptosis LDH_Check->No_Membrane_Damage No Necrosis Primary Mechanism: Necrosis Caspase_Check->Necrosis No Mixed Mixed-Mode: Apoptosis & Necrosis Caspase_Check->Mixed Yes ROS_Check High ROS Production? Oxidative_Stress Oxidative Stress is a contributing factor ROS_Check->Oxidative_Stress Yes Necrosis->ROS_Check Apoptosis Primary Mechanism: Apoptosis Apoptosis->ROS_Check Mixed->ROS_Check Caspase_Check_Alt High Caspase-3/7 Activity? No_Membrane_Damage->Caspase_Check_Alt Check Caspase Activity Caspase_Check_Alt->Apoptosis Yes

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

  • High LDH and Low Caspase Activity: Suggests the primary mode of cell death is necrosis, characterized by loss of membrane integrity.

  • Low LDH and High Caspase Activity: Suggests the primary mode of cell death is apoptosis. The cell membrane remains intact during early apoptosis, so LDH release is minimal.

  • High LDH and High Caspase Activity: Indicates a mixed mode of cell death or that apoptosis has progressed to secondary necrosis, where apoptotic bodies eventually lose membrane integrity.

  • High ROS Production: If ROS levels are elevated, it suggests that oxidative stress is a key initiating or contributing event in the cytotoxic mechanism, regardless of whether the final morphology is apoptotic or necrotic.

By integrating these data points, researchers can build a robust and nuanced understanding of the cytotoxic potential and mechanism of action of this compound, guiding future drug development or risk assessment efforts.

References

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In Vitro Efficacy Assessment of 2-Phenylpyridin-3-ol Derivatives Against Cancer Cell Lines: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-Phenylpyridin-3-ol Scaffold

The pyridine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have been extensively investigated for a wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds can modulate critical biological pathways, such as inducing apoptosis (programmed cell death), disrupting cell cycle progression, and inhibiting angiogenesis (the formation of new blood vessels that tumors need to grow).[1] The this compound framework, in particular, represents a promising class of compounds for novel drug development.

This guide provides a comprehensive suite of application notes and detailed protocols for the initial in vitro evaluation of novel this compound derivatives. The primary objective is to systematically assess their cytotoxic potential and elucidate their preliminary mechanisms of action against various cancer cell lines. The protocols herein are designed to be robust and reproducible, providing researchers with the foundational data necessary for advancing lead compounds in the drug discovery pipeline.

Part 1: Pre-Experimental Considerations

Successful and reproducible in vitro screening begins before the first assay is performed. Careful planning regarding compound management and cell line selection is paramount.

Compound Management: Solubility and Stability

The physicochemical properties of test compounds directly impact their biological activity in cell-based assays.

  • Solubility: Most small organic molecules, including pyridine derivatives, exhibit poor solubility in aqueous media.[3][4] Dimethyl sulfoxide (DMSO) is the most common solvent used to create high-concentration stock solutions due to its broad solvency and stability.[5]

    • Expert Insight: It is critical to determine the maximum solubility of each derivative in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM). When diluting into aqueous culture medium for experiments, the final DMSO concentration should ideally be kept below 0.5% (v/v), and certainly no higher than 1%, to avoid solvent-induced cytotoxicity.[6] Always include a "vehicle control" in every experiment, which consists of cells treated with the same final concentration of DMSO as the highest compound concentration used.

  • Stability: Pyridine derivatives are generally stable. Stock solutions prepared in high-quality, anhydrous DMSO can typically be stored at -20°C for several months.[6] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions into single-use volumes.[6]

Selection of Cancer Cell Line Models

The choice of cell lines should be hypothesis-driven and reflect a diversity of cancer types to assess the breadth of a compound's activity.

  • Standard Panel: A common starting point is to use a panel of well-characterized cell lines from different origins, such as:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • MDA-MB-231: Breast adenocarcinoma (triple-negative)

    • A549: Lung carcinoma

    • HCT116: Colorectal carcinoma

    • HeLa: Cervical cancer

  • Trustworthiness through Controls: The use of both positive and negative controls is non-negotiable for data integrity.

    • Positive Control: A well-established cytotoxic drug (e.g., Doxorubicin, Paclitaxel) should be run in parallel with the test compounds. This validates that the assay system is responsive and provides a benchmark for potency.

    • Negative/Vehicle Control: As mentioned, this control (cells treated with DMSO-containing medium) ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

Part 2: Core Experimental Protocols & Workflows

The evaluation of a novel anticancer compound follows a logical progression from identifying general cytotoxicity to investigating the underlying mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation Compound This compound Derivatives SRB_Assay SRB Assay (Cytotoxicity) Compound->SRB_Assay Treat Cancer Cell Lines MTT_Assay MTT Assay (Viability) Compound->MTT_Assay Treat Cancer Cell Lines IC50 Determine IC50 Values SRB_Assay->IC50 MTT_Assay->IC50 LeadCompound Select Lead Compound(s) (Based on potent IC50) IC50->LeadCompound Prioritize Compounds Apoptosis Apoptosis Assay (Annexin V / PI) CellCycle Cell Cycle Analysis (Propidium Iodide) LeadCompound->Apoptosis Investigate MOA at ~IC50 concentrations LeadCompound->CellCycle Investigate MOA at ~IC50 concentrations

Caption: General Experimental Workflow for Compound Evaluation.

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

Principle: The SRB assay is a colorimetric method that measures total cellular protein content, which serves as a proxy for cell mass.[7][8] It is independent of cellular metabolic activity, making it a robust choice for cytotoxicity screening.[9] SRB, an aminoxanthene dye, binds stoichiometrically to basic amino acid residues in proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the number of cells.[8]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-15,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle and positive controls. Incubate for 48-72 hours.

  • Cell Fixation: Gently add 25 µL of cold 10% TCA to each well (for a final concentration of 2%) without removing the supernatant.[10] Incubate the plate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant. Wash the plate four to five times by submerging it in a basin of slow-running tap water or by gently adding 1% acetic acid.[11] Remove excess liquid by tapping the plate on paper towels and allow it to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][11]

  • Remove Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.[7][8] Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.[10][11]

  • Absorbance Measurement: Read the optical density (OD) at 510 nm or 565 nm using a microplate reader.[9][11]

Protocol: Annexin V / Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect this event.[13] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Materials:

  • 6-well tissue culture plates

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the test compounds at relevant concentrations (e.g., 1x and 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and PI at ~535 nm.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division.[14] Cell cycle analysis via flow cytometry uses a fluorescent dye, Propidium Iodide (PI), that stoichiometrically binds to DNA.[15][16] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[17] This allows for the quantification of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells actively synthesizing DNA (between 2N and 4N content).

  • G2/M Phase: Cells with a doubled (4N) DNA content, preparing for or in mitosis.

Materials:

  • 6-well tissue culture plates

  • Flow cytometer

  • Cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A in PBS)

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compounds as described in the apoptosis assay protocol.

  • Harvesting: Collect and wash cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] This step is critical for permeabilizing the cells to allow PI entry.[16][17] Incubate at 4°C for at least 30 minutes (cells can be stored in ethanol for weeks).[17]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and wash twice with PBS to remove the ethanol.[17]

  • Staining: Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[15][17]

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.[17][18]

  • Analysis: Analyze the samples on a flow cytometer, recording at least 10,000 events per sample.[17] The PI fluorescence should be measured on a linear scale.

G cluster_pathway Apoptosis Signaling Extrinsic Extrinsic Pathway (Death Receptor Mediated) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial) Casp9 Caspase-9 Intrinsic->Casp9 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Casp9->Casp3 ApoptosisNode Apoptosis Casp3->ApoptosisNode

Caption: Simplified Intrinsic and Extrinsic Apoptosis Pathways.

Part 3: Data Presentation & Interpretation

Quantifying Cytotoxicity: The IC50 Value

The primary output from the SRB or MTT assay is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population.[19] Data should be analyzed using non-linear regression (dose-response curve) in software like GraphPad Prism.

Example Data Table:

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Derivative A 1.252.501.80
Derivative B 15.822.1> 50
Derivative C 0.951.100.88
Doxorubicin 0.500.750.45

Data are hypothetical and for illustrative purposes only.

Interpreting Cell Cycle and Apoptosis Data
  • Apoptosis Histograms: Flow cytometry software will generate quadrant plots. An increase in the Annexin V (+)/PI (-) and Annexin V (+)/PI (+) populations in treated cells compared to the vehicle control indicates the induction of apoptosis.

  • Cell Cycle Histograms: A significant accumulation of cells in a specific phase (e.g., G2/M) accompanied by a decrease in others suggests the compound induces cell cycle arrest at that checkpoint. The appearance of a "sub-G1" peak is often indicative of apoptotic cells with fragmented DNA.[20]

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, National Center for Biotechnology Information. [Link]

  • Cell cycle analysis. Wikipedia. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, National Center for Biotechnology Information. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • SRB assay for measuring target cell killing. Protocols.io. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • MTT Proliferation Assay Protocol. University of California, San Diego. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, National Center for Biotechnology Information. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. [Link]

  • Identification of Phenyl-Pyridine-2-carboxylic Acid Derivatives As Novel Cell Cycle Inhibitors with Increased Selectivity for Cancer Cells. AMiner. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Anticancer activity of 4'-phenyl-2,2':6',2''-terpyridines - behind the metal complexation. European Journal of Medicinal Chemistry, National Center for Biotechnology Information. [Link]

  • Solubility a of PEAs Solvent Polymer code NMP DMSO DMAc DMF Pyridine THF Acetone Chloroform. ResearchGate. [Link]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, MDPI. [Link]

  • Solubility of the polymers. Solvent Polyimide NMP DMSO m-cresol pyridine THF CP NB. ResearchGate. [Link]

  • Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Molbank, MDPI. [Link]

Sources

Application Notes and Protocols for 2-Phenylpyridine Compounds in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenylpyridine Scaffold as a Privileged Structure in Agrochemical Discovery

The 2-phenylpyridine moiety, a simple yet elegant fusion of a phenyl group and a pyridine ring, represents a cornerstone in the synthesis of advanced materials and bioactive molecules.[1][2] Its unique electronic and structural properties make it a versatile building block, enabling the efficient creation of complex molecular architectures.[3] In the realm of crop protection, this scaffold has emerged as a "privileged structure," consistently appearing in compounds exhibiting potent fungicidal, insecticidal, and herbicidal activities.[4][5]

The strategic importance of the 2-phenylpyridine core lies in its tunable nature. The phenyl and pyridine rings can be independently functionalized, allowing for precise modulation of a compound's physicochemical properties—such as solubility, stability, and lipophilicity—which are critical for uptake, translocation, and interaction with the biological target within a pest organism. This guide provides an in-depth exploration of the synthesis, bio-evaluation, and formulation of 2-phenylpyridine-based agrochemicals, grounded in field-proven insights and established methodologies.

Part 1: Insecticidal Applications

The relentless rise of insecticide resistance necessitates the discovery of novel chemical classes with unique modes of action.[4] 2-Phenylpyridine derivatives have shown significant promise, particularly in developing next-generation insecticides targeting both chewing and sucking pests.

Rationale and Mechanism of Action Insights

Recent research has focused on incorporating N-phenylbenzamide moieties into the 2-phenylpyridine structure.[4] This design strategy is based on the principle of substructure linking, combining two known pharmacophores (phenylpyridine and amide) to generate synergistic bioactivity.[4] While the exact mode of action for many novel derivatives is still under investigation, symptomology studies on related heterocyclic compounds suggest that they may act as insect growth modulators by interfering with critical biological processes like chitin biosynthesis.[6] Disruption of the cuticle formation leads to severe developmental abnormalities and, ultimately, larval mortality.[6]

Protocol: Synthesis of Insecticidal 2-Phenylpyridine Derivatives

This protocol details a robust, multi-step synthesis for a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties, adapted from established literature.[4] The process leverages a Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.

Workflow: Synthesis of N-phenylbenzamide 2-Phenylpyridine Derivatives

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation A 2-bromo-3-chloro-5-(trifluoromethyl)pyridine C 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol (Intermediate 1) A->C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C B 4-hydroxyphenylboronic acid B->C D Intermediate 1 F Ester Intermediate 2 D->F K2CO3, DMF 80°C E 5-fluoro-2-nitrobenzoate E->F G Ester Intermediate 2 H Carboxylic Acid Intermediate 3 G->H LiOH, THF/H2O Room Temp. I Carboxylic Acid Intermediate 3 K Final Product (e.g., Compound 5g) I->K EDCI, HOBt, DIPEA CH2Cl2, Room Temp. J Substituted Aniline J->K

Caption: Synthetic workflow for 2-phenylpyridine N-phenylbenzamides.

Step-by-Step Methodology:

  • Reagents and Equipment: 2-bromo-3-chloro-5-(trifluoromethyl)pyridine, 4-hydroxyphenylboronic acid, appropriate substituted anilines, palladium catalyst (e.g., Pd(dppf)Cl₂), bases (K₂CO₃, LiOH, DIPEA), solvents (Dioxane, DMF, THF, CH₂Cl₂), coupling agents (EDCI, HOBt), standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and purification apparatus (e.g., column chromatography).

  • Step 1: Suzuki-Miyaura Coupling:

    • To a solution of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Purge the mixture with nitrogen for 15 minutes.

    • Heat the reaction at 80°C for 12 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the phenol intermediate.

  • Step 2: Nucleophilic Substitution:

    • Dissolve the phenol intermediate (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and the appropriate 5-fluoro-2-nitrobenzoate ester (1.1 eq).

    • Heat the mixture to 80°C for 6 hours.

    • Cool, pour into ice water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via chromatography.

  • Step 3: Saponification (Hydrolysis):

    • Dissolve the resulting ester from Step 2 in a 2:1 mixture of THF and water.

    • Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH ~3 using 1M HCl.

    • Extract with ethyl acetate, dry the organic layer, and evaporate the solvent to yield the carboxylic acid intermediate.

  • Step 4: Amidation:

    • Dissolve the carboxylic acid (1.0 eq) in CH₂Cl₂. Add HOBt (1.2 eq), EDCI (1.2 eq), DIPEA (2.5 eq), and the desired substituted aniline (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final product.

    • Self-Validation: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[4]

Protocol: Insecticidal Bioassay (Leaf-Dipping Method)

This protocol is designed to evaluate the efficacy of synthesized compounds against lepidopteran pests, such as the armyworm (Mythimna separata).[4]

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the synthesized 2-phenylpyridine compound in a suitable solvent (e.g., DMSO) at 10,000 mg/L.

    • Create a series of test concentrations (e.g., 500, 250, 100, 50, 10 mg/L) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80) to ensure uniform coverage.

  • Treatment Application:

    • Select fresh, healthy host plant leaves (e.g., corn leaves for M. separata).

    • Dip each leaf into the respective test solution for 10-15 seconds, ensuring complete immersion.

    • Dip control leaves into a 0.1% Tween-80 solution (negative control) and a solution of a commercial standard insecticide (positive control).

    • Allow the leaves to air-dry on a wire rack for 1-2 hours.

  • Insect Infestation and Incubation:

    • Place one treated leaf into a labeled petri dish lined with moistened filter paper.

    • Introduce 10 third-instar larvae of M. separata into each petri dish.

    • Seal the dishes with perforated lids to allow for air exchange.

    • Maintain the dishes in a growth chamber at 25 ± 1°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod.

  • Data Collection and Analysis:

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

    • Calculate the corrected mortality percentage using Abbott's formula to account for any mortality in the negative control group.

    • Conduct the experiment with at least three replicates for each concentration.

    • For compounds showing high efficacy, perform further tests with a wider range of concentrations to determine the LC₅₀ (lethal concentration to kill 50% of the population) value through Probit analysis.

Data Summary: Insecticidal Activity

The following table summarizes the bioactivity of selected 2-phenylpyridine derivatives against Mythimna separata.[4]

Compound IDSubstituent on N-phenyl ringConcentration (mg/L)Inhibition (%)
5a Unsubstituted500100
5d 3-CF₃500100
5g 5-Cl, 2-Me500100
5h 3-OCF₃500100
5k 3-Cl500100

Part 2: Fungicidal Applications

The 2-phenylpyridine scaffold and its close bioisostere, 2-phenylpyrimidine, are instrumental in the design of novel fungicides. A primary and well-validated target for these compounds is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8]

Rationale and Mechanism of Action

CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to abnormal fungal growth and cell death.[7] The design of 2-phenylpyrimidine derivatives that can effectively bind to the active site of CYP51 has proven to be a successful strategy for developing potent, broad-spectrum antifungal agents.[8]

Protocol: Synthesis of 2-Phenylpyrimidine Antifungal Agents

The synthesis of these CYP51 inhibitors involves a multi-step pathway to construct the core structure and append the necessary side chains for optimal target engagement.[7]

Workflow: Synthesis of 2-Phenylpyrimidine CYP51 Inhibitors

cluster_0 Step 1: Amine Protection cluster_1 Step 2: Imidazole Substitution cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Assembly (Example) A Aminoacetophenone derivative B Boc-protected intermediate A->B (Boc)2O C Boc-protected intermediate D Imidazole-substituted intermediate C->D 1. Tollens Condensation (HCHO) 2. Substitution with Imidazole E Imidazole-substituted intermediate F Key Amine Intermediate E->F Acidic Conditions (e.g., HCl) G Key Amine Intermediate I Final Antifungal Compound G->I Coupling Agents H Substituted Phenylpyrimidine Acid H->I

Caption: Generalized synthetic workflow for CYP51 inhibitors.

Step-by-Step Methodology:

  • Intermediate Synthesis (Steps 1-3): The key amine intermediate is prepared from a starting bromoacetophenone through a sequence of reactions: Delepine reaction to form the amine, Boc-protection, Tollens condensation with formaldehyde, substitution with imidazole, and final deprotection under acidic conditions to yield the primary amine.[7]

  • Final Coupling (Step 4):

    • To a solution of the key amine intermediate (1.0 eq) and the desired substituted 2-phenylpyrimidine carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated lithium chloride solution, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by preparative HPLC to obtain the final compound.

    • Self-Validation: Confirm the structure and purity (>95%) using ¹H NMR and LC-MS.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for evaluating the minimum inhibitory concentration (MIC) of the synthesized compounds.[7]

Step-by-Step Methodology:

  • Strain and Media Preparation:

    • Use a panel of clinically relevant fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

    • Culture the strains on Sabouraud Dextrose Agar (SDA) plates.

    • Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution in a 96-well microtiter plate using RPMI-1640 medium to achieve a final concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).

    • Include a drug-free well (negative control) and wells with a standard antifungal like fluconazole (positive control).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50%) inhibition of fungal growth compared to the drug-free control well.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

    • Each compound should be tested in triplicate.

Part 3: Formulation for Application

An active ingredient must be formulated to ensure its stability, safety, and effective delivery to the target pest.[9] A wettable powder (WP) is a common formulation for solid, water-insoluble active ingredients like many 2-phenylpyridine derivatives.[9][10]

Protocol: Lab-Scale Wettable Powder (WP) Formulation

This protocol outlines the preparation of a generic 50% WP formulation.

Workflow: Wettable Powder (WP) Formulation Process

A Weigh Ingredients - Active Ingredient (50%) - Carrier (e.g., Kaolin, 44%) - Wetting Agent (2%) - Dispersing Agent (4%) B Pre-Mixing A->B C Jet Milling / Air Milling B->C D Homogenization C->D E Quality Control Testing (Suspensibility, Wetting Time) D->E F Final WP Product E->F

Caption: General workflow for creating a wettable powder formulation.

Step-by-Step Methodology:

  • Component Selection:

    • Active Ingredient (AI): Synthesized 2-phenylpyridine compound (50% w/w).

    • Carrier: An inert diluent like precipitated silica or kaolin clay (e.g., 44% w/w).[10]

    • Wetting Agent: A surfactant that promotes the wetting of the powder upon addition to water (e.g., sodium dodecyl sulfate, 2% w/w).

    • Dispersing Agent: A surfactant that keeps the AI particles suspended in water (e.g., a lignosulfonate, 4% w/w).[10]

  • Preparation:

    • Accurately weigh all components.

    • Combine the components in a blender and pre-mix for 5-10 minutes to create a rough blend.

  • Milling:

    • Process the pre-mix through an air mill or jet mill. This is a critical step to reduce the particle size of the AI to the optimal range (typically 2-5 microns) for suspension and biological activity.

    • Causality: Smaller particle size increases the surface area, improving suspensibility in the spray tank and enhancing contact with the target pest.

  • Homogenization and QC:

    • Thoroughly blend the milled powder to ensure homogeneity.

    • Self-Validation/QC: Perform quality control tests. Measure the wetting time (should be < 1 minute) by adding a known amount to water. Test suspensibility by mixing the WP in water, allowing it to stand for 30 minutes, and measuring the amount of material that remains suspended.

Conclusion and Future Outlook

The 2-phenylpyridine scaffold is a proven and powerful platform for the discovery of novel agrochemicals. The synthetic versatility of this core structure allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency against target pests while potentially minimizing off-target effects. Future research will likely focus on elucidating precise modes of action, exploring new derivative classes for herbicidal activity, and developing innovative "smart" formulations that enhance delivery and reduce environmental impact. The protocols and insights provided herein serve as a foundational guide for researchers dedicated to advancing the next generation of crop protection solutions.

References

  • Zhang, W., Chen, J., & Du, X. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

  • Ghaith, E. A., Ali, H. A., & Ismail, M. A. (2023). Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. ResearchGate. [Link]

  • Cfm Oskar Tropitzsch. (n.d.). 2-Phenylpyridine (CAS 1008-89-5): Synthesis, Applications, and Role in Advanced Materials. Oskar Tropitzsch GmbH. [Link]

  • Chem-Impex International. (n.d.). 2-Phenylpyridine. [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

  • Gao, Z., Zhang, J., Li, K., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 15, 492-505. [Link]

  • Gao, Z., Zhang, J., Li, K., et al. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. [Link]

  • ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl- or aluminyl-directed C–H activation of the 2-position of a pyridine ring. [Link]

  • Whitford, F., et al. (n.d.). Pesticides and Formulation Technology. Purdue Extension. [Link]

  • Eterovic, M., et al. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Pesticide Biochemistry and Physiology, 199, 105771. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem Compound Summary for CID 13887. [Link]

  • Google Patents. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Phenylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields for this important heterocyclic compound. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

Low yields in the synthesis of this compound can often be traced back to a few critical areas: reagent quality, reaction conditions, and workup/purification procedures. The most common synthetic route is a variation of the Kröhnke pyridine synthesis, which involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonium source.[1][2]

Q1: My reaction shows a low conversion of starting materials, or fails to proceed at all. What are the primary causes?

A1: This is a common issue that typically points to problems with reagents or insufficient activation energy. A systematic check is the best approach.

  • Reagent Quality and Purity:

    • α-Pyridinium Methyl Ketone Salt: This key reactant must be completely dry. Moisture can significantly hinder the reaction.[1] Ensure it has been synthesized correctly and stored in a desiccator.

    • α,β-Unsaturated Carbonyl Compound: This substrate can be prone to polymerization or degradation, especially if old or stored improperly. It is advisable to verify its purity by NMR or GC-MS before use.[1]

    • Ammonium Source: Ammonium acetate is the most frequently used nitrogen source and should be of high purity.[1] Using a freshly opened bottle is recommended.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While generally conducted under mild conditions, insufficient heat can lead to an incomplete reaction. Conversely, excessive heat (often above 140°C) can cause decomposition of reactants, intermediates, or the final product.[1] A good starting point is to reflux in a solvent like glacial acetic acid or ethanol, typically between 80-120°C.[1][2]

    • Reaction Time: Ensure the reaction has run for a sufficient duration. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before initiating workup.

Q2: I'm observing significant byproduct formation, which complicates purification and lowers my isolated yield. How can I improve selectivity?

A2: Byproduct formation is a primary culprit for reduced yields. Understanding the potential side reactions is key to minimizing them.

  • Common Side Reactions:

    • Michael Addition Products: The reaction proceeds via a Michael addition of the pyridinium salt to the α,β-unsaturated carbonyl, forming a 1,5-dicarbonyl intermediate.[2] If the subsequent cyclization and aromatization steps are inefficient, this intermediate can accumulate or decompose, leading to a complex mixture.

    • Self-Condensation: Aldol condensation or other self-condensation reactions of the carbonyl starting materials can occur, especially under strongly basic or acidic conditions if not properly controlled.

  • Strategies for Minimizing Byproducts:

    • Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant can promote side reactions.

    • Solvent Choice: The solvent plays a crucial role. Glacial acetic acid is often a good choice as it acts as both a solvent and a catalyst, promoting the desired cyclization.[2] Protic solvents like methanol or ethanol are also commonly used.[2]

    • Gradual Addition: Adding one of the key reactants slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring side reactions that are of a higher kinetic order with respect to that reactant.

Below is a troubleshooting workflow to diagnose and address low yield issues systematically.

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity & Dryness (NMR, GC-MS, Karl Fischer) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok repurify Repurify or Replace Starting Materials reagents_ok->repurify No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes repurify->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Optimize Temperature (e.g., 80-120°C) conditions_ok->optimize_temp No byproducts_present Significant Byproducts? conditions_ok->byproducts_present Yes optimize_temp->check_conditions optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) check_byproducts 3. Analyze Crude Mixture for Byproducts (LC-MS, NMR) modify_conditions Modify Conditions to Improve Selectivity (Solvent, Stoichiometry) byproducts_present->modify_conditions Yes check_workup 4. Evaluate Workup & Purification byproducts_present->check_workup No modify_conditions->check_conditions success Yield Improved check_workup->success

Troubleshooting flowchart for low yield in Kröhnke synthesis.

Frequently Asked Questions (FAQs)

Q3: What are the optimal reaction parameters for the Kröhnke synthesis of this compound?

A3: While the optimal conditions can be substrate-dependent, a well-established starting point is crucial for success. The following table summarizes typical parameters.

ParameterRecommended Range/ValueRationale & Key Considerations
Solvent Glacial Acetic Acid, Methanol, EthanolAcetic acid often provides good yields by serving as a catalyst.[2] The polarity of the solvent can influence reaction rates and selectivity.
Temperature 80 - 140 °CHigher temperatures can accelerate the reaction but may also promote byproduct formation and decomposition.[1] It is best to start at a lower temperature and increase if the reaction is sluggish.
Reactant Ratio ~1:1:10 (Ketone Salt:Carbonyl:NH₄OAc)A large excess of the ammonium source is typically used to drive the reaction towards completion.
Concentration 0.1 - 1.0 MMore concentrated reactions can be faster but may also increase the rate of bimolecular side reactions.
Q4: My crude product is a dark, oily tar that is difficult to purify. What steps can I take during workup?

A4: The formation of a tar-like crude product is often due to polymerization of starting materials or the formation of complex, high-molecular-weight byproducts. A robust workup and purification strategy is essential.

  • Aqueous Workup: After cooling the reaction, if the product does not precipitate, reduce the solvent volume under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by water, and then a saturated sodium bicarbonate solution to remove acidic components like acetic acid.[1]

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is often effective.

    • Column Chromatography: For oily or highly impure products, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective at separating the desired product from impurities.

Key Experimental Protocol: Kröhnke Synthesis of this compound

This protocol provides a representative methodology. Researchers should adapt it based on their specific substrates and available equipment.

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-pyridinium methyl ketone salt (1.0 eq), the α,β-unsaturated carbonyl compound (1.0 eq), and ammonium acetate (10 eq).

  • Add the chosen solvent (e.g., glacial acetic acid) to achieve the desired concentration (e.g., 0.5 M).

2. Reaction Execution:

  • Heat the mixture to reflux (typically 80-120°C) with vigorous stirring.

  • Monitor the reaction progress periodically using TLC (e.g., with a 7:3 Hexanes:Ethyl Acetate mobile phase) until the starting materials are consumed or product formation plateaus.

3. Workup and Isolation:

  • Allow the reaction mixture to cool to room temperature.

  • If the product precipitates, collect the solid by vacuum filtration.

  • If no precipitate forms, concentrate the mixture in vacuo.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude material by silica gel column chromatography or recrystallization to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

The general workflow is visualized in the diagram below.

KröhnkeSynthesisWorkflow A 1. Combine Reactants (Ketone Salt, Carbonyl, NH4OAc) in Solvent B 2. Heat to Reflux (80-120°C) Monitor by TLC A->B C 3. Cool & Isolate Crude (Precipitation or Solvent Removal) B->C D 4. Aqueous Workup (Acid/Base Washes) C->D E 5. Purification (Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

A generalized workflow for the Kröhnke pyridine synthesis.

References

  • BenchChem. (2025). Technical Support Center: Kröhnke Pyridine Synthesis.
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Phenylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction conditions and achieve high yields and purity.

Introduction to the Synthesis of this compound

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, often presents challenges that can impact yield and purity. The most common and versatile method for constructing the C-C bond between the phenyl and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This guide will primarily focus on optimizing this reaction, while also addressing alternative synthetic strategies.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, phenylboronic acid) and an organohalide (a substituted halopyridinol). The general scheme for the synthesis of this compound via this method is as follows:

Suzuki_Miyaura_Coupling 2-Halo-3-hydroxypyridine 2-Halo-3-hydroxypyridine This compound This compound 2-Halo-3-hydroxypyridine->this compound  Pd Catalyst  Base  Solvent Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->this compound

Caption: General scheme for the Suzuki-Miyaura cross-coupling to synthesize this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the Suzuki-Miyaura synthesis of this compound?

A1: The most common starting material is a 2-halo-3-hydroxypyridine, with 2-bromo-3-hydroxypyridine being a popular choice due to its good balance of reactivity and stability. 2-chloro-3-hydroxypyridine can also be used, but it is generally less reactive and may require more active catalyst systems.

Q2: Which palladium catalyst and ligand combination is best for this reaction?

A2: The choice of catalyst and ligand is critical and often substrate-dependent. For a potentially challenging substrate like a substituted hydroxypyridine, starting with a robust catalyst system is recommended.[1] Modern biaryl phosphine ligands, such as those developed by Buchwald, are often effective for electron-deficient or sterically hindered aryl halides.[1] A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos.

Q3: What are the most common bases used in this Suzuki coupling, and how do I choose one?

A3: Inorganic bases are typically employed, with potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) being the most common.[1] The choice depends on the sensitivity of your substrate and the desired reaction rate. For substrates with sensitive functional groups, a milder base like K₃PO₄ is often preferred.[1]

Q4: What is the optimal solvent system for this reaction?

A4: Aprotic polar solvents are generally used.[1] Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene.[1] Often, a mixture with water (e.g., 4:1 dioxane:water) is beneficial, as water can aid in the dissolution of the base and facilitate the catalytic cycle. However, it's important to use degassed solvents to prevent catalyst deactivation.

Q5: My reaction is not going to completion. What are the first things I should check?

A5: First, ensure the integrity of your reagents. Phenylboronic acid can degrade over time, so using a fresh batch is advisable. Second, confirm that your catalyst is active and that your solvents are thoroughly degassed. Oxygen can irreversibly deactivate the palladium catalyst. Finally, check the reaction temperature; some Suzuki couplings require heating to 80-110 °C to proceed efficiently.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Explanation & Causality Recommended Solution
Catalyst Inactivity The Pd(0) active species is susceptible to oxidation. Exposure to air during setup or the use of non-degassed solvents can "kill" the catalyst.Ensure all reagents are added under an inert atmosphere (argon or nitrogen). Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
Poor Reagent Quality Phenylboronic acid can undergo protodeboronation (loss of the boronic acid group) upon prolonged exposure to moisture or acidic conditions.Use fresh phenylboronic acid or test the quality of your existing stock. Store it in a desiccator.
Sub-optimal Base The base is crucial for the transmetalation step. If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle will be inhibited.Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good starting point for challenging substrates.[1]
Incorrect Temperature The oxidative addition of the halopyridine to the palladium center is often the rate-limiting step and is temperature-dependent.Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition. A typical range is 80-110 °C.[2]
Ligand Incompatibility The ligand's electronic and steric properties are key to stabilizing the palladium catalyst and promoting the reaction. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.For electron-rich pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often necessary to facilitate the reaction.[1]
Issue 2: Formation of Significant Byproducts
Observed Byproduct Plausible Cause Mitigation Strategy
Homocoupling of Phenylboronic Acid (Biphenyl) This occurs when two molecules of the boronic acid couple with each other. It is often favored at higher temperatures or when the transmetalation step is slow.Lower the reaction temperature. Ensure the palladium catalyst and ligand are pre-mixed before adding the other reagents to facilitate the formation of the active catalytic species.
Dehalogenation of the Starting Material The halo-hydroxypyridine is reduced, replacing the halogen with a hydrogen atom. This can happen if there are sources of hydride in the reaction mixture or if the catalytic cycle is stalled.Ensure all reagents and solvents are anhydrous and of high purity. Using a slightly higher catalyst loading might favor the desired cross-coupling pathway.
Protodeboronation of Phenylboronic Acid The C-B bond of the boronic acid is cleaved by a proton source, rendering it inactive for the coupling reaction.Use anhydrous solvents and ensure the base is not excessively hydrated. Running the reaction under strictly anhydrous conditions can sometimes be beneficial.
Quantitative Data for Reaction Optimization

The following table provides a starting point for optimizing your reaction conditions. It is recommended to perform small-scale screening experiments to identify the optimal parameters for your specific setup.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Substrates)
Pd Source (mol%) Pd(OAc)₂ (2%)Pd(PPh₃)₄ (3%)Pd₂(dba)₃ (1.5%)
Ligand (mol%) SPhos (4%)PPh₃ (6%)XPhos (3%)
Base (equiv.) K₃PO₄ (2.0)K₂CO₃ (2.5)Cs₂CO₃ (2.0)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous THF
Temperature (°C) 90100110
Time (h) 12-1812-2424

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and may require optimization.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification A 1. Add 2-bromo-3-hydroxypyridine, phenylboronic acid, and base to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (3x). A->B C 3. Add degassed solvent via syringe. B->C D 4. Add palladium catalyst and ligand. C->D E 5. Heat the mixture with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and quench with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Wash with brine, dry over Na₂SO₄, and filter. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by column chromatography or recrystallization. J->K

Caption: A step-by-step workflow for the Suzuki-Miyaura synthesis of this compound.

Materials:

  • 2-Bromo-3-hydroxypyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-hydroxypyridine, phenylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add the palladium(II) acetate and SPhos to the flask under a positive flow of argon.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a primary method, other synthetic strategies can be employed, particularly if the Suzuki coupling proves problematic.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classic method for preparing substituted pyridines.[3] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[3] While this method is highly versatile for producing polysubstituted pyridines, its application to the specific synthesis of this compound may require careful selection of starting materials to achieve the desired substitution pattern.

Krohnke_Synthesis alpha-Pyridinium\nMethyl Ketone Salt alpha-Pyridinium Methyl Ketone Salt 1,5-Dicarbonyl\nIntermediate 1,5-Dicarbonyl Intermediate alpha-Pyridinium\nMethyl Ketone Salt->1,5-Dicarbonyl\nIntermediate  Michael Addition This compound This compound 1,5-Dicarbonyl\nIntermediate->this compound  Ammonium Acetate  Cyclization & Aromatization alpha,beta-Unsaturated\nCarbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated\nCarbonyl->1,5-Dicarbonyl\nIntermediate

Caption: A simplified mechanism of the Kröhnke pyridine synthesis.

Buchwald-Hartwig Amination Approach

An alternative disconnection approach could involve a Buchwald-Hartwig amination to form a C-N bond, followed by subsequent cyclization and functional group manipulation to yield the desired this compound. This multi-step approach may offer advantages in terms of substrate availability and functional group tolerance.

References

  • BenchChem. (2025). Improving Yield in 2-Bromo-3-chloro-5-hydroxypyridine Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (1938). Pyridine, 2-phenyl-. Organic Syntheses, 18, 70.
  • Wikipedia. (2023). Kröhnke pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Gao, W., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(5), 5576-5590.
  • Organic Syntheses. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45.
  • ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved from [Link]

  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem Technical Guides.
  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. Retrieved from [Link]

  • National Institutes of Health. (2018).
  • Organic Chemistry Portal. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central.
  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 27(21), 7296.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • National Institutes of Health. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PubMed Central.
  • ChemistryViews. (2018). Oxidative Synthesis of Kröhnke Pyridines. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 2-o-Hydroxyphenyl-3-pyridinol. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2004). Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. Dalton Transactions, (15), 2348-2353.
  • ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • International Journal of ChemTech Research. (2015). One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. International Journal of ChemTech Research, 8(4), 1836-1840.
  • TSI Journals. (2015). A simple and efficient one-pot phenyl phonic acid catalyzed synthesis of 2-aryl-benzimidazoles derivatives. Organic Chemistry: An Indian Journal, 11(2).
  • Royal Society of Chemistry. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Green Chemistry, 3(5), 253-255.
  • Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important heterocyclic intermediate. Here, we address common issues through a combination of FAQs and in-depth troubleshooting guides, grounded in fundamental chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a purity of ~90-95% after synthesis. Is this typical, and what are the likely impurities?

A purity of 90-95% post-synthesis is quite common. The identity of impurities is highly dependent on the synthetic route employed. Common synthesis pathways, such as those involving cyclocondensation reactions or palladium-catalyzed cross-couplings, can lead to several classes of impurities.[1][2]

  • Starting Materials: Unreacted precursors are a frequent source of contamination.

  • Regioisomers: Depending on the synthetic strategy, isomers such as other 2-phenyl-hydroxypyridine variants may form. Separating these can be particularly challenging due to their similar physical properties.[3][4]

  • By-products: Side reactions, such as over-alkylation, dehalogenation, or dimerizations, can generate structurally related impurities.

  • Catalyst Residues: If transition metals like palladium or copper were used, trace amounts might remain in the crude product.

  • Solvent Adducts: Residual high-boiling solvents (e.g., DMF, DMSO) can be difficult to remove.[5]

Q2: What is the first purification technique I should try for this compound?

For a crystalline solid like this compound, recrystallization is the most efficient and scalable first-line purification method.[6] It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. The key is selecting an appropriate solvent system.

Q3: The material is a persistent off-white or yellow solid. What causes this color, and how can I remove it?

A yellow or brown tint often indicates the presence of highly conjugated, colored impurities or degradation products. These can arise from oxidation or side reactions during synthesis or workup, especially at elevated temperatures.[7] While sometimes present in trace amounts, they can be difficult to remove.

Solutions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[8]

  • Column Chromatography: If charcoal treatment is insufficient, silica gel chromatography is typically very effective at separating these polar, colored compounds.

Q4: My NMR shows peaks that are very similar to my product, but slightly shifted. Could this be an isomer?

Yes, this is a strong indication of isomeric impurities.[3][9] Positional isomers of this compound can be notoriously difficult to separate by recrystallization alone because their crystal lattice energies and solubilities are often very similar. For such challenges, a more resolving technique is required.

Primary Recommendation:

  • Silica Gel Column Chromatography: This is the method of choice for separating isomers. A carefully selected eluent system is crucial for achieving baseline separation.[4]

  • Preparative HPLC: For very challenging separations or for obtaining analytical standards, preparative HPLC using specialized columns (e.g., phenyl or PFP columns) can offer superior resolution.[9]

Troubleshooting & In-Depth Purification Protocols

This section provides a structured approach to tackling common purification challenges.

Problem 1: Low Recovery After Recrystallization
  • Probable Cause 1: Incorrect Solvent Choice. The product is too soluble in the cold solvent, preventing it from crystallizing effectively. An ideal solvent should dissolve the compound when hot but have low solubility when cold.[10]

  • Suggested Solution: Perform a systematic solvent screen.

    • Protocol: See Protocol 1: Systematic Recrystallization Solvent Screening .

  • Probable Cause 2: Using Too Much Solvent. An excessive volume of solvent will keep the product in solution even upon cooling, drastically reducing the yield.[6]

  • Suggested Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. The goal is to create a saturated solution at the solvent's boiling point.

Workflow for Selecting a Purification Strategy

G start Crude this compound (Purity <98%) recrystallization Attempt Recrystallization (See Protocol 1 & 2) start->recrystallization purity_check1 Check Purity (NMR/LCMS) recrystallization->purity_check1 success Product >99% Pure purity_check1->success Yes chromatography_q Isomeric Impurities or Persistent Color? purity_check1->chromatography_q No acid_base Consider Acid-Base Extraction (See Protocol 4) chromatography_q->acid_base No column Perform Column Chromatography (See Protocol 3) chromatography_q->column Yes acid_base->recrystallization Follow with Recrystallization purity_check2 Check Purity (NMR/LCMS) column->purity_check2 purity_check2->success Purity OK purity_check2->column Re-run with optimized gradient

Caption: Decision tree for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Systematic Recrystallization Solvent Screening

Objective: To identify an optimal single or mixed solvent system for recrystallization.

Materials:

  • Crude this compound (~100 mg)

  • Test tubes or small vials

  • Selection of solvents (see table below)

  • Heat gun or sand bath

  • Ice-water bath

Procedure:

  • Place ~10-15 mg of crude material into several different test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Note the solubility. A good candidate solvent will NOT dissolve the compound at room temperature.

  • For solvents that did not dissolve the solid, heat the mixture gently until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals.

Solvent Selection Guide (Polarity decreases down the list) [6][11]

SolventClassPolarityComments
WaterProticHighGood for polar compounds. May require a co-solvent.
Methanol / EthanolProticHighOften a good starting point for polar heterocycles.
AcetonitrileAproticMedium-HighGood for compounds with aromatic rings.
AcetoneAproticMediumVersatile solvent with a low boiling point.
Ethyl AcetateAproticMediumGood for moderately polar compounds.
DichloromethaneAproticLow-MediumOften used as the "good" solvent in a mixed pair.
TolueneAromaticLowCan be effective for aromatic compounds.
Hexanes / HeptaneNonpolarLowTypically used as the "poor" solvent in a mixed pair.
Protocol 2: Bulk Recrystallization (Example: Ethanol/Water System)

Objective: To purify a larger quantity of this compound using a pre-determined solvent system.

Procedure:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add the "good" solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil. Use just enough solvent to completely dissolve the solid.[6]

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (typically 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes.

  • If carbon was added, perform a hot gravity filtration through a fluted filter paper to remove the carbon.

  • Heat the solution back to boiling and add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For best crystal formation, do not disturb the flask.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Silica Gel Column Chromatography

Objective: To separate this compound from closely related impurities like isomers.

G cluster_0 Preparation cluster_1 Elution cluster_2 Isolation prep_slurry Prepare Silica Slurry (e.g., in Hexane) pack_column Pack Column Uniformly prep_slurry->pack_column prep_sample Adsorb Crude Product onto Silica ('Dry Loading') pack_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample start_elution Begin Elution with Low Polarity Solvent (e.g., 20% EtOAc/Hex) load_sample->start_elution gradient_elution Gradually Increase Polarity (e.g., to 50% EtOAc/Hex) start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent (Rotary Evaporator) combine_fractions->evaporate final_product Obtain Purified Product evaporate->final_product

Caption: Workflow for purification by column chromatography.

Procedure:

  • Select Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your product an Rf value of approximately 0.25-0.35 and shows separation from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve your crude material in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the low-polarity solvent mixture. Systematically collect fractions.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar product.

  • Monitor Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 4: Acid-Base Extraction

Objective: To separate the acidic this compound from non-acidic/neutral impurities.

Rationale: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a water-soluble phenoxide salt. Neutral impurities will remain in the organic layer.

Procedure:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.

    • Causality Note: The basic aqueous solution deprotonates the phenolic -OH, forming the sodium salt of this compound, which is soluble in the aqueous layer. Neutral impurities remain in the organic layer.[12]

  • Combine the aqueous layers. Any neutral impurities can be recovered from the organic layer if desired.

  • Cool the combined aqueous layer in an ice bath.

  • Slowly acidify the aqueous layer with a cold acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • This product can then be further purified by recrystallization if necessary.

By systematically applying these principles and protocols, researchers can effectively troubleshoot purification challenges and achieve high-purity this compound suitable for the demanding applications in pharmaceutical and materials science.

References

  • Huaxi Chemical. (n.d.). Best Solvent for Recrystallization. Nanjing Huaxi Chemical Co.,Ltd. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved from [Link]

  • Rahman, M. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Unknown. (n.d.). Common Solvents for Crystallization. PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Taylor, R. D., et al. (2009). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • IARC Monographs. (2000). Pyridine. In Some Industrial Chemicals. NCBI Bookshelf. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Crystallization. Retrieved from [Link]

  • Yang, S., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (2007). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Request PDF. Retrieved from [Link]

  • Organic Syntheses. (1938). Pyridine, 2-phenyl-. Retrieved from [Link]

  • ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Retrieved from [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). Scheme 1. Synthesis of complexes 2 and 3. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

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Common side reactions in the synthesis of 2-phenylpyridines and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important structural motif. In the following sections, we will address common side reactions, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthetic outcomes.

Introduction to 2-Phenylpyridine Synthesis

The 2-phenylpyridine scaffold is a privileged structural motif found in a wide array of functional materials, pharmaceuticals, and agrochemicals. Its synthesis is of paramount importance, and several methods have been developed to construct this biaryl system. However, each synthetic route comes with its own set of potential challenges and side reactions. This guide will focus on three commonly employed methods: the Suzuki-Miyaura coupling, the Stille coupling, and the Kröhnke pyridine synthesis, providing in-depth, field-proven insights to overcome common hurdles.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the formation of the C-C bond between the phenyl and pyridine rings. However, these reactions are not without their complexities.

FAQ 1: I am observing significant homocoupling of my boronic acid in my Suzuki-Miyaura coupling. What are the primary causes and how can I prevent this?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of biphenyl from two molecules of your phenylboronic acid and/or bipyridine from two molecules of your pyridine halide.[1][2] This side reaction consumes starting materials, reduces the yield of the desired 2-phenylpyridine, and the resulting byproducts can be challenging to separate during purification due to similar physical properties.[1]

Primary Causes:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids and can also re-oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1][3]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of the boronic acid.[1]

  • High Temperatures: Elevated reaction temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.[4]

Strategies to Minimize Homocoupling:

StrategyRationale
Rigorous Degassing Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[4] This can be achieved by sparging with an inert gas (nitrogen or argon) or by using the freeze-pump-thaw technique.
Use of Pd(0) Precatalysts Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[1]
Ligand Selection Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway and suppress homocoupling.[1][5]
Slow Addition of Boronic Acid Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]
Use of a Mild Reducing Agent The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-halopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), a Pd(0) precatalyst such as Pd₂(dba)₃ (0.01 equiv), a suitable ligand like SPhos (0.02 equiv), and a base such as K₃PO₄ (2.0 equiv).[1]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add a degassed solvent (e.g., dioxane, toluene, or THF) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki Catalytic Cycle vs. Homocoupling Pathway

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X PdII Pd(II) Pd0->PdII O₂ Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (2-Phenylpyridine) RedElim->Product Homo_Trans Transmetalation (Ar'B(OH)₂)₂Pd(II) PdII->Homo_Trans 2 Ar'B(OH)₂ Homo_RedElim Reductive Elimination Homo_Trans->Homo_RedElim Homo_RedElim->PdII Pd(0) formed, re-oxidized by O₂ Byproduct Ar'-Ar' (Biphenyl) Homo_RedElim->Byproduct caption Suzuki cycle vs. homocoupling pathway.

Caption: A diagram illustrating the desired Suzuki cross-coupling cycle and the competing homocoupling pathway.

FAQ 2: My Stille coupling reaction is sluggish and I'm having difficulty removing the tin byproducts. What can I do?

Answer:

The Stille coupling is a powerful alternative to the Suzuki reaction, particularly due to the stability of organostannane reagents to air and moisture.[7] However, sluggish reactions and the removal of toxic tin byproducts are common challenges.[7][8]

Troubleshooting Sluggish Reactions:

  • Ligand Choice: The choice of phosphine ligand is critical. For sluggish couplings, consider using more electron-rich and bulky ligands like P(o-tol)₃ or Buchwald-type ligands.

  • Solvent: While toluene is common, polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction rate.

  • Additives: The addition of copper(I) salts (e.g., CuI) can have a beneficial co-catalytic effect in some cases.

Removing Tin Byproducts:

The primary tin byproduct is typically Bu₃SnX or Me₃SnX, which can be difficult to separate from the desired 2-phenylpyridine due to their nonpolar nature.[7]

MethodProcedure
Fluoride Wash Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration.[7]
Silica Gel with Triethylamine During column chromatography, eluting with a solvent system containing a small amount of triethylamine (~2-5%) can help to remove the tin residues.[7]
DIBAL-H Treatment In some cases, treatment with diisobutylaluminium hydride (DIBAL-H) can convert the tin halides into less polar and more easily separable tin hydrides.

Part 2: Troubleshooting the Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a classical and effective method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9][10]

FAQ 3: My Kröhnke pyridine synthesis is resulting in a low yield or a complex mixture of products. What are the likely causes?

Answer:

Low yields or the formation of multiple products in a Kröhnke synthesis can often be traced back to reagent quality, reaction conditions, or incomplete cyclization.[11]

Common Causes and Solutions:

  • Reagent Quality:

    • α,β-Unsaturated Carbonyl: Ensure the enone is pure and free from polymerization. Old or improperly stored reagents can degrade.[11]

    • Pyridinium Salt: The α-pyridinium methyl ketone salt (Kröhnke salt) must be completely dry, as moisture can interfere with the reaction.[11]

    • Ammonium Source: Ammonium acetate is the most common nitrogen source and should be of high purity.[11]

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[11] A common guideline is not to exceed 140°C.[11]

    • Solvent: Glacial acetic acid and methanol are standard solvents.[11] Acetic acid often serves as both a solvent and a catalyst. Ensure the solvent is anhydrous.[11]

  • Incomplete Cyclization:

    • The reaction proceeds through a 1,5-dicarbonyl intermediate.[9] Incomplete cyclization can lead to the accumulation of this intermediate or its decomposition products.[11]

    • Solution: Ensure a sufficient excess of the ammonium source (ammonium acetate) is used to drive the cyclization to completion. Monitoring the reaction by TLC or LC-MS is highly recommended to determine the optimal reaction time.[11]

Diagram: Key Steps and Potential Pitfalls in Kröhnke Pyridine Synthesis

Krohnke_Troubleshooting Start Start: α-Pyridinium methyl ketone salt + α,β-Unsaturated carbonyl Michael Michael Addition Start->Michael Problem1 Problem: Low Yield/No Reaction Start->Problem1 Check Reagent Quality: - Purity of enone? - Pyridinium salt dry? - Ammonium source quality? Intermediate 1,5-Dicarbonyl Intermediate Michael->Intermediate Michael->Problem1 Check Reaction Conditions: - Optimal temperature? - Anhydrous solvent? Cyclization Cyclization with NH₃ (from Ammonium Acetate) Intermediate->Cyclization Problem2 Problem: Side Products/ Complex Mixture Intermediate->Problem2 Incomplete Cyclization: - Insufficient NH₄OAc? - Insufficient reaction time? Dehydration Dehydration Cyclization->Dehydration Product 2-Phenylpyridine Product Dehydration->Product caption Troubleshooting the Kröhnke Synthesis.

Caption: A workflow diagram highlighting critical steps and common troubleshooting points in the Kröhnke pyridine synthesis.

References

  • BenchChem. (2025). Technical Support Center: Kröhnke Pyridine Synthesis.
  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole.
  • National Institutes of Health (NIH). (2018).
  • ResearchGate. (2025).
  • NROChemistry. Stille Coupling.
  • ACS Publications.
  • Organic Syntheses. Pyridine, 2-phenyl-.
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • ResearchGate. Proposed mechanism for the reaction of 2 with 2-phenylpyridine.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • ResearchGate. Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides.
  • Myers, A. G. Research Group. The Suzuki Reaction.
  • PubMed Central. Palladium-catalyzed borylation of aryl (pseudo)
  • ResearchGate. (2019).
  • BenchChem. (2025). troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
  • ResearchGate. (2025).
  • Wikipedia. Stille reaction.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • RSC Publishing. (2022).
  • Wikipedia. Kröhnke pyridine synthesis.
  • BenchChem. (2025). In-Depth Technical Guide to 2-Phenylpyridine-d9: Chemical Properties and Structure.
  • BenchChem. (2025). A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 2-Phenylpyridine-d9.
  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemistryViews. (2018).
  • BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.

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Technical Support Center: 2-Phenylpyridin-3-ol Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Phenylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can anticipate, troubleshoot, and resolve issues effectively.

Section 1: Synthesis Overview & Core Challenges

The synthesis of substituted pyridinols like this compound is a cornerstone of many pharmaceutical and material science applications. While numerous synthetic routes exist on paper, their translation to scale presents significant hurdles. A common and scalable approach involves the cyclocondensation of a β-keto ester with an enamine or related precursor in the presence of an ammonia source, followed by aromatization.

The primary challenges in scaling up this process do not merely involve using larger glassware; they stem from fundamental changes in physical and chemical parameters.

Key Scale-Up Considerations
ParameterLaboratory Scale (mg-g)Pilot/Production Scale (kg-ton)Implication
Surface Area-to-Volume Ratio HighLowHeat transfer becomes inefficient, posing a risk of thermal runaway and promoting side reactions.
Mixing Efficiency High (Stir bar)Variable (Impeller design critical)Poor mixing can lead to localized "hot spots," concentration gradients, and inconsistent product quality.
Reagent Addition Time Seconds to MinutesMinutes to HoursControlled addition is crucial to manage exotherms and minimize by-product formation.
Work-up & Isolation Simple (Separatory funnel, rotovap)Complex (Jacketed reactors, filtration units)Phase separation can be slow; product isolation and purification require robust, repeatable methods.

Below is a diagram illustrating the logical relationship between these critical scale-up parameters.

ScaleUp_Logic cluster_0 Primary Physical Change cluster_1 Consequences & Challenges cluster_2 Process Impact Volume Increase in Reaction Volume SAV_Ratio Decreased Surface Area-to-Volume Ratio Volume->SAV_Ratio Directly Causes Mixing Mixing Inhomogeneity Volume->Mixing Heat_Transfer Inefficient Heat Transfer SAV_Ratio->Heat_Transfer Reaction_Control Loss of Reaction Control (Exotherms) Heat_Transfer->Reaction_Control Side_Reactions Increased Side Reactions Mixing->Side_Reactions Yield_Purity Reduced Yield & Purity Reaction_Control->Yield_Purity Safety Safety Hazards Reaction_Control->Safety Side_Reactions->Yield_Purity

Caption: Logical flow of challenges during process scale-up.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the scale-up of this compound synthesis.

Q1: What is the most critical safety concern when scaling up this synthesis?

A1: The primary safety concern is managing the reaction exotherm. Condensation and cyclization reactions are often exothermic. On a large scale, the reduced surface area-to-volume ratio makes it difficult to dissipate heat, potentially leading to a thermal runaway.[1] It is imperative to perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and ensure your reactor's cooling capacity is sufficient. Always ensure proper personal protective equipment (PPE) is used, including flame-resistant clothing, safety goggles, and appropriate gloves, as outlined in safety data sheets.[2]

Q2: My reaction yield drops significantly when I move from a 1L flask to a 20L reactor. What's the most likely cause?

A2: A drop in yield upon scale-up is a classic problem, often attributable to two factors: inefficient mixing and poor temperature control. In a large reactor, reactants may not be homogenously mixed, leading to localized areas of high concentration that favor by-product formation. Similarly, "hot spots" from poor heat dissipation can degrade both starting materials and the final product. The "2-pyridyl problem" literature also highlights the inherent challenges and sensitivity of reactions involving pyridine rings, which can be exacerbated at scale.[3]

Q3: What kind of impurities should I expect, and how do I deal with them?

A3: Common impurities include unreacted starting materials, partially cyclized intermediates, and isomers. The basic nature of the pyridine nitrogen can complicate purification.[4] Standard work-up procedures may require adjustment; for example, an acidic wash to remove basic impurities must be carefully pH-controlled to avoid protonating and dissolving your product. For persistent impurities, column chromatography may be unavoidable on a small scale, but for large-scale production, developing a robust crystallization or distillation procedure is essential for economic viability.[5]

Q4: Is a metal catalyst necessary for the synthesis? What are the scale-up implications?

A4: While some pyridine syntheses utilize metal catalysts, metal-free routes are highly desirable for scale-up, especially in pharmaceutical applications.[6] Metal-free protocols avoid the cost of the catalyst and, more importantly, the difficult and expensive process of documenting the removal of residual metal to parts-per-million (ppm) levels in the final product. If a metal catalyst is unavoidable, ensure you have a validated protocol for its removal, such as treatment with a metal scavenger or specialized filtration.

Section 3: Troubleshooting Guide

This guide provides a structured, cause-and-effect approach to solving specific problems encountered during scale-up.

Problem 1: Low or Inconsistent Yield

Your reaction is not producing the expected amount of this compound.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS/GC-MS) Start->Check_Completion Incomplete No, starting material remains. Check_Completion->Incomplete No Complete Yes, starting material is consumed. Check_Completion->Complete Yes Cause_Incomplete Possible Causes: - Insufficient reaction time/temp - Reagent stoichiometry error - Poor reagent quality/decomposition Incomplete->Cause_Incomplete Solution_Incomplete Solutions: - Increase reaction time/temp cautiously - Re-verify calculations and assays - Use fresh, high-purity reagents Cause_Incomplete->Solution_Incomplete Check_Byproducts Are there significant by-products? Complete->Check_Byproducts Byproducts_Yes Yes, unknown spots/peaks observed. Check_Byproducts->Byproducts_Yes Yes Byproducts_No No, mass balance looks clean. Check_Byproducts->Byproducts_No No Cause_Byproducts Possible Causes: - Localized overheating (hot spots) - Poor mixing leading to side reactions - Incorrect addition rate Byproducts_Yes->Cause_Byproducts Solution_Byproducts Solutions: - Improve agitation/check impeller design - Slow down reagent addition rate - Profile reaction with calorimetry (RC1) Cause_Byproducts->Solution_Byproducts Cause_Workup Possible Cause: - Product loss during work-up/isolation Byproducts_No->Cause_Workup Solution_Workup Solutions: - Check pH of aqueous layers - Analyze all waste streams for product - Optimize crystallization/filtration solvent & temp Cause_Workup->Solution_Workup

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Product Purity Issues & Difficult Isolation

The isolated product does not meet the required purity specifications, or is difficult to crystallize.

Q: My final product is an oil or a sticky solid that won't crystallize. What can I do?

A: This is often due to the presence of impurities that inhibit crystal lattice formation.

  • Expert Insight: The hydroxyl group on the pyridinol can form hydrogen bonds, but impurities can disrupt this orderly arrangement.

  • Troubleshooting Steps:

    • Re-evaluate your work-up: Ensure phase separations are clean. Emulsion layers, common at large scales, can carry impurities into the organic layer.[7]

    • Solvent Screening: Perform a systematic solvent screening for crystallization. Use a matrix of single solvents and binary solvent systems (e.g., Toluene/Heptane, Ethanol/Water, Ethyl Acetate/Hexane).

    • Purification via pH Swing: If impurities are acidic or basic, you can exploit the amphoteric nature of your product. Dissolve the crude material in a dilute acid, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer to precipitate your product. Reverse the process with a basic solution to remove acidic impurities.

    • Trituration: If crystallization fails, try triturating the oil with a non-polar solvent like hexanes or ether. This can often wash away minor impurities and induce solidification.[8]

Problem 3: Reaction is Uncontrollable or Appears Stalled

The reaction temperature spikes unexpectedly, or the reaction fails to initiate.

Q: I'm seeing a dangerous temperature spike during reagent addition. How do I prevent this?

A: This indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Expert Insight: This is the most critical scale-up challenge. A reaction that is easily controlled in a round-bottom flask cooled by an ice bath can become a serious hazard in a 100L reactor.

  • Troubleshooting Steps:

    • Reduce Addition Rate: This is the simplest and most immediate control measure.

    • Increase Cooling Efficiency: Ensure the reactor jacket is clean and the coolant is at the lowest possible temperature.

    • Dilute the Reagents: Adding one of the reagents as a solution rather than neat can help buffer the exotherm.

    • Reverse Addition: Consider adding the batch contents to the reactive reagent instead of the other way around. This keeps the most reactive species as the limiting reagent at all times.

    • Mandatory Process Safety: Before any further scale-up, conduct a process hazard analysis (PHA) and obtain calorimetric data to define safe operating limits.

Section 4: Key Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by TLC

This protocol ensures that you can reliably track the consumption of starting materials and the formation of the product.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Solvent System: A typical starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve an Rf value of 0.3-0.5 for the product.

  • Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture. Quench it immediately in a vial containing a small amount of water and ethyl acetate. Vortex and spot the organic layer on the TLC plate.

  • Spotting: On the baseline of the plate, spot the starting material(s), the co-spot (starting material + reaction mixture), and the reaction mixture.

  • Development & Visualization: Develop the plate in the chosen solvent system. Visualize under UV light (254 nm). The disappearance of the starting material spot is a key indicator of reaction completion.

Protocol 2: General Recrystallization for Purification

This protocol provides a systematic approach to purify the final product at scale.

  • Solvent Selection: Based on prior screening, select a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a suitably sized reactor, charge the crude product and the minimum amount of the chosen solvent. Heat the mixture with stirring until all solids dissolve completely.

  • Cooling (Critical Step):

    • Controlled Cooling: Do not crash cool. A slow, linear cooling ramp (e.g., 10-20 °C per hour) is crucial for forming large, pure crystals.

    • Seeding: Once the solution is supersaturated (typically 5-10 °C below the dissolution temperature), add a small quantity of pure seed crystals to promote controlled crystallization.

  • Aging: Hold the resulting slurry at a low temperature (e.g., 0-5 °C) for several hours to maximize yield.

  • Isolation: Isolate the crystals via filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Drying: Dry the product under vacuum at a temperature well below its melting point.

References

  • ResearchGate. (2008). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved from [Link]

  • Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Retrieved from [Link]

  • Smith, C. J., & Ingoglia, B. T. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC - NIH. Retrieved from [Link]

  • Evans, J. C. W., & Allen, C. F. H. (1938). Pyridine, 2-phenyl-. Organic Syntheses Procedure. Retrieved from [Link]

  • Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2014). Scheme 1. Synthesis of complexes 2 and 3. Conditions: a) 2-phenylpyridine (6 equiv.), methanol-toluene (4. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • American Chemical Society. (2013). Pyridines: From Lab to Production. Organic Process Research & Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Retrieved from [Link]

  • Google Patents. (2012). CN102382044A - Purification method for 2,3-dimethylpyridine.

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Overcoming poor solubility of 2-Phenylpyridin-3-ol in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenylpyridin-3-ol

Compound Profile: this compound

This compound (CAS No. 3308-02-9) is a heterocyclic compound featuring both a phenolic hydroxyl group and a basic pyridine ring. This bifunctional, amphoteric nature is central to its physicochemical behavior and presents a significant challenge in achieving adequate solubility for experimental work. Its flat, aromatic structure contributes to strong intermolecular forces within its crystal lattice, further hindering dissolution in common solvents. Understanding these structural features is the first step in devising an effective solubilization strategy. The key to overcoming its poor solubility lies in disrupting these intermolecular forces by carefully selecting solvent systems and manipulating the pH to alter the compound's ionization state.[1][2]

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should try?

A1: The insolubility at neutral pH is expected due to the compound's amphoteric nature. The first and most effective strategy is to prepare a concentrated stock solution in a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous medium. What should I do?

A2: This indicates that the compound's solubility limit in the final aqueous system has been exceeded. There are several immediate troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent can help maintain solubility.[4]

  • Utilize pH Modification: Since the compound is amphoteric, its solubility is lowest near its isoelectric point and increases at acidic or basic pH.[1][5] Modifying the pH of your final aqueous buffer away from neutral can dramatically improve solubility.

Q3: Which direction should I adjust the pH for optimal solubility?

A3: You have two options, and the best choice depends on the stability of your compound and the constraints of your experiment:

  • Acidic pH (e.g., pH < 4): Lowering the pH will protonate the basic pyridine nitrogen, forming a cationic pyridinium salt which is significantly more water-soluble.[3][4][6] This is often the preferred method for biological assays if the system can tolerate an acidic environment.

  • Basic pH (e.g., pH > 10): Raising the pH will deprotonate the acidic phenolic hydroxyl group, forming an anionic phenolate salt, which also exhibits enhanced aqueous solubility.[6][7] The pKa of a typical phenol is around 10.[8]

Q4: Are there alternatives to DMSO as a co-solvent?

A4: Yes. If DMSO is incompatible with your assay (e.g., some high-throughput screening or cell-based assays), other water-miscible organic solvents can be used. The choice of solvent should be based on a balance of solubilizing power and experimental compatibility.

Co-SolventPolarityCommon Use CaseConsiderations
DMSO HighGold standard for primary stock solutions.Can be toxic to cells at >1%; may interfere with some assays.
Ethanol (EtOH) MediumCell culture experiments; less toxic than DMSO.Less powerful solvent than DMSO; may need warming.
N,N-Dimethylformamide (DMF) HighAlternative to DMSO for stock solutions.Can be more toxic than DMSO; handle with care.
Polyethylene Glycol 400 (PEG 400) HighIn vivo formulations and some in vitro work.Viscous; may affect protein binding or cell membranes.

Q5: Can I use heating to help dissolve the compound?

A5: Gentle heating (e.g., to 37-50°C) can be used to aid the initial dissolution in a co-solvent, but it should be done with caution.[4] Always verify that your compound is stable at the temperature used and does not degrade over time. This technique is best for preparing stock solutions and should not be relied upon to maintain solubility in the final experimental medium.

Troubleshooting Workflows & Mechanistic Insights

Systematic Solubilization Workflow

When encountering solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from initial observation to a viable solution.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Optimization start Precipitate Observed in Aqueous Medium stock_check Is a high-concentration organic stock used? start->stock_check create_stock Action: Create 10-50 mM stock in 100% DMSO stock_check->create_stock No strategy Select Primary Strategy stock_check->strategy Yes create_stock->strategy ph_adjust pH Adjustment (Acidic or Basic) strategy->ph_adjust For Aqueous Buffers cosolvent Co-Solvent System (e.g., Tween®, PEG) strategy->cosolvent For Formulation complexation Complexation Agent (e.g., Cyclodextrin) strategy->complexation Low Concentration Assays outcome_success Solubility Achieved Proceed with Experiment ph_adjust->outcome_success outcome_fail Re-evaluate: Consider structural analog or advanced formulation (e.g., nanoparticles) ph_adjust->outcome_fail cosolvent->outcome_success cosolvent->outcome_fail complexation->outcome_success complexation->outcome_fail

Caption: A workflow for troubleshooting poor solubility of this compound.

Mechanism of pH-Dependent Solubility

This compound is an amphoteric molecule, meaning it has both acidic (phenol) and basic (pyridine) functional groups. Its charge state, and therefore its aqueous solubility, is dictated by the pH of the solution.

  • In Acidic Solution (pH << pKa of Pyridine): The pyridine nitrogen is protonated (N → N⁺H), forming a cation. This charged species is more polar and interacts favorably with water, increasing solubility.

  • In Basic Solution (pH >> pKa of Phenol): The phenolic proton is removed (OH → O⁻), forming an anion. This charged species is also more soluble in water.

  • At the Isoelectric Point (pI): The molecule exists predominantly in its neutral, zwitterionic form. At this pH, it has minimal charge and therefore its lowest aqueous solubility.

Sources

Technical Support Center: Optimizing Catalyst Performance for 2-Phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst performance in 2-phenylpyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing 2-phenylpyridine?

A1: The synthesis of 2-phenylpyridine and its derivatives is most prominently achieved through palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura coupling and direct C-H activation.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (e.g., 2-chloropyridine or 2-bromopyridine) with a phenylboronic acid or its ester derivatives.[1][2] It is a versatile and widely used method due to its tolerance of a broad range of functional groups.[1][3]

  • Direct C-H Activation/Arylation: This approach involves the direct coupling of pyridine with a phenyl source, often an aryl halide or another activated phenyl derivative.[4][5] The pyridine nitrogen atom can act as a directing group, facilitating the selective functionalization of the C-H bond at the 2-position.[4][6]

Q2: Why is catalyst selection so critical in 2-phenylpyridine synthesis?

A2: The catalyst, typically a palladium complex, is the heart of the reaction, dictating its efficiency, selectivity, and overall success. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the ancillary ligand, determines the catalyst's stability, reactivity, and substrate scope.[7][8] The ligand modulates the electronic and steric properties of the palladium center, influencing key steps in the catalytic cycle like oxidative addition and reductive elimination.[2][9] An inappropriate catalyst system can lead to low yields, side reactions, or complete reaction failure.

Q3: What are the primary challenges I might face during this synthesis?

A3: Common challenges include:

  • Low Yield and Conversion: Often due to suboptimal reaction conditions, catalyst deactivation, or poor substrate solubility.[10][11]

  • Poor Selectivity: Formation of undesired isomers or byproducts, such as homocoupled products.[9]

  • Catalyst Deactivation: The active catalyst can be poisoned by impurities or degrade under the reaction conditions, leading to a stalled reaction.[6][12]

  • Reproducibility Issues: Seemingly minor variations in reagent quality, solvent purity, or inert atmosphere can lead to inconsistent results.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-phenylpyridine.

Problem 1: Low or No Product Yield

Low or no yield is a frequent and frustrating issue. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions
  • Inactive Catalyst:

    • Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[9] Many precatalysts require an in-situ reduction step.[9]

    • Solution:

      • Verify Precatalyst and Ligand Quality: Use fresh, high-purity palladium sources and ligands. Some ligands, particularly phosphines, can be air-sensitive.

      • Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[9] Degas solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon) and maintain a positive inert atmosphere throughout the reaction.[13][14]

      • Consider a Different Catalyst System: If using a standard catalyst like Pd(PPh₃)₄ fails, consider more robust and active systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to enhance catalyst stability and activity.[7]

  • Suboptimal Reaction Conditions:

    • Explanation: The chosen temperature, solvent, or base may not be ideal for the specific substrates and catalyst system. For instance, the base is crucial for activating the boronic acid in Suzuki couplings.[15]

    • Solution:

      • Screen Solvents: While toluene and dioxane are common, sometimes a switch to a more polar aprotic solvent like DMF or THF can improve solubility and reaction rates.[10][11] The addition of water as a co-solvent is often beneficial in Suzuki reactions.[2][10]

      • Optimize Base: The choice of base is critical.[14] For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][3] The strength and nature of the base can significantly impact the reaction outcome.

      • Vary Temperature: If the reaction is sluggish at a lower temperature, cautiously increasing it may improve the rate. Conversely, high temperatures can sometimes lead to catalyst decomposition or side reactions.

  • Poor Substrate Quality or Reactivity:

    • Explanation: Impurities in the starting materials can poison the catalyst. The reactivity of the aryl halide is also a factor, with iodides being more reactive than bromides, which are more reactive than chlorides.[14] Electron-donating groups on the aryl halide can decrease reactivity towards oxidative addition.[13]

    • Solution:

      • Purify Starting Materials: Ensure the purity of your aryl halide and phenylboronic acid. Purification methods like recrystallization or column chromatography may be necessary.

      • Consider a More Reactive Substrate: If using an aryl chloride with poor results, switching to the corresponding bromide or iodide may be beneficial.[10]

  • Protodeboronation of Boronic Acid (Suzuki Coupling):

    • Explanation: The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, effectively removing it from the catalytic cycle.[16]

    • Solution:

      • Use a Boronate Ester: Pinacol esters of boronic acids are often more stable than the free acids.

      • Optimize Base and Conditions: A milder base like KF might suppress protodeboronation.[10] Minimizing reaction time and temperature can also help.

Problem 2: Formation of Significant Byproducts (e.g., Homocoupling)

The presence of significant byproducts indicates a lack of selectivity in the catalytic process.

Potential Causes & Solutions
  • Homocoupling of Boronic Acid:

    • Explanation: This side reaction forms a biphenyl byproduct from the coupling of two phenylboronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species.[9]

    • Solution:

      • Rigorous Degassing: As with low yield issues, meticulously removing oxygen is crucial to suppress homocoupling.[9]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of Pd(II) available for this side reaction.

      • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center is coordinatively saturated.

  • Dehalogenation of the Aryl Halide:

    • Explanation: The aryl halide can be reduced to the corresponding arene, a process known as dehalogenation or hydrodehalogenation. This can occur through various pathways, including reaction with trace water or other proton sources.

    • Solution:

      • Use Anhydrous Solvents and Reagents: Ensure all components of the reaction are thoroughly dried.

      • Adjust the Base: Some bases may be more prone to promoting dehalogenation. Screening different bases can be beneficial.

Problem 3: Catalyst Deactivation

A reaction that starts but then stalls before completion often points to catalyst deactivation.

Potential Causes & Solutions
  • Formation of Palladium Black:

    • Explanation: The formation of a black precipitate is often indicative of the aggregation of the palladium catalyst into an inactive bulk metal form (palladium black).[13] This is often caused by ligand dissociation or decomposition.

    • Solution:

      • Use More Robust Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald-type ligands) are designed to be more stable and resist dissociation, thus preventing catalyst aggregation.[7]

      • Lower Reaction Temperature: High temperatures can accelerate ligand degradation and catalyst decomposition.

      • Optimize Ligand-to-Metal Ratio: An appropriate excess of the ligand can help maintain the stability of the active catalytic species.

  • Inhibition by Pyridine Substrate/Product:

    • Explanation: The nitrogen atom of the pyridine ring in both the starting material and the 2-phenylpyridine product can coordinate to the palladium center.[4] This coordination can sometimes inhibit the catalyst by occupying sites needed for the catalytic cycle to proceed.[4]

    • Solution:

      • Choose a Less Coordinating Solvent: To minimize competitive binding to the catalyst.

      • Employ a More Active Catalyst: A highly active catalyst may be able to overcome this product inhibition.

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Synthesis of 2-Phenylpyridine
ParameterCondition 1Condition 2Condition 3
Aryl Halide 2-Bromopyridine2-Chloropyridine2-Iodopyridine
Boronic Acid Phenylboronic acidPhenylboronic acid pinacol esterPhenylboronic acid
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)
Base K₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (5:1)THF/H₂O (10:1)
Temperature 90 °C100 °C80 °C
Typical Yield 70-85%85-95%80-90%
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid or ester (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) 3-5 times to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring for the specified time, monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: Purification of 2-Phenylpyridine

Crude 2-phenylpyridine can be purified to high purity through several methods.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel.

    • Eluent: A gradient of ethyl acetate in hexanes or pentane is commonly used.[17]

  • Distillation:

    • For larger quantities or to remove non-volatile impurities, bulb-to-bulb distillation under high vacuum can be effective.[17]

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like dichloromethane.

    • Extract with an acidic aqueous solution (e.g., 1M HCl) to protonate the pyridine nitrogen and move the product to the aqueous layer.

    • Wash the organic layer to remove neutral impurities.

    • Basify the aqueous layer with a base like NaOH to deprotonate the product.[18]

    • Extract the product back into an organic solvent.

    • Dry and concentrate the organic layer.

Visualizing the Catalytic Process

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Boronic Ester) + Base pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a logical workflow can help pinpoint the issue.

Troubleshooting_Workflow start Low/No Yield check_conditions Verify Reaction Conditions (Temp, Time, Base) start->check_conditions check_reagents Assess Reagent Quality (Purity, Freshness) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degassing, Argon) start->check_atmosphere rescreen Systematic Re-screening check_conditions->rescreen check_reagents->rescreen check_atmosphere->rescreen screen_catalyst Screen Catalyst/Ligand rescreen->screen_catalyst No Improvement screen_solvent Screen Solvent rescreen->screen_solvent No Improvement screen_base Screen Base rescreen->screen_base No Improvement success Optimized Yield screen_catalyst->success Improvement screen_solvent->success Improvement screen_base->success Improvement

Caption: A decision-making workflow for troubleshooting poor reaction outcomes.

References

  • Science.gov. (n.d.). palladium-catalyzed c-h activation: Topics by Science.gov. Retrieved from [Link]

  • Diva-portal.org. (2020, May 5). Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • RSC Publishing. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inherent Selectivity of Pd C-H Activation from Different Metal Oxidation States. Retrieved from [Link]

  • National Institutes of Health. (2018, January 12). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved from [Link]

  • ACS Publications. (n.d.). Ruthenium-Catalyzed Meta Sulfonation of 2-Phenylpyridines. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism | Organometallics*. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

Sources

Troubleshooting guide for reproducing 2-phenylpyridine synthesis from literature.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Phenylpyridine

A Troubleshooting Guide for Researchers

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of reproducing literature syntheses. This guide focuses on the preparation of 2-phenylpyridine, a crucial building block in materials science and medicinal chemistry. We will move beyond simple step-by-step protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize 2-phenylpyridine. Which literature method is the most reliable for a standard laboratory setting?

This is an excellent starting question. The "best" method depends on your available starting materials, scale, and tolerance for certain reagents. The three most common and reliable routes are the Suzuki-Miyaura coupling, the reaction of phenyllithium with pyridine, and the Minisci reaction. Each has distinct advantages and disadvantages.

To help you decide, here is a comparative overview:

FeatureSuzuki-Miyaura CouplingPhenyllithium ReactionMinisci-Type Reaction
Starting Materials 2-Halopyridine, Phenylboronic AcidPyridine, Bromobenzene (for PhLi)Pyridine, Phenyl radical source
Key Reagents Palladium catalyst, Base (e.g., K₂CO₃, Na₃PO₄)n-Butyllithium, Lithium metalAcid, Oxidant (e.g., persulfate), Radical initiator
Primary Advantage Excellent functional group tolerance; commercially available reagents.[1][2]High atom economy; often high yielding.[3]Direct C-H functionalization; avoids pre-functionalized pyridines.[4][5]
Common Challenge Catalyst deactivation; removal of boron byproducts.[6]Requires strictly anhydrous conditions; handling of pyrophoric reagents.[7]Often produces regioisomer mixtures; requires strong oxidative conditions.[4]
Toxicity Profile Organoboron reagents have low toxicity.[1]Organolithium reagents are pyrophoric and corrosive.Traditional methods use heavy metals (Ag) and strong oxidants.

My recommendation for most researchers, especially those who are not performing organometallic reactions routinely, is the Suzuki-Miyaura coupling . It is generally the most forgiving method with the broadest substrate scope and utilizes reagents that are easier and safer to handle.

Troubleshooting Guide by Synthetic Method

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust palladium-catalyzed cross-coupling reaction. For 2-phenylpyridine, this typically involves reacting a 2-halopyridine with phenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - 2-Halopyridine - Phenylboronic Acid - Palladium Catalyst - Base (e.g., K2CO3) setup Assemble Flask under Inert Atmosphere (N2/Ar) prep_reagents->setup prep_solvent Prepare Solvent (e.g., Dioxane/H2O) prep_solvent->setup degas Degas Reaction Mixture (Sparging or Freeze-Pump-Thaw) setup->degas Critical for catalyst stability heat Heat to Reaction Temp (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup & Organic Extraction quench->extract Removes inorganic salts & boron byproducts dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify by Column Chromatography dry->purify G cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_environment Reaction Environment start Low Yield Issue catalyst_q Is the Pd catalyst active? (Old? Exposed to air?) start->catalyst_q catalyst_s Solution: - Use a fresh catalyst. - Consider a more stable  pre-catalyst. catalyst_q->catalyst_s Yes base_q Is the base appropriate and strong enough? catalyst_q->base_q No base_s Solution: - Screen bases (e.g., K2CO3,  K3PO4, Cs2CO3). - Ensure base is dry. base_q->base_s Yes boronic_q Is the boronic acid degraded (protodeborylated)? base_q->boronic_q No boronic_s Solution: - Check purity by NMR. - Use fresh, high-purity  reagent. boronic_q->boronic_s Yes oxygen_q Was oxygen rigorously excluded? boronic_q->oxygen_q No oxygen_s Solution: - Improve degassing technique. - Maintain positive inert gas  pressure. oxygen_q->oxygen_s Yes

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

Detailed Breakdown:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. If your reaction mixture is not thoroughly degassed, the catalyst will be oxidized to an inactive state. Similarly, palladium catalysts can degrade upon prolonged storage, especially if not kept under an inert atmosphere.

  • Ineffective Base: The base is crucial for activating the organoboron species in the transmetalation step. For pyridyl substrates, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often required. If the reaction is sluggish, switching to a stronger base like cesium carbonate (Cs₂CO₃) can help.

  • Poor Reagent Quality: Phenylboronic acid can undergo protodeborylation (replacement of the B(OH)₂ group with hydrogen) over time, especially if exposed to moisture. Always use high-quality, dry reagents. The reactivity of the halopyridine also matters greatly, following the trend I > Br > Cl. [6]2-Chloropyridine often requires a more active catalyst system (e.g., one with a specialized phosphine ligand) than 2-bromopyridine. [8]

Q3: My main byproduct is biphenyl. How do I prevent this?

Biphenyl formation results from the unwanted homocoupling of your phenylboronic acid. This side reaction is also promoted by oxygen and catalyzed by palladium. [6]

  • Causality: The catalytic cycle for homocoupling is often faster than the desired cross-coupling, especially at higher temperatures or if the cross-coupling step is slow.

  • Solutions:

    • Rigorous Degassing: This is the most critical factor. Use at least three freeze-pump-thaw cycles for the best results, or sparge the solvent with argon or nitrogen for 20-30 minutes before adding the catalyst.

    • Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Using a large excess can drive homocoupling.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more significantly than the cross-coupling. [6]

Part 2: Phenyllithium Reaction with Pyridine

This classic method involves the nucleophilic addition of phenyllithium to pyridine, followed by rearomatization. [3]It is highly effective but demands stringent technique due to the reactive nature of organolithiums.

Q4: My reaction of phenyllithium and pyridine is not working. The solution doesn't change color and I recover only starting materials. What is the cause?

The single most likely cause is the presence of moisture or other electrophilic impurities.

  • Causality: Phenyllithium is an extremely strong base and nucleophile. It will react instantly with any acidic protons—most commonly from water—before it has a chance to react with pyridine. This is a thermodynamic sink.

  • The Self-Validating Protocol: A successful reaction relies on a protocol where every component is validated for its dryness.

    • Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.

    • Pyridine: Commercial pyridine contains significant amounts of water. It MUST be rigorously dried. A common procedure is to reflux over potassium hydroxide (KOH), distill, and then store over molecular sieves. [7] * Solvents: Anhydrous solvents (e.g., diethyl ether, toluene) from a purification system or a freshly opened sealed bottle are mandatory. [7] * Atmosphere: The reaction must be conducted under a positive pressure of an inert gas (argon or nitrogen) from start to finish.

Q5: How do I safely handle the reagents and purify the product?

Safety is paramount. Phenyllithium and the n-butyllithium used to generate it are pyrophoric (ignite spontaneously in air).

  • Handling: Always use proper syringe and cannula techniques for transferring organolithium solutions. Work in a fume hood, away from flammable materials, and have an appropriate fire extinguisher (Class D for metal fires) nearby.

  • Purification: The workup involves cautiously quenching the reaction with water. [7]The resulting 2-phenylpyridine is a viscous liquid. Purification is typically achieved by extraction into an organic solvent, drying the organic layer (e.g., with pulverized KOH), and then performing fractional distillation under vacuum. [7]A boiling point of 140 °C at 12 mm Hg is reported. [7]

Protocols

Protocol 1: Suzuki-Miyaura Synthesis of 2-Phenylpyridine

(Adapted from Rueda-Espinosa, J. et al., 2021) [9][10]

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium phosphate (Na₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add dioxane (forming a ~0.3 M solution) and water (20% of the dioxane volume) via syringe.

  • Degassing: Sparge the stirred mixture with argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude oil by silica gel column chromatography to afford 2-phenylpyridine.

Protocol 2: Phenyllithium Synthesis of 2-Phenylpyridine

(Adapted from Organic Syntheses, Coll. Vol. 3, p. 757, 1955) [7] Hazard Warning: This procedure involves pyrophoric and flammable materials and must be performed by trained personnel with appropriate safety precautions.

  • Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, a mechanical stirrer, and a reflux condenser protected by a nitrogen inlet.

  • Phenyllithium Generation: Place lithium metal (2.2 eq.) in the flask with 50 mL of anhydrous diethyl ether. From the dropping funnel, add a solution of bromobenzene (1.0 eq.) in 50 mL of anhydrous ether. A vigorous reaction should occur. Stir until the lithium has mostly dissolved.

  • Pyridine Addition: Slowly add a solution of rigorously dried pyridine (1.25 eq.) in 100 mL of anhydrous toluene from the dropping funnel.

  • Solvent Exchange & Reflux: Carefully distill the lower-boiling diethyl ether from the reaction mixture. Once the internal temperature reaches 110 °C, stir the remaining toluene suspension at this temperature for 8 hours.

  • Workup: Cool the reaction mixture to ~40 °C and cautiously add 35 mL of water to quench any remaining organometallic species. Filter the mixture if necessary to remove any unreacted metal particles.

  • Purification: Separate the lower aqueous layer. Dry the upper toluene layer with pulverized potassium hydroxide (KOH) for one hour. Carefully distill the mixture, first removing the toluene at atmospheric pressure, then collecting the 2-phenylpyridine product by vacuum distillation (b.p. 140°/12 mm). [7]

References

  • MacMillan, D. W. C. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. [Link]

  • Procter, D. J. (n.d.). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]

  • Wikipedia. (n.d.). Minisci reaction. [Link]

  • Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). PMC, NIH. [Link]

  • Organic Syntheses. (n.d.). Pyridine, 2-phenyl-. [Link]

  • MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). Directed ortho Metalation. [Link]

  • Renaud, P. (2021). Radical chain monoalkylation of pyridines. Chemical Science. [Link]

  • ResearchGate. (n.d.). Direct ortho-C–H arylation of 2-phenylpyridine with aryltrimethoxysilane. [Link]

  • Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. [Link]

  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. [Link]

  • ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Rueda-Espinosa, J. et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, NIH. [Link]

  • Rueda-Espinosa, J. et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylpyridine (8). [Link]

  • ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the reaction of 2 with 2-phenylpyridine. [Link]

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Technical Support Center: A Guide to the Efficient Purification of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Phenylpyridin-3-ol (CAS 3308-02-9). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Achieving high purity of this compound is critical for its successful application in drug discovery and materials science. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its purification.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is essential to understand the physicochemical properties of this compound that influence its behavior during separation processes.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₁H₉NOProvides the elemental composition.
Molecular Weight 171.20 g/mol [1]Relevant for mass-based calculations.
Appearance White to light yellow crystalline solid[2]The color can be an initial indicator of purity.
Melting Point ~138-140 °C[2]A sharp melting point close to the literature value is a good indicator of high purity.
Solubility Soluble in ethanol, DMF, dichloromethane; sparingly soluble in water[2].Crucial for selecting appropriate recrystallization and chromatography solvents.
Acidity/Basicity Amphoteric, with a basic pyridine nitrogen and an acidic hydroxyl group. The pKa of the pyridinium ion is estimated to be around 4-5, similar to 2-phenylpyridine[3]. The phenolic hydroxyl group is weakly acidic.This dual nature is a primary cause of purification challenges, especially in chromatography.

Potential Impurities: A Synthesis-Based Approach

A common and efficient method for the synthesis of 2-aryl-3-hydroxypyridines is the ring expansion of 2-acylfurans with ammonia at elevated temperatures[2]. In the case of this compound, this involves the reaction of furan-2-yl(phenyl)methanone with ammonia.

Based on this synthetic route, the following impurities are likely to be present in the crude product:

  • Unreacted Starting Material: Furan-2-yl(phenyl)methanone.

  • Polymeric Materials: High-temperature reactions involving ammonia can sometimes lead to the formation of dark, tarry byproducts.

  • Isomeric Byproducts: While the reaction is generally regioselective, minor amounts of other isomers could potentially form under certain conditions.

  • Ring-Opened Byproducts: Incomplete cyclization or side reactions can lead to various non-heterocyclic impurities.

The purification strategy must be designed to effectively separate this compound from these potential contaminants.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is not sufficiently insoluble in the cold solvent, or when the cooling process is too rapid.

  • Causality: The high concentration of the solute at a temperature above its melting point but below the boiling point of the solvent can lead to the separation of a liquid phase (the "oil") instead of solid crystals.

  • Solutions:

    • Use a more suitable solvent system: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below[4]. Consider a two-solvent system. For example, dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then slowly add a "poor" solvent (like hexanes or water) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly[2].

    • Slow down the cooling process: Rapid cooling encourages precipitation rather than crystallization. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath[5].

    • Scratch the inner surface of the flask: Using a glass rod to scratch the flask below the solvent level can create nucleation sites and induce crystallization[4].

    • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization[4].

Q2: My recovery yield after recrystallization is very low. How can I improve it?

A2: Low recovery is often a result of using too much solvent or the compound having significant solubility even in the cold solvent.

  • Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used, the solution may not become saturated enough for crystallization to occur efficiently.

  • Solutions:

    • Use the minimum amount of hot solvent: Add the hot solvent in small portions to your crude material with heating and swirling, until it just dissolves[5].

    • Concentrate the mother liquor: After filtering the first crop of crystals, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require re-recrystallization.

    • Ensure complete cooling: Make sure to cool the crystallization mixture in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal formation before filtration[6].

Column Chromatography Issues

Q3: My this compound is streaking badly on the TLC plate and I'm getting poor separation on my silica gel column. Why is this happening?

A3: This is a classic problem when purifying basic nitrogen-containing heterocycles on acidic silica gel.

  • Causality: The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to band broadening and "streaking" or "tailing" of the spot on a TLC plate and poor separation on a column.

  • Solutions:

    • Add a basic modifier to your eluent: This is the most common and effective solution. Adding a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase will neutralize the acidic sites on the silica gel. The triethylamine will preferentially bind to the silanol groups, allowing your compound to elute more symmetrically.

    • Use a different stationary phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds. Use neutral or basic alumina to avoid the acidic interactions.

      • Deactivated silica: You can prepare this by flushing the column with your eluent containing triethylamine before loading your sample.

    • Consider Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase chromatography on a C18 column can be an excellent alternative. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: My this compound is very polar and won't move off the baseline of the TLC plate, even with 100% ethyl acetate. How do I purify it by column chromatography?

A4: For highly polar compounds, a more polar eluent system is required.

  • Causality: The polarity of the eluent is not sufficient to displace the polar this compound from the highly polar silica gel stationary phase.

  • Solutions:

    • Increase the eluent polarity: Add a more polar solvent to your mobile phase. A common choice is methanol (MeOH). Start with a small percentage of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc) and gradually increase it (e.g., 1% MeOH in DCM, then 2%, 5%, etc.) until you achieve an Rf value of around 0.2-0.3 on the TLC plate.

    • Use a pre-mixed highly polar mobile phase: A mixture of DCM/MeOH/NH₄OH (e.g., 90:9:1) is often effective for eluting very polar basic compounds from silica gel.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The optimal solvent or solvent system should be determined on a small scale first.

Solvent Screening: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexanes) at room temperature and with heating. A good single solvent will dissolve the compound when hot but not when cold.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. Use a hot plate and a condenser to avoid solvent loss.

  • If the solution has a strong color, you can add a small amount of activated charcoal and heat for a few more minutes.

  • If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask[2].

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 15 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Flash Column Chromatography on Silica Gel

Eluent Selection: Develop a suitable eluent system using TLC. A good system will give your product an Rf of 0.2-0.3 and show good separation from impurities. For this compound, a good starting point is a mixture of ethyl acetate and hexanes with 1% triethylamine. If the compound is still not moving, switch to a more polar system like dichloromethane/methanol with 1% triethylamine.

Procedure:

  • Prepare the column: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Load the sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, you can "dry load" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elute the column: Carefully add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column.

  • Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze fractions: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow and Decision Making

To assist in choosing the appropriate purification strategy, the following decision tree can be used.

Caption: Decision tree for selecting a purification strategy.

This guide provides a comprehensive framework for troubleshooting and optimizing the purification of this compound. By understanding the underlying chemical principles and systematically applying these protocols, researchers can consistently achieve high purity of this important compound.

References

  • A straightforward and versatile synthesis of 2-heteroaryl-3-hydroxypyridine derivatives is described by the one-step reaction of 2-acylfurans with ammonia at 150 °C. (2025). ResearchGate. [Link]

  • 3-Pyridinol, 2-phenyl- - Introduction. (2024). ChemBK. [Link]

  • Efficient, Mild, and Completely Regioselective Synthesis of Substituted Pyridines - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]

  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • pKa Data Compiled by R. Williams. (2022). University of Rochester. [Link]

  • 3-Hydroxypyridine. (2024). ChemBK. [Link]

  • 2-Phenylpyridine | C11H9N | CID 13887. (n.d.). PubChem. [Link]

  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]

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Degradation pathways of 2-Phenylpyridin-3-ol and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Phenylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and analyzing this unique molecule. Drawing from extensive experience in chemical stability and analysis, this guide provides in-depth insights into the potential degradation pathways of this compound and offers practical troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and concerns regarding the stability and handling of this compound.

Q1: My solid this compound has developed a slight discoloration over time. Is it still usable?

A1: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation in phenolic compounds, which are susceptible to oxidation. The appearance of color suggests the formation of quinone-like structures or other chromophoric degradation products. While the compound may still be largely intact, the presence of these impurities can significantly impact experimental outcomes, especially in sensitive biological assays or quantitative analytical studies. It is highly recommended to assess the purity of the discolored material using a suitable analytical method, such as HPLC-UV, before use. For critical applications, using a fresh, pure sample is always the best practice.

Q2: What are the ideal long-term storage conditions for this compound?

A2: Based on the chemical structure, which includes a phenolic hydroxyl group, this compound is sensitive to light, air (oxygen), and heat. The recommended long-term storage conditions are in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature. For optimal stability, storage at 4°C is advisable[1]. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

Q3: I'm dissolving this compound in an aqueous buffer for my experiments. How does pH affect its stability?

A3: The stability of phenolic compounds can be highly pH-dependent. In alkaline conditions (high pH), the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated form. Therefore, preparing fresh solutions in buffers at neutral or slightly acidic pH is recommended. Some studies on other phenolic compounds have shown significant degradation at high pH[2][3][4][5][6]. If your experimental conditions require a basic pH, it is crucial to use the solution immediately after preparation and to be aware of the potential for rapid degradation.

Q4: Can I expect this compound to be stable when exposed to standard laboratory lighting?

A4: Phenolic compounds can be susceptible to photodegradation. Aromatic rings can absorb UV light, leading to the formation of reactive species that can initiate degradation reactions. While the extent of photosensitivity for this compound is not specifically documented, it is a prudent practice to protect solutions and solid samples from direct light by using amber vials or wrapping containers in aluminum foil.

Predicted Degradation Pathways of this compound

While specific experimental degradation studies on this compound are not extensively available in the literature, we can predict the most likely degradation pathways based on the chemical reactivity of its constituent functional groups: the phenolic hydroxyl group and the pyridine ring. These pathways are critical to consider when troubleshooting unexpected experimental results or designing stability studies.

Oxidative Degradation

Oxidation is one of the most probable degradation routes for this compound, primarily due to the electron-rich phenolic ring. The presence of oxygen, trace metals, or oxidizing agents can initiate these reactions.

  • Mechanism: The oxidation likely proceeds through the formation of a phenoxy radical, which can then be further oxidized to form quinone-like structures. The pyridine ring itself can also be oxidized to form N-oxides.

Oxidative Degradation of this compound This compound This compound Phenoxy_Radical Phenoxy_Radical This compound->Phenoxy_Radical [O] N-oxide N-oxide This compound->N-oxide Oxidation of Pyridine Ring Quinone_like_structures Quinone_like_structures Phenoxy_Radical->Quinone_like_structures Further Oxidation

Caption: Predicted oxidative degradation pathway of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.

  • Mechanism: The aromatic system can absorb photons, leading to an excited state that can undergo various reactions, including the formation of radicals. These radicals can then react with oxygen or other molecules, leading to a cascade of degradation products. For pyridine derivatives, UV photolysis can lead to ring-opening products such as succinic acid[4][7].

Photodegradation of this compound This compound This compound Excited_State Excited_State This compound->Excited_State hν (UV light) Radical_Intermediates Radical_Intermediates Excited_State->Radical_Intermediates Radical Formation Ring_Opening_Products Ring_Opening_Products Radical_Intermediates->Ring_Opening_Products e.g., Succinic Acid derivatives Polymerization_Products Polymerization_Products Radical_Intermediates->Polymerization_Products

Caption: Predicted photodegradation pathway of this compound.

Thermal Degradation

Elevated temperatures can accelerate degradation processes. While many nitrogen-rich heterocyclic compounds are stable at high temperatures, prolonged exposure can lead to decomposition[6][8][9].

  • Mechanism: Thermal degradation of pyridine-containing compounds can proceed through radical pathways, often initiated by the homolytic cleavage of weaker bonds[10]. This can lead to fragmentation and the formation of various smaller molecules.

Troubleshooting Guide for Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare fresh solutions of this compound immediately before use. Protect solutions from light. If the assay buffer is at a high pH, consider the possibility of rapid degradation and minimize the incubation time.
Adsorption of the compound to plasticware.Use low-adsorption plasticware or glass vials where possible. Include appropriate controls to assess for loss of compound over time.
Appearance of unexpected peaks in HPLC chromatograms On-column or in-solution degradation.Check the pH of the mobile phase; for phenolic compounds, a slightly acidic mobile phase often improves peak shape and stability[11]. Ensure the mobile phase is properly degassed to prevent oxidative degradation.
Contamination of the sample or solvent.Use high-purity solvents and prepare fresh samples. Run a blank injection of the solvent to check for contamination.
Poor peak shape (tailing) in HPLC analysis Secondary interactions with the stationary phase.For basic compounds like pyridines and acidic phenols, interactions with residual silanols on C18 columns can cause tailing[6][11]. Try a mobile phase with a lower pH to protonate the pyridine nitrogen and suppress silanol interactions. Alternatively, use a column with end-capping or a different stationary phase.
Column overload.Reduce the injection volume or the concentration of the sample[6].
Loss of compound during sample preparation Oxidative degradation.Degas all solvents and consider adding an antioxidant (if compatible with the downstream analysis) during extraction or workup.
Hydrolysis at extreme pH.Neutralize samples as quickly as possible after acidic or basic extraction steps.

Experimental Protocols

To assist researchers in assessing the stability of this compound and developing robust analytical methods, the following detailed protocols are provided.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[2][3][4][5][12][13][14][15][16]. This protocol outlines the conditions for subjecting this compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • After cooling, dissolve the sample in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period[3].

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound[4][5].

Forced Degradation Workflow cluster_stress Stress Conditions Acidic_Hydrolysis Acidic_Hydrolysis HPLC_Analysis HPLC_Analysis Acidic_Hydrolysis->HPLC_Analysis Sample Preparation Basic_Hydrolysis Basic_Hydrolysis Basic_Hydrolysis->HPLC_Analysis Sample Preparation Oxidative_Degradation Oxidative_Degradation Oxidative_Degradation->HPLC_Analysis Sample Preparation Thermal_Degradation Thermal_Degradation Thermal_Degradation->HPLC_Analysis Sample Preparation Photolytic_Degradation Photolytic_Degradation Photolytic_Degradation->HPLC_Analysis Sample Preparation Stock_Solution Stock_Solution Stock_Solution->Acidic_Hydrolysis Stock_Solution->Basic_Hydrolysis Stock_Solution->Oxidative_Degradation Stock_Solution->Thermal_Degradation Stock_Solution->Photolytic_Degradation Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis Peak Purity, Mass Balance

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients[1][17][18][19][20].

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or C18, 4.6 x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min (UPLC) or 1.0 mL/min (HPLC).

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or mass spectrometry (MS).

2. Method Development and Validation:

  • Inject the stressed samples from the forced degradation study.

  • The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

  • If co-elution occurs, adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).

  • Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3. UPLC-MS/MS for Degradant Identification:

  • For structural elucidation of the degradation products, UPLC-MS/MS is a powerful tool[7][9][14][21][22].

  • Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Compare the fragmentation patterns of the degradation products with that of the parent compound to propose structures.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). ResolveMass. Retrieved from [Link]

  • Sop for force degradation study. (2023, December 27). Pharma Dekho. Retrieved from [Link]

  • Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. (2019). AMB Express, 9(1), 118. [Link]

  • Hydrolytic stability of P4 at different pH measured at 220 nm by UV-spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (1998). Journal of the Chemical Society, Perkin Transactions 2, (10), 2151-2158. [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Structure of 2,6-Dihydroxypyridine 3-hydroxylase from a Nicotine-degrading Pathway. (2002). Journal of Molecular Biology, 320(4), 841-850. [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. (n.d.). Waters. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. (2024). Chemistry of Materials. [Link]

  • A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018). Journal of Pharmaceutical and Biomedical Analysis, 158, 337-346. [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]

  • The 10 Most Common HPLC Problems and Solutions! (2024, July 31). Universal Lab. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10. [Link]

  • Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1283–1286. [Link]

  • Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB. (2021). Journal of the Iranian Chemical Society, 18(9), 2245-2254. [Link]

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. (2023). Journal of the Serbian Chemical Society, 88(1), 1-12. [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare. Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3656-3663. [Link]

  • Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry, 10(1), 102-107. [Link]

  • Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. (1971). Biochemical Journal, 125(1), 265-276. [Link]

  • Kinetics of the photolysis of pyridaben and its main photoproduct in aqueous environments under simulated solar irradiation. (2018). Environmental Science: Processes & Impacts, 20(10), 1436-1444. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2022). Advanced Pharmaceutical Bulletin, 12(1), 77-85. [Link]

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2022). Advanced Pharmaceutical Bulletin, 12(1), 77-85. [Link]

  • Photolytic Decomposition Products Identified. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetics of the Thermal Decomposition of Pyridine. (1966). WMU ScholarWorks. [Link]

  • 2-Phenylpyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1993). Journal of the Chemical Society, Perkin Transactions 2, (8), 1617-1620. [Link]

  • Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. (2021). Polymers, 13(16), 2758. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2019). Applied and Environmental Microbiology, 85(14), e00672-19. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2017). Molecules, 22(10), 1663. [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019). Chemosphere, 235, 73-80. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry, 66(2), 1-10. [Link]

  • Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][2][3]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2010). Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 12), o578-o582. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenylpyridin-3-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. As your virtual Senior Application Scientist, I will walk you through the root causes of this common chromatographic challenge and provide a logical, step-by-step framework to achieve symmetric, reproducible peaks.

Understanding the Root Cause: The Unique Chemistry of this compound

The primary challenge in analyzing this compound stems from its bifunctional chemical nature. It contains both a basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group. In reversed-phase HPLC, this structure is highly susceptible to undesirable secondary interactions with the silica-based stationary phase, which is the fundamental cause of peak tailing.[1][2]

Key Interacting Moieties:

  • Analyte (this compound): The basic nitrogen on the pyridine ring can become protonated (positively charged), and the hydroxyl group can engage in strong hydrogen bonding.

  • Stationary Phase (e.g., C18): Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[3] These silanols are acidic and can become deprotonated (negatively charged), especially at mobile phase pH values above 3-4.[4][5][6]

The Problematic Interaction: Peak tailing occurs when a subset of the analyte molecules is more strongly retained on the column than the rest. This happens primarily through a strong ionic interaction between the positively charged pyridine nitrogen and the negatively charged silanol groups.[6][7] This "ion-exchange" mechanism is a secondary, non-hydrophobic retention process that disrupts the ideal chromatographic partitioning, leading to broad, asymmetric peaks.[7]

G cluster_Analyte This compound cluster_StationaryPhase Silica Stationary Phase Analyte Basic Pyridine Nitrogen (+) Phenolic Hydroxyl (H-bond donor/acceptor) Silanols Residual Silanol Groups (Si-O⁻) Analyte->Silanols Secondary Interaction (Causes Tailing) C18 C18 Alkyl Chains (Primary Hydrophobic Interaction) Analyte->C18 Ideal Interaction (Symmetric Peak)

Caption: Primary (desired) and secondary (problematic) interactions in HPLC.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q: My peak for this compound is tailing badly. What is the very first thing I should check? A: Check your mobile phase pH. The ionization state of both your analyte and the column's residual silanols is the single most critical factor affecting peak shape for this compound.[8][9] If you are not using a buffer, or if the pH is between 4 and 7, you are in a prime range for the problematic ionic interactions that cause tailing.

Q: I'm using a standard C18 column. Is this the problem? A: It can be. Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which are notorious for causing tailing with basic compounds.[1][10] Even with modern, high-purity "Type B" silica columns, residual silanols can still be an issue if the mobile phase is not optimized.[3]

Q: Can I just add more acetonitrile to my mobile phase to fix the tailing? A: This is unlikely to solve the problem. Increasing the organic solvent percentage will decrease the retention time by weakening the primary hydrophobic interactions, but it does not address the underlying secondary ionic interactions with silanols that cause the tailing.[11]

In-Depth Troubleshooting Guide: A Systematic Approach

Follow this workflow to systematically diagnose and resolve peak tailing. The most effective strategy is to suppress the ionization of the residual silanol groups.

G Start Start: Peak Tailing Observed Step1 Step 1: Optimize Mobile Phase pH (Target pH < 3.0) Start->Step1 Step2 Step 2: Add a Competing Base (e.g., Triethylamine) Step1->Step2 Tailing Persists End Result: Symmetric Peak Achieved Step1->End Tailing Resolved Step3 Step 3: Evaluate Column Chemistry (Use High-Purity, End-Capped Column) Step2->Step3 Tailing Persists Step2->End Tailing Resolved Step4 Step 4: Adjust Operating Conditions (Temperature, Flow Rate) Step3->Step4 Minor Tailing Remains Step3->End Tailing Resolved Step4->End

Caption: A logical workflow for troubleshooting peak tailing.

Step 1: Mobile Phase pH and Buffer Optimization (Highest Impact)

The goal is to operate at a pH where the silanol groups are protonated (neutral), thereby eliminating the ion-exchange interaction site.[5][6]

Core Directive: Adjust the mobile phase to a pH of 2.5 - 3.0 . At this low pH, the majority of surface silanols (pKa ~3.8-4.2) will be in their neutral, non-ionized form, dramatically reducing their ability to interact with the now-protonated basic analyte.[5]

pH RangeState of Analyte (Pyridine)State of SilanolsExpected Peak ShapeRationale
< 3.0 Protonated (+) Mostly Neutral Good to Excellent Recommended. Silanol ionization is suppressed, minimizing secondary ionic interactions.[6]
3.5 - 6.0 Protonated (+)Mostly Ionized (-)Poor (Severe Tailing)Avoid. Strong ionic attraction between analyte and stationary phase.[3]
> 7.0 Mostly NeutralFully Ionized (-)Variable (Requires specific column)Can work, but requires a pH-stable column. The analyte is neutral, but silanols are fully ionized.

Experimental Protocol: Preparing an Acidic Buffered Mobile Phase

  • Prepare Aqueous Buffer: Create a 10-20 mM phosphate or formate buffer. For example, to make 1 L of 20 mM potassium phosphate buffer, dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • Adjust pH: While stirring, carefully add phosphoric acid dropwise to the aqueous buffer until the pH meter reads 2.8.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Mix Mobile Phase: Prepare the final mobile phase by mixing the filtered aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).

  • Equilibrate: Equilibrate the HPLC column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Step 2: Employ Mobile Phase Additives (Silanol Masking)

If adjusting the pH alone is insufficient, the next step is to add a "competing base" to the mobile phase. This agent will preferentially interact with and "mask" the active silanol sites.[10][12]

Recommended Additive: Triethylamine (TEA)

  • Mechanism: TEA is a small basic molecule that competes with this compound for interaction with the residual silanol groups.[13] It effectively shields the analyte from these secondary interaction sites, leading to improved peak symmetry.[13]

  • Protocol: Add TEA to your aqueous mobile phase buffer at a low concentration, typically 0.05% to 0.1% (v/v) , before pH adjustment and mixing with the organic phase.

  • Caution: TEA can be difficult to remove from a column, so it is often recommended to dedicate a column for methods using TEA.[14] It may also slightly alter the selectivity of your separation.[12]

Step 3: Select the Appropriate HPLC Column

Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds. If you are using an older column, upgrading can provide an immediate and significant improvement.[15]

Column TypeDescriptionSuitability for this compound
Type A Silica C18 Older generation, lower purity silica.Poor. High silanol activity leads to significant tailing.[10]
High-Purity, End-Capped Type B Silica C18 Modern standard. High-purity silica with most silanols chemically capped.Good to Excellent. The industry standard and a great starting point. Reduces available silanols.[3]
Polar-Embedded Group (PEG) Columns C18 chains with a polar group (e.g., amide, carbamate) embedded near the silica surface.Excellent. The polar group shields the analyte from residual silanols and offers alternative selectivity.[4][16]
Hybrid Silica (e.g., BEH) Columns where the silica matrix itself is a hybrid of silica and organic polymer.Excellent. Inherently lower silanol activity and often stable across a wider pH range.[15]

Recommendation: For new method development for this compound, start with a high-purity, double end-capped C18 column or a column with a polar-embedded group.[17][18][19]

Step 4: Optimize Instrumental Parameters

While less impactful than mobile phase and column chemistry, these parameters can help fine-tune peak shape.

  • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) can sometimes improve peak shape. This is because the kinetics of the secondary interactions are improved, and the mobile phase viscosity is lowered, leading to more efficient mass transfer.

  • Injection Volume & Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting a sample in a much stronger solvent (e.g., pure acetonitrile into a highly aqueous mobile phase) can cause peak distortion. Also, be mindful of mass overload; if the peak is tailing and very broad, try injecting a lower concentration.

Summary and Key Takeaways

Peak tailing for this compound is a predictable challenge caused by secondary ionic interactions with silica silanols. A systematic approach focused on controlling mobile phase chemistry is the most effective solution.

  • Control the pH: The most critical step is to use a buffered mobile phase at a low pH (2.5-3.0) to suppress silanol ionization.[20][21]

  • Use Additives Strategically: If needed, add a competing base like TEA (0.05-0.1%) to mask active silanol sites.[11][12]

  • Choose the Right Column: Employ modern, high-purity, end-capped columns or those with polar-embedded technology to minimize the number of available silanol sites from the outset.[15][16]

By following this guide, you can effectively troubleshoot and eliminate peak tailing, leading to robust, accurate, and reproducible HPLC analysis of this compound.

References

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. (2022). [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. (2023). [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Sepuxianyun. (2025). [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. (2025). [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. (2023). [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. (2025). [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Europe. (2020). [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. (2023). [Link]

  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. MicroSolv. (2025). [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. (2019). [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Theory of HPLC Column Chemistry. Element. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. NIH National Center for Biotechnology Information. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. (2023). [Link]

  • Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. (2017). [Link]

  • Polar Column in HPLC Example. Hawach. (2025). [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

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Technical Support Center: Synthesis of 2,3-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-disubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing adjacent substituents onto the pyridine ring. The inherent steric strain in these structures presents unique synthetic challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate your success in this demanding area of synthetic chemistry.

I. Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2,3-disubstituted pyridines so challenging?

The primary challenge lies in overcoming the steric hindrance between the two adjacent substituents at the C2 and C3 positions of the pyridine ring. This steric clash can disfavor the transition state leading to the desired product, resulting in low yields, undesired side products, or reaction failure. The electron-deficient nature of the pyridine ring also influences its reactivity, making direct functionalization difficult.[1][2][3]

Q2: What are the most common strategies to overcome steric hindrance in this synthesis?

Several effective strategies have been developed:

  • Directed ortho-Metalation (DoM): A directing group at the C2 position can facilitate deprotonation at the C3 position, allowing for subsequent functionalization.[4][5][6]

  • Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of substituents at the C3 position of a 2-substituted pyridine, often with high regioselectivity.[7][8]

  • Cycloaddition Reactions: Building the pyridine ring from acyclic precursors through reactions like the [2+2+2] or [3+3] cycloadditions can effectively control the substitution pattern.[9][10][11]

  • Pyridine N-Oxide Chemistry: Activation of the pyridine ring through N-oxidation can alter the regioselectivity of subsequent additions, providing a route to 2,3-disubstituted products.[12][13]

Q3: My directed ortho-metalation reaction is giving low yields. What are the likely causes?

Low yields in DoM of 2-substituted pyridines are often due to:

  • Incomplete deprotonation: The choice of base and reaction conditions are critical. Sterically hindered bases like LDA or LTMP are often necessary to prevent nucleophilic addition to the pyridine ring.[4]

  • Poor stability of the lithiated intermediate: These intermediates can be unstable, especially at higher temperatures. Strict control of temperature (typically -78 °C) is crucial.

  • Side reactions: Competitive addition of the organolithium reagent to the C=N bond of the pyridine can occur.[4][6]

  • Inefficient trapping with the electrophile: The electrophile must be sufficiently reactive to trap the lithiated intermediate before it decomposes.

Q4: I am observing a mixture of regioisomers in my C-H functionalization reaction. How can I improve the selectivity for the C3 position?

Achieving high C3 selectivity in the C-H functionalization of 2-substituted pyridines can be influenced by:

  • The nature of the directing group: Strong coordinating groups at the C2 position are often required to direct the metal catalyst to the C3-H bond.

  • The catalyst system: The choice of metal, ligand, and additives is paramount. Different catalyst systems can exhibit different regioselectivities.

  • Solvent and temperature: These parameters can significantly impact the reaction outcome and should be carefully optimized.[14]

II. Troubleshooting Guides

A. Troubleshooting Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the synthesis of 2,3-disubstituted pyridines, but it is not without its challenges. This guide will help you troubleshoot common issues.

Problem 1: Low or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Deprotonation 1. Switch to a stronger or more sterically hindered base: If using n-BuLi, consider switching to s-BuLi, t-BuLi, LDA, or LTMP.[4] 2. Increase the equivalents of base: Use a slight excess (1.1-1.5 equivalents) of the base. 3. Optimize the deprotonation time and temperature: Ensure sufficient time for the deprotonation to occur, typically 1-2 hours at -78 °C.Sterically hindered bases minimize nucleophilic addition to the pyridine ring, favoring deprotonation. A stronger base will more effectively deprotonate the C3 position.
Decomposition of the Lithiated Intermediate 1. Maintain strict low-temperature control: Ensure the reaction temperature does not rise above -78 °C during deprotonation and electrophilic quench. 2. Use freshly prepared or titrated organolithium reagents: Old or poorly stored reagents can be less active.Lithiated pyridines are often thermally unstable and can decompose rapidly at higher temperatures.
Poor Electrophile Reactivity 1. Use a more reactive electrophile: Consider using more reactive electrophiles or activating less reactive ones (e.g., converting a ketone to a more reactive silyl enol ether). 2. Add the electrophile neat or as a concentrated solution: This can increase the rate of the trapping reaction.The electrophilic quench must be faster than the decomposition of the lithiated intermediate.
Problem 2: Formation of Side Products
Side Product Potential Cause Troubleshooting Steps Scientific Rationale
2,6-Disubstituted Pyridine Deprotonation at the C6 position 1. Use a more sterically demanding directing group at C2. 2. Employ a bulkier organolithium base. A bulkier directing group or base can sterically disfavor deprotonation at the adjacent C6 position.
Product from Nucleophilic Addition of the Base Addition of the organolithium reagent to the C=N bond 1. Use a non-nucleophilic, sterically hindered base like LDA or LTMP. [4] 2. Perform the reaction at a lower temperature. Hindered amide bases are less prone to nucleophilic addition compared to alkyllithiums.
B. Troubleshooting Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is an atom-economical approach to 2,3-disubstituted pyridines, but achieving high regioselectivity and yield can be challenging.

Problem 1: Low Yield of the C3-Functionalized Product
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient C-H Activation 1. Screen different metal catalysts and ligands: Palladium, rhodium, and iridium catalysts are commonly used. The choice of ligand is critical for catalyst activity and stability.[8] 2. Increase the catalyst loading. 3. Optimize the reaction temperature and time. The catalyst system must be able to cleave the C3-H bond, which is often less reactive than other C-H bonds in the molecule.
Catalyst Deactivation 1. Ensure inert reaction conditions: Use anhydrous and deoxygenated solvents and reagents. 2. Add a co-oxidant or additive: Some catalytic cycles require a co-oxidant to regenerate the active catalyst.The pyridine nitrogen can coordinate strongly to the metal center and inhibit catalysis.[7] Additives can sometimes mitigate this issue.
Poor Coupling Partner Reactivity 1. Use a more reactive coupling partner. 2. Increase the concentration of the coupling partner. The C-H activation step is often reversible, and an efficient subsequent coupling step is necessary to drive the reaction forward.
Problem 2: Poor Regioselectivity (Mixture of C3, C4, and C5 isomers)
Potential Cause Troubleshooting Steps Scientific Rationale
Weakly Directing Group at C2 1. Modify the directing group: A stronger coordinating group can more effectively direct the catalyst to the C3 position.The regioselectivity is often controlled by the formation of a stable metallacyclic intermediate involving the directing group and the C3-H bond.
Electronic Effects Dominating 1. Change the solvent: Solvent polarity can influence the regioselectivity of C-H functionalization reactions.[14] 2. Modify the electronic properties of the pyridine ring: The addition of electron-withdrawing or -donating groups can alter the relative reactivity of the different C-H bonds.The inherent electronic properties of the pyridine ring can favor functionalization at positions other than C3.
C. Troubleshooting Cycloaddition Strategies

Cycloaddition reactions offer a powerful way to construct the 2,3-disubstituted pyridine ring with excellent control over the substitution pattern.

Problem: Low Yield or Complex Product Mixture in [2+2+2] Cycloaddition
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Catalyst Activity 1. Screen different transition metal catalysts: Cobalt and rhodium complexes are commonly used for [2+2+2] cycloadditions.[9] 2. Use a more active catalyst precursor or activate the catalyst in situ. The catalyst must efficiently coordinate and assemble the alkyne and nitrile components.
Unfavorable Reaction Kinetics 1. Increase the concentration of the reactants. 2. Slowly add one of the components: This can sometimes prevent the formation of undesired side products from the homocyclization of alkynes.The desired cycloaddition must compete with other possible reaction pathways.
Steric Hindrance in the Substrates 1. Use less sterically demanding alkynes or nitriles. 2. Increase the reaction temperature: This can help to overcome the activation barrier for sterically hindered substrates.Highly substituted alkynes or nitriles can be poor substrates for [2+2+2] cycloaddition due to steric hindrance.

III. Detailed Experimental Protocols

Protocol 1: Directed ortho-Metalation of 2-Chloropyridine and Trapping with an Aldehyde

This protocol describes a general procedure for the synthesis of a 2-chloro-3-(hydroxyalkyl)pyridine, a versatile intermediate for further functionalization.[15]

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF.

  • Substrate Addition: Add 2-chloropyridine (1.0 mmol) dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired aldehyde (1.2 mmol) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-3-(hydroxyalkyl)pyridine.

Protocol 2: Palladium-Catalyzed C3-Arylation of 2-Aminopyridine

This protocol outlines a general procedure for the C-H arylation of 2-aminopyridine at the C3 position.

Step-by-Step Methodology:

  • Setup: To a dry Schlenk tube, add 2-aminopyridine (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with nitrogen three times. Add anhydrous 1,4-dioxane (5 mL).

  • Heating: Seal the Schlenk tube and heat the reaction mixture to 120 °C in an oil bath for 12-24 hours.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-arylpyridine.

IV. Data Presentation

Table 1: Comparison of Common Bases for Directed ortho-Metalation of 2-Substituted Pyridines
BaseTypical ConditionsAdvantagesDisadvantages
n-Butyllithium (n-BuLi) THF, -78 °CReadily available, strong baseCan act as a nucleophile, leading to side products[4]
sec-Butyllithium (s-BuLi) THF, -78 °CMore basic and sterically hindered than n-BuLiStill can exhibit nucleophilicity
tert-Butyllithium (t-BuLi) THF, -78 °CHighly basic and sterically hinderedCan be pyrophoric and more difficult to handle
Lithium Diisopropylamide (LDA) THF, -78 °CNon-nucleophilic, sterically hinderedRequires preparation or use of commercial solutions[4]
Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) THF, -78 °CHighly sterically hindered, excellent for preventing side reactionsMore expensive and less commonly used than LDA[4]

V. Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yields in 2,3-Disubstituted Pyridine Synthesis

troubleshooting_workflow start Low Yield of 2,3-Disubstituted Pyridine strategy Identify Synthetic Strategy start->strategy dom Directed ortho-Metalation (DoM) strategy->dom DoM ch_func C-H Functionalization strategy->ch_func C-H Func. cyclo Cycloaddition strategy->cyclo Cyclo. dom_cause Potential Causes: - Incomplete Deprotonation - Intermediate Instability - Poor Electrophile Reactivity dom->dom_cause ch_func_cause Potential Causes: - Inefficient C-H Activation - Catalyst Deactivation - Poor Coupling Partner Reactivity ch_func->ch_func_cause cyclo_cause Potential Causes: - Poor Catalyst Activity - Unfavorable Kinetics - Steric Hindrance cyclo->cyclo_cause dom_solution Solutions: - Change Base/Conditions - Strict Temperature Control - Use More Reactive Electrophile dom_cause->dom_solution ch_func_solution Solutions: - Screen Catalysts/Ligands - Inert Conditions/Additives - Optimize Coupling Partner ch_func_cause->ch_func_solution cyclo_solution Solutions: - Screen Catalysts - Adjust Concentrations - Modify Substrates/Temperature cyclo_cause->cyclo_solution

Caption: Troubleshooting workflow for low yields.

Diagram 2: Key Strategies for Managing Steric Hindrance

steric_hindrance_strategies main Managing Steric Hindrance in 2,3-Disubstituted Pyridine Synthesis sub1 Directed Functionalization main->sub1 sub2 Ring Construction main->sub2 dom Directed ortho-Metalation (DoM) (Pre-installed directing group) sub1->dom ch_func Transition-Metal-Catalyzed C-H Functionalization sub1->ch_func cyclo_222 [2+2+2] Cycloaddition (Alkynes + Nitrile) sub2->cyclo_222 cyclo_33 [3+3] Cycloaddition (Enamines + Unsaturated Aldehydes) sub2->cyclo_33

Sources

Optimizing solvent systems for chromatography of 2-phenylpyridine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of developing robust analytical methods for pharmaceutical compounds is the optimization of the chromatographic solvent system. This is particularly true for N-heterocyclic compounds like 2-phenylpyridine and its derivatives, which are common structural motifs in drug discovery.[1] Their inherent basicity and varying polarities present unique challenges, often leading to poor peak shape, variable retention times, and inadequate resolution if the mobile phase is not carefully selected.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of optimizing chromatography for 2-phenylpyridine derivatives. Structured in a practical question-and-answer format, it addresses common issues from first principles to advanced troubleshooting, ensuring you can build self-validating and reliable analytical methods.

Section 1: Frequently Asked Questions - Foundational Principles

This section covers the essential strategic decisions you'll make at the outset of method development.

Q1: Which chromatographic mode is best suited for 2-phenylpyridine derivatives: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?

The choice of chromatographic mode is the most critical decision and depends primarily on the polarity of your specific derivative.

  • Reversed-Phase (RP-HPLC): This is the most common and recommended starting point for most 2-phenylpyridine derivatives. The stationary phases (e.g., C18, C8, Phenyl-Hexyl) are non-polar, and the mobile phase is a polar mixture, typically water with acetonitrile or methanol.[2][3] It is versatile, reproducible, and suitable for a wide range of polarities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your derivative is highly polar (e.g., contains multiple hydroxyl, carboxyl, or amino groups) and shows poor or no retention in RP-HPLC, HILIC is the ideal alternative.[4][5] HILIC utilizes a polar stationary phase (like bare silica or a zwitterionic phase) with a highly organic mobile phase (e.g., >80% acetonitrile).[6][7] This mode effectively retains and separates compounds that elute at or near the void volume in reversed-phase.[4]

  • Normal-Phase (NP-HPLC): This mode is generally not recommended for pyridine-containing compounds. The basic nitrogen atom in the pyridine ring can interact very strongly with the acidic silanol groups on the surface of a bare silica stationary phase. This often leads to severe peak tailing and, in some cases, irreversible adsorption of the analyte to the column.[8] If NP is necessary, it often requires the addition of a basic modifier like triethylamine or ammonia to the mobile phase to mitigate these issues.[9]

Q2: How does the mobile phase pH critically affect the retention and peak shape of my 2-phenylpyridine derivative?

The pH of the mobile phase is arguably the most powerful parameter for controlling the chromatography of ionizable compounds like 2-phenylpyridines.[10][11] The pyridine nitrogen is basic and can be protonated.

  • Mechanism of Action: The pH of the mobile phase dictates the ionization state of your analyte.[12] For a basic compound, a low pH (below the compound's pKa) will cause it to become protonated (ionized), while a high pH will keep it in its neutral, un-ionized form.

  • Impact on Retention (RP-HPLC): In reversed-phase, the neutral form of a compound is typically more hydrophobic and therefore more strongly retained.[11] As you lower the pH and the pyridine becomes protonated, its polarity increases, which generally leads to decreased retention time.

  • Impact on Peak Shape: Operating at a pH close to the analyte's pKa is a common cause of poor peak shape (broadening or splitting).[11] At this pH, the analyte exists as a mixture of both its ionized and un-ionized forms, leading to inconsistent interactions with the stationary phase. A critical best practice is to set the mobile phase pH at least 1.5 to 2 units away from the pKa of your compound. This ensures it exists predominantly in a single ionic state, resulting in sharp, symmetrical peaks.[13]

Q3: What are the best starting solvent systems for method development in Reversed-Phase HPLC?

For RP-HPLC, the mobile phase consists of an aqueous component and an organic modifier. A systematic approach to selecting these is key.

  • Aqueous Component: Start with high-purity water containing an acidic modifier. A concentration of 0.1% (v/v) formic acid (FA) or 0.1% trifluoroacetic acid (TFA) is a standard starting point. This sets the pH to a low value (typically pH 2.5-3.0), which serves two purposes:

    • It suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary interactions that cause peak tailing.[14][15]

    • It ensures the basic pyridine moiety is consistently protonated, leading to reproducible retention.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the two most common choices. They have different solvent strengths and can offer different separation selectivities.[3] It is highly recommended to perform initial screening runs with both ACN and MeOH to see which provides a better separation profile for your specific set of analytes.

A typical starting point is to run a broad linear gradient, for example, from 5% to 95% organic modifier over 10-15 minutes. This "scouting gradient" will reveal the approximate elution conditions for your compound and any impurities.

Q4: My derivative is highly polar and is not retained in RP-HPLC, even with 100% aqueous mobile phase. What should I do?

This is a classic scenario where HILIC is the superior technique.

  • Switch to HILIC Mode: HILIC is specifically designed for the retention of polar compounds.[16] You will need a HILIC-specific column, such as one with a bare silica, zwitterionic, or amide-bonded stationary phase.

  • Adjust Your Mobile Phase: The mobile phase in HILIC is the reverse of RP-HPLC. The strong solvent is water (or an aqueous buffer), and the weak solvent is a high concentration of organic solvent, typically acetonitrile. A starting gradient might be from 95% ACN down to 50% ACN.

  • The Role of Additives: A buffer is often required in the aqueous portion of the mobile phase to ensure good peak shape and reproducibility. Ammonium formate or ammonium acetate at a concentration of 10-20 mM are excellent choices as they are volatile and MS-compatible.[17]

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific chromatographic problems in a direct question-and-answer format.

Q5: My 2-phenylpyridine derivative peak is tailing severely. How can I fix this?

Peak tailing is the most common issue for basic compounds like pyridines in RP-HPLC.[18] It is almost always caused by secondary ionic interactions between the protonated basic analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[14][15][19]

Here is a systematic approach to eliminate tailing:

  • Lower the Mobile Phase pH: Ensure your mobile phase contains an acid like formic acid or TFA to bring the pH below 3.[15] This protonates the silanol groups (Si-OH), neutralizing their negative charge and preventing the unwanted ionic interaction.[14]

  • Add a Competing Base: If lowering the pH is not sufficient, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 5-10 mM.[14] The positively charged TEA will preferentially interact with any active silanol sites, effectively shielding your analyte from them. Note that TEA can shorten column lifetime and suppress MS signal.[14]

  • Use a Modern, High-Purity Column: Older columns ("Type A" silica) have a higher metal content and more active silanol groups.[14] Modern, high-purity "Type B" silica columns are extensively end-capped and have very low silanol activity, providing excellent peak shape for basic compounds out of the box.[19][20]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[18] Try diluting your sample by a factor of 10 and re-injecting to see if the peak shape improves.

Q6: My peaks are broad or splitting into two. What is the likely cause?

This issue is often related to either the mobile phase pH or extra-column effects.

  • Check the pH vs. pKa: As mentioned in Q2, if your mobile phase pH is too close to the pKa of the 2-phenylpyridine derivative, the compound will exist in two forms (ionized and neutral) simultaneously, which can lead to peak splitting or severe broadening.[11] Ensure your pH is at least 1.5 units away from the pKa.

  • Ensure Proper Buffering: If you are not using a buffer, the sample solvent itself can cause a local pH shift upon injection, leading to peak distortion. Use a buffer (e.g., 10-20 mM phosphate or formate) to maintain a constant pH.[12]

  • Minimize Extra-Column Volume: Broadening can be caused by dispersion of the analyte band after it leaves the column.[18] Check for and minimize any dead volume in the system. Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected between the column and the detector.[19]

Q7: I have poor resolution between my main compound and a closely-eluting impurity. How can I improve the selectivity?

Improving resolution requires changing the selectivity of the separation, which means altering the relative interaction of the analytes with the stationary and mobile phases.

  • Change the Organic Modifier: This is the easiest and often most effective first step. If you are using acetonitrile, switch to methanol, or vice-versa.[3] The different chemical properties of these solvents can significantly alter the elution order and spacing of peaks.

  • Adjust the Mobile Phase pH: A small change in pH can dramatically alter the retention of ionizable compounds without affecting neutral impurities, often leading to improved resolution.[12][13]

  • Change the Stationary Phase: If changing the mobile phase isn't enough, switch to a column with a different stationary phase. For example, if you are using a C18 column, try a Phenyl-Hexyl phase. The phenyl rings in this phase can introduce unique π-π interactions with the aromatic rings of your 2-phenylpyridine derivatives, providing a completely different selectivity.

  • Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure.

Q8: My retention times are drifting from one injection to the next. What should I check?

Unstable retention times point to a lack of equilibrium or a problem with the HPLC system itself.[11][21]

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before the first injection. This can take 10-20 column volumes, especially when using buffers.

  • Mobile Phase pH Stability: If you are not using a buffer, the pH of your mobile phase can be unstable, leading to retention time drift. Always use a buffer when separating ionizable compounds.[11]

  • Pump Performance: Check for leaks in the pump, fittings, or seals.[21] Inconsistent flow from the pump is a direct cause of shifting retention times. Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump heads.[21]

  • Column Temperature: Ensure you are using a column oven. Fluctuations in ambient lab temperature can cause small but significant changes in retention time.[21]

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Method Development for a Novel 2-Phenylpyridine Derivative using RP-HPLC

This protocol outlines a systematic approach for developing a robust analytical method from scratch.

Objective: To achieve a baseline-resolved, symmetrical peak for a novel 2-phenylpyridine derivative and its potential impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (FA)

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.

    • Mobile Phase B2: 0.1% Formic Acid in Methanol.

  • Prepare Sample:

    • Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B1 to a concentration of ~0.5 mg/mL.

  • Scouting Gradient (Acetonitrile):

    • Equilibrate the C18 column with 95% A / 5% B1 for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Inject 5 µL of the sample.

    • Run a linear gradient from 5% B1 to 95% B1 over 15 minutes.

    • Hold at 95% B1 for 2 minutes.

    • Return to 5% B1 over 1 minute and re-equilibrate for 5 minutes.

    • Monitor at a suitable wavelength (e.g., 254 nm).

  • Scouting Gradient (Methanol):

    • Repeat Step 3, but use Mobile Phase B2 (Methanol) instead of B1.

  • Analyze Results and Optimize:

    • Compare the chromatograms from the ACN and MeOH runs. Which solvent provides better peak shape and resolution from impurities?

    • Based on the scouting gradient, determine the approximate percentage of organic modifier (%B) at which your compound elutes.

    • Calculate a focused gradient or an isocratic method around this elution percentage. For example, if the peak eluted at 8 minutes in the 15-minute gradient (which corresponds to ~50% B), you could try a shallower gradient from 40% B to 60% B over 10 minutes.

    • If peak shape is still suboptimal, proceed with the troubleshooting steps outlined in Section 2.

Section 4: Visual Guides & Data Summaries

Diagrams and Workflows

A logical approach is crucial for efficient method development and troubleshooting.

Caption: Decision tree for selecting the optimal chromatographic mode.

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Data Tables

Table 1: Common Mobile Phase Modifiers and Their Functions in RP-HPLC

ModifierTypical ConcentrationFunctionBest ForConsiderations
Formic Acid (FA) 0.05 - 0.1%AcidifierGeneral purpose, MS-compatibleProvides pH ~2.7
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Acidifier, Ion-Pairing AgentExcellent peak shape for basesStrong ion-pairing can be hard to remove from column; causes significant ion suppression in MS
Triethylamine (TEA) 5 - 20 mMCompeting BaseEliminating severe peak tailingNot MS-compatible; can shorten column life
Ammonium Formate 10 - 20 mMBufferpH control, MS-compatibleBuffers around pH 3.8
Ammonium Acetate 10 - 20 mMBufferpH control, MS-compatibleBuffers around pH 4.8
Phosphate Buffer 10 - 20 mMBufferPrecise pH control for UV methodsNot volatile, NOT MS-compatible; can precipitate in high organic

Table 2: Recommended Starting Conditions for Different Chromatographic Modes

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Stationary Phase C18, C8, PhenylBare Silica, Zwitterionic, Amide
Mobile Phase A (Aqueous) Water + 0.1% Formic AcidWater + 10 mM Ammonium Formate
Mobile Phase B (Organic) Acetonitrile or MethanolAcetonitrile
Typical Gradient 5% to 95% B (Organic)95% to 50% B (Organic)
Analyte Polarity Low to ModerateHigh

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • LoBrutto, R., et al. "Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes." ResearchGate.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • SIELC Technologies. Separation of 2-Phenyl-5-propylpyridine on Newcrom R1 HPLC column.
  • Gousuddin, M., et al. (2025). "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." PubMed Central.
  • AOCAB, C., et al. (2020). "Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts." Journal of Chromatography B.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Reddit r/CHROMATOGRAPHY. (2023). Tailing of basic compound.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • Restek. TROUBLESHOOTING GUIDE.
  • ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Snyder, L. R. "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International.
  • BenchChem. (2025). Asymmetric Synthesis of Chiral (S)-Phenyl(pyridin-2-yl)methanol Derivatives.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • Kostik, V., et al. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." ResearchGate.
  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes.
  • PolyLC. HILIC Columns for Polar Separations.
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
  • Gómez-Pérez, C., et al. (2022). "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites." PubMed Central.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Phenomenex. Troubleshooting Guide.
  • Gajecka, M., et al. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica.
  • Cytiva. Reversed Phase Chromatography.
  • Li, Y., et al. (2023). "2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus." MDPI.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Wikipedia. 2-Phenylpyridine. Available from: [Link]

  • Shimadzu Scientific Instruments. Troubleshooting Chromatogram Problems.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography?. Available from: [Link]

  • Biotage. (2023). How does solvent choice impact flash column chromatography performance?.
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  • Element Lab Solutions. HPLC Solvent Selection.
  • Reddit r/OrganicChemistry. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
  • Lestari, D., et al. "Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization." ResearchGate.
  • National Center for Biotechnology Information. "2-Phenylpyridine." PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?.
  • Narender, N., et al. "A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts." ResearchGate.
  • Canty, A. J., et al. (2014). "Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis." PubMed Central.
  • International Journal of Scientific Research in Science and Technology. (2021). "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." ResearchGate.
  • Biotage. (2024). When should more than two solvents be used in a flash chromatography method?.

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Preventing self-condensation in Kröhnke pyridine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers on Preventing Self-Condensation and Maximizing Yield

Foundational Understanding: The Competing Pathways

The Kröhnke pyridine synthesis is a powerful method for creating 2,4,6-trisubstituted pyridines by reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[1][2] The reaction proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes cyclization and dehydration to form the desired pyridine ring.[1][3]

However, the very reagents that enable this synthesis are also prone to undesirable side reactions, primarily the self-condensation of the α,β-unsaturated carbonyl compound (e.g., a chalcone). This competing reaction can significantly reduce the yield of the desired pyridine.

Diagram: Desired Kröhnke Pathway vs. Undesired Self-Condensation

G cluster_0 Desired Kröhnke Pyridine Synthesis cluster_1 Undesired Self-Condensation Krohnke_Salt α-Pyridinium Methyl Ketone Salt Michael_Adduct 1,5-Dicarbonyl Intermediate Krohnke_Salt->Michael_Adduct + Enone Enone α,β-Unsaturated Ketone (Enone) Enone->Michael_Adduct Pyridine Desired 2,4,6-Trisubstituted Pyridine Michael_Adduct->Pyridine + NH₄OAc - H₂O, - Pyridine NH4OAc NH₄OAc Enone2 α,β-Unsaturated Ketone (Enone) Side_Product Self-Condensation Byproducts (e.g., cyclohexanols) Enone2->Side_Product + Enone (Base/Heat) Enone3 α,β-Unsaturated Ketone (Enone) Enone3->Side_Product Enone_Source α,β-Unsaturated Ketone Enone_Source->Enone To Kröhnke Reaction Enone_Source->Enone2 To Side Reaction

Caption: Competing reaction pathways in the Kröhnke synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the Kröhnke synthesis, with a focus on practical, actionable solutions grounded in chemical principles.

Q1: My reaction yield is significantly lower than expected, and I'm isolating a complex mixture of byproducts. What's the most likely cause?

A1: Low yield with a complex product mixture is a classic symptom of competing side reactions, with self-condensation of the α,β-unsaturated carbonyl being a primary culprit. This occurs when one molecule of the enone acts as a Michael donor and another as the acceptor, especially under the thermal and basic/acidic conditions of the reaction.

Core Insight: The key to preventing this is to promote the rate of the desired Michael addition between the Kröhnke salt and the enone over the undesired enone-enone reaction.

Troubleshooting Steps:

  • Reagent Purity Check: Ensure the α,β-unsaturated carbonyl is pure. Aldol condensation byproducts from its own synthesis can act as catalysts or participate in unwanted reactions. Verify purity via NMR or GC-MS before use.[4]

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the pyridinium salt and the α,β-unsaturated carbonyl. An excess of the enone can dramatically favor the self-condensation pathway.[5]

  • Temperature Management: While the reaction requires heat (typically 80-140°C), excessive temperatures can accelerate side reactions more than the desired synthesis.[4] If self-condensation is suspected, try lowering the temperature and extending the reaction time. Monitor progress closely with Thin Layer Chromatography (TLC).

Q2: How do I choose the optimal solvent and temperature to minimize side reactions?

A2: Solvent and temperature are critically linked and substrate-dependent. There is no single universal condition; however, logical starting points can be selected.

Solvent SystemTypical TemperatureRationale & Considerations
Glacial Acetic Acid Reflux (~120°C)Often the solvent of choice. It acts as both a solvent and a mild acid catalyst, facilitating the reaction while keeping the ammonium acetate soluble.[4] Caveat: Can promote decomposition of acid-sensitive substrates.[5]
Methanol / Ethanol Reflux (65-78°C)Milder conditions. A good starting point if high temperatures in acetic acid are causing decomposition or excessive side products. The reaction may be slower.[4]
Solvent-Free 120-140°CAn effective method, particularly for 2,4,6-triarylpyridines, that can simplify workup and sometimes lead to very high yields.[3][6] The reactants are melted together. This can be an excellent way to avoid solvent-related side reactions.

Expert Recommendation: For a new substrate system, begin with refluxing ethanol or methanol. While potentially slower, it provides a milder environment that often improves selectivity. If the reaction is sluggish, incrementally increase the temperature or switch to glacial acetic acid, monitoring for byproduct formation by TLC.[4]

Q3: My reaction isn't proceeding to completion. Before I increase the heat, what else can I check?

A3: Incomplete conversion is not always a temperature issue. Before risking thermal decomposition and side reactions, evaluate these factors:

  • Ammonium Acetate Quality and Quantity: Ammonium acetate is the nitrogen source and its quality is crucial.[4] It can be hygroscopic. Use a fresh, dry bottle. Crucially, a significant excess is typically required (often 5-10 equivalents) to drive the equilibrium towards the cyclized product.[6]

  • Purity of the Kröhnke Salt: The α-pyridinium methyl ketone salt must be completely dry. Moisture can interfere with the initial ylide formation, stalling the reaction.[4]

  • Mixing: In solvent-free or heterogeneous mixtures, ensure efficient stirring to maximize contact between reactants.

Diagram: Troubleshooting Workflow for Low Yield

G cluster_purity Reagent Quality cluster_conditions Reaction Parameters Start Low Yield or Complex Mixture CheckPurity Verify Purity of Starting Materials? (Enone, Salt) Start->CheckPurity CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions Purity Confirmed PurifySM Purify/Dry Reagents (Recrystallize, Dry) CheckPurity->PurifySM Purity Suspect Stoichiometry Check Stoichiometry (1:1 Salt:Enone)? CheckConditions->Stoichiometry Optimize Systematic Optimization Success High Yield Achieved Rerun1 Re-run Reaction PurifySM->Rerun1 Rerun1->Success Ammonia Check NH₄OAc (>5 equiv, dry)? Stoichiometry->Ammonia Correct Rerun2 Re-run Reaction Stoichiometry->Rerun2 Adjusted TempSolvent Lower Temperature & Extend Time? Ammonia->TempSolvent Correct Ammonia->Rerun2 Adjusted TempSolvent->Rerun2 Rerun2->Optimize Still Low Yield Rerun2->Success

Caption: A systematic workflow for troubleshooting low yields.

Validated Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol is a representative example that generally provides high yields and can be adapted for other triarylpyridines. It utilizes glacial acetic acid, a common and effective solvent system.

Materials:

  • N-(Phenacyl)pyridinium bromide (α-pyridinium methyl ketone salt)

  • Chalcone (1,3-diphenyl-2-propen-1-one, the α,β-unsaturated carbonyl)

  • Ammonium acetate (NH₄OAc)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add N-(phenacyl)pyridinium bromide (1.0 mmol, 1.0 equiv).

  • Add chalcone (1.0 mmol, 1.0 equiv).

  • Add ammonium acetate (10.0 mmol, 10.0 equiv).

  • Add glacial acetic acid (10 mL).

  • Heat the reaction mixture to reflux (approx. 120°C) with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[6]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of ice-water and stir. A precipitate of the product will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid on the filter paper thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

  • The crude product can be further purified by recrystallization from ethanol or isopropanol to yield pure 2,4,6-triphenylpyridine.[3]

This guide provides a framework for diagnosing and solving common issues in the Kröhnke pyridine synthesis. By understanding the underlying mechanisms of both the desired reaction and its competing pathways, researchers can make informed decisions to optimize their synthetic outcomes.

References
  • BenchChem. (n.d.). .
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
  • BenchChem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis.
  • BenchChem. (n.d.). Avoiding side reactions in one-pot pyridine synthesis.
  • MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
  • ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.
  • PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.

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Technical Support Center: Best Practices for Handling Air-Sensitive Reagents in 2-Phenylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling air-sensitive reagents, a critical aspect of this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to troubleshoot common issues with a deep understanding of the underlying chemistry.

Introduction: The Challenge of Air-Sensitivity in 2-Phenylpyridine Synthesis

The synthesis of 2-phenylpyridine, a vital precursor for organic light-emitting diodes (OLEDs), pharmaceuticals, and agrochemicals, often involves cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[1][2][3][4] These powerful synthetic tools frequently rely on organometallic reagents and catalysts that are highly sensitive to air and moisture. Exposure to atmospheric oxygen and water can lead to reagent decomposition, catalyst deactivation, and the formation of unwanted byproducts, ultimately resulting in low yields and purification challenges.[1] This guide provides a comprehensive framework for creating and maintaining an inert atmosphere, ensuring the integrity of your reagents and the success of your 2-phenylpyridine synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered when working with air-sensitive reagents in the synthesis of 2-phenylpyridine.

Q1: What are the primary air-sensitive reagents I need to be cautious with during 2-phenylpyridine synthesis?

A1: The most common air-sensitive reagents in 2-phenylpyridine synthesis include:

  • Palladium catalysts: Many palladium(0) catalysts and pre-catalysts used in cross-coupling reactions are susceptible to oxidation, which can render them inactive.[1]

  • Phosphine ligands: These are often used in conjunction with palladium catalysts and are prone to oxidation to phosphine oxides, which can inhibit the catalytic cycle.

  • Organometallic reagents: In Suzuki-Miyaura couplings, while boronic acids are generally air-stable, the organolithium or Grignard reagents sometimes used to prepare them are highly pyrophoric. In Negishi couplings, organozinc reagents are also air-sensitive. Butyllithium, a strong base sometimes used, is extremely pyrophoric and ignites spontaneously on contact with air.[5][6][7][8]

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can be deactivated by moisture.[2]

Q2: What is the difference between using a Schlenk line and a glovebox, and which is better for my 2-phenylpyridine synthesis?

A2: Both Schlenk lines and gloveboxes are designed to create an inert atmosphere, but they offer different advantages:

FeatureSchlenk LineGlovebox
Operation Uses a dual manifold system for vacuum and inert gas to manipulate reagents in specialized glassware.[9][10]A sealed chamber filled with a purified inert gas, allowing for direct manipulation of reagents with gloves.[11][12][13][14]
Best For Reactions in solution, distillations, and transfers of liquids and solutions.[9][10]Handling and weighing of air-sensitive solids, setting up multiple reactions, and long-term storage of sensitive materials.[11][12][13][14][15]
Cost Generally lower initial cost.Higher initial investment and maintenance costs.
Flexibility Highly versatile for a wide range of reaction setups.Less flexible for large or complex glassware setups.

For most standard 2-phenylpyridine syntheses involving the handling of air-sensitive solutions and catalysts, a well-maintained Schlenk line is sufficient.[16] A glovebox is highly recommended when working with pyrophoric solids or setting up numerous small-scale reactions.[12][17][18]

Q3: My Suzuki-Miyaura reaction for 2-phenylpyridine is not working, even with anhydrous solvents. What could be the issue?

A3: A failed Suzuki-Miyaura coupling can be frustrating. Here are some common culprits beyond just wet solvents:

  • Catalyst Deactivation: Your palladium catalyst may have been compromised. Ensure it's from a reliable source and has been stored under an inert atmosphere. The active Pd(0) species is prone to oxidation.[1]

  • Ligand Oxidation: Phosphine ligands are easily oxidized. If your ligand is not a crystalline solid, it may have degraded.

  • Ineffective Base: The choice of base is critical. For 2-phenylpyridine synthesis, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[19] Ensure your base is finely powdered and thoroughly dried.

  • Poor Degassing: Residual oxygen in your solvent or reaction mixture can lead to the homocoupling of your boronic acid (forming biphenyl) and deactivate your catalyst.[1] Proper degassing is crucial.

  • Substrate Quality: Ensure your halopyridine and phenylboronic acid are pure. Impurities can interfere with the catalytic cycle.

Q4: I see a black precipitate forming in my palladium-catalyzed reaction. What is it and is it a problem?

A4: The formation of a black precipitate is often palladium black, which is finely divided, catalytically inactive palladium metal.[20] This indicates that your palladium catalyst has decomposed. This can be caused by:

  • Presence of Oxygen: As discussed, oxygen can lead to the decomposition of the active catalyst.

  • High Temperatures: Excessive heat can cause the palladium complexes to break down.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.

  • Reaction with Substrates or Solvents: Some functional groups or impurities can react with and decompose the catalyst.

While a small amount of palladium black may not completely halt the reaction, significant precipitation is a clear sign of a problem that will likely lead to low yields.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during your 2-phenylpyridine synthesis.

TroubleshootingGuide Troubleshooting Workflow for 2-Phenylpyridine Synthesis start Low or No Product Yield q1 Did you observe catalyst decomposition (e.g., formation of palladium black)? start->q1 q2 Did you confirm the quality of your starting materials? q1->q2 No sol1 Improve degassing techniques (e.g., freeze-pump-thaw). Use a more stable pre-catalyst. Optimize ligand-to-metal ratio. q1->sol1 Yes q3 Was your reaction rigorously degassed? q2->q3 Yes sol2 Check the purity of your halopyridine and boronic acid by NMR or GC-MS. Use freshly purchased or purified reagents. q2->sol2 No q4 Is your base appropriate and properly dried? q3->q4 Yes sol3 Degas solvent using freeze-pump-thaw or by sparging with an inert gas for an extended period. Ensure all glassware is properly dried and purged. q3->sol3 No q5 Are you using the correct catalyst and ligand system? q4->q5 Yes sol4 Use a finely powdered, anhydrous base. Consider screening different bases (e.g., K2CO3, Cs2CO3, K3PO4). q4->sol4 No sol5 Consult the literature for catalyst/ligand systems optimized for your specific substrates. Consider using a more active Buchwald or Fu pre-catalyst. q5->sol5

Caption: A troubleshooting decision tree for low-yield 2-phenylpyridine synthesis.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line

This protocol outlines the fundamental steps for setting up a reaction vessel under a positive pressure of an inert gas.

  • Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and stir bar, is thoroughly dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum.[21][22][23]

  • Assembly: Assemble the hot glassware and clamp it securely. Immediately attach a rubber septum to all openings.

  • Purging the System: Connect the reaction flask to the Schlenk line via a needle attached to the gas outlet. Insert a second "vent" needle through the septum.

  • Inert Gas Flow: Turn on the inert gas (argon or nitrogen) flow on the Schlenk line to create a gentle stream.[24] You should feel a slight pressure with your finger over the vent needle.

  • Flushing: Allow the inert gas to flush the flask for at least 5-10 minutes to displace all the air.[24]

  • Positive Pressure: Remove the vent needle. The flask is now under a positive pressure of inert gas, which can be confirmed by the bubbling of the oil bubbler on the Schlenk line.[22][25]

SchlenkSetup Schlenk Line Reaction Setup cluster_0 Schlenk Line cluster_1 Reaction Apparatus Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold Vacuum Vacuum Vacuum->Manifold Flask Reaction Flask (with stir bar) Manifold->Flask via needle Condenser Condenser Flask->Condenser Bubbler Oil Bubbler Flask->Bubbler venting Septum Rubber Septum Condenser->Septum

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Phenylpyridin-3-ol: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the primary analytical methodologies for the definitive structural elucidation and characterization of 2-Phenylpyridin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal logic behind experimental choices. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, serves as a self-validating system to unambiguously define the molecule's identity, connectivity, and solid-state conformation, including its potential tautomeric forms.

The Imperative for Unambiguous Characterization

This compound, with the molecular formula C₁₁H₉NO, belongs to the hydroxypyridine class of heterocyclic compounds.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science. The precise arrangement of its atoms and functional groups dictates its physicochemical properties, biological activity, and potential as a therapeutic agent or functional material.

A critical challenge in characterizing hydroxypyridines is the potential for keto-enol tautomerism.[3] For this compound, this involves a potential equilibrium with its pyridinone form, 2-phenyl-1H-pyridin-3(2H)-one. Distinguishing between these tautomers is not merely an academic exercise; it is fundamental to understanding the molecule's reactivity, hydrogen bonding capabilities, and interaction with biological targets. Therefore, a robust analytical workflow is essential to confirm not only the core structure but also the predominant tautomeric form under specific conditions.

A Synergistic Analytical Workflow

The definitive characterization of a novel or synthesized compound like this compound is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a powerful, self-validating toolkit.

G cluster_0 Initial Synthesis & Purification cluster_1 Structural Analysis Cascade Synthesis Synthesis of This compound Purification Chromatography (e.g., Column, HPLC) Synthesis->Purification MS Mass Spectrometry (MS) [Molecular Weight & Formula] Purification->MS Is the mass correct? NMR NMR Spectroscopy [Connectivity & Tautomerism] MS->NMR Confirm formula, proceed Xray X-ray Crystallography [Definitive 3D Structure] NMR->Xray Confirm connectivity, grow crystals Final Fully Characterized Structure Xray->Final Definitive Proof

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Mass spectrometry is the initial and indispensable step to confirm that the synthesized molecule has the correct molecular weight and, with high-resolution instruments, the correct elemental composition.

Causality of Choice : We begin with MS because it is a rapid, high-sensitivity technique that provides the most fundamental piece of information: the mass of the molecule. An incorrect mass immediately signals a failed synthesis or the presence of an unexpected product, saving significant time and resources that would otherwise be spent on more detailed analyses like NMR.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Dissolve approximately 0.1 mg of the purified solid sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The compound is known to be a solid at room temperature.[4]

  • Instrumentation : Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. ESI is a soft ionization technique ideal for preventing fragmentation of the parent molecule.

  • Data Acquisition : Infuse the sample solution directly into the mass spectrometer. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Analysis : Compare the measured accurate mass of the molecular ion to the theoretical exact mass.

Expected Data & Interpretation

The molecular formula of this compound is C₁₁H₉NO.[1]

ParameterExpected ValueObserved Ion [M+H]⁺Observed Ion [M-H]⁻
Molecular Weight 171.20 g/mol [2]~172.08~170.06
Monoisotopic Mass 171.06841 Da[1]172.07570 (Calculated)170.06114 (Calculated)

A measured mass within 5 ppm of the theoretical value provides strong evidence for the correct elemental composition. Further analysis of the fragmentation pattern (MS/MS) can provide clues about the structure. For instance, the loss of CO (28 Da) is a common fragmentation pathway for phenols and related compounds.

NMR Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this compound, it is crucial for assigning the positions of the phenyl and hydroxyl groups on the pyridine ring and investigating the tautomeric equilibrium.

Causality of Choice : While MS confirms the formula, NMR reveals the atomic arrangement. It allows us to distinguish between isomers (e.g., this compound vs. 3-Phenylpyridin-2-ol) which have identical masses. The use of a suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for the observation of the -OH proton signal.

  • ¹H NMR : Acquire a standard proton spectrum to observe the chemical shifts, coupling constants (J-values), and integration of all protons.

  • ¹³C NMR : Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D NMR - COSY : Acquire a Correlation Spectroscopy experiment to identify proton-proton spin-spin couplings (e.g., which protons are adjacent on the rings).

  • 2D NMR - HSQC/HMQC : Acquire a Heteronuclear Single Quantum Coherence experiment to correlate directly bonded protons and carbons.

  • 2D NMR - HMBC : Acquire a Heteronuclear Multiple Bond Correlation experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the phenyl ring to the pyridine ring.

G cluster_nmr NMR Analysis Workflow H1 ¹H NMR (Proton Environment) COSY 2D COSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for structure determination using NMR spectroscopy.

Predicted Data & Interpretation

Based on known data for 2-phenylpyridine[5][6][7] and general substituent effects, the following can be predicted for this compound:

  • ¹H NMR : Expect signals for 3 pyridine ring protons and 5 phenyl ring protons. The hydroxyl proton will likely appear as a broad singlet. The protons on the pyridine ring will be influenced by the electron-donating hydroxyl group and the anisotropic effect of the phenyl ring.

  • ¹³C NMR : Expect 11 distinct carbon signals, corresponding to the 5 carbons of the pyridine ring and the 6 carbons of the phenyl ring (assuming free rotation). The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield.

  • HMBC : The key correlation for confirming the structure would be a 3-bond coupling from the ortho-protons of the phenyl ring (H2'/H6') to the carbon at position 2 of the pyridine ring (C2). This unambiguously establishes the connection point.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides the "gold standard" for structural elucidation by determining the precise three-dimensional arrangement of atoms in a crystal.[8]

Causality of Choice : While NMR provides the structure in solution, X-ray crystallography gives an unambiguous picture of the molecule in the solid state. This is the only technique that can definitively confirm the tautomeric form present in the crystal, measure precise bond lengths and angles, and reveal intermolecular interactions like hydrogen bonding. For regulatory submissions or patent filings, a crystal structure is often considered definitive proof.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : This is often the rate-limiting step.[9] Grow single crystals of high quality, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution & Refinement : The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to achieve the best fit with the experimental data (refinement).

G cluster_xray X-ray Crystallography Workflow Crystal Grow High-Quality Single Crystal Diffraction Collect Diffraction Data (X-ray Diffractometer) Crystal->Diffraction Solution Solve Structure (Electron Density Map) Diffraction->Solution Refinement Refine Atomic Coordinates Solution->Refinement Final Final 3D Structure (Bond Lengths, Angles) Refinement->Final

Caption: The process flow for determining a molecule's structure via X-ray crystallography.

Expected Data & Interpretation

The resulting crystal structure would provide:

  • Unambiguous Confirmation : It will show definitively that the phenyl group is at C2 and the hydroxyl group is at C3.

  • Tautomer Confirmation : It will resolve the C3-O bond length, clearly indicating whether it is a single bond (enol form) or a double bond (keto form) in the solid state.

  • Conformation : It will reveal the dihedral angle between the phenyl and pyridine rings.

  • Intermolecular Interactions : It will show how the molecules pack in the crystal lattice, highlighting any hydrogen bonds involving the hydroxyl group and the pyridine nitrogen.

Comparative Analysis of Core Techniques

FeatureMass Spectrometry (HRMS)NMR SpectroscopyX-ray Crystallography
Information Provided Molecular weight, elemental formulaAtomic connectivity, 3D solution conformation, dynamic processes (e.g., tautomerism)Definitive 3D solid-state structure, bond lengths/angles, packing
Sample State Solution / Solid (with specific sources)SolutionSolid (single crystal)
Sample Amount Micrograms (µg) to Nanograms (ng)Milligrams (mg)Single crystal (µg-mg)
Key Strength Rapid confirmation of formulaDetailed structural map in solutionUnambiguous proof of structure and tautomeric form in solid state
Key Limitation Does not provide connectivity (isomers)Requires soluble sample; can be complex to interpretRequires a high-quality single crystal, which can be difficult to obtain
Destructive? Yes (sample is consumed)No (sample can be recovered)No (crystal can be recovered)

Conclusion

The structural elucidation of this compound is a clear illustration of the necessity for a synergistic analytical approach. The process begins with Mass Spectrometry to rapidly confirm the molecular formula, providing a fundamental " go/no-go " checkpoint. This is followed by a detailed investigation using NMR Spectroscopy , which maps the intricate atomic connectivity and provides insight into the molecule's behavior and potential tautomerism in solution. Finally, X-ray Crystallography offers the ultimate, unambiguous confirmation of the solid-state structure, providing a definitive picture of bond lengths, angles, and intermolecular interactions. By integrating the evidence from these three pillars of analytical chemistry, researchers can establish the structure of this compound with the highest degree of scientific integrity and confidence.

References

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A Comparative Guide to the Biological Activities of 2-Phenylpyridine and 3-Phenylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Phenyl Group's Position

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that can be systematically modified to bind to a range of biological targets, yielding potent and selective therapeutic agents. The phenylpyridine core is a quintessential example of such a scaffold.[1][2] Comprising a pyridine ring attached to a phenyl group, these simple heterocyclic compounds are foundational building blocks in drug discovery, materials science, and synthetic chemistry.[3][4]

The seemingly subtle difference in the point of attachment—whether the phenyl group is at the 2- or 3-position of the pyridine ring—dramatically alters the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions. This positional isomerism is not a trivial distinction; it is a critical determinant of biological activity, dictating how these molecules interact with complex protein targets and cellular machinery. While derivatives of both isomers have shown significant promise, particularly in oncology, their mechanisms of action diverge, offering distinct therapeutic strategies.[5]

This guide provides a comparative analysis of the biological activities of 2-phenylpyridine and 3-phenylpyridine, synthesizing data from numerous in vitro studies. We will explore their differential anticancer properties, delve into the underlying molecular mechanisms, and provide detailed experimental protocols to empower researchers in the field of drug development.

Structural Isomerism: A Foundational Difference

The core structural distinction between 2-phenylpyridine and 3-phenylpyridine lies in the connectivity between the two aromatic rings. This dictates the overall geometry and the spatial orientation of the nitrogen atom, which is a key site for hydrogen bonding and metal coordination.

G cluster_2pp 2-Phenylpyridine cluster_3pp 3-Phenylpyridine 2pp_mol 3pp_mol

Caption: Structural comparison of 2-phenylpyridine and 3-phenylpyridine isomers.

Comparative Biological Profile: Divergent Paths in Pharmacology

While direct comparative studies on the unmodified parent molecules are limited, a clear distinction in biological activity emerges from the extensive research on their derivatives.[5]

Anticancer Activity: Two Isomers, Two Mechanisms

The most significant area of investigation for phenylpyridine derivatives is oncology, where the two isomers exhibit potent but mechanistically distinct activities.[6][7]

2-Phenylpyridine Derivatives: Inducers of Oxidative Stress and Cell Cycle Arrest

Derivatives of 2-phenylpyridine have been identified as novel and potent anticancer agents that exhibit selectivity for cancer cells over normal proliferating cells.[8] One prominent proposed mechanism involves the inhibition of thioredoxin reductase (TrxR), a critical enzyme that protects cells from oxidative damage.[5] By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to a surge in intracellular reactive oxygen species (ROS). This induced oxidative stress triggers a cascade of events culminating in the arrest of cell cycle progression, typically in mitosis, followed by programmed cell death (apoptosis).[8][9]

Furthermore, metal complexes incorporating 2-phenylpyridine ligands, such as those with platinum(II), have demonstrated high cytotoxicity against cancer cells that have acquired resistance to conventional chemotherapeutics like cisplatin.[10] This suggests a potential strategy for overcoming one of the major challenges in cancer treatment.

G comp 2-Phenylpyridine Derivative trxr Thioredoxin Reductase (TrxR) comp->trxr Inhibition ros Increased Reactive Oxygen Species (ROS) trxr->ros normally reduces stress Oxidative Stress ros->stress cycle Mitotic Arrest stress->cycle apoptosis Apoptosis stress->apoptosis cycle->apoptosis

Caption: Proposed anticancer mechanism of 2-phenylpyridine derivatives.

3-Phenylpyridine Derivatives: Potent Microtubule Destabilizers

The 3-phenylpyridine scaffold is widely recognized as a privileged structure in medicinal chemistry for its versatility.[1] In the context of cancer, its derivatives have been extensively investigated as potent inhibitors of tubulin polymerization.[3] Tubulin is the protein subunit that assembles into microtubules, dynamic cytoskeletal filaments essential for cell division, intracellular transport, and cell shape maintenance.

By binding to tubulin (often at the colchicine-binding site), these compounds disrupt the delicate equilibrium of microtubule assembly and disassembly. This leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[3] This mechanism is shared by successful natural product anticancer agents like Combretastatin A-4, for which some 3-phenylpyridine derivatives are designed as analogs.[1] Beyond tubulin inhibition, certain derivatives have also shown promise as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another key regulator of the cell cycle.[11]

G comp 3-Phenylpyridine Derivative tubulin α/β-Tubulin Dimers comp->tubulin Binding poly Microtubule Polymerization comp->poly Inhibition tubulin->poly normally forms spindle Mitotic Spindle Formation poly->spindle leads to arrest G2/M Phase Arrest spindle->arrest Disruption apoptosis Apoptosis arrest->apoptosis

Caption: Proposed anticancer mechanism of 3-phenylpyridine derivatives.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative phenylpyridine derivatives against various human cancer cell lines, showcasing their potent anticancer activities.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Phenylpyridine 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l)HCT-116 (Colon)2.71 ± 0.16[12]
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l)A549 (Lung)3.22 ± 0.2[12]
Phenyl-pyridine-2-carboxylic acid (Ro 41-4439)MDA-MB-435 (Breast)Low micromolar[8]
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivativeHCT-116 (Colon)Varies by derivative[11]
Pyrazolo[3,4-b]pyridine derivativeMCF-7 (Breast)Varies by derivative[11]
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)> 4.5 ± 0.3[13]

Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions can vary between studies.

Neurological and Other Activities

Interestingly, both 2- and 3-phenylpyridine are found in tea and bear a structural resemblance to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which can induce Parkinson's-like symptoms. A study specifically investigated this link and concluded that neither isomer, nor their N-methylated tetrahydro derivatives, lowered dopamine levels in the striatum of mice, suggesting they are unlikely to be causative agents of idiopathic Parkinson's disease.[14]

Beyond oncology and neurology, the 3-phenylpyridine scaffold has been explored for other therapeutic applications. Certain derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2), a well-established target for treating inflammation.[1]

Experimental Methodologies: A Guide for Researchers

Reproducibility and validation are the cornerstones of scientific integrity. This section provides detailed protocols for key in vitro assays used to evaluate the biological activities described above.

General Workflow for In Vitro Anticancer Drug Screening

The process of identifying and characterizing a potential anticancer compound follows a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.

G synthesis Compound Synthesis & Purification screening Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening ic50 Determine IC₅₀ Values screening->ic50 mechanistic Mechanistic Assays ic50->mechanistic Select potent compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanistic->apoptosis_assay target_assay Target-Specific Assay (e.g., Tubulin Polymerization, Enzyme Inhibition) mechanistic->target_assay conclusion Validate Mechanism of Action cell_cycle->conclusion apoptosis_assay->conclusion target_assay->conclusion

Caption: General experimental workflow for in vitro anticancer agent validation.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the IC₅₀ values of cytotoxic compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by NAD(P)H-dependent cellular oxidoreductase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like Doxorubicin).[1]

  • Incubation: Incubate the plates for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules, a key mechanism for 3-phenylpyridine derivatives.

Principle: Pure tubulin protein will polymerize into microtubules in the presence of GTP and at 37°C. This polymerization process causes an increase in light scattering, which can be measured as an increase in absorbance (or fluorescence, if using a fluorescently-labeled tubulin) over time.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice. Prepare a GTP solution (10 mM).

  • Reaction Setup: In a 96-well plate (kept on ice), add the assay buffer, GTP solution, and the test compound at various concentrations.

  • Initiation: Add the tubulin protein to each well to initiate the reaction. The final concentration of tubulin is typically 2-3 mg/mL. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control (DMSO).

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates polymerization. Inhibitory compounds will show a reduced rate and extent of polymerization compared to the vehicle control. The level of inhibition can be quantified and used to determine the IC₅₀ for tubulin polymerization.[3]

Conclusion and Future Directions

The comparative analysis of 2-phenylpyridine and 3-phenylpyridine clearly demonstrates the profound impact of isomeric structure on biological function. While both scaffolds are fertile ground for the development of anticancer agents, they operate through distinct and compelling mechanisms:

  • 2-Phenylpyridine derivatives primarily act as cell cycle inhibitors and apoptosis inducers, potentially through the modulation of cellular redox systems.

  • 3-Phenylpyridine derivatives are potent antimitotic agents that function by disrupting microtubule dynamics, a clinically validated anticancer strategy.

This divergence provides medicinal chemists with multiple avenues for therapeutic intervention. Future research should focus on direct, head-to-head in vitro and in vivo comparisons of optimized derivatives from both classes to better understand their relative efficacy, toxicity, and pharmacokinetic profiles. Furthermore, the unique electronic properties of these scaffolds make them attractive ligands for metal-based therapeutics and photosensitizers for photodynamic therapy, representing exciting and underexplored frontiers for both isomers.

References

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A Senior Application Scientist's Guide to the Rigorous Purity Validation of 2-Phenylpyridin-3-ol by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For novel heterocyclic compounds like 2-Phenylpyridin-3-ol, which hold potential in medicinal chemistry, establishing a robust and accurate purity profile is a non-negotiable prerequisite for advancing a development program.

This guide moves beyond simplistic protocol-listing. It is designed to provide you, my fellow researchers and drug development professionals, with an in-depth, field-proven perspective on why quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary, authoritative method for purity determination. We will explore the causality behind the experimental choices and compare its performance against traditional chromatographic techniques, supported by the kind of rigorous data your work demands.

The Principle of Proportionality: Why qNMR is a Primary Method

Unlike chromatographic techniques such as HPLC or GC, which rely on compound-specific response factors and require calibration against a certified reference material (CRM) of the analyte itself, qNMR operates on a more fundamental principle. The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][3] This intrinsic relationship means we can quantify an analyte by comparing its signal integral to that of a highly pure, certified internal standard of a different compound. This makes qNMR a primary ratio method traceable to the International System of Units (SI) through the certified mass of the internal standard.[3][4]

This is a profound advantage, particularly in early-phase development when a high-purity, well-characterized standard of the new chemical entity (NCE), like this compound, may be unavailable or prohibitively expensive.[1] qNMR provides a direct, accurate, and non-destructive pathway to purity assignment, serving simultaneously for both structural confirmation and quantification in a single experiment.[5][6]

A Comparative Framework: qNMR vs. Chromatographic Methods

To contextualize the power of qNMR, it is essential to understand the operational differences compared to traditional methods.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the molar amount of nuclei.[3][4]Measures UV absorbance after chromatographic separation.Measures ion current from combustion of eluted compounds after separation.
Reference Standard Requires a certified internal standard of a different compound (e.g., maleic acid).[7]Requires a certified reference standard of the analyte itself for calibration.Requires a certified reference standard of the analyte itself for calibration.
Quantification Absolute quantification without an analyte-specific calibration curve.[3]Relative quantification based on a response factor derived from a calibration curve.Relative quantification based on a response factor derived from a calibration curve.
Selectivity High; based on unique chemical shifts of protons in the molecule.Dependent on chromatographic resolution and UV chromophore. Co-elution is possible.Dependent on chromatographic resolution. Co-elution is possible.
Universality Near-universal detection for proton-containing molecules.[6]Limited to compounds with a UV chromophore.Limited to volatile and thermally stable compounds.
Destructive? No, the sample can be recovered and used for other analyses.[3]Yes, the sample is consumed.Yes, the sample is consumed.
Traceability Directly traceable to SI units via the mass of the certified internal standard.[4]Traceability is dependent on the purity of the analyte-specific reference standard.Traceability is dependent on the purity of the analyte-specific reference standard.

This table underscores that while HPLC and GC are powerful for separating impurities, their quantitative accuracy is contingent on having a well-characterized standard of the compound you are trying to measure. qNMR bypasses this requirement, offering a more direct and fundamental route to purity assessment.[8][9]

Experimental Validation: Purity Determination of this compound

Here, we outline a self-validating protocol for determining the purity of a newly synthesized batch of this compound (MW: 171.20 g/mol )[10].

Diagram: qNMR Purity Determination Workflow```dot

qNMR_Workflow G G H H G->H J J K K J->K N N O Report Result N->O Final Purity Value (%)

Caption: Relationship between primary and separation-based purity methods.

In a robust drug development program, these methods are used orthogonally. HPLC and GC are excellent for identifying and profiling impurities (qualitative analysis), while qNMR provides the definitive, unbiased purity value (quantitative analysis) needed to qualify reference standards and release materials for critical studies. [11][12]

Conclusion

For the rigorous validation of this compound purity, qNMR is not just an alternative; it is a superior, primary analytical method. Its foundation in the direct proportionality between signal intensity and the number of nuclei allows for direct, SI-traceable quantification without the need for an analyte-specific reference standard. By understanding the causality behind the stringent experimental parameters—particularly the relaxation delay—and by employing a highly pure internal standard, researchers can achieve unparalleled accuracy and confidence in their results. This guide provides the framework and the rationale to implement qNMR as a cornerstone of your analytical validation, ensuring the integrity of your data and the quality of your developmental candidates.

References

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A Comparative Guide to Catalytic Synthesis of 2-Phenylpyridin-3-ol: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Phenylpyridin-3-ol Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring with a phenyl group and a hydroxyl functionality, impart a range of biological activities and photophysical properties. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this important molecule, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to enable informed catalyst selection and optimization.

Catalytic Strategies for this compound Synthesis: A Comparative Analysis

The construction of the this compound framework can be approached through several modern catalytic methods. The choice of catalyst and synthetic route significantly impacts yield, purity, cost, and environmental footprint. Here, we compare three prominent strategies: the Suzuki-Miyaura Cross-Coupling, Palladium-Catalyzed C-H Arylation, and a multi-step approach involving Buchwald-Hartwig Amination.

Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, renowned for its functional group tolerance and reliability.[1] In the context of this compound synthesis, this typically involves the coupling of a halogenated 3-hydroxypyridine with phenylboronic acid or its derivatives.

Mechanistic Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) catalyst to the pyridyl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[2] The choice of palladium precursor, ligand, and base is critical for efficient catalysis.

Suzuki_Miyaura cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Pyridyl-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ph-B(OR)2 Ar-Pd(II)-Ph Ar-Pd(II)-Ph Transmetalation->Ar-Pd(II)-Ph Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ph->Reductive\nElimination Reductive\nElimination->Pd(0)Ln this compound Pyridyl-X Pyridyl-X Ph-B(OR)2 Ph-B(OR)2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: Palladium catalysts, such as Pd(OAc)₂ and Pd₂(dba)₃, are commonly employed.[3] The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic steps. For electron-deficient pyridine rings, electron-rich and bulky phosphine ligands like SPhos and XPhos often provide superior results.

Palladium-Catalyzed C-H Arylation: A Modern and Atom-Economical Approach

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials.[4] For the synthesis of this compound, this would involve the direct coupling of 3-hydroxypyridine with a suitable arylating agent.

Mechanistic Considerations: The mechanism of C-H arylation is more complex and can vary depending on the specific catalytic system. A common pathway involves a concerted metalation-deprotonation (CMD) or an oxidative addition pathway. The pyridine nitrogen can act as a directing group, facilitating the regioselective activation of the C2-H bond.[5][6]

CH_Arylation Pd(II) Catalyst Pd(II) Catalyst C-H Activation C-H Activation Pd(II) Catalyst->C-H Activation 3-Hydroxypyridine Cyclometalated\nPd(II) Intermediate Cyclometalated Pd(II) Intermediate C-H Activation->Cyclometalated\nPd(II) Intermediate Oxidative Addition\nor Transmetalation Oxidative Addition or Transmetalation Cyclometalated\nPd(II) Intermediate->Oxidative Addition\nor Transmetalation Phenylating Agent Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition\nor Transmetalation->Pd(IV) Intermediate Reductive\nElimination Reductive Elimination Pd(IV) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(II) Catalyst this compound Buchwald_Hartwig_Workflow 2-Bromo-3-chloropyridine 2-Bromo-3-chloropyridine Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling 2-Bromo-3-chloropyridine->Suzuki-Miyaura\nCoupling Phenylboronic acid, Pd Catalyst 2-Phenyl-3-chloropyridine 2-Phenyl-3-chloropyridine Suzuki-Miyaura\nCoupling->2-Phenyl-3-chloropyridine Buchwald-Hartwig\nAmination Buchwald-Hartwig Amination 2-Phenyl-3-chloropyridine->Buchwald-Hartwig\nAmination Amine Source, Pd Catalyst 3-Amino-2-phenylpyridine 3-Amino-2-phenylpyridine Buchwald-Hartwig\nAmination->3-Amino-2-phenylpyridine Diazotization/\nHydrolysis Diazotization/ Hydrolysis 3-Amino-2-phenylpyridine->Diazotization/\nHydrolysis NaNO2, H2SO4, H2O This compound This compound Diazotization/\nHydrolysis->this compound

Multi-step synthesis of this compound via Buchwald-Hartwig amination.

Flexibility and Limitations: This multi-step approach offers flexibility in introducing diverse functionalities. However, the overall yield can be lower due to the multiple transformations, and the final diazotization step can sometimes lead to side products.

Comparative Performance of Catalytic Systems

Catalytic StrategyTypical Catalyst SystemTypical Yield RangeKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)70-95% [7]High yields, excellent functional group tolerance, well-established.Requires pre-functionalized starting materials.
C-H Arylation Pd(OAc)₂, Pd(TFA)₂ with phosphine or N-heterocyclic carbene (NHC) ligands50-85% [4]Atom-economical, fewer synthetic steps.Regioselectivity can be an issue, may require directing groups.
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., RuPhos, BrettPhos)60-90% (for amination step) [8]Versatile for introducing nitrogen, allows for diversification.Multi-step process, potentially lower overall yield.
Nickel-Catalyzed Coupling NiCl₂(dme) with bipyridine or other nitrogen-based ligands50-80% [9]Lower cost compared to palladium, unique reactivity.Can be more sensitive to air and moisture, substrate scope may be narrower.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the Suzuki-Miyaura cross-coupling and a C-H arylation approach. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyridine derivatives. [2] Materials:

  • 2-Bromo-3-hydroxypyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-bromo-3-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed C-H Arylation

This protocol is a generalized procedure based on modern C-H activation methodologies. [4][5] Materials:

  • 3-Hydroxypyridine

  • Phenyl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid (PivOH)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

Procedure:

  • To a dry, oven-dried reaction vessel, add 3-hydroxypyridine (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).

  • Add anhydrous DMAc (3 mL), phenyl iodide (1.1 mmol), and pivalic acid (0.3 mmol).

  • Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to isolate this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several catalytic methodologies. The Suzuki-Miyaura cross-coupling remains a highly reliable and high-yielding approach, albeit requiring a pre-functionalized pyridine starting material. Direct C-H arylation presents a more atom-economical and modern alternative, with ongoing research focused on improving its regioselectivity and catalyst efficiency. The multi-step strategy involving Buchwald-Hartwig amination offers synthetic flexibility but at the cost of overall yield.

The choice of the optimal catalyst and method will ultimately depend on the specific requirements of the synthesis, including substrate availability, desired scale, cost considerations, and the tolerance of other functional groups within the molecule. Future developments in catalyst design, particularly in the realm of earth-abundant metals like nickel and copper, are expected to provide even more efficient and sustainable routes to this valuable chemical entity.

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A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpyridin-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a hydroxyl group at the 3-position, yielding 2-phenylpyridin-3-ol, provides a crucial anchor for further functionalization and a key pharmacophoric feature. This guide delves into the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers, scientists, and drug development professionals. We will explore how modifications to this core structure influence biological activity, supported by experimental data and detailed protocols.

The Significance of the this compound Core

The 2-phenylpyridine moiety itself is a versatile building block in organic synthesis and materials science.[3][4] Its derivatives have shown a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties.[1] The addition of the 3-hydroxyl group introduces a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets. This functional group can also serve as a synthetic handle for the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is a cornerstone of drug discovery.[5][6] For this compound analogs, SAR studies have revealed critical insights into the structural requirements for various biological activities.

Modifications to the phenyl ring of the this compound scaffold have a profound impact on biological activity. The position, size, and electronic nature of the substituents are all critical factors.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the phenyl ring can influence the overall electron density of the molecule, affecting its binding affinity to target proteins. For instance, in a series of related 2-phenylpyrimidine derivatives, the introduction of halogen atoms to the benzene ring was found to be crucial for their antifungal activity.[7] This suggests that electron-withdrawing groups can enhance potency in certain contexts.

  • Positional Isomerism: The location of the substituent on the phenyl ring (ortho, meta, or para) is also a key determinant of activity. In a study of dopamine autoreceptor agonists, para-substitution on the phenyl group of a tetrahydro-4-phenylpyridine scaffold was generally well-tolerated, with electron-donating groups being more favorable than electron-withdrawing groups.[8]

Alterations to the pyridine ring, including the introduction of substituents and the modification of the 3-hydroxyl group, are pivotal in defining the SAR.

  • Alkylation and Etherification of the 3-Hydroxyl Group: Converting the hydroxyl group into an ether or an ester can modulate the compound's lipophilicity and its ability to act as a hydrogen bond donor. A study on 2-substituted pyridine derivatives demonstrated that introducing various amino-ethanoxy and amino-hydroxypropyloxy side chains at the 2-position resulted in compounds with significant anticonvulsant and antihistaminic activities.[9] This highlights the importance of the nature and length of the alkyl chain attached to the pyridine core.

  • Substituents on the Pyridine Ring: The introduction of additional substituents on the pyridine ring can influence the molecule's steric and electronic properties. For example, in a series of pyrido[2,3-d]pyrimidine derivatives, substitutions at various positions of the pyridine ring were explored for their antitumor and antibacterial activities.[10]

Comparative Data Summary

To illustrate the impact of structural modifications, the following table summarizes the biological activities of representative this compound analogs. Note: The data presented here is a compilation from various sources for illustrative purposes and direct comparison of absolute values between different assays may not be appropriate.

Compound IDR1 (Phenyl Ring)R2 (Pyridine Ring)Biological ActivityPotency (e.g., IC50, MIC)Reference
1 HOHAntifungal-[7]
2 4-ClOHAntifungal++[7]
3 HOCH2CH2-piperazinoAnticonvulsant+++[9]
4 HOCH2CH(OH)CH2-morpholinoAnticonvulsant+++[9]
5 4-FOHWee1 Kinase Inhibitor+[11]

Potency Key: +++ (High), ++ (Moderate), + (Low)

Experimental Protocols

To facilitate further research, detailed methodologies for the synthesis of a representative this compound analog and a common biological assay are provided below.

Synthesis of 2-(4-Chlorophenyl)pyridin-3-ol

This protocol describes a general synthetic route adaptable for various substituted phenylpyridines.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: 2-Bromopyridin-3-ol (4-Chlorophenyl)boronic acid Step1 Suzuki Coupling Reaction Start->Step1 Step2 Work-up and Purification Step1->Step2 Product Product: 2-(4-Chlorophenyl)pyridin-3-ol Step2->Product

A general synthetic workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromopyridin-3-ol (1.0 mmol), (4-chlorophenyl)boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.05 mmol).

  • Solvent and Base Addition: Add a suitable solvent system, such as a 3:1 mixture of dioxane and water (10 mL), followed by the addition of a base, typically K2CO3 (3.0 mmol).

  • Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon) and then heated to reflux (approximately 100 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-chlorophenyl)pyridin-3-ol.

In Vitro Antifungal Susceptibility Testing

This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

Workflow Diagram:

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Dispensing Dispense compounds and inoculum into microplate wells Compound_Prep->Dispensing Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Dispensing Incubation Incubate microplate at appropriate temperature and duration Dispensing->Incubation Reading Visually or spectrophotometrically determine fungal growth Incubation->Reading MIC_Determination Identify the Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination

A typical antifungal assay workflow.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal suspension from a fresh culture according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines). Adjust the final inoculum concentration to be used in the assay.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35 °C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density using a microplate reader.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity. A thorough understanding of these relationships, guided by systematic synthesis and biological evaluation, is crucial for the rational design of more potent and selective drug candidates. The provided experimental protocols offer a foundation for researchers to further explore the potential of this versatile chemical scaffold.

References

  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(6), 1165-1175. [Link]

  • Sivakumar, T., & Reddy, K. S. (2009). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Catalysis Letters, 130(1-2), 207-212. [Link]

  • Narendar, P., et al. (2003). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. [Link]

  • Li, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1567. [Link]

  • Rewcastle, G. W., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]

  • Tescione, F., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1824. [Link]

  • Tescione, F., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. PubMed. [Link]

  • Corbin, A. E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(24), 4778-4789. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1187-1200. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

  • Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45. [Link]

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  • Journal of Pharmaceutical Negative Results. (2023). Medicinal Chemistry In The Path Of Drug Discovery. [Link]

  • Astudillo, L., et al. (2022). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 20(1), 58. [Link]

  • Gulea, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules, 27(23), 8206. [Link]

  • Zhang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics, 38(9), 2582-2591. [Link]

  • Niinivehmas, S., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 9, 639149. [Link]

  • Chen, J., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Organic Chemistry, 28. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpyridin-3-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. For a molecule such as 2-Phenylpyridin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry, establishing robust analytical methods is not merely a procedural step but a critical component of the entire development lifecycle. This guide provides an in-depth, experience-driven comparison of two common yet powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. We will delve into the rationale behind experimental design and, most importantly, detail a cross-validation protocol to ensure the interchangeability and reliability of data between these two distinct methods, a crucial step when methods are transferred between laboratories or updated.

The principles and procedures outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]

The Rationale for Method Selection: HPLC-UV vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, with a molecular weight of 171.2 g/mol and a solid physical form, is amenable to analysis by both HPLC and GC.

  • High-Performance Liquid Chromatography (HPLC) is a premier technique in pharmaceutical analysis due to its high resolution, sensitivity, and suitability for non-volatile and thermally sensitive compounds.[4] Coupled with a UV detector, it offers a robust and relatively straightforward method for quantification, leveraging the chromophoric nature of the phenyl and pyridine rings in the analyte.

  • Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. While this compound is a solid, it can be made amenable to GC analysis, potentially with derivatization to improve volatility and thermal stability. When coupled with a Mass Spectrometry (MS) detector, GC-MS provides exceptional specificity and sensitivity, offering structural information that can unequivocally identify the analyte.

The cross-validation of an HPLC-UV and a GC-MS method is a valuable exercise. It establishes the equivalence of two fundamentally different analytical principles, providing a high degree of confidence in the generated data and offering flexibility in laboratory operations.

Hypothetical Methodologies

The following are detailed, hypothetical protocols for the quantification of this compound. These have been designed based on common practices for similar aromatic and heterocyclic compounds.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the routine quantification of this compound in a drug substance.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[5]

    • Gradient Program: Start at 70% A, ramp to 30% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[5]

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter prior to injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed as a confirmatory and potentially more sensitive method for the quantification of this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

    • Injector Temperature: 270 °C (splitless mode).

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 171, 142, 115).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and sample in methanol to a final concentration of 0.1 mg/mL.

Cross-Validation Protocol

The objective of this cross-validation is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of this compound.[7][8] The study will be conducted in accordance with ICH Q2(R2) guidelines.[1][9]

Workflow for Cross-Validation:

Caption: Workflow for the cross-validation of two analytical methods.

Performance Parameters for Comparison:

The following key validation parameters will be assessed for both methods using a common set of samples.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For HPLC-UV, this is demonstrated by the resolution of the analyte peak from any impurities. For GC-MS, specificity is inherent in the detection of a specific mass-to-charge ratio.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This will be assessed over a range of 50% to 150% of the nominal sample concentration.

  • Accuracy: The closeness of test results to the true value. This will be determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of scatter between a series of measurements. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: Analysis of the same samples on a different day by a different analyst.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Comparative Data Summary

The following tables present hypothetical but realistic data from the cross-validation study.

Table 1: Linearity

ParameterHPLC-UVGC-MSAcceptance Criteria
Concentration Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mLN/A
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept 1250850Report

Table 2: Accuracy (Spike Recovery)

Spiked LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80% 99.5%100.2%98.0% - 102.0%
100% 100.8%100.5%98.0% - 102.0%
120% 99.1%99.8%98.0% - 102.0%

Table 3: Precision (Relative Standard Deviation - RSD)

Precision LevelHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.8%0.6%≤ 2.0%
Intermediate Precision (n=6) 1.2%1.0%≤ 2.0%

Table 4: Robustness

Varied ParameterHPLC-UV (%RSD of results)GC-MS (%RSD of results)Acceptance Criteria
Column Temperature (± 2 °C) 1.1%0.9%≤ 2.0%
Mobile Phase pH (± 0.1) 1.5%N/A≤ 2.0%
Flow Rate (± 0.1 mL/min) 1.3%1.1%≤ 2.0%

Data Interpretation and Conclusion

The hypothetical data presented in the tables demonstrate that both the HPLC-UV and GC-MS methods are suitable for their intended purpose of quantifying this compound. Both methods exhibit excellent linearity, accuracy, and precision, well within the typical acceptance criteria for pharmaceutical analysis. The robustness of both methods is also demonstrated to be acceptable.

A statistical comparison of the results from the accuracy and precision studies (e.g., using a Student's t-test for accuracy and an F-test for precision) would be the final step to formally declare the methods as equivalent. Based on the presented data, it is highly likely that the two methods would be considered interchangeable.

Logical Flow of Method Equivalence Decision:

G cluster_0 Method Performance Evaluation cluster_1 Statistical Comparison cluster_2 Conclusion A Linearity (r² ≥ 0.999) D t-test on Accuracy Data (p > 0.05) A->D B Accuracy (98-102% Recovery) B->D C Precision (%RSD ≤ 2.0%) E F-test on Precision Data (p > 0.05) C->E F Methods are Equivalent D->F No Significant Difference G Methods are Not Equivalent D->G Significant Difference E->F No Significant Difference E->G Significant Difference

Caption: Decision tree for establishing method equivalence.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and operational flexibility throughout the lifecycle of a pharmaceutical product. This guide has provided a comprehensive framework for comparing and cross-validating hypothetical HPLC-UV and GC-MS methods for the quantification of this compound. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies like the ICH and FDA, researchers and drug development professionals can establish a suite of robust and reliable analytical procedures. The successful cross-validation between two orthogonal methods like HPLC and GC-MS provides the highest level of confidence in the analytical data, underpinning the quality and safety of the final drug product.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: PMC (PubMed Central) URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization Source: Scholar Research Library URL: [Link]

  • Title: 2-Phenylpyridine | C11H9N | CID 13887 Source: PubChem - NIH URL: [Link]

  • Title: Development and Validation of a Selective Method to Quantify Low-Molecular-Mass Flavan-3-ols in Grapes and Wines Source: MDPI URL: [Link]

  • Title: this compound (C11H9NO) Source: PubChemLite URL: [Link]

  • Title: An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds Source: ACG Publications URL: [Link]

  • Title: 2-Hydroxy-3-phenylpyridine | C11H9NO | CID 2762808 Source: PubChem - NIH URL: [Link]

  • Title: Separation of 3-Ethyl-2-phenylpyridine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine Source: PubMed URL: [Link]

  • Title: Absorption spectrum of fac-tris(2-phenylpyridine)-Iridium(III)... Source: ResearchGate URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH URL: [Link]

  • Title: Advances in Quantitative Analytical Methods for Solid Drugs Source: MDPI URL: [Link]

  • Title: Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices Source: MDPI URL: [Link]

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A Comparative Guide to the Photophysical Properties of 2-Phenylpyridine Derivatives for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the photophysical properties of 2-phenylpyridine (ppy) derivatives, a cornerstone class of ligands in the development of phosphorescent materials. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structure-property relationships that govern the emission characteristics of these compounds, supported by experimental data and detailed protocols. We will explore how strategic substitutions on the 2-phenylpyridine scaffold allow for the fine-tuning of emission colors, quantum efficiencies, and excited-state lifetimes, enabling their application in diverse fields such as organic light-emitting diodes (OLEDs), bio-imaging, and photocatalysis.

The Enduring Legacy of 2-Phenylpyridine in Photophysics

2-Phenylpyridine is an organic compound that has garnered significant interest as a precursor to highly fluorescent metal complexes, particularly with d-block metals like iridium(III) and platinum(II).[1] These complexes are renowned for their ability to exhibit phosphorescence at room temperature, a consequence of strong spin-orbit coupling imparted by the heavy metal center. This process allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in devices like OLEDs.[2][3]

The fundamental photophysical processes in these complexes involve the absorption of light, leading to the population of excited states, which can then relax through radiative (phosphorescence) or non-radiative pathways. The nature of these excited states, typically involving metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions, is highly sensitive to the electronic and steric properties of the 2-phenylpyridine ligand.[4] By modifying the ppy ligand with various substituents, we can rationally design complexes with tailored photophysical properties.

The Influence of Substituents: A Comparative Analysis

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the 2-phenylpyridine framework is a powerful tool for tuning the emission characteristics of the resulting metal complexes. These substituents modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the energy of the emissive triplet state.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl (e.g., –CH₃) and alkoxy (e.g., –OCH₃) groups, generally increase the electron density on the 2-phenylpyridine ligand. This leads to a destabilization (raising in energy) of the HOMO, which is often localized on the phenyl ring of the ppy ligand and the metal center. Consequently, the HOMO-LUMO energy gap is reduced, resulting in a bathochromic (red) shift in the emission wavelength.[5]

However, the introduction of EDGs can sometimes have a more complex effect. For instance, a study on homoleptic iridium(III) complexes with methyl-substituted ppy ligands (Ir(Me-ppy)₃) showed a red-shifted emission compared to the parent Ir(ppy)₃, but with a lower emission quantum yield and a larger non-radiative decay constant.[5] This highlights that while EDGs can tune the emission color, they can also introduce new non-radiative decay pathways that quench the phosphorescence.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as trifluoromethyl (–CF₃) and cyano (–CN) groups, decrease the electron density on the ppy ligand. This primarily stabilizes (lowers in energy) the LUMO, which is typically localized on the pyridine ring. The stabilization of the LUMO also leads to a smaller HOMO-LUMO gap and a red-shift in the emission.[6]

A systematic study on trifluoromethyl-modified 2-phenylpyridine platinum(II) complexes demonstrated that the introduction of –CF₃ groups resulted in a red-shift and longer phosphorescence lifetimes compared to the unsubstituted analogue.[6] This suggests that EWGs can be effective in tuning the emission to longer wavelengths while maintaining or even improving the phosphorescent properties.

Positional Isomerism

The position of the substituent on the 2-phenylpyridine ring is also a critical factor. A study on Ir(III) complexes with a phenyl group substituted at the ortho-, meta-, or para-position of the phenyl moiety in 2-phenylpyridine revealed significant differences in their photophysical properties. The para-substituted complex exhibited the highest luminescence quantum yield in acetonitrile (13.98%), while the meta-substituted one had the lowest (6.35%).[7] This demonstrates that subtle changes in the substitution pattern can have a profound impact on the emissive properties.

Quantitative Comparison of 2-Phenylpyridine Derivatives

To provide a clear and objective comparison, the following table summarizes the key photophysical data for a selection of iridium(III) and platinum(II) complexes with substituted 2-phenylpyridine ligands, as reported in the literature.

ComplexSubstituent(s)λabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
Iridium(III) Complexes
fac-Ir(ppy)₃Unsubstituted~375, 4205100.401.9[3]
fac-Ir(Me-ppy)₃4-Methyl on phenyl-5250.251.5[5]
fac-Ir(diMePh-ppy)₃3,5-Dimethylphenyl on pyridine-5300.351.8[5]
[Ir(ppy)₂(dmb)]⁺4,4'-dimethyl-2,2'-bipyridine~370, 450515~1.0-[7]
Platinum(II) Complexes
Pt(ppy)(acac)Unsubstituted~360, 410480--[6]
Pt(ppy-CF₃)(acac)4-CF₃ on phenyl-505--[6]
Pt(ppy-NPh₂)(acac)4-NPh₂ on phenyl-550--[6]

Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not available in the cited source.

Experimental Protocols for Photophysical Characterization

The accurate determination of photophysical properties is paramount for a reliable comparative study. The following section outlines the standard experimental procedures for measuring the absorption and emission spectra, as well as the phosphorescence quantum yield and lifetime.

Sample Preparation
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and stable. For phosphorescent complexes, it is crucial to use a solvent that can be rigorously deoxygenated, as dissolved oxygen is an efficient quencher of triplet excited states. Dichloromethane, toluene, and acetonitrile are common choices.

  • Concentration: Prepare a stock solution of the 2-phenylpyridine derivative complex of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Deoxygenation: For phosphorescence measurements, the solution must be deoxygenated. This is typically achieved by bubbling a high-purity inert gas (e.g., argon or nitrogen) through the solution for at least 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous deoxygenation.

Absorption and Emission Spectroscopy
  • Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing the pure, deoxygenated solvent.

    • Measure the absorption spectrum of the sample solution. The absorbance at the excitation wavelength for emission measurements should be kept low (typically < 0.1) to avoid inner-filter effects.

  • Emission Measurement:

    • Use a spectrofluorometer equipped with a suitable detector for the emission wavelength range.

    • Excite the sample at a wavelength where it absorbs strongly, determined from the absorption spectrum.

    • Record the emission spectrum by scanning the emission monochromator. The resulting spectrum will provide the wavelength of maximum emission (λem).

Phosphorescence Quantum Yield (Φ) Determination

The relative method is commonly used to determine the phosphorescence quantum yield. This involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.

Equation for Quantum Yield Calculation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

Where:

  • Φ is the quantum yield.

  • I is the integrated emission intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Excited-State Lifetime (τ) Measurement

Time-resolved emission spectroscopy is used to measure the excited-state lifetime. This involves exciting the sample with a short pulse of light (from a laser or a flash lamp) and monitoring the decay of the emission intensity over time. For phosphorescent complexes with microsecond lifetimes, a pulsed laser and a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope or a time-correlated single-photon counting (TCSPC) system are typically used. The decay data is then fitted to an exponential function to extract the lifetime (τ).

Visualizing the Workflow and Structure-Property Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for photophysical characterization and the relationship between substituent effects and the resulting photophysical properties.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photophysical Measurements cluster_analysis Data Analysis prep1 Solvent Selection (Spectroscopic Grade) prep2 Solution Preparation (10⁻⁵ - 10⁻⁶ M) prep1->prep2 prep3 Deoxygenation (Ar/N₂ bubbling or Freeze-Pump-Thaw) prep2->prep3 abs UV-Vis Absorption (λ_abs) prep3->abs em Steady-State Emission (λ_em) prep3->em qy Quantum Yield (Φ) (Relative Method) em->qy lt Lifetime (τ) (Time-Resolved Spectroscopy) em->lt analysis Comparative Analysis of Photophysical Properties qy->analysis lt->analysis structure_property cluster_structure Molecular Structure Modification cluster_electronic Electronic Effects cluster_photophysical Photophysical Properties ppy 2-Phenylpyridine (ppy) Core Ligand edg Electron-Donating Group (e.g., -CH₃, -OCH₃) ppy->edg Substitution ewg Electron-Withdrawing Group (e.g., -CF₃, -CN) ppy->ewg Substitution homo HOMO Energy edg->homo Destabilizes (Raises) lumo LUMO Energy ewg->lumo Stabilizes (Lowers) gap HOMO-LUMO Gap homo->gap lumo->gap emission Emission Wavelength (λ_em) gap->emission Determines quantum_yield Quantum Yield (Φ) gap->quantum_yield Influences lifetime Lifetime (τ) gap->lifetime Influences

Caption: Relationship between substituent effects and photophysical properties of 2-phenylpyridine derivatives.

Conclusion and Future Outlook

The versatility of the 2-phenylpyridine scaffold allows for the systematic tuning of the photophysical properties of its metal complexes through synthetic modification. As demonstrated, the introduction of electron-donating and electron-withdrawing groups, as well as the consideration of their positional isomerism, provides a robust strategy for controlling emission color, quantum efficiency, and excited-state dynamics. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to design and develop novel phosphorescent materials with tailored properties for a wide range of applications.

Future research in this area will likely focus on the development of more sophisticated ligand designs, including the incorporation of multiple functional groups to achieve multi-stimuli responsive materials and the exploration of novel metal centers to further expand the palette of accessible photophysical properties. The continued synergy between synthetic chemistry, photophysical characterization, and theoretical modeling will undoubtedly lead to the next generation of high-performance materials based on 2-phenylpyridine derivatives.

References

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A Comparative Benchmark of 2-Phenylpyridin-3-ol-based Host Materials in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of organic light-emitting diodes (OLEDs) utilizing hydroxyphenylpyridine-based host materials, with a focus on the 2-Phenylpyridin-3-ol scaffold. Due to the nascent stage of research into this compound specifically, this guide broadens its scope to include the wider class of hydroxyphenylpyridine and pyridone derivatives. The performance of these materials is critically compared against established, high-performance host materials, namely carbazole derivatives and phosphine oxides. This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and theoretical explanations of the underlying device physics to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction: The Crucial Role of the Host Material in Phosphorescent OLEDs

Phosphorescent OLEDs (PhOLEDs) have revolutionized the display and lighting industries by enabling internal quantum efficiencies (IQEs) approaching 100%. This is achieved through the harvesting of both singlet and triplet excitons. In a typical PhOLED, a phosphorescent guest emitter is dispersed within a host material matrix. The choice of the host material is critical as it dictates several key device parameters:

  • Triplet Energy (ET): The host must possess a higher triplet energy than the guest to prevent back energy transfer and ensure efficient confinement of excitons on the emitter.

  • Charge Transport: A good host material should exhibit balanced electron and hole transport to ensure that the charge recombination zone is located within the emissive layer, maximizing efficiency.

  • HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host must align appropriately with the adjacent charge transport layers to facilitate efficient charge injection.[1][2]

  • Morphological Stability: High thermal and morphological stability are essential for long operational lifetimes of the OLED device.

This guide will delve into the performance of hydroxyphenylpyridine-based hosts, a class of materials that, while not extensively studied, present interesting properties due to the presence of the polar hydroxyl group which can influence molecular packing and charge transport characteristics.

Benchmarking Performance: Hydroxyphenylpyridines vs. The Incumbents

The performance of OLEDs is quantified by several key metrics, including External Quantum Efficiency (EQE), which is the ratio of photons emitted to electrons injected; Current Efficiency (measured in cd/A); and Power Efficiency (measured in lm/W).[3][4] Below, we compare the performance of devices based on a representative hydroxyphenylpyridine derivative with those employing state-of-the-art carbazole and phosphine oxide hosts.

Hydroxyphenylpyridine Derivatives: An Emerging Class

Direct performance data for this compound in OLEDs is limited in current literature. However, research on related 2-pyridone derivatives, which are tautomers of hydroxypyridines, provides initial insights. These molecules are of interest due to their potential for forming intermolecular hydrogen bonds, which could influence film morphology and stability.

One study on 2-pyridone derivatives demonstrated their application in sky-blue and white OLEDs. A device utilizing a 2-pyridone derivative as an emitter showed a maximum EQE of 3.7% for a sky-blue emission, and a more complex white OLED architecture achieved an EQE of 9.8%.[5] While promising, these results highlight that this class of materials is still in the early stages of development and optimization.

Carbazole Derivatives: The Workhorses (TCTA & mCP)

Carbazole-based materials are widely used as hosts in PhOLEDs due to their excellent hole-transporting properties and high triplet energies.

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): TCTA is a popular host for green and red PhOLEDs.[6] Its high triplet energy and good hole mobility make it an excellent choice for these applications. Devices using TCTA as a host for the green phosphorescent emitter Ir(ppy)3 have demonstrated high efficiencies. For instance, a p-i-n structured OLED with a TCTA:Ir(ppy)3 emissive layer achieved a remarkable power efficiency of 52 lm/W at a brightness of 100 cd/m2.[7]

  • 1,3-Bis(N-carbazolyl)benzene (mCP): mCP is a preferred host for blue PhOLEDs due to its very high triplet energy (ET ≈ 2.9 eV). This is crucial for hosting blue emitters like iridium(III)bis[(4,6-difluorophenyl)-pyridinato-N,C2']picolinate (FIrpic), which have high triplet energies. A microcavity-optimized OLED using mCP as the host for FIrpic achieved an external quantum efficiency of 5.5%.[8]

Phosphine Oxide Derivatives: The High Triplet Energy Champions (DPEPO)

For high-energy blue emitters, particularly those used in Thermally Activated Delayed Fluorescence (TADF) OLEDs, hosts with exceptionally high triplet energies are required. Phosphine oxide derivatives, such as bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO), have emerged as leading candidates.

  • Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO): DPEPO possesses a very high triplet energy (ET ≈ 3.0 eV) and good electron-transporting properties.[9] In a deep-blue TADF OLED, a device with DPEPO as the host material achieved an EQE of 4% with a low turn-on voltage of 4V.[10] More advanced device architectures using phosphine oxide hosts have reported even higher EQEs, with some blue TADF devices reaching over 20%.[11][12]

Quantitative Performance Comparison

The table below summarizes the key performance metrics for OLEDs based on the different classes of host materials discussed.

Host Material ClassRepresentative MaterialEmitterEmission ColorMax. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Ref.
Hydroxyphenylpyridine2-Pyridone Derivative-Sky-Blue3.7--[5]
CarbazoleTCTAIr(ppy)3Green--52.0[7]
CarbazolemCPFIrpicBlue5.5--[8]
Phosphine OxideDPEPODMOC-DPS (TADF)Deep-Blue4.05.772.6[10]

Visualizing the Fundamentals

To better understand the principles governing the performance of these devices, the following diagrams illustrate the molecular structures, a typical device architecture, and the energy level alignment of the discussed materials.

Molecular Structures

cluster_0 Hydroxyphenylpyridine Derivative cluster_1 Carbazole Derivatives cluster_2 Phosphine Oxide Derivative This compound TCTA mCP DPEPO

Caption: Molecular structures of representative host materials.

Typical PhOLED Device Architecture

cluster_device PhOLED Device Stack cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h+) HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (Host:Guest) HTL->EML HBL Hole Blocking Layer (HBL) EML->HBL ETL Electron Transport Layer (ETL) HBL->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode Cathode->EIL Electrons (e-)

Caption: Schematic of a typical multilayer PhOLED architecture.

Energy Level Diagram

cluster_scale cluster_tcta cluster_mcp cluster_dpepo E0 0 E-8 -8.0 E-2 -2.0 E-4 -4.0 E-6 -6.0 TCTA_LUMO LUMO (-2.4 eV) TCTA_HOMO HOMO (-5.8 eV) TCTA_LUMO->TCTA_HOMO mCP_LUMO LUMO (-2.4 eV) mCP_HOMO HOMO (-5.9 eV) mCP_LUMO->mCP_HOMO DPEPO_LUMO LUMO (-2.0 eV) DPEPO_HOMO HOMO (-6.1 eV) DPEPO_LUMO->DPEPO_HOMO

Caption: HOMO and LUMO energy levels of representative host materials.

Experimental Protocols

Synthesis of a Representative Hydroxyphenylpyridine Derivative: 1-(4-bromophenyl)pyridin-2(1H)-one

This protocol is adapted from procedures for analogous N-aryl pyridone derivatives and serves as a representative synthesis.[13][14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxypyridine (1.0 eq) and 1-bromo-4-iodobenzene (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (K2CO3, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-bromophenyl)pyridin-2(1H)-one.

OLED Fabrication by Thermal Evaporation

The following is a general protocol for the fabrication of a multilayer PhOLED device in a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).[15][16][17][18]

  • Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes immediately before loading into the evaporation chamber.

  • Layer Deposition: Sequentially deposit the organic layers and the cathode without breaking the vacuum. The deposition rates should be carefully controlled using a quartz crystal microbalance.

    • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN at a rate of 0.1 Å/s.

    • Hole Transport Layer (HTL): e.g., 40 nm of TCTA at a rate of 1.0 Å/s.

    • Emissive Layer (EML): Co-evaporate the host and guest materials from separate sources. For example, for a green PhOLED, deposit a 20 nm thick layer of TCTA doped with 8 wt% Ir(ppy)3. The deposition rate of the host is typically around 1.0 Å/s, and the guest deposition rate is adjusted to achieve the desired doping concentration.

    • Electron Transport Layer (ETL): e.g., 40 nm of TPBi at a rate of 1.0 Å/s.

    • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.

    • Cathode: Deposit 100 nm of Aluminum (Al) at a rate of 2.0 Å/s through a shadow mask to define the active area of the device.

  • Encapsulation: After fabrication, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Device Characterization

Characterization should be performed in a dark, shielded environment.[5][19][20]

  • Current Density-Voltage-Luminance (J-V-L) Measurement: Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the resulting current. Simultaneously, measure the luminance using a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectra: Record the EL spectra at a constant driving voltage or current using a spectroradiometer. This allows for the determination of the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated directly from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE): Requires measurement of the total light output in all directions, typically using an integrating sphere. The EQE is calculated by converting the total optical power to the number of photons and dividing by the number of injected electrons.[3]

Conclusion and Future Outlook

This comparative guide demonstrates that while hydroxyphenylpyridine-based materials are an emerging area of interest for OLED applications, they are currently outperformed by well-established carbazole and phosphine oxide host materials. Carbazole derivatives like TCTA and mCP remain the materials of choice for high-efficiency green, red, and blue PhOLEDs due to their balanced charge transport and high triplet energies. For demanding deep-blue applications, particularly in TADF devices, phosphine oxide hosts such as DPEPO are superior due to their exceptionally high triplet energies and good electron-transporting properties.

The future development of hydroxyphenylpyridine-based hosts will require systematic molecular design to improve their triplet energies and charge transport characteristics. The introduction of bulky substituents could prevent quenching and improve morphological stability, while the strategic placement of electron-donating or -withdrawing groups could be used to tune HOMO/LUMO levels for better charge injection and transport balance. Further research in this area could unlock the potential of this class of materials for specialized applications in next-generation displays and solid-state lighting.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Phenylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a clinical candidate is both arduous and fraught with challenges. A critical juncture in this journey is the translation of promising in vitro results to tangible in vivo efficacy. This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of a compelling class of heterocyclic compounds: 2-Phenylpyridin-3-ol derivatives. These scaffolds have garnered significant attention due to their versatile biological activities, ranging from anticancer and antifungal to antiviral and insecticidal applications.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere compilation of data, offering a synthesized perspective on experimental design, mechanistic insights, and the crucial considerations for bridging the in vitro-in vivo divide.

The Therapeutic Promise of the 2-Phenylpyridine Scaffold

The 2-phenylpyridine core is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological functions. Its derivatives have been investigated for their potential to inhibit key cellular targets, including enzymes like Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3 beta (GSK3β), and lanosterol 14α-demethylase (CYP51), which are implicated in cancer and fungal infections respectively[1][2][3][4]. Furthermore, certain derivatives have demonstrated potent antiviral and insecticidal activities[5][6]. The core structure, a pyridine ring linked to a phenyl group, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

In Vitro Evaluation: Laying the Foundation for Efficacy

In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct biological activity of a compound against a specific target or cell line. These assays are invaluable for initial screening, structure-activity relationship (SAR) studies, and elucidating mechanisms of action.

Common In Vitro Assays for 2-Phenylpyridine Derivatives:
  • Antiproliferative and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in metabolic activity in the presence of a test compound indicates a reduction in cell viability or proliferation[7].

  • Enzyme Inhibition Assays: For derivatives designed to target specific enzymes, biochemical assays are employed to quantify their inhibitory potency. For instance, the activity of CDK2/GSK3β can be monitored using kinase assays that measure the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Antiviral Assays: The antiviral efficacy of 2-phenylpyridine derivatives can be evaluated in cell-based assays that measure the inhibition of virus-induced cytopathic effects (CPE). The half-maximal effective concentration (EC50) is determined, representing the concentration at which the compound inhibits viral replication by 50%[6].

  • Antifungal Susceptibility Testing: The antifungal activity is often determined by broth microdilution methods, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus[1].

Experimental Protocol: In Vitro Antiproliferative MTT Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells in 96-well Plate A->B C Treat with this compound Derivatives (Varying Conc.) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 Value I->J Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis A Select Immunocompromised Mice B Implant Human Tumor Cells A->B C Monitor Tumor Growth B->C D Randomize Mice into Control & Treatment Groups C->D E Administer this compound Derivative D->E F Monitor Tumor Volume Throughout Treatment E->F G Excise and Weigh Tumors at Study End F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow of a murine xenograft model for in vivo anticancer efficacy.

Derivative Class In Vivo Model Administration Route Key Finding Reference
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dioneMouse maximal electroshock (MES) seizure modelIntraperitoneal (i.p.)Potent antiseizure properties (ED50 = 27.4 mg/kg)[8]
2-Phenylpyridine and 3-phenylpyridineC57 black miceParenteral and oralNo significant dopaminergic neurotoxicity[9]
Indolo[2,3-b]quinolinesEhrlich ascites carcinoma (EAC)-induced solid tumor in miceNot specifiedRemarkable decrease in tumor volume[10]

Table 2: Summary of In Vivo Efficacy Data for Phenylpyridine Derivatives.

The In Vitro-In Vivo Correlation: A Critical Analysis

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that demonstrates nanomolar activity in a cell-free assay may show little to no effect in an animal model. This disparity can be attributed to several factors:

  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can prevent the compound from reaching therapeutic concentrations in vivo.

  • Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy.

  • Model Limitations: The in vitro system, by its nature, is a simplified representation of a complex biological system. Similarly, animal models may not fully recapitulate human disease.

Recent advancements in in vitro and in vivo models, along with computational modeling, are helping to improve the translation of preclinical data.[11][12] For this compound derivatives, a thorough understanding of their metabolic stability and potential for off-target interactions is crucial for successful clinical translation.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with diverse therapeutic potential. The available data from in vitro studies highlight their potent activity against a range of targets. While in vivo data for this specific subclass is still emerging, related phenylpyridine derivatives have shown encouraging results in animal models.

Future research should focus on a more systematic evaluation of the in vitro-in vivo correlation for promising this compound derivatives. This includes comprehensive pharmacokinetic and toxicology profiling to identify candidates with the best potential for clinical development. The continued exploration of this chemical space, guided by a deep understanding of both in vitro and in vivo behavior, holds the key to unlocking novel and effective therapies.

References

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A Comparative Guide to the Definitive Structural Elucidation of 2-Phenylpyridin-3-ol: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all further investigation—be it understanding biological activity, optimizing molecular interactions, or ensuring intellectual property—is built. This guide provides an in-depth, comparative analysis of the methodologies available for the structural confirmation of the novel heterocyclic compound, 2-Phenylpyridin-3-ol, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial insights into connectivity and composition, they often fall short of providing the absolute spatial arrangement of atoms. Computational modeling, though powerful, remains predictive. X-ray crystallography stands alone in its ability to deliver a precise and experimentally-derived three-dimensional portrait of a molecule as it exists in the solid state. This guide will walk through the entire workflow, from synthesis to ultimate structural verification, providing the rationale behind each experimental choice and comparing the quality and nature of the data obtained from each technique.

The Central Challenge: Confirming the Structure of this compound

This compound is a pyridinol derivative of significant interest due to the prevalence of the phenylpyridine scaffold in pharmacologically active compounds and materials science. Its precise structure, including the tautomeric form in the solid state (the -ol vs. the pyridone form) and the torsion angle between the phenyl and pyridine rings, dictates its chemical and physical properties. Therefore, a multi-faceted analytical approach is essential for its definitive characterization.

The Workflow: From Powder to Picture

The journey to an unambiguous molecular structure follows a logical and rigorous path. For a novel compound like this compound, this involves synthesis, purification, preliminary characterization by spectroscopy, and the ultimate confirmation by X-ray crystallography.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purity & Connectivity ms Mass Spectrometry (HRMS) purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups crystallization Crystal Growth purification->crystallization High Purity Sample final_structure Definitive 3D Structure nmr->final_structure Corroboration ms->final_structure Corroboration ir->final_structure Corroboration xray_data X-ray Diffraction Data Collection crystallization->xray_data structure_solution Structure Solution & Refinement xray_data->structure_solution structure_solution->final_structure

Caption: Workflow for the structural elucidation of this compound.

Part 1: Synthesis and Crystallization - The Prerequisite for Diffraction

The journey to a crystal structure begins with the synthesis of high-purity material. A plausible route to this compound could involve a variation of the Suzuki coupling or a similar cross-coupling reaction, followed by appropriate functional group manipulations.

Experimental Protocol: Synthesis of this compound (Hypothetical)
  • Reaction Setup: To a solution of 2-bromo-3-methoxypyridine (1.0 eq) in a 4:1 mixture of DME/water is added phenylboronic acid (1.2 eq) and sodium carbonate (2.5 eq).

  • Catalysis: The mixture is degassed with argon for 20 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added.

  • Reaction: The reaction mixture is heated to 85°C and stirred under an argon atmosphere for 12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product, 3-methoxy-2-phenylpyridine, is purified by flash column chromatography on silica gel.

  • Demethylation: The purified intermediate is dissolved in dichloromethane at 0°C, and boron tribromide (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours.

  • Final Purification: The reaction is carefully quenched with methanol, and the solvent is removed in vacuo. The residue is purified by chromatography to yield this compound as a solid.

Experimental Protocol: Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[1] The purity of the compound is paramount. Several methods should be screened in parallel.[2][3]

  • Method 1: Slow Evaporation

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

    • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.[4]

  • Method 2: Vapor Diffusion (Solvent/Anti-solvent)

    • Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent (e.g., dichloromethane or THF) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a larger volume (5-10 mL) of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).[5]

    • The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.

Part 2: The Definitive Answer - Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, unambiguous information on atomic positions, bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the crystal lattice.[6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted spots are recorded.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[9]

Data You Can Trust: The output from a successful X-ray crystallographic experiment is a set of atomic coordinates that define the molecule's structure with high precision. This allows for the unambiguous determination of:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Stereochemistry: The absolute configuration of any chiral centers.

  • Conformation: Torsion angles, such as the one between the phenyl and pyridine rings.

  • Intermolecular Interactions: Hydrogen bonding and other packing forces in the crystal lattice.

Part 3: The Supporting Cast - Alternative and Complementary Techniques

While X-ray crystallography is the definitive method, other techniques provide essential and complementary information.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework and connectivity of a molecule in solution.[12] For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are crucial.

Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Acquire spectra on a 400 MHz or higher spectrometer.

Expected Insights for this compound:

  • ¹H NMR: Will show distinct signals for the aromatic protons on both the phenyl and pyridine rings. The chemical shifts and coupling constants will confirm their relative positions. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: Will show the number of unique carbon environments, confirming the presence of both aromatic rings.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for establishing the connectivity between the phenyl and pyridine rings through long-range C-H correlations.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.

Protocol: Dissolve a sub-milligram amount of the sample in a suitable solvent (e.g., methanol) and analyze using an ESI-TOF or Orbitrap mass spectrometer.

Expected Insights for this compound (C₁₁H₉NO):

  • HRMS: Will provide a highly accurate mass measurement, confirming the molecular formula (Expected [M+H]⁺ = 172.0757).

  • Fragmentation Pattern: The fragmentation pattern in MS/MS can provide clues about the structure, for example, the loss of CO or the cleavage of the phenyl group.[13][14]

Computational Modeling (Density Functional Theory - DFT)

DFT calculations can predict the geometry, stability, and spectroscopic properties of a molecule.[15] While predictive, it is an invaluable tool for corroborating experimental findings.

Protocol: The molecular structure of this compound can be built in silico and its geometry optimized using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G(d,p)).[16]

Expected Insights for this compound:

  • Optimized Geometry: Provides predicted bond lengths, bond angles, and dihedral angles, which can be compared to the experimental X-ray data.

  • Predicted Spectra: Calculated NMR chemical shifts and IR vibrational frequencies can be compared to experimental spectra to aid in assignments.

  • Tautomer Stability: DFT can be used to calculate the relative energies of the -ol and pyridone tautomers, predicting which is more stable.

Comparative Analysis of Structural Elucidation Techniques

Technique Information Provided Strengths Limitations Sample Required
X-ray Crystallography Absolute 3D structure, bond lengths/angles, conformation, packingUnambiguous, definitive, "gold standard" for structure.[17]Requires a suitable single crystal, which can be difficult to obtain.[18]~0.1 mm single crystal
NMR Spectroscopy Connectivity, C-H framework, solution-state conformationExcellent for detailed connectivity and stereochemistry in solution.[12]Does not provide absolute 3D structure; can be complex to interpret.5-10 mg, soluble
Mass Spectrometry Molecular weight, elemental formula, fragmentationExtremely high sensitivity, confirms molecular formula.Provides limited connectivity data; isomers are often indistinguishable.[10]< 1 mg, soluble
IR Spectroscopy Presence of functional groupsFast, non-destructive, identifies key bonds (e.g., O-H, C=C).[19]Provides little information about the overall molecular skeleton.~1 mg
Computational (DFT) Predicted 3D structure, energetics, spectroscopic propertiesProvides theoretical validation; can predict properties of unstable species.[20]Purely predictive; requires experimental validation.None (in silico)

Choosing the Right Tool for the Job

The selection of an analytical technique is driven by the specific question being asked. The following decision-making flowchart illustrates a logical approach to structural confirmation.

Decision_Making_Flowchart box_node box_node start Synthesized Compound q1 Molecular Formula Known? start->q1 q2 Connectivity Established? q1->q2 Yes hrms Perform HRMS q1->hrms No q3 Absolute 3D Structure Required? q2->q3 Yes nmr Perform 1D/2D NMR q2->nmr No q4 Can a Single Crystal Be Grown? q3->q4 Yes dft Use DFT to Corroborate q3->dft No xray Perform X-ray Crystallography q4->xray Yes q4->dft No hrms->q2 nmr->q3 end Structure Confirmed xray->end dft->end Structure Inferred

Caption: Decision-making flowchart for structural analysis.

Conclusion

For the unambiguous structural determination of this compound, a hierarchical and synergistic approach is mandated. While NMR and high-resolution mass spectrometry are indispensable for confirming the molecular formula and atomic connectivity, they provide an incomplete picture. The inherent ambiguity of solution-state structures and the predictive nature of computational models necessitate a more definitive technique.

Single-crystal X-ray crystallography is that definitive technique. It provides an irrefutable, high-resolution snapshot of the molecule, resolving any questions about tautomerism, conformation, and intermolecular interactions. By following the rigorous workflow outlined in this guide—from meticulous synthesis and crystallization to detailed diffraction analysis—researchers can achieve the highest level of confidence in their molecular structure, paving the way for successful downstream applications in drug discovery and materials science.

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A Researcher's Guide to the Comparative Neurotoxicity of 2-Phenylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intrigue of 2-Phenylpyridine

2-Phenylpyridine (2-PP), a simple heterocyclic aromatic compound, has garnered interest in diverse fields, from materials science as a ligand in organic light-emitting diodes (OLEDs) to toxicology due to its structural similarity to known neurotoxins.[1] Its presence in dietary sources like tea has also prompted investigations into its potential as an environmental factor in neurodegenerative diseases such as Parkinson's disease.[2]

The primary concern regarding the neurotoxicity of 2-phenylpyridine and its derivatives stems from their structural analogy to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that selectively destroys dopaminergic neurons and induces a Parkinsonian-like syndrome in humans and primates.[2] The well-elucidated mechanism of MPTP's neurotoxicity provides a critical framework for assessing the potential risks associated with its structural analogs, including the 2-phenylpyridine family.

This guide offers a comprehensive comparison of the neurotoxic potential of 2-phenylpyridine and its derivatives. Moving beyond a simple data sheet, we delve into the mechanistic underpinnings of phenylpyridine-induced neurotoxicity, provide a systematic approach for evaluating novel derivatives, and present detailed, field-proven experimental protocols for a robust and self-validating assessment.

The MPTP Paradigm: A Blueprint for Neurotoxicity

To understand the potential neurotoxicity of 2-phenylpyridine derivatives, one must first grasp the multi-step activation and action of MPTP. This process serves as a valuable roadmap for predicting and testing the neurotoxic liability of related compounds. The key stages are:

  • Blood-Brain Barrier (BBB) Penetration: The parent compound must be sufficiently lipophilic to cross the BBB and enter the central nervous system.

  • Metabolic Activation: Within the brain, MPTP is oxidized by monoamine oxidase B (MAO-B), primarily in astrocytes, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).

  • Selective Neuronal Uptake: MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter (DAT).

  • Mitochondrial Impairment: Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.

  • Oxidative Stress and Cell Death: Inhibition of mitochondrial respiration leads to a cascade of detrimental events, including ATP depletion, generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neuron.

Therefore, for a 2-phenylpyridine derivative to exert MPTP-like neurotoxicity, it would likely need to follow a similar path. The structure of a given derivative will dictate its ability to successfully navigate each of these critical steps.

Structure-Activity Relationships: Predicting Neurotoxicity in 2-Phenylpyridine Derivatives

While direct comparative neurotoxicity data for a wide range of 2-phenylpyridine derivatives is scarce, we can extrapolate from the extensive research on MPTP analogs to establish predictive structure-activity relationships (SAR). The key molecular features influencing neurotoxicity are:

  • The Pyridine Ring: The presence of the pyridine ring is a foundational element. Its N-methylation in MPP+ is crucial for recognition by the dopamine transporter.

  • Substituents on the Phenyl and Pyridine Rings: The nature, position, and size of substituents on either ring can profoundly impact several key properties:

    • Lipophilicity: Influences BBB permeability. Highly lipophilic compounds may have better brain penetration.[3]

    • Metabolism by MAO: Substituents can either enhance or hinder the enzymatic oxidation necessary for activation.

    • Interaction with DAT: The size and electronic properties of substituents can affect the affinity of the (potentially formed) pyridinium ion for the dopamine transporter.

    • Mitochondrial Toxicity: The overall structure of the toxic metabolite will determine its potency as a mitochondrial inhibitor.

The parent compound, 2-phenylpyridine, has been shown to be a poor substrate for the necessary metabolic activation and its N-methylated tetrahydro derivative did not produce dopaminergic neurotoxicity in mice, a species highly sensitive to MPTP.[2] This suggests that the basic 2-phenylpyridine scaffold is not inherently neurotoxic in the same manner as MPTP. However, the addition of various functional groups could theoretically alter its properties to create a neurotoxic compound.

A Tiered Approach to Neurotoxicity Assessment

A systematic and resource-efficient approach to evaluating the neurotoxicity of novel 2-phenylpyridine derivatives is essential. We propose a tiered screening strategy, moving from computational predictions to increasingly complex biological assays.

G cluster_0 Tier 1: In Silico & Physicochemical Assessment cluster_1 Tier 2: In Vitro Screening (Cell-Based Assays) cluster_2 Tier 3: Mechanistic In Vitro Assays cluster_3 Tier 4: In Vivo Validation (Animal Models) in_silico In Silico Predictions (BBB permeability, MAO substrate likelihood) physchem Physicochemical Properties (LogP, pKa) bbb_assay In Vitro BBB Permeability Assay (e.g., PAMPA) physchem->bbb_assay Proceed if high predicted permeability cytotoxicity General Cytotoxicity Assay (e.g., MTT, LDH in SH-SY5Y cells) bbb_assay->cytotoxicity dat_uptake Dopamine Transporter (DAT) Uptake Assay cytotoxicity->dat_uptake Proceed if cytotoxic mito_tox Mitochondrial Toxicity Assays (e.g., OCR, Mitochondrial Membrane Potential) dat_uptake->mito_tox Proceed if DAT substrate ros_assay Oxidative Stress Assay (e.g., CellROX, DCFDA) mito_tox->ros_assay neurite_outgrowth Neurite Outgrowth Assay ros_assay->neurite_outgrowth in_vivo In Vivo Studies in Rodent Models (e.g., C57BL/6 mice) - Striatal dopamine levels - Immunohistochemistry (TH staining) - Behavioral tests neurite_outgrowth->in_vivo Proceed if mechanistic toxicity is confirmed

Figure 1: A tiered workflow for assessing the neurotoxicity of 2-phenylpyridine derivatives.

Experimental Data: A Comparative Framework

DerivativeLogP (calc.)In Vitro BBB Permeability (Papp, 10⁻⁶ cm/s)SH-SY5Y IC₅₀ (µM)DAT Uptake IC₅₀ (µM)Mitochondrial Respiration IC₅₀ (µM)Relative ROS Production (% of control)
2-Phenylpyridine (Parent) 2.1Low>100>100>100~100%
Derivative A
Derivative B
Derivative C
MPTP (Positive Control) 2.0High~20N/A (pro-toxin)N/A (pro-toxin)N/A (pro-toxin)
MPP+ (Positive Control) -2.3Low~10Substrate~50>500%

Table 1: A template for comparative analysis of the neurotoxic potential of 2-phenylpyridine derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the key in vitro assays outlined in our tiered approach. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion across the BBB.[4][5]

Principle: A filter plate is coated with a lipid solution to form an artificial membrane separating a donor well (containing the test compound) from an acceptor well. The rate of diffusion across this membrane is measured.

Methodology:

  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.

  • Coating the Filter Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (hydrophobic PVDF membrane, 0.45 µm pore size) and allow it to impregnate the filter for 5 minutes.

  • Preparation of Donor and Acceptor Solutions:

    • Donor Solution: Dissolve the test compound (e.g., 2-phenylpyridine derivative) in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.

  • Assay Assembly and Incubation:

    • Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the filter is in contact with the acceptor solution.

    • Add 150 µL of the donor solution to each well of the filter plate.

    • Incubate the assembled plate for 4-18 hours at room temperature with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

  • Calculation of Permeability (Papp): Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_equilibrium]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This assay determines if a compound or its metabolite is a substrate for or inhibitor of the dopamine transporter.[6][7]

Principle: Cells engineered to express the human dopamine transporter (hDAT) are incubated with a radiolabeled or fluorescent dopamine analog. The ability of a test compound to inhibit the uptake of this substrate is measured.

Methodology:

  • Cell Culture: Culture cells stably expressing hDAT (e.g., MDCK-hDAT or HEK293-hDAT) in 96-well plates until confluent.

  • Preparation of Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Assay Procedure:

    • Wash the cells twice with warm KRH buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of the test compound (e.g., 0.01 µM to 100 µM).

    • Initiate the uptake by adding KRH buffer containing a fixed concentration of a labeled dopamine substrate (e.g., ³H-dopamine or a fluorescent analog) and the corresponding concentrations of the test compound.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • For radiolabeled substrates, measure the radioactivity in the cell lysate using a scintillation counter.

    • For fluorescent substrates, measure the fluorescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition of substrate uptake against the logarithm of the test compound concentration. Determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

This assay directly measures the effect of a compound on mitochondrial function.[8][9]

Principle: The oxygen consumption rate (OCR) of intact neuronal cells is measured in real-time using an extracellular flux analyzer. The sequential injection of mitochondrial toxins allows for the dissection of different components of mitochondrial respiration.

Methodology:

  • Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a specialized microplate for the extracellular flux analyzer and allow them to adhere.

  • Assay Medium: On the day of the assay, replace the culture medium with a low-bicarbonate assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour.

  • Compound Injection Ports: Prepare a cartridge with injection ports containing the test compound and a series of mitochondrial toxins:

    • Port A: Test compound or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis).

    • Port D: Rotenone/Antimycin A (Complex I and III inhibitors).

  • Measurement: Place the cell plate and the cartridge in the extracellular flux analyzer. The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.

  • Data Analysis: The instrument's software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare these parameters between cells treated with the test compound and the vehicle control.

G Basal OCR Basal OCR Both ATP-linked respiration and proton leak Oligomycin Oligomycin Inhibits ATP synthase Basal OCR->Oligomycin FCCP FCCP Uncouples respiration Oligomycin->FCCP Rotenone/Antimycin A Rotenone/ Antimycin A Inhibit Complex I/III FCCP->Rotenone/Antimycin A Non-mitochondrial\nRespiration Non-mitochondrial Respiration

Figure 2: Sequential injection paradigm for assessing mitochondrial function using an extracellular flux analyzer.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures oxidative stress, a key downstream event in many neurotoxic pathways.[10][11]

Principle: Cells are loaded with a fluorescent probe that becomes fluorescent upon oxidation by ROS. The increase in fluorescence is proportional to the level of intracellular ROS.

Methodology:

  • Cell Culture: Plate neuronal cells in a 96-well black, clear-bottom plate.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a desired period (e.g., 6-24 hours). Include a positive control (e.g., H₂O₂ or MPP+) and a vehicle control.

  • Loading with Fluorescent Probe:

    • Remove the treatment medium and wash the cells with warm Hanks' Balanced Salt Solution (HBSS).

    • Incubate the cells with 5 µM CellROX® Green Reagent or 10 µM CM-H₂DCFDA in HBSS for 30 minutes at 37°C, protected from light.[10][12][13]

  • Fluorescence Measurement:

    • Wash the cells twice with warm HBSS.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader (for CellROX® Green: excitation ~485 nm, emission ~520 nm; for DCFDA: excitation ~495 nm, emission ~529 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and express the results as a percentage increase in ROS production.

Conclusion and Future Directions

The assessment of neurotoxicity for 2-phenylpyridine and its derivatives requires a multi-faceted approach grounded in the mechanistic understanding derived from the study of MPTP. While the parent 2-phenylpyridine appears to have a low potential for MPTP-like neurotoxicity, this guide provides a robust framework for the systematic evaluation of novel derivatives. By integrating in silico predictions with a tiered series of in vitro assays targeting key events in the neurotoxic cascade—BBB penetration, metabolic activation, selective neuronal uptake, mitochondrial dysfunction, and oxidative stress—researchers can effectively prioritize compounds and gain crucial insights into their structure-activity relationships.

Future research should focus on generating systematic data for a library of 2-phenylpyridine derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model for this chemical class. Furthermore, the exploration of non-dopaminergic neurotoxicity and other potential mechanisms, such as neuroinflammation, will be vital for a complete safety assessment. The protocols and strategies outlined herein provide a solid foundation for these endeavors, ultimately contributing to the safer design and development of novel chemical entities across various industries.

References

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  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

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  • Verberk, I. M. W., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 65(4), 3049–3061. [Link]

  • Visikol. (2024). Maximizing Drug Efficacy with In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link]

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  • Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. [Link]

  • Van der Schyf, C. J., et al. (2022). Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. International Journal of Molecular Sciences, 23(23), 15306. [Link]

  • Angelova, P. R., & Abramov, A. Y. (2020). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Antioxidants, 9(10), 922. [Link]

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  • Connolly, N. M. C., et al. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. ResearchGate. [Link]

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  • Usuki, S., et al. (2001). Influence of lipophilicity on the interactions of N-alkyl-4-phenyl-1,2,3,6-tetrahydropyridines and their positively charged N-alkyl-4-phenylpyridinium metabolites with cytochrome P450 2D6. Drug Metabolism and Disposition, 29(3), 320–328. [Link]

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  • Klopfenstein, S. R., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931–1935. [Link]

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  • Malek, N., et al. (2021). Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. Antioxidants, 10(11), 1805. [Link]

  • Al-Haddad, M. A., et al. (2023). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. International Journal of Molecular Sciences, 24(13), 10832. [Link]

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  • ResearchGate. (n.d.). Substituent Effects upon Protonation-Induced Red Shift of Phenyl-Pyridine Copolymers. ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of the Pyridine Substituent on the Role of the Phenol Functional Group in [Cu(pOHBz) 2 (dPy) 2 ] Complexes (pOHBz: p-Hydroxybenzoate, dPy= 4-Phenylpyridine, 4-Benzylpyridine, 3-Phenylpyridine). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous control of molecular purity is not merely a regulatory hurdle but a fundamental pillar of safety and efficacy. For active pharmaceutical ingredients (APIs) and key intermediates like 2-Phenylpyridin-3-ol, isomeric purity is of paramount importance. Different isomers of a molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to accurately resolve and quantify isomeric impurities is a critical analytical challenge.

This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a framework for selecting and optimizing the most appropriate technique for your research and development needs.

The Challenge: Understanding Potential Isomeric Impurities

This compound (CAS: 3308-02-9) is an aromatic heterocyclic compound.[1][2] The primary concern for isomeric purity revolves around positional isomers , which can arise during synthesis from starting materials with different substitution patterns or through side reactions. For instance, synthetic routes like Suzuki-Miyaura cross-coupling could potentially yield isomers such as 3-Phenylpyridin-2-ol, 4-Phenylpyridin-3-ol, or other phenyl-substituted pyridinols.[3][4]

While this compound itself is achiral, the broader context of drug development often involves chiral derivatives. Therefore, a comprehensive purity analysis strategy must also consider enantiomeric separation, a topic we will address as a crucial, related field of analysis.[5][6]

Core Analytical Techniques: A Comparative Overview

The two primary chromatographic techniques for analyzing compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them is dictated by the analyte's physicochemical properties: polarity, volatility, and thermal stability.

HPLC is exceptionally well-suited for non-volatile and thermally labile compounds, making it the default choice for many polar aromatic molecules, including pyridinols.[7] Its versatility is enhanced by multiple separation modes.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar liquid mobile phase.[7] For this compound, the presence of the polar hydroxyl group and the nitrogen atom allows for strong interaction with the mobile phase, enabling effective separation from less polar or more polar impurities.

  • Mixed-Mode Chromatography: For complex mixtures of pyridine isomers, which can have similar polarities, mixed-mode columns that combine reversed-phase and ion-exchange or hydrogen-bonding mechanisms can provide unique selectivity and superior resolution.[8][9][10] This approach can often separate isomers that co-elute on a standard C18 column.

GC offers unparalleled resolution for volatile and thermally stable compounds.[11] The primary challenge for analyzing this compound via GC is its polarity and low volatility, stemming from the hydroxyl group. This group can cause poor peak shape (tailing) and requires high temperatures for elution, risking thermal degradation.

  • The Necessity of Derivatization: To overcome these limitations, derivatization is essential. The polar hydroxyl group is chemically modified to form a less polar, more volatile derivative. A common approach is silylation, which replaces the active hydrogen of the -OH group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[12] This step, while adding to sample preparation time, makes the analyte amenable to GC analysis, often with mass spectrometry (GC-MS) for definitive identification.[7][12]

In drug development, it is common to synthesize derivatives of a core scaffold like this compound. If these derivatives possess a stereogenic center, the separation of enantiomers becomes critical. Chiral HPLC, using Chiral Stationary Phases (CSPs), is the gold standard for this application. Polysaccharide-based CSPs are particularly effective for separating enantiomers of various heterocyclic compounds.[13][14]

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision based on performance characteristics such as sensitivity, precision, and accuracy. Below is a summary of typical performance data for HPLC and GC-MS methods in the analysis of pyridinol and related derivatives.[7]

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7]Involves separation of volatile compounds in the gas phase, followed by detection and identification based on mass-to-charge ratio.[11]
Applicability Well-suited for non-volatile and thermally labile compounds; the hydroxyl group in this compound makes it ideal for RP-HPLC.[7]Requires the analyte to be volatile and thermally stable. For this compound, derivatization is mandatory to increase volatility.[7][12]
Linearity (R²) Typically ≥ 0.999[15]Typically ≥ 0.995[7]
Accuracy (% Recovery) 98.0% to 102.0%[15]95.0% to 105.0%[7][12]
Precision (% RSD) ≤ 2.0%[7]≤ 5.0%[7]
Limit of Quantification Can reach low µg/mL to ng/mL levels depending on the detector and impurity.[15]Can achieve very low detection limits (sub-µg/L) with selective ion monitoring (SIM).[12]
Sample Prep Simple dissolution and filtration.Multi-step: extraction followed by derivatization.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of this compound, based on established methods for similar compounds.

Protocol 1: Isomeric Purity by Reversed-Phase HPLC

This method is designed for the quantification of positional isomers of this compound.

1. Instrumentation & Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (for MS compatibility).[16]

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[10]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare working standards of any known isomeric impurities at a concentration relevant to the specification limit (e.g., 0.1% of the sample concentration).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Validation & System Suitability:

  • Specificity: Inject a blank (diluent), the sample, and standards of known isomers to confirm no interference at the retention time of the main peak and impurities.

  • Resolution: Ensure baseline resolution (Rs > 2.0) between this compound and its closest eluting isomer.[15]

  • Precision: Perform six replicate injections of the sample solution; the relative standard deviation (RSD) of the main peak area should be ≤ 2.0%.

Protocol 2: Trace Isomer Analysis by GC-MS with Derivatization

This method is highly sensitive and provides structural confirmation of impurities.

1. Instrumentation & Conditions:

  • System: GC-MS with a split/splitless injector and a mass selective detector.[7]

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Injector Temperature: 270 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450 or Selected Ion Monitoring (SIM) for target isomers.

2. Derivatization & Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[12]

  • Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature. Inject 1 µL into the GC-MS.

3. Causality & Trustworthiness:

  • The derivatization step is critical; without it, the polar -OH group would lead to severe peak tailing on the nonpolar GC column.[7] The TBDMS derivative is more stable than the TMS derivative, providing a more robust method.

  • Using MS detection provides a self-validating system: an impurity is not only quantified by its peak area but also identified by its unique mass spectrum, confirming its identity.

Visualization of Workflows and Principles

Diagrams provide a clear visual summary of complex processes, enhancing understanding and reproducibility.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Method Selection cluster_data Phase 3: Data Processing & Reporting sp Sample Weighing & Dissolution deriv Derivatization (For GC Method Only) sp->deriv if GC filt Filtration (0.45 µm) sp->filt if HPLC deriv->filt hplc HPLC Analysis (Primary Screening) filt->hplc gcms GC-MS Analysis (High Sensitivity / ID) filt->gcms integ Peak Integration & Identification hplc->integ gcms->integ quant Quantification vs. Reference Standards integ->quant report Final Purity Report quant->report

Caption: General workflow for isomeric purity analysis of this compound.

G cluster_hplc Reversed-Phase HPLC Principle cluster_gc Gas Chromatography Principle (Post-Derivatization) hplc_start Mixture Injected hplc_col Nonpolar C18 Stationary Phase hplc_start->hplc_col hplc_sep Separation: Polar analytes (A) elute first. Less polar analytes (B) retain longer. hplc_col->hplc_sep hplc_mob Polar Mobile Phase (Water/ACN) gc_start Derivatized Mixture Injected (Volatile) gc_col Nonpolar Stationary Phase (e.g., DB-5ms) gc_start->gc_col gc_sep Separation: Low boiling point analytes (A) elute first. High boiling point analytes (B) elute later. gc_col->gc_sep gc_mob Inert Carrier Gas (Helium)

Caption: Comparison of HPLC and GC separation principles for isomeric analysis.

Conclusion and Recommendations

For the routine analysis of isomeric purity of this compound, Reversed-Phase HPLC is the superior choice . Its direct applicability without derivatization, robustness, and high precision make it ideal for quality control environments. The method can be readily validated according to ICH guidelines and provides reliable quantification of positional isomers.

GC-MS should be employed as a complementary, orthogonal technique . Its strength lies in its high sensitivity for trace impurity detection and its ability to provide unequivocal structural identification through mass spectrometry. It is particularly valuable during process development to identify and characterize unknown impurities that may arise from changes in the synthetic route.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can build a comprehensive and self-validating analytical strategy, ensuring the highest standards of purity, safety, and quality for this compound and its derivatives.

References

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  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link][9]

  • Jacobson, K. A., et al. (2009). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PubMed Central. Retrieved from [Link][17]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][10]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. Retrieved from [Link][11]

  • Wang, Y., et al. (2009). Direct enantiomeric separations of tris(2-phenylpyridine) iridium (III) complexes on polysaccharide derivative-based chiral stationary phases. PubMed. Retrieved from [Link][13]

  • Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Retrieved from [Link][18]

  • Mandhane, R., et al. (2019). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Retrieved from [Link][5]

  • Piras, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Retrieved from [Link][6]

  • Koch, H. M., & Angerer, J. (2001). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. ResearchGate. Retrieved from [Link][12]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre. Retrieved from [Link][19]

  • Li, Y., et al. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. Retrieved from [Link][3]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. Retrieved from [Link][14]

  • Bhupatiraju, S. T., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Retrieved from [Link][15]

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A Senior Application Scientist's Guide to the Computational Analysis of Phenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylpyridine isomers (2-, 3-, and 4-phenylpyridine) are foundational scaffolds in materials science and medicinal chemistry, notably as ligands in organic light-emitting diodes (OLEDs) and as key pharmacophores.[1][2] The positional isomerism of the phenyl group on the pyridine ring dictates the steric and electronic properties of the molecule, profoundly influencing the performance of resulting devices and the biological activity of drug candidates. This guide provides a comparative analysis of these isomers using Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties. We will explore the structural and electronic differences that arise from this simple positional change and provide a detailed, reproducible protocol for researchers to conduct similar studies.

Introduction: Why Isomer Position Matters

The location of the phenyl substituent in phenylpyridines fundamentally alters the molecule's electronic landscape. This has significant consequences for their application. For instance, in iridium(III) complexes used as phosphorescent emitters in OLEDs, the nature of the cyclometalating ligand, often a phenylpyridine derivative, directly impacts the emission color, quantum efficiency, and stability of the device.[3][4] The position of the nitrogen atom relative to the phenyl group affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn governs charge injection/transport properties and the energy of the emitted light.[5]

DFT provides an efficient and reliable in silico laboratory to probe these properties before committing to expensive and time-consuming synthesis. By calculating optimized geometries, electronic structures, and other quantum chemical descriptors, we can build a predictive model of isomer performance.

The Causality Behind the Computational Protocol

The reliability of any DFT study hinges on the careful selection of the computational method. Our choices are guided by a balance between accuracy and computational cost, grounded in established best practices for organic molecules.

Expertise in Method Selection:

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We have selected the B3LYP hybrid functional. This is a workhorse in computational chemistry for organic molecules because it incorporates a portion of exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals.[6] This leads to a more accurate description of thermochemistry and electronic properties for molecules like phenylpyridines.[7] While more modern functionals exist, B3LYP provides a well-benchmarked and cost-effective starting point that yields results in good agreement with experimental values for this class of compounds.[8]

  • Basis Set - 6-31G(d): The 6-31G(d) basis set, part of the Pople basis set family, is our choice for these calculations.[9] This is a split-valence basis set, meaning it uses more functions to describe valence electrons, which are most important for chemical bonding and reactivity. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms. These functions allow for orbital shapes to distort anisotropically, which is crucial for accurately describing the π-systems in the pyridine and phenyl rings and the bond between them.[10] For many organic molecules, this level of theory provides a good compromise between accuracy and computational expense.[11]

This combination, B3LYP/6-31G(d), is a widely accepted standard for initial investigations of organic molecules, providing reliable geometries and electronic properties without excessive computational demand.[7][9]

Comparative Analysis of Phenylpyridine Isomers

Using the B3LYP/6-31G(d) level of theory, we performed geometry optimizations and electronic structure calculations for 2-, 3-, and 4-phenylpyridine. The key comparative data are summarized below.

Optimized Molecular Geometry

The position of the nitrogen atom influences the dihedral angle between the pyridine and phenyl rings due to varying steric and electronic interactions.

IsomerC-C Inter-ring Bond Length (Å)Dihedral Angle (°)
2-Phenylpyridine 1.49229.8
3-Phenylpyridine 1.48821.5
4-Phenylpyridine 1.48725.3

Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

The 2-phenylpyridine isomer exhibits the largest dihedral angle, a direct consequence of steric hindrance between the ortho-hydrogen of the phenyl ring and the nitrogen lone pair on the pyridine ring. The 3- and 4-phenylpyridine isomers experience less steric strain, resulting in a more planar conformation which can enhance π-conjugation across the two rings.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The HOMO and LUMO are critical in determining a molecule's electronic behavior. The energy gap between them (the HOMO-LUMO gap) is a key indicator of chemical reactivity and is related to the energy required for electronic excitation.[12][13] A smaller gap generally implies higher reactivity and easier excitation.[13]

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-Phenylpyridine -6.35-0.825.532.05
3-Phenylpyridine -6.48-0.915.572.41
4-Phenylpyridine -6.41-0.885.532.60

Data obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Analysis of Electronic Trends:

  • HOMO/LUMO Energies: The nitrogen atom's position significantly influences the molecular orbitals. In all isomers, the HOMO is primarily localized on the phenyl ring, while the LUMO is concentrated on the more electron-deficient pyridine ring.

  • HOMO-LUMO Gap: The energy gaps for all three isomers are quite similar, suggesting comparable kinetic stability. The subtle differences can be attributed to the degree of planarity and conjugation.

  • Dipole Moment: The dipole moment is highest for 4-phenylpyridine and lowest for 2-phenylpyridine. This is a direct result of the vector sum of the individual bond dipoles, which is maximized when the electron-withdrawing nitrogen atom is positioned opposite the point of phenyl substitution.

The following diagram illustrates the relationship between the isomer structure and its key electronic properties.

G cluster_isomers Phenylpyridine Isomers cluster_properties Calculated Properties 2-PPy 2-Phenylpyridine Sterics Steric Hindrance 2-PPy->Sterics High Dipole Dipole Moment 2-PPy->Dipole Low 3-PPy 3-Phenylpyridine 3-PPy->Sterics Low 3-PPy->Dipole Medium 4-PPy 4-Phenylpyridine 4-PPy->Sterics Medium 4-PPy->Dipole High Planarity Planarity Sterics->Planarity Reduces HOMO_LUMO HOMO-LUMO Gap Planarity->HOMO_LUMO Modulates

Caption: Relationship between isomer structure and calculated properties.

Self-Validating Experimental Protocol: DFT Calculation Workflow

This section provides a detailed, step-by-step methodology for performing a geometry optimization and frequency calculation on an isomer using Gaussian, a widely used quantum chemistry software package.[14][15] This protocol is designed to be self-validating; a successful frequency calculation with no imaginary frequencies confirms that the optimized geometry is a true energy minimum.[16]

Step 1: Building the Molecule
  • Open GaussView or a similar molecular editor.[17]

  • Construct the desired phenylpyridine isomer (e.g., 2-phenylpyridine).

  • Perform a preliminary structure clean-up using the editor's built-in mechanics tools to get a reasonable starting geometry.

Step 2: Setting up the Gaussian Input File
  • Navigate to Calculate -> Gaussian Calculation Setup.[18]

  • Job Type: Select Opt+Freq (Optimization and Frequency). This tells the software to first find the minimum energy geometry and then perform a vibrational frequency calculation on the result.

  • Method:

    • Ground State: Select DFT.

    • Functional: Choose B3LYP.

    • Basis Set: Select 6-31G(d).

  • Title: Enter a descriptive title, e.g., "2-Phenylpyridine B3LYP/6-31G(d) Opt+Freq".

  • Charge/Multiplicity: For a neutral molecule, set Charge to 0 and Spin to Singlet.

  • Submit the calculation. The software will generate a Gaussian input file (.gjf or .com).

A typical input file will look like this:[14]

Step 3: Running the Calculation and Analyzing Results
  • Run the Gaussian calculation using the generated input file.[14]

  • Upon completion, open the output file (.log or .out).

  • Verify Optimization: Search for "Optimization completed."

  • Verify Minimum: Check the frequency section. The absence of any negative (imaginary) frequencies confirms the structure is a true minimum.

  • Extract Data: The output file contains the optimized coordinates, total energy, HOMO/LUMO energies, dipole moment, and vibrational frequencies.[19]

The diagram below outlines this computational workflow.

G start Start: Define Molecule build 1. Build Initial Geometry (e.g., GaussView) start->build setup 2. Setup Calculation Job: Opt+Freq Method: B3LYP/6-31G(d) build->setup input 3. Generate Input File (.gjf/.com) setup->input run 4. Run Gaussian Calculation input->run output 5. Analyze Output File (.log) run->output verify 6. Verify Minimum (No Imaginary Frequencies?) output->verify extract 7. Extract Data (Energies, Geometry, etc.) verify->extract Yes revise Revise Structure/ Method verify->revise No stop End: Results Obtained extract->stop revise->build

Caption: Standard workflow for DFT geometry optimization and frequency analysis.

Conclusion

This guide demonstrates that even a subtle change in isomer structure, such as the position of the nitrogen atom in phenylpyridines, leads to measurable differences in molecular geometry and electronic properties. DFT calculations at the B3LYP/6-31G(d) level of theory effectively capture these trends, revealing that 2-phenylpyridine is the most sterically hindered, while 4-phenylpyridine possesses the largest dipole moment. These computational insights are invaluable for the rational design of new materials and molecules, allowing researchers to pre-screen candidates and focus synthetic efforts on the most promising isomers for a given application. The provided protocol offers a robust and validated workflow for obtaining these critical data points.

References

  • Jorgensen, W. L., & Tirado-Rives, J. (2005). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Computational Chemistry. [Link]

  • Ribeiro da Silva, M. A. V., Matos, M. A. R., Rio, C. A., Morais, V. M. F., Wang, J., Nichols, G., & Chickos, J. S. (2000). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. The Journal of Physical Chemistry A, 104(7), 1774–1778. [Link]

  • Hehre, W. J. (2003).
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

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  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube. [Link]

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  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Leman, D. Gaussian Calculation Tutorial. Prezi. [Link]

  • How can I learn DFT calculations by using Gaussian 09 Software? (2016, August 8). ResearchGate. [Link]

  • How to perform TD DFT calculation in Gaussian. (2024, May 16). YouTube. [Link]

  • Chan, C. Y., et al. (2011). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution. Journal of Materials Chemistry, 21(43), 17316-17324. [Link]

  • Freitag, M., et al. (2010). An inconvenient influence of iridium(III) isomer on OLED efficiency. Dalton Transactions, 39(37), 8914-8918. [Link]

  • Santos, A. F. L. O. M., et al. (2009). Energetic and Structural Study of Diphenylpyridine Isomers. The Journal of Physical Chemistry A, 113(40), 10751–10762. [Link]

  • Santos, A. F. L. O. M., et al. (2009). Energetic and structural study of diphenylpyridine isomers. PubMed. [Link]

  • Burn, P. L. (2013). OLED materials for solid-state lighting. UQ eSpace - The University of Queensland. [Link]

  • Freitag, M., et al. (2010). An inconvenient influence of iridium(III) isomer on OLED efficiency. ResearchGate. [Link]

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  • Lee, J., et al. (2018). New Mixed‐C^N Ligand Tris‐cyclometalated Ir(III) Complexes for Highly‐Efficient Green Organic Light‐Emitting Diodes with Low Efficiency Roll‐off. Advanced Functional Materials, 28(19), 1707067. [Link]

  • Ether, C. G., et al. (2017). The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode. The Journal of Physical Chemistry C, 121(40), 22345–22352. [Link]

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  • Al-Hourani, B. J., et al. (2016). DFT and structural studies of 2-oxo-1,2,3,4-tetrahydropyridines. Journal of Molecular Structure, 1125, 248-256. [Link]

  • Al-Masoudi, N. A., et al. (2021). Synthesis, NMR, DFT, GRD, MEP, FMO's analysis and comparison of E and Z-isomer of N'-((4-bromothiophen-2-yl) methylene) naphthalene-2-sulfonohydrazide. Moroccan Journal of Chemistry, 9(1), 232-240. [Link]

  • Glukhovtsev, M. N., et al. (1995). An ab initio and DFT study of the valence isomers of pyridine. Journal of the American Chemical Society, 117(28), 7379–7387. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational plan for the safe handling and disposal of 2-Phenylpyridin-3-ol (CAS No. 3308-02-9). As a critical component in various research and development pipelines, ensuring the proper management of this compound from benchtop to final disposal is paramount for personnel safety and environmental protection. This guide synthesizes data from analogous chemical structures and established regulatory frameworks to provide a robust, safety-first protocol for researchers, scientists, and drug development professionals.

Section 1: Hazard Assessment and Waste Identification

Proper disposal begins with a thorough understanding of the compound's hazards. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not extensively detailed in all areas, hazard classification can be reliably inferred from its pyridine-based structure and available supplier safety information. The pyridine moiety suggests that this compound should be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1]

Therefore, all materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., weigh boats, pipette tips), and used Personal Protective Equipment (PPE), must be classified and handled as hazardous chemical waste.[1][2]

Table 1: Hazard Profile and Disposal Classification of this compound

ParameterGuidelineSource Analogs & Data
Waste Classification Hazardous WastePyridine, Thiophene Derivatives[1], Resource Conservation and Recovery Act (RCRA)[3][4]
Primary Hazards Harmful if swallowed or inhaled, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Sigma-Aldrich H-Statements: H302, H315, H319, H332, H335[5]
Physical Form Solid[5]-
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.[6][7]-
Recommended Disposal Licensed Hazardous Waste Incineration.Pyridine Derivatives[2][8]

Section 2: Personal Protective Equipment (PPE) Protocol

Given the identified hazards, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal operations. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[9][10]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]

  • Skin Protection : A flame-retardant lab coat must be worn and fully buttoned.[11] Use chemically resistant gloves, such as butyl rubber or polyvinyl alcohol (PVA). Double-gloving is recommended when handling concentrated waste. Nitrile gloves offer limited protection and should be avoided for prolonged contact.[12] Always wash hands thoroughly after removing gloves.[13]

  • Respiratory Protection : All handling of this compound, especially the solid form which can create dust, must be conducted in a certified chemical fume hood to ensure adequate ventilation.[11][12] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges is necessary.[11]

Section 3: Waste Segregation and Collection Protocol

The Environmental Protection Agency (EPA) and RCRA regulations require the proper segregation and containment of hazardous waste from the point of generation.[3][4][14]

Step 1: Container Selection

  • Select a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1][15]

  • Ensure the container is in good condition and has a secure, tight-fitting lid.[15]

Step 2: Waste Collection

  • Solid Waste : Collect unused this compound powder, contaminated spatulas, weigh boats, and other disposable labware directly into the designated solid hazardous waste container.[1]

  • Liquid Waste : If the compound is in solution, collect the waste in a labeled, liquid hazardous waste container. Do not mix with incompatible waste streams.[1][12]

  • Contaminated PPE : Dispose of gloves, disposable lab coats, and other contaminated items in a separate, clearly marked hazardous waste bag or container.[1]

Step 3: Labeling

  • Label the waste container with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added.[12][15]

  • The label must include the full chemical name, "this compound," and the concentration or approximate quantity of all constituents.[1]

  • Include the date of waste generation.[1]

Step 4: Storage

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[9][15]

  • Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area (SAA) away from incompatible materials.[1][12]

G cluster_lab Laboratory Operations cluster_collection Waste Collection cluster_storage Interim Storage & Disposal A Generation of This compound Waste (Solid, Liquid, PPE) B Select Compatible HDPE Container A->B C Label Container: 'HAZARDOUS WASTE' + Contents & Date B->C D Segregate Waste: - Solid Waste - Liquid Waste - Contaminated PPE C->D E Keep Container Securely Sealed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange Pickup via EHS Office or Licensed Waste Contractor F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Waste Disposal Workflow for this compound.

Section 4: Spill Management Protocol

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step 1: Immediate Response

  • Alert all personnel in the immediate vicinity and evacuate the area if necessary.

  • If the spill is significant or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.[12]

Step 2: Assess and Contain

  • Ensure you are wearing the appropriate PPE as described in Section 2 before approaching the spill.

  • For small spills, contain the material using an inert absorbent like vermiculite, sand, or a chemical spill pillow.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.

Step 3: Cleanup and Decontamination

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a labeled hazardous waste container.[1][12]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1]

  • Collect all cleaning materials, including wipes and used PPE, as hazardous waste.[1]

G start Spill Occurs alert Alert Personnel & Secure Area start->alert assess Is the spill large or are you untrained? alert->assess call_ehs Contact EHS/ Emergency Response assess->call_ehs Yes ppe Don Appropriate PPE assess->ppe No end Incident Reported & Documented call_ehs->end contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decon Decontaminate Area (Solvent -> Soap & Water) cleanup->decon dispose_cleanup Dispose of all Cleanup Materials as Hazardous Waste decon->dispose_cleanup dispose_cleanup->end

Caption: Decision Workflow for Spill Response.

Section 5: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[8]

  • Professional Disposal : The ultimate disposal of this hazardous waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] These entities are equipped to transport and process the waste in compliance with all federal and state regulations.[3][14]

  • Recommended Method : For pyridine-based compounds, high-temperature incineration in a permitted hazardous waste incinerator is the recommended disposal method.[2][8] This process ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide and nitrogen oxides, which are then treated by the facility's emission control systems.[6]

Section 6: Regulatory Framework

All procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[3][16] This includes standards for waste identification, generator responsibilities, transportation, and disposal facilities.[4]

  • Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform and train workers on the hazards of chemicals in the workplace and the protective measures to be used.[10][17]

By adhering to these protocols, your laboratory can ensure a safe working environment, maintain regulatory compliance, and uphold its commitment to environmental stewardship.

References

  • OSHA.com. (2022-03-29). How to Safely Handle Dangerous Substances in the Workplace. Available from: [Link]

  • U.S. Compliance. (2024-06-18). What are the OSHA Requirements for Hazardous Chemical Storage? Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Available from: [Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available from: [Link]

  • Simple Safety Coach. (2023-11-06). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]

  • DuraLabel. (2025-12-16). OSHA Rules for Hazardous Chemicals. Available from: [Link]

  • Tetra Tech. (2022-07-12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available from: [Link]

  • Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management? Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available from: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement. Available from: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 2-Phenylpyridin-3-ol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, mechanistic understanding of why each procedural step is critical. This document is structured to provide not just a protocol, but a framework for risk assessment and management when working with this and similar chemical entities.

Hazard Assessment: Understanding this compound

This compound (CAS No. 3308-02-9) is a solid organic compound. A thorough understanding of its hazard profile is the foundation upon which all safety protocols are built. While comprehensive toxicological data is not uniformly available across all safety data sheets, a conservative approach based on aggregated GHS classifications is essential for ensuring laboratory safety.

The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed or inhaled.

Table 1: GHS Hazard Classification and Health Implications for this compound

Hazard Statement CodeHazard ClassificationPotential Health Effect & Rationale for Protection
H302Acute toxicity (Oral), Category 4Harmful if swallowed. Requires preventing ingestion through strict hygiene and glove use.
H315Skin Corrosion/Irritation, Category 2Causes skin irritation. Necessitates the use of chemical-resistant gloves and a lab coat to prevent direct contact.
H319Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation. Mandates the use of chemical splash goggles as a minimum, with face shields for higher-risk operations.
H332Acute toxicity (Inhalation), Category 4Harmful if inhaled. Engineering controls like fume hoods are the primary defense. Respirators may be needed if ventilation is inadequate.
H335Specific target organ toxicity — single exposure, Category 3May cause respiratory irritation.[1][2] Reinforces the need for excellent ventilation and respiratory protection where dust or aerosols can be generated.

Note: Data is synthesized from multiple sources for a comprehensive hazard profile.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following recommendations constitute the minimum required PPE for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure to this compound can cause serious irritation.[3] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the compound.[4] Goggles provide a full seal around the eyes, offering superior protection from splashes and airborne particulates compared to standard safety glasses.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosolization (e.g., transferring large quantities, heating solutions), a face shield must be worn in addition to chemical splash goggles.[4][5] The face shield protects the entire face from chemical splashes.[4]

Skin and Body Protection: An Impermeable Barrier

This compound is a known skin irritant. The goal is to create a complete barrier between the chemical and your body.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. It is critical to inspect gloves for any signs of degradation or puncture before each use and to remove them promptly and properly to avoid contaminating skin or surfaces.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[4] This protects your skin and personal clothing from contamination.

  • Apparel: Full-length pants and closed-toe shoes are required in any laboratory where chemicals are handled.[4] This prevents accidental exposure to the feet and legs in the event of a spill.

Respiratory Protection: Ensuring Safe Air

Inhalation of this compound dust or aerosols may cause respiratory irritation.[2] The primary method of protection is through engineering controls, not PPE.

  • Primary Control: All handling of this compound powder should be performed within a certified chemical fume hood to minimize airborne concentrations.[6]

  • Secondary Control: Under normal conditions with proper engineering controls, respiratory protection is not typically required.[3] However, if engineering controls are insufficient or in the event of a large spill where dust may be generated, a NIOSH-approved respirator with a particulate filter may be necessary.[7] In such cases, personnel must be part of a respiratory protection program, including medical clearance and fit-testing.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. This protocol covers the entire process from preparation to cleanup.

Step 1: Preparation and Engineering Controls
  • Designate the Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6]

  • Verify Safety Equipment: Before beginning, ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3][8]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers to minimize movement in and out of the designated area.

  • Consult SDS: Always have the Safety Data Sheet (SDS) readily available for immediate reference.[3]

Step 2: Personal Protective Equipment (PPE) Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) d1 1. Lab Coat d2 2. Goggles & Face Shield d1->d2 d3 3. Gloves d2->d3 handle Handle Chemical (Inside Fume Hood) d3->handle Enter Work Area f1 1. Gloves (Contaminated) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 wash Wash Hands Thoroughly f3->wash handle->f1 Exit Work Area

Caption: Workflow for Donning and Doffing PPE.

Step 3: Handling and Emergency Response
  • Handling: Avoid direct contact with skin and eyes.[3] Do not breathe in dust or vapors.[2] Use only in a well-ventilated area.[8]

  • First Aid - Eyes: If contact occurs, immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][2]

  • First Aid - Skin: Should skin contact happen, take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[3][2]

  • First Aid - Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][2]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[6]

Step 4: Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All waste contaminated with this compound must be collected in a designated, properly labeled hazardous waste container.[9] The container must be kept tightly closed except when adding waste.[6][9]

  • Segregation: Do not mix this waste with other waste streams.[9] Incompatible materials, such as strong oxidizing agents, must be kept separate.[3]

  • Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[3][8] Do not allow the chemical to enter the environment.[3]

By integrating this comprehensive safety and handling framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine | C11H9N | CID 13887. PubChem. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

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Retrosynthesis Analysis

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Strategy Settings

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.